AVP-13358
Descripción
Propiedades
Número CAS |
459805-03-9 |
|---|---|
Fórmula molecular |
C30H29N5O2 |
Peso molecular |
491.6 g/mol |
Nombre IUPAC |
2-[4-(adamantane-1-carbonylamino)phenyl]-N-pyridin-2-yl-3H-benzimidazole-5-carboxamide |
InChI |
InChI=1S/C30H29N5O2/c36-28(35-26-3-1-2-10-31-26)22-6-9-24-25(14-22)34-27(33-24)21-4-7-23(8-5-21)32-29(37)30-15-18-11-19(16-30)13-20(12-18)17-30/h1-10,14,18-20H,11-13,15-17H2,(H,32,37)(H,33,34)(H,31,35,36) |
Clave InChI |
LUPHOOKVGNVAFT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7 |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
AVP-13358; AVP 13358; AVP13358; |
Origen del producto |
United States |
Foundational & Exploratory
AVP-13358: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
AVP-13358 is an investigational small molecule that has been evaluated for its potential therapeutic effects in immune-related disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular targets, signaling pathway modulation, and the experimental evidence that defines its pharmacological profile.
Core Mechanism of Action: Dual IgE Inhibition and CD23 Antagonism
This compound exerts its primary effects through a multi-pronged approach targeting the allergic inflammatory cascade. It is characterized as an orally active Immunoglobulin E (IgE) inhibitor and a CD23 antagonist. This dual activity is central to its potential efficacy in treating allergy and asthma.
The molecule belongs to a class of 2-(substituted phenyl)benzimidazole derivatives. Its mechanism involves the suppression of IgE-mediated immune responses. This compound has been shown to act directly on T cells, inhibiting the production and release of key cytokines involved in the allergic response, namely Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).
Furthermore, this compound targets critical cell surface receptors involved in the propagation of the allergic response. It specifically interacts with the B cell IgE receptor (CD23) on human monocytes and both the CD23 and IL-4 receptors on mouse B cells.
More broadly, compounds of this chemical class have been observed to disrupt Golgi apparatus processing by displacing resident Golgi proteins, which can lead to their degradation. This action has been linked to anti-proliferative and anti-viral effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Parameter | Species | In Vitro/In Vivo | IC50 |
| IgE Inhibition | BALB/c mice | In Vitro | 3 nM |
| IgE Inhibition | BALB/c mice | In Vivo | 8 nM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and potential experimental approaches, the following diagrams are provided.
Caption: this compound's multifaceted mechanism of action.
AVP-13358: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
AVP-13358 is an investigational small molecule that has been evaluated for its potential therapeutic effects in immune-related disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular targets, signaling pathway modulation, and the experimental evidence that defines its pharmacological profile.
Core Mechanism of Action: Dual IgE Inhibition and CD23 Antagonism
This compound exerts its primary effects through a multi-pronged approach targeting the allergic inflammatory cascade. It is characterized as an orally active Immunoglobulin E (IgE) inhibitor and a CD23 antagonist. This dual activity is central to its potential efficacy in treating allergy and asthma.
The molecule belongs to a class of 2-(substituted phenyl)benzimidazole derivatives. Its mechanism involves the suppression of IgE-mediated immune responses. This compound has been shown to act directly on T cells, inhibiting the production and release of key cytokines involved in the allergic response, namely Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).
Furthermore, this compound targets critical cell surface receptors involved in the propagation of the allergic response. It specifically interacts with the B cell IgE receptor (CD23) on human monocytes and both the CD23 and IL-4 receptors on mouse B cells.
More broadly, compounds of this chemical class have been observed to disrupt Golgi apparatus processing by displacing resident Golgi proteins, which can lead to their degradation. This action has been linked to anti-proliferative and anti-viral effects.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's inhibitory activity.
| Parameter | Species | In Vitro/In Vivo | IC50 |
| IgE Inhibition | BALB/c mice | In Vitro | 3 nM |
| IgE Inhibition | BALB/c mice | In Vivo | 8 nM |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and potential experimental approaches, the following diagrams are provided.
Caption: this compound's multifaceted mechanism of action.
No Publicly Available Information on AVP-13358
Following a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information was found regarding a compound designated as AVP-13358.
This lack of publicly available data prevents the creation of the requested in-depth technical guide on its discovery and synthesis. The designation "this compound" may correspond to one of the following scenarios:
-
An Internal Research Code: Pharmaceutical companies and research institutions often use internal, confidential codes for compounds in early-stage development. Information on these compounds is typically not released into the public domain until significant development milestones are reached, such as patent filing or the initiation of clinical trials.
-
A Discontinued Program: The development of the compound may have been terminated at a preclinical stage, and as a result, no data was ever published.
-
An Incorrect Identifier: There is a possibility that "this compound" is a misnomer or contains a typographical error.
Without any foundational information, it is not possible to provide the requested details, including quantitative data, experimental protocols, or diagrams of signaling pathways. If you have an alternative designation for this compound or access to proprietary information, please provide it to enable a more targeted search.
No Publicly Available Information on AVP-13358
Following a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information was found regarding a compound designated as AVP-13358.
This lack of publicly available data prevents the creation of the requested in-depth technical guide on its discovery and synthesis. The designation "this compound" may correspond to one of the following scenarios:
-
An Internal Research Code: Pharmaceutical companies and research institutions often use internal, confidential codes for compounds in early-stage development. Information on these compounds is typically not released into the public domain until significant development milestones are reached, such as patent filing or the initiation of clinical trials.
-
A Discontinued Program: The development of the compound may have been terminated at a preclinical stage, and as a result, no data was ever published.
-
An Incorrect Identifier: There is a possibility that "this compound" is a misnomer or contains a typographical error.
Without any foundational information, it is not possible to provide the requested details, including quantitative data, experimental protocols, or diagrams of signaling pathways. If you have an alternative designation for this compound or access to proprietary information, please provide it to enable a more targeted search.
In-Depth Technical Guide to the Biological Activity of AVP-13358
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVP-13358 is a novel small molecule inhibitor targeting key pathways in the allergic inflammatory response. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental basis for these findings. This compound demonstrates potent inhibitory effects on immunoglobulin E (IgE) mediated processes and acts as a CD23 antagonist. Its development, initiated by Avanir Pharmaceuticals, has since been discontinued. This guide consolidates available preclinical data, offering insights into its therapeutic potential and the scientific investigations into its function.
Core Biological Activity: Dual Inhibition of IgE and CD23
This compound is characterized by its dual-action mechanism, targeting two critical components of the allergic cascade: Immunoglobulin E (IgE) and its low-affinity receptor, CD23 (FcεRII). This dual inhibition positions this compound as a potential therapeutic agent for allergic diseases such as asthma and allergic rhinitis.
The primary mode of action of this compound is the suppression of IgE-mediated immune responses.[1] It directly impacts T cells, leading to a reduction in the production and release of key pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] These cytokines are central to the pathophysiology of allergic inflammation, promoting B cell class switching to IgE, eosinophil activation, and airway hyperresponsiveness.
Furthermore, this compound targets the B cell IgE receptor, CD23, on human monocytes and both CD23 and IL-4 receptors on mouse B cells.[1] By antagonizing CD23, this compound can interfere with IgE-dependent antigen presentation and the subsequent amplification of the allergic response.
Quantitative Analysis of Biological Potency
The inhibitory activity of this compound on IgE has been quantified in preclinical studies. The following table summarizes the key potency metrics.
| Assay Type | Species | Parameter | Value (nM) |
| in vitro IgE Inhibition | BALB/c Mice | IC50 | 3 |
| in vivo IgE Inhibition | BALB/c Mice | IC50 | 8 |
Table 1: In vitro and in vivo potency of this compound in the inhibition of Immunoglobulin E.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by intervening in the signaling cascade that drives allergic inflammation. The proposed mechanism centers on the disruption of IgE and CD23-mediated pathways.
Experimental Methodologies
Detailed experimental protocols for the biological evaluation of this compound are outlined in the primary literature. The following summarizes the likely methodologies based on the available information.
In Vitro IgE Inhibition Assay
This assay is designed to determine the concentration of this compound required to inhibit 50% of IgE activity in a controlled, in vitro environment.
Protocol:
-
Cell Preparation: Spleen cells from BALB/c mice are harvested and cultured.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and Interleukin-4 (IL-4) to induce IgE production.
-
Treatment: this compound is added to the cell cultures at a range of concentrations.
-
Incubation: The cultures are incubated for a period sufficient to allow for IgE production.
-
Measurement: The concentration of IgE in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of IgE inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
In Vivo IgE Inhibition Assay
This assay assesses the efficacy of this compound in a living organism.
Protocol:
-
Animal Model: BALB/c mice are used as the model organism.
-
Sensitization: Mice are sensitized with an allergen (e.g., ovalbumin) to induce an IgE response.
-
Drug Administration: this compound is administered to the mice, typically orally, at various doses.
-
Antigen Challenge: Following a period of drug treatment, the mice are challenged with the allergen to trigger an acute allergic response.
-
Sample Collection: Blood samples are collected from the mice at predetermined time points after the challenge.
-
IgE Measurement: Serum IgE levels are quantified using ELISA.
-
Data Analysis: The extent of IgE inhibition is determined for each dose of this compound, and the in vivo IC50 is calculated.
Development and Discontinuation
This compound was initially developed by Avanir Pharmaceuticals, Inc. as a potential treatment for immune system diseases, infectious diseases, and otorhinolaryngologic diseases. However, its global research and development status is currently listed as discontinued. The reasons for the discontinuation of its development are not publicly available.
Conclusion
This compound is a potent, orally active inhibitor of IgE-mediated immune responses with a clear mechanism of action involving the suppression of pro-inflammatory cytokines and antagonism of the CD23 receptor. The preclinical data, particularly its low nanomolar IC50 values, demonstrated significant promise for the treatment of allergic conditions. While the development of this compound has been discontinued, the information gathered from its investigation provides valuable insights for the development of future anti-allergic therapies targeting the IgE and CD23 pathways. Further research into compounds with similar dual-action mechanisms may hold therapeutic potential.
References
In-Depth Technical Guide to the Biological Activity of AVP-13358
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVP-13358 is a novel small molecule inhibitor targeting key pathways in the allergic inflammatory response. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental basis for these findings. This compound demonstrates potent inhibitory effects on immunoglobulin E (IgE) mediated processes and acts as a CD23 antagonist. Its development, initiated by Avanir Pharmaceuticals, has since been discontinued. This guide consolidates available preclinical data, offering insights into its therapeutic potential and the scientific investigations into its function.
Core Biological Activity: Dual Inhibition of IgE and CD23
This compound is characterized by its dual-action mechanism, targeting two critical components of the allergic cascade: Immunoglobulin E (IgE) and its low-affinity receptor, CD23 (FcεRII). This dual inhibition positions this compound as a potential therapeutic agent for allergic diseases such as asthma and allergic rhinitis.
The primary mode of action of this compound is the suppression of IgE-mediated immune responses.[1] It directly impacts T cells, leading to a reduction in the production and release of key pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] These cytokines are central to the pathophysiology of allergic inflammation, promoting B cell class switching to IgE, eosinophil activation, and airway hyperresponsiveness.
Furthermore, this compound targets the B cell IgE receptor, CD23, on human monocytes and both CD23 and IL-4 receptors on mouse B cells.[1] By antagonizing CD23, this compound can interfere with IgE-dependent antigen presentation and the subsequent amplification of the allergic response.
Quantitative Analysis of Biological Potency
The inhibitory activity of this compound on IgE has been quantified in preclinical studies. The following table summarizes the key potency metrics.
| Assay Type | Species | Parameter | Value (nM) |
| in vitro IgE Inhibition | BALB/c Mice | IC50 | 3 |
| in vivo IgE Inhibition | BALB/c Mice | IC50 | 8 |
Table 1: In vitro and in vivo potency of this compound in the inhibition of Immunoglobulin E.[1]
Signaling Pathway and Mechanism of Action
This compound exerts its biological effects by intervening in the signaling cascade that drives allergic inflammation. The proposed mechanism centers on the disruption of IgE and CD23-mediated pathways.
Experimental Methodologies
Detailed experimental protocols for the biological evaluation of this compound are outlined in the primary literature. The following summarizes the likely methodologies based on the available information.
In Vitro IgE Inhibition Assay
This assay is designed to determine the concentration of this compound required to inhibit 50% of IgE activity in a controlled, in vitro environment.
Protocol:
-
Cell Preparation: Spleen cells from BALB/c mice are harvested and cultured.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and Interleukin-4 (IL-4) to induce IgE production.
-
Treatment: this compound is added to the cell cultures at a range of concentrations.
-
Incubation: The cultures are incubated for a period sufficient to allow for IgE production.
-
Measurement: The concentration of IgE in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The percentage of IgE inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.
In Vivo IgE Inhibition Assay
This assay assesses the efficacy of this compound in a living organism.
Protocol:
-
Animal Model: BALB/c mice are used as the model organism.
-
Sensitization: Mice are sensitized with an allergen (e.g., ovalbumin) to induce an IgE response.
-
Drug Administration: this compound is administered to the mice, typically orally, at various doses.
-
Antigen Challenge: Following a period of drug treatment, the mice are challenged with the allergen to trigger an acute allergic response.
-
Sample Collection: Blood samples are collected from the mice at predetermined time points after the challenge.
-
IgE Measurement: Serum IgE levels are quantified using ELISA.
-
Data Analysis: The extent of IgE inhibition is determined for each dose of this compound, and the in vivo IC50 is calculated.
Development and Discontinuation
This compound was initially developed by Avanir Pharmaceuticals, Inc. as a potential treatment for immune system diseases, infectious diseases, and otorhinolaryngologic diseases. However, its global research and development status is currently listed as discontinued. The reasons for the discontinuation of its development are not publicly available.
Conclusion
This compound is a potent, orally active inhibitor of IgE-mediated immune responses with a clear mechanism of action involving the suppression of pro-inflammatory cytokines and antagonism of the CD23 receptor. The preclinical data, particularly its low nanomolar IC50 values, demonstrated significant promise for the treatment of allergic conditions. While the development of this compound has been discontinued, the information gathered from its investigation provides valuable insights for the development of future anti-allergic therapies targeting the IgE and CD23 pathways. Further research into compounds with similar dual-action mechanisms may hold therapeutic potential.
References
AVP-13358: An In-Depth Technical Guide on a Novel IgE Inhibitor for Allergy and Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVP-13358, a novel 2-(substituted phenyl)benzimidazole derivative, emerged as a potent, orally active inhibitor of immunoglobulin E (IgE) with promising applications in the research of allergy and asthma. Developed by Avanir Pharmaceuticals, this small molecule demonstrated a multi-faceted mechanism of action, targeting key pathways in the allergic inflammatory cascade. Preclinical studies revealed its ability to suppress IgE-mediated immune responses, and it progressed to Phase I clinical trials. However, its development was later discontinued. This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, and developmental history. It is intended to serve as a valuable resource for researchers in the fields of immunology and drug discovery.
Introduction
Allergic diseases, including asthma and allergic rhinitis, are characterized by an overactive immune response to otherwise harmless environmental antigens. This response is primarily driven by the production of IgE antibodies, which bind to high-affinity receptors (FcεRI) on mast cells and basophils. Subsequent allergen exposure triggers the cross-linking of these IgE molecules, leading to the degranulation of these cells and the release of a plethora of inflammatory mediators. Consequently, targeting the IgE pathway has been a cornerstone of therapeutic strategies for allergic conditions.
This compound was developed as a small molecule inhibitor aimed at modulating the allergic response at a fundamental level. Its oral bioavailability offered a potential advantage over injectable anti-IgE monoclonal antibody therapies. This document details the scientific foundation of this compound, presenting its mechanism of action, preclinical data, and a visualization of its role in the allergic cascade.
Mechanism of Action
This compound exerts its anti-allergic effects through a multi-pronged approach, primarily by inhibiting IgE and modulating key cellular and molecular components of the allergic inflammatory pathway.[1]
-
Direct Inhibition of IgE: this compound is a potent inhibitor of IgE production.[1]
-
Modulation of T-Cell Cytokines: The compound acts directly on T cells, inhibiting the production and release of critical Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] These cytokines are instrumental in promoting IgE synthesis, eosinophil activation, and airway hyperresponsiveness.
-
Targeting of B-Cell Receptors: this compound also targets the low-affinity IgE receptor, CD23 (FcεRII), on human monocytes and both CD23 and the IL-4 receptor on mouse B cells.[1] CD23 plays a complex role in the regulation of IgE synthesis.
The concerted action of this compound on these various targets disrupts the positive feedback loops that perpetuate the allergic inflammatory response.
Signaling Pathway Diagram
Preclinical Data
The preclinical efficacy of this compound was evaluated in in vitro and in vivo models, demonstrating its potent inhibitory effects on IgE production.
Quantitative Efficacy Data
| Parameter | Model System | IC50 Value | Reference |
| In Vitro IgE Inhibition | BALB/c Mice | 3 nM | [1] |
| In Vivo IgE Inhibition | BALB/c Mice | 8 nM | [1] |
Experimental Protocols
While the full detailed experimental protocols from the primary research are not publicly available, based on standard immunological techniques, the following represents a likely methodology for the key preclinical experiments.
In Vitro IgE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IgE production by murine splenocytes in vitro.
Methodology:
-
Cell Culture: Spleen cells are harvested from BALB/c mice and cultured in a suitable medium.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and IL-4 to induce B-cell proliferation and IgE class switching.
-
Treatment: this compound is added to the cultures at various concentrations.
-
Incubation: The cells are incubated for a period of 7-10 days to allow for IgE production.
-
Quantification: The concentration of IgE in the culture supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The IC50 value is calculated by plotting the percentage of IgE inhibition against the concentration of this compound.
In Vivo Ovalbumin-Induced IgE Production Model
Objective: To assess the in vivo efficacy of this compound in a mouse model of allergic sensitization.
Methodology:
-
Sensitization: BALB/c mice are sensitized to ovalbumin (OVA) through intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide.
-
Treatment: this compound is administered orally to the mice at various doses during the sensitization period.
-
Blood Collection: Blood samples are collected from the mice at specified time points.
-
IgE Measurement: The levels of OVA-specific IgE in the serum are quantified by ELISA.
-
Analysis: The dose-dependent effect of this compound on IgE production is evaluated.
Experimental Workflow Diagram
Clinical Development and Discontinuation
This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.[2][3] Interim results from a single dose escalation trial in October 2003 indicated that the orally administered drug was well-tolerated and achieved biologically relevant plasma concentrations even at low doses.[3] A second safety trial was anticipated in 2004.[3] By 2005, this compound had completed Phase Ib safety trials.[4]
Despite these early positive indications, the development of this compound was ultimately discontinued. A 2007 SEC filing by Avanir Pharmaceuticals stated that due to limited resources and a lack of partnership interest, the company had decided to cease prosecuting patents associated with the program and did not expect to continue with further development efforts.[5]
Conclusion
This compound represented a promising oral therapeutic candidate for the treatment of allergy and asthma. Its novel mechanism of action, targeting multiple key components of the allergic inflammatory cascade, including the direct inhibition of IgE and modulation of T-cell cytokines and B-cell receptors, set it apart. The preclinical data demonstrated its high potency in both in vitro and in vivo models. Although the clinical development of this compound was halted, the information gathered from its research provides valuable insights for the continued exploration of small molecule inhibitors for allergic diseases. The multifaceted approach of this compound underscores the potential of simultaneously targeting multiple pathways to achieve a more comprehensive control of the complex allergic response. This technical guide serves as a repository of the available knowledge on this compound, offering a foundation for future research in this critical area of immunology and drug development.
References
AVP-13358: An In-Depth Technical Guide on a Novel IgE Inhibitor for Allergy and Asthma Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVP-13358, a novel 2-(substituted phenyl)benzimidazole derivative, emerged as a potent, orally active inhibitor of immunoglobulin E (IgE) with promising applications in the research of allergy and asthma. Developed by Avanir Pharmaceuticals, this small molecule demonstrated a multi-faceted mechanism of action, targeting key pathways in the allergic inflammatory cascade. Preclinical studies revealed its ability to suppress IgE-mediated immune responses, and it progressed to Phase I clinical trials. However, its development was later discontinued. This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, and developmental history. It is intended to serve as a valuable resource for researchers in the fields of immunology and drug discovery.
Introduction
Allergic diseases, including asthma and allergic rhinitis, are characterized by an overactive immune response to otherwise harmless environmental antigens. This response is primarily driven by the production of IgE antibodies, which bind to high-affinity receptors (FcεRI) on mast cells and basophils. Subsequent allergen exposure triggers the cross-linking of these IgE molecules, leading to the degranulation of these cells and the release of a plethora of inflammatory mediators. Consequently, targeting the IgE pathway has been a cornerstone of therapeutic strategies for allergic conditions.
This compound was developed as a small molecule inhibitor aimed at modulating the allergic response at a fundamental level. Its oral bioavailability offered a potential advantage over injectable anti-IgE monoclonal antibody therapies. This document details the scientific foundation of this compound, presenting its mechanism of action, preclinical data, and a visualization of its role in the allergic cascade.
Mechanism of Action
This compound exerts its anti-allergic effects through a multi-pronged approach, primarily by inhibiting IgE and modulating key cellular and molecular components of the allergic inflammatory pathway.[1]
-
Direct Inhibition of IgE: this compound is a potent inhibitor of IgE production.[1]
-
Modulation of T-Cell Cytokines: The compound acts directly on T cells, inhibiting the production and release of critical Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] These cytokines are instrumental in promoting IgE synthesis, eosinophil activation, and airway hyperresponsiveness.
-
Targeting of B-Cell Receptors: this compound also targets the low-affinity IgE receptor, CD23 (FcεRII), on human monocytes and both CD23 and the IL-4 receptor on mouse B cells.[1] CD23 plays a complex role in the regulation of IgE synthesis.
The concerted action of this compound on these various targets disrupts the positive feedback loops that perpetuate the allergic inflammatory response.
Signaling Pathway Diagram
Preclinical Data
The preclinical efficacy of this compound was evaluated in in vitro and in vivo models, demonstrating its potent inhibitory effects on IgE production.
Quantitative Efficacy Data
| Parameter | Model System | IC50 Value | Reference |
| In Vitro IgE Inhibition | BALB/c Mice | 3 nM | [1] |
| In Vivo IgE Inhibition | BALB/c Mice | 8 nM | [1] |
Experimental Protocols
While the full detailed experimental protocols from the primary research are not publicly available, based on standard immunological techniques, the following represents a likely methodology for the key preclinical experiments.
In Vitro IgE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IgE production by murine splenocytes in vitro.
Methodology:
-
Cell Culture: Spleen cells are harvested from BALB/c mice and cultured in a suitable medium.
-
Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and IL-4 to induce B-cell proliferation and IgE class switching.
-
Treatment: this compound is added to the cultures at various concentrations.
-
Incubation: The cells are incubated for a period of 7-10 days to allow for IgE production.
-
Quantification: The concentration of IgE in the culture supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Analysis: The IC50 value is calculated by plotting the percentage of IgE inhibition against the concentration of this compound.
In Vivo Ovalbumin-Induced IgE Production Model
Objective: To assess the in vivo efficacy of this compound in a mouse model of allergic sensitization.
Methodology:
-
Sensitization: BALB/c mice are sensitized to ovalbumin (OVA) through intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide.
-
Treatment: this compound is administered orally to the mice at various doses during the sensitization period.
-
Blood Collection: Blood samples are collected from the mice at specified time points.
-
IgE Measurement: The levels of OVA-specific IgE in the serum are quantified by ELISA.
-
Analysis: The dose-dependent effect of this compound on IgE production is evaluated.
Experimental Workflow Diagram
Clinical Development and Discontinuation
This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.[2][3] Interim results from a single dose escalation trial in October 2003 indicated that the orally administered drug was well-tolerated and achieved biologically relevant plasma concentrations even at low doses.[3] A second safety trial was anticipated in 2004.[3] By 2005, this compound had completed Phase Ib safety trials.[4]
Despite these early positive indications, the development of this compound was ultimately discontinued. A 2007 SEC filing by Avanir Pharmaceuticals stated that due to limited resources and a lack of partnership interest, the company had decided to cease prosecuting patents associated with the program and did not expect to continue with further development efforts.[5]
Conclusion
This compound represented a promising oral therapeutic candidate for the treatment of allergy and asthma. Its novel mechanism of action, targeting multiple key components of the allergic inflammatory cascade, including the direct inhibition of IgE and modulation of T-cell cytokines and B-cell receptors, set it apart. The preclinical data demonstrated its high potency in both in vitro and in vivo models. Although the clinical development of this compound was halted, the information gathered from its research provides valuable insights for the continued exploration of small molecule inhibitors for allergic diseases. The multifaceted approach of this compound underscores the potential of simultaneously targeting multiple pathways to achieve a more comprehensive control of the complex allergic response. This technical guide serves as a repository of the available knowledge on this compound, offering a foundation for future research in this critical area of immunology and drug development.
References
AVP-13358: An In-depth Analysis of its Impact on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVP-13358 is a novel, orally active small molecule that has been investigated for its potential therapeutic applications in allergic diseases. Identified as a potent inhibitor of immunoglobulin E (IgE), this compound also demonstrates significant activity in modulating cytokine release, a critical component of the inflammatory cascade in allergic and asthmatic responses. This technical guide provides a comprehensive overview of the effects of this compound on cytokine release, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its evaluation.
Core Mechanism of Action
This compound is a 2-(substituted phenyl)benzimidazole derivative that functions as a CD23 antagonist and an IgE inhibitor.[1] Its primary mechanism involves the suppression of IgE-mediated immune responses.[2] this compound exerts its effects by directly targeting T cells, leading to the inhibition of the production and release of key Th2 cytokines.[2] Furthermore, it targets the B cell IgE receptor (CD23) on human monocytes and the CD23 and IL-4 receptors on mouse B cells, thereby interfering with crucial pathways in the allergic response.[2]
Effect on Cytokine Release: Quantitative Data
While the full text of the primary research article detailing the specific IC50 values for cytokine inhibition by this compound is not publicly available, the compound has been reported to potently inhibit the release of several key cytokines involved in allergic inflammation. The following table summarizes the known effects of this compound on cytokine release based on available information.
| Cytokine | Cell Type | Effect of this compound | Potency (IC50) | Reference |
| IL-4 | T cells | Inhibition of production and release | Data not publicly available | [2] |
| IL-5 | T cells | Inhibition of production and release | Data not publicly available | [2] |
| IL-13 | T cells | Inhibition of production and release | Data not publicly available | [2] |
Experimental Protocols
The evaluation of the effect of this compound on cytokine release likely involved standard in vitro immunological assays. Below are detailed hypothetical methodologies for the key experiments that would have been conducted.
In Vitro T-Cell Cytokine Release Assay
Objective: To determine the dose-dependent effect of this compound on the production and release of IL-4, IL-5, and IL-13 from activated T cells.
Methodology:
-
T-Cell Isolation: Primary T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy human donors or from the spleens of experimental animals (e.g., BALB/c mice) using negative selection magnetic beads.
-
Cell Culture: Isolated T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
T-Cell Activation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies, or with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, to induce activation and cytokine production.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the T-cell cultures at a range of concentrations. A vehicle control (DMSO alone) is also included.
-
Incubation: The treated T cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation to remove cells and debris.
-
Cytokine Quantification: The concentrations of IL-4, IL-5, and IL-13 in the supernatants are measured using a multiplex cytokine bead array (CBA) or by individual enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The results are expressed as the percentage of inhibition of cytokine release compared to the vehicle control. The IC50 values are calculated using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The inhibitory effect of this compound on cytokine release is mediated through its interaction with key signaling pathways in T cells. The following diagrams, generated using the DOT language, illustrate the potential signaling cascade affected by this compound and a typical experimental workflow for its evaluation.
References
AVP-13358: An In-depth Analysis of its Impact on Cytokine Release
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVP-13358 is a novel, orally active small molecule that has been investigated for its potential therapeutic applications in allergic diseases. Identified as a potent inhibitor of immunoglobulin E (IgE), this compound also demonstrates significant activity in modulating cytokine release, a critical component of the inflammatory cascade in allergic and asthmatic responses. This technical guide provides a comprehensive overview of the effects of this compound on cytokine release, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its evaluation.
Core Mechanism of Action
This compound is a 2-(substituted phenyl)benzimidazole derivative that functions as a CD23 antagonist and an IgE inhibitor.[1] Its primary mechanism involves the suppression of IgE-mediated immune responses.[2] this compound exerts its effects by directly targeting T cells, leading to the inhibition of the production and release of key Th2 cytokines.[2] Furthermore, it targets the B cell IgE receptor (CD23) on human monocytes and the CD23 and IL-4 receptors on mouse B cells, thereby interfering with crucial pathways in the allergic response.[2]
Effect on Cytokine Release: Quantitative Data
While the full text of the primary research article detailing the specific IC50 values for cytokine inhibition by this compound is not publicly available, the compound has been reported to potently inhibit the release of several key cytokines involved in allergic inflammation. The following table summarizes the known effects of this compound on cytokine release based on available information.
| Cytokine | Cell Type | Effect of this compound | Potency (IC50) | Reference |
| IL-4 | T cells | Inhibition of production and release | Data not publicly available | [2] |
| IL-5 | T cells | Inhibition of production and release | Data not publicly available | [2] |
| IL-13 | T cells | Inhibition of production and release | Data not publicly available | [2] |
Experimental Protocols
The evaluation of the effect of this compound on cytokine release likely involved standard in vitro immunological assays. Below are detailed hypothetical methodologies for the key experiments that would have been conducted.
In Vitro T-Cell Cytokine Release Assay
Objective: To determine the dose-dependent effect of this compound on the production and release of IL-4, IL-5, and IL-13 from activated T cells.
Methodology:
-
T-Cell Isolation: Primary T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy human donors or from the spleens of experimental animals (e.g., BALB/c mice) using negative selection magnetic beads.
-
Cell Culture: Isolated T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.
-
T-Cell Activation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies, or with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, to induce activation and cytokine production.
-
Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the T-cell cultures at a range of concentrations. A vehicle control (DMSO alone) is also included.
-
Incubation: The treated T cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation to remove cells and debris.
-
Cytokine Quantification: The concentrations of IL-4, IL-5, and IL-13 in the supernatants are measured using a multiplex cytokine bead array (CBA) or by individual enzyme-linked immunosorbent assays (ELISAs).
-
Data Analysis: The results are expressed as the percentage of inhibition of cytokine release compared to the vehicle control. The IC50 values are calculated using non-linear regression analysis.
Signaling Pathways and Experimental Workflows
The inhibitory effect of this compound on cytokine release is mediated through its interaction with key signaling pathways in T cells. The following diagrams, generated using the DOT language, illustrate the potential signaling cascade affected by this compound and a typical experimental workflow for its evaluation.
References
Technical Whitepaper: Anti-Proliferative Effects of [Insert Compound Name]
As of late 2025, there is no publicly available scientific literature, clinical trial data, or public database information detailing a compound with the identifier "AVP-13358." This designation may correspond to an internal, preclinical research code that has not yet been disclosed in publications, or it may be an alternative or erroneous identifier.
Therefore, a detailed technical guide on the anti-proliferative effects of a compound named this compound cannot be constructed based on existing public information.
However, to fulfill the user's request for a structured technical document, a template is provided below. This template is designed to be populated with specific data once it becomes available and follows the requested formatting for data presentation, experimental protocols, and visualizations.
Audience: Researchers, scientists, and drug development professionals.
Quantitative Summary of Anti-Proliferative Activity
This section summarizes the key in vitro data for [Insert Compound Name]'s effect on cell proliferation across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Notes |
| e.g., MCF-7 | Breast Adenocarcinoma | Data | e.g., CellTiter-Glo® | e.g., 72-hour exposure |
| e.g., A549 | Lung Carcinoma | Data | e.g., MTT Assay | e.g., 72-hour exposure |
| e.g., HCT116 | Colorectal Carcinoma | Data | e.g., SRB Assay | e.g., 48-hour exposure |
| e.g., PC-3 | Prostate Adenocarcinoma | Data | e.g., BrdU Incorporation | e.g., 24-hour exposure |
Table 1: Summary of in vitro anti-proliferative activity.
Detailed Experimental Protocols
The following are representative protocols for assays commonly used to determine anti-proliferative effects.
2.1. Protocol: Cell Viability Assessment via Luminescent ATP Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Target cells are seeded into opaque-walled 96-well plates at a pre-determined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium and incubated for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in culture medium to achieve the final desired concentrations with a constant DMSO concentration (e.g., ≤0.1%).
-
Treatment: 10 µL of the diluted compound or vehicle control is added to the respective wells.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Lysis and Signal Generation: The plate is equilibrated to room temperature for 30 minutes. 100 µL of the luminescent ATP assay reagent is added to each well. The plate is placed on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate reader. Data are normalized to vehicle-treated controls, and IC50 curves are generated using a four-parameter logistic regression model.
Caption: Workflow for a typical cell viability assay.
Putative Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that a novel anti-proliferative agent might inhibit.
Caption: A hypothetical kinase cascade inhibited by an agent.
Technical Whitepaper: Anti-Proliferative Effects of [Insert Compound Name]
As of late 2025, there is no publicly available scientific literature, clinical trial data, or public database information detailing a compound with the identifier "AVP-13358." This designation may correspond to an internal, preclinical research code that has not yet been disclosed in publications, or it may be an alternative or erroneous identifier.
Therefore, a detailed technical guide on the anti-proliferative effects of a compound named this compound cannot be constructed based on existing public information.
However, to fulfill the user's request for a structured technical document, a template is provided below. This template is designed to be populated with specific data once it becomes available and follows the requested formatting for data presentation, experimental protocols, and visualizations.
Audience: Researchers, scientists, and drug development professionals.
Quantitative Summary of Anti-Proliferative Activity
This section summarizes the key in vitro data for [Insert Compound Name]'s effect on cell proliferation across various cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Notes |
| e.g., MCF-7 | Breast Adenocarcinoma | Data | e.g., CellTiter-Glo® | e.g., 72-hour exposure |
| e.g., A549 | Lung Carcinoma | Data | e.g., MTT Assay | e.g., 72-hour exposure |
| e.g., HCT116 | Colorectal Carcinoma | Data | e.g., SRB Assay | e.g., 48-hour exposure |
| e.g., PC-3 | Prostate Adenocarcinoma | Data | e.g., BrdU Incorporation | e.g., 24-hour exposure |
Table 1: Summary of in vitro anti-proliferative activity.
Detailed Experimental Protocols
The following are representative protocols for assays commonly used to determine anti-proliferative effects.
2.1. Protocol: Cell Viability Assessment via Luminescent ATP Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Target cells are seeded into opaque-walled 96-well plates at a pre-determined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium and incubated for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in culture medium to achieve the final desired concentrations with a constant DMSO concentration (e.g., ≤0.1%).
-
Treatment: 10 µL of the diluted compound or vehicle control is added to the respective wells.
-
Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.
-
Lysis and Signal Generation: The plate is equilibrated to room temperature for 30 minutes. 100 µL of the luminescent ATP assay reagent is added to each well. The plate is placed on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Luminescence is recorded using a plate reader. Data are normalized to vehicle-treated controls, and IC50 curves are generated using a four-parameter logistic regression model.
Caption: Workflow for a typical cell viability assay.
Putative Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that a novel anti-proliferative agent might inhibit.
Caption: A hypothetical kinase cascade inhibited by an agent.
In-Depth Technical Guide: Antiviral Properties of AVP-13358
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
AVP-13358, a novel 2-phenylbenzimidazole derivative, has demonstrated potential antiviral activity through a host-targeted mechanism. This document provides a comprehensive overview of its core antiviral properties, mechanism of action, and the experimental protocols utilized in its evaluation. The primary antiviral activity of this compound and its analogs stems from the disruption of the host cell's Golgi apparatus, an organelle crucial for the lifecycle of numerous viruses. This host-centric approach offers a promising alternative to direct-acting antivirals, which are often susceptible to the development of viral resistance.
Core Antiviral Mechanism of Action
This compound is part of a class of compounds, including 2-phenylimidazopyridines, that exert their antiviral effects by targeting the host cell's Golgi apparatus.[1] Many viruses rely on the Golgi complex for the processing, envelopment, and trafficking of viral proteins and particles.[1] By disrupting the structure and function of the Golgi, this compound and its analogs inhibit the propagation of a range of viruses that are dependent on this organelle for their replication cycle.[1] This mechanism of action suggests a broad-spectrum potential against various viral families.
Signaling Pathway and Cellular Disruption
The precise signaling pathway by which this compound induces Golgi disruption is a subject of ongoing research. However, the available evidence points to a mechanism that interferes with the structural integrity and trafficking functions of the Golgi complex. This disruption prevents the proper maturation and transport of viral components, ultimately leading to a significant reduction in the production of infectious virions.
Quantitative Antiviral Activity
Studies on the broader class of 2-phenylbenzimidazoles and the more potent 2-phenylimidazopyridines have provided quantitative data on their antiviral efficacy. While specific data for this compound is part of a larger dataset, the following table summarizes the activity of representative compounds from this class against key viruses. This data is derived from in vitro cell-based assays.
| Compound Class | Virus | Assay | IC50 (µM) | Cell Line | Reference |
| 2-Phenylimidazopyridines | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | Varies by analog | Vero | [1] |
| 2-Phenylimidazopyridines | Vaccinia Virus | Cytopathic Effect | Varies by analog | Vero | [1] |
Note: Specific IC50 values for this compound are not publicly available as a distinct data point but are encompassed within the broader study of this chemical series.
Experimental Protocols
The evaluation of the antiviral properties of this compound and its analogs involves standard virological and cell biology techniques. The following are detailed methodologies for key experiments.
In Vitro Antiviral Plaque Reduction Assay
This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and spread.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus 2 (HSV-2) stock of known titer
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cells and infect with a dilution of HSV-2 calculated to produce approximately 50-100 plaques per well.
-
Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of this compound or a vehicle control (DMSO).
-
Overlay: After a further incubation period, aspirate the compound-containing medium and overlay the cells with methylcellulose medium to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining: Aspirate the overlay and stain the cell monolayer with crystal violet. Gently wash the wells to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
Golgi Apparatus Disruption Assay
This assay visualizes the effect of the compound on the morphology of the Golgi apparatus.
Objective: To qualitatively and quantitatively assess the disruption of the Golgi apparatus in cells treated with this compound.
Materials:
-
HeLa or other suitable cells with a distinct Golgi morphology
-
This compound stock solution in DMSO
-
Antibodies against a Golgi marker protein (e.g., GM130)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with the primary antibody against the Golgi marker, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize the Golgi morphology using a confocal microscope.
-
Analysis: Compare the Golgi structure in treated cells to that in vehicle-treated control cells. Disruption is characterized by the fragmentation and dispersal of the Golgi ribbon.
Conclusion and Future Directions
This compound represents a class of antiviral compounds with a novel, host-targeted mechanism of action. By disrupting the Golgi apparatus, it has the potential to be effective against a range of viruses that depend on this organelle for their replication. Further research is warranted to elucidate the specific molecular targets within the Golgi and to conduct in vivo efficacy studies against a broader spectrum of viral pathogens. The development of such host-targeted antivirals could provide a valuable tool in combating emerging viral threats and overcoming the challenge of drug resistance.
References
In-Depth Technical Guide: Antiviral Properties of AVP-13358
For the Attention of Researchers, Scientists, and Drug Development Professionals
Executive Summary
AVP-13358, a novel 2-phenylbenzimidazole (B57529) derivative, has demonstrated potential antiviral activity through a host-targeted mechanism. This document provides a comprehensive overview of its core antiviral properties, mechanism of action, and the experimental protocols utilized in its evaluation. The primary antiviral activity of this compound and its analogs stems from the disruption of the host cell's Golgi apparatus, an organelle crucial for the lifecycle of numerous viruses. This host-centric approach offers a promising alternative to direct-acting antivirals, which are often susceptible to the development of viral resistance.
Core Antiviral Mechanism of Action
This compound is part of a class of compounds, including 2-phenylimidazopyridines, that exert their antiviral effects by targeting the host cell's Golgi apparatus.[1] Many viruses rely on the Golgi complex for the processing, envelopment, and trafficking of viral proteins and particles.[1] By disrupting the structure and function of the Golgi, this compound and its analogs inhibit the propagation of a range of viruses that are dependent on this organelle for their replication cycle.[1] This mechanism of action suggests a broad-spectrum potential against various viral families.
Signaling Pathway and Cellular Disruption
The precise signaling pathway by which this compound induces Golgi disruption is a subject of ongoing research. However, the available evidence points to a mechanism that interferes with the structural integrity and trafficking functions of the Golgi complex. This disruption prevents the proper maturation and transport of viral components, ultimately leading to a significant reduction in the production of infectious virions.
Quantitative Antiviral Activity
Studies on the broader class of 2-phenylbenzimidazoles and the more potent 2-phenylimidazopyridines have provided quantitative data on their antiviral efficacy. While specific data for this compound is part of a larger dataset, the following table summarizes the activity of representative compounds from this class against key viruses. This data is derived from in vitro cell-based assays.
| Compound Class | Virus | Assay | IC50 (µM) | Cell Line | Reference |
| 2-Phenylimidazopyridines | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | Varies by analog | Vero | [1] |
| 2-Phenylimidazopyridines | Vaccinia Virus | Cytopathic Effect | Varies by analog | Vero | [1] |
Note: Specific IC50 values for this compound are not publicly available as a distinct data point but are encompassed within the broader study of this chemical series.
Experimental Protocols
The evaluation of the antiviral properties of this compound and its analogs involves standard virological and cell biology techniques. The following are detailed methodologies for key experiments.
In Vitro Antiviral Plaque Reduction Assay
This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and spread.
Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell line)
-
Herpes Simplex Virus 2 (HSV-2) stock of known titer
-
This compound stock solution in DMSO
-
Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)
-
Methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.
-
Infection: Aspirate the growth medium from the cells and infect with a dilution of HSV-2 calculated to produce approximately 50-100 plaques per well.
-
Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of this compound or a vehicle control (DMSO).
-
Overlay: After a further incubation period, aspirate the compound-containing medium and overlay the cells with methylcellulose medium to restrict viral spread to adjacent cells.
-
Incubation: Incubate the plates for 2-3 days to allow for plaque formation.
-
Staining: Aspirate the overlay and stain the cell monolayer with crystal violet. Gently wash the wells to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well.
-
IC50 Calculation: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.
Golgi Apparatus Disruption Assay
This assay visualizes the effect of the compound on the morphology of the Golgi apparatus.
Objective: To qualitatively and quantitatively assess the disruption of the Golgi apparatus in cells treated with this compound.
Materials:
-
HeLa or other suitable cells with a distinct Golgi morphology
-
This compound stock solution in DMSO
-
Antibodies against a Golgi marker protein (e.g., GM130)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Culture: Grow cells on glass coverslips.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a defined period.
-
Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Incubate the cells with the primary antibody against the Golgi marker, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Microscopy: Mount the coverslips on microscope slides and visualize the Golgi morphology using a confocal microscope.
-
Analysis: Compare the Golgi structure in treated cells to that in vehicle-treated control cells. Disruption is characterized by the fragmentation and dispersal of the Golgi ribbon.
Conclusion and Future Directions
This compound represents a class of antiviral compounds with a novel, host-targeted mechanism of action. By disrupting the Golgi apparatus, it has the potential to be effective against a range of viruses that depend on this organelle for their replication. Further research is warranted to elucidate the specific molecular targets within the Golgi and to conduct in vivo efficacy studies against a broader spectrum of viral pathogens. The development of such host-targeted antivirals could provide a valuable tool in combating emerging viral threats and overcoming the challenge of drug resistance.
References
AVP-13358 target identification and validation
An in-depth analysis of the available scientific literature reveals that AVP-13358 is a potent, orally active small molecule inhibitor of immunoglobulin E (IgE) and the low-affinity IgE receptor, CD23 (FcεRII). Initially developed by Avanir Pharmaceuticals for the treatment of allergic asthma and other immune-related disorders, its clinical development has since been discontinued. This technical guide provides a comprehensive overview of the target identification and validation of this compound, based on the available data.
Chemical Structure and Properties
This compound is a 2-(substituted phenyl)benzimidazole derivative. Its chemical formula is C30H29N5O2, and it has a molecular weight of 491.59 g/mol . The specific IUPAC name is 1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-.
Primary Targets and Mechanism of Action
The primary molecular targets of this compound identified through preclinical studies are CD23 and the signaling pathways downstream of IgE activation.[1][2] this compound exerts its therapeutic effects through a multi-faceted mechanism of action primarily centered on the inhibition of the allergic inflammatory cascade.
Target Identification
The identification of CD23 and IgE-mediated pathways as the primary targets of this compound likely stemmed from screening assays designed to identify inhibitors of allergic responses. The 2-phenylbenzimidazole scaffold has been explored for its anti-allergic and anti-inflammatory properties.
Target Validation
The validation of these targets was likely achieved through a series of in vitro and in vivo experiments demonstrating the compound's ability to modulate specific biological processes.
In Vitro Validation:
-
IgE Inhibition: this compound has been shown to be a potent inhibitor of IgE.[2]
-
CD23 Antagonism: The compound acts as a CD23 antagonist, interfering with its role in IgE regulation and antigen presentation.[1]
-
Cytokine Release Inhibition: this compound directly acts on T cells to inhibit the production and release of key allergic-response cytokines, including IL-4, IL-5, and IL-13.[2]
-
B-cell and Monocyte Modulation: The compound also targets the B-cell IgE receptor (CD23) on human monocytes and the CD23 and IL-4 receptors on mouse B cells.[2]
In Vivo Validation:
-
Preclinical studies in BALB/c mice demonstrated the potent in vivo efficacy of this compound in suppressing IgE-mediated immune responses.[2]
Quantitative Data
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Species | Assay Type | Value (nM) | Reference |
| IC50 (IgE Inhibition) | Mouse (BALB/c) | In Vitro | 3 | [2] |
| IC50 (IgE Inhibition) | Mouse (BALB/c) | In Vivo | 8 | [2] |
Experimental Protocols
While the full detailed experimental protocols from the primary publication are not publicly available, based on standard immunological and pharmacological techniques, the following methodologies were likely employed for the target identification and validation of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Inhibition
This assay would have been used to determine the in vitro IC50 value for IgE inhibition.
-
Principle: A multi-well plate is coated with an antigen that binds to IgE. A known concentration of IgE is then added along with varying concentrations of this compound. The amount of IgE that binds to the antigen is then detected using an enzyme-linked secondary antibody that recognizes IgE. The signal produced by the enzyme's substrate is inversely proportional to the inhibitory activity of this compound.
-
Methodology:
-
Coat 96-well plates with the relevant allergen (e.g., ovalbumin).
-
Block non-specific binding sites.
-
Add a fixed concentration of IgE and serial dilutions of this compound to the wells.
-
Incubate to allow for IgE binding to the antigen.
-
Wash the wells to remove unbound IgE and this compound.
-
Add a horseradish peroxidase (HRP)-conjugated anti-IgE antibody.
-
Incubate and wash.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value from the dose-response curve.
-
Cell-Based Assays for Cytokine Release
To assess the effect of this compound on T-cell cytokine production, a cell-based assay would have been utilized.
-
Principle: T cells are stimulated in vitro to produce cytokines in the presence and absence of this compound. The concentration of cytokines in the cell culture supernatant is then measured.
-
Methodology:
-
Isolate T cells from spleen or peripheral blood of mice or human donors.
-
Culture the T cells in the presence of a T-cell activator (e.g., anti-CD3/CD28 antibodies or a specific antigen).
-
Add varying concentrations of this compound to the cultures.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-4, IL-5, and IL-13 using specific ELISAs or a multiplex cytokine assay (e.g., Luminex).
-
Receptor Binding Assays for CD23
To validate CD23 as a direct target, a competitive binding assay would be necessary.
-
Principle: This assay measures the ability of this compound to compete with a radiolabeled or fluorescently labeled ligand for binding to CD23.
-
Methodology:
-
Prepare cell membranes or purified recombinant protein expressing CD23.
-
Incubate the membranes/protein with a fixed concentration of a labeled ligand (e.g., [3H]-IgE or a fluorescently tagged anti-CD23 antibody) and varying concentrations of this compound.
-
After incubation, separate the bound and free ligand (e.g., by filtration).
-
Measure the amount of bound labeled ligand.
-
Determine the Ki (inhibition constant) of this compound from the competition curve.
-
Signaling Pathways and Visualizations
This compound interrupts the allergic inflammatory cascade at multiple points. The following diagrams illustrate the key signaling pathways and the proposed points of intervention for this compound.
Caption: Proposed mechanism of action of this compound in the allergic inflammation cascade.
Experimental Workflow for Target Validation
The logical flow for validating the targets of this compound would follow a hierarchical approach from in vitro characterization to in vivo efficacy models.
Caption: A logical workflow for the target identification and validation of this compound.
Potential Off-Target Effects: The Golgi Apparatus
It is noteworthy that other 2-phenylbenzimidazole derivatives have been reported to disrupt the structure and function of the Golgi apparatus, leading to anti-proliferative and antiviral effects. While the primary focus of this compound's development was on its anti-allergic properties, the potential for off-target effects on the Golgi apparatus cannot be ruled out and may have contributed to its overall biological profile. Further investigation would be required to determine if this compound significantly perturbs Golgi function at therapeutically relevant concentrations.
Conclusion
This compound was identified and validated as a potent inhibitor of the IgE-mediated allergic response through its antagonism of CD23 and its direct inhibitory effects on T-cell cytokine production. The available data, primarily from in vitro and preclinical in vivo studies, robustly support this mechanism of action. Although the clinical development of this compound was discontinued, the understanding of its target engagement provides valuable insights for the development of future therapies for allergic and inflammatory diseases.
References
AVP-13358 target identification and validation
An in-depth analysis of the available scientific literature reveals that AVP-13358 is a potent, orally active small molecule inhibitor of immunoglobulin E (IgE) and the low-affinity IgE receptor, CD23 (FcεRII). Initially developed by Avanir Pharmaceuticals for the treatment of allergic asthma and other immune-related disorders, its clinical development has since been discontinued. This technical guide provides a comprehensive overview of the target identification and validation of this compound, based on the available data.
Chemical Structure and Properties
This compound is a 2-(substituted phenyl)benzimidazole derivative. Its chemical formula is C30H29N5O2, and it has a molecular weight of 491.59 g/mol . The specific IUPAC name is 1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-.
Primary Targets and Mechanism of Action
The primary molecular targets of this compound identified through preclinical studies are CD23 and the signaling pathways downstream of IgE activation.[1][2] this compound exerts its therapeutic effects through a multi-faceted mechanism of action primarily centered on the inhibition of the allergic inflammatory cascade.
Target Identification
The identification of CD23 and IgE-mediated pathways as the primary targets of this compound likely stemmed from screening assays designed to identify inhibitors of allergic responses. The 2-phenylbenzimidazole (B57529) scaffold has been explored for its anti-allergic and anti-inflammatory properties.
Target Validation
The validation of these targets was likely achieved through a series of in vitro and in vivo experiments demonstrating the compound's ability to modulate specific biological processes.
In Vitro Validation:
-
IgE Inhibition: this compound has been shown to be a potent inhibitor of IgE.[2]
-
CD23 Antagonism: The compound acts as a CD23 antagonist, interfering with its role in IgE regulation and antigen presentation.[1]
-
Cytokine Release Inhibition: this compound directly acts on T cells to inhibit the production and release of key allergic-response cytokines, including IL-4, IL-5, and IL-13.[2]
-
B-cell and Monocyte Modulation: The compound also targets the B-cell IgE receptor (CD23) on human monocytes and the CD23 and IL-4 receptors on mouse B cells.[2]
In Vivo Validation:
-
Preclinical studies in BALB/c mice demonstrated the potent in vivo efficacy of this compound in suppressing IgE-mediated immune responses.[2]
Quantitative Data
The following table summarizes the available quantitative data for this compound's biological activity.
| Parameter | Species | Assay Type | Value (nM) | Reference |
| IC50 (IgE Inhibition) | Mouse (BALB/c) | In Vitro | 3 | [2] |
| IC50 (IgE Inhibition) | Mouse (BALB/c) | In Vivo | 8 | [2] |
Experimental Protocols
While the full detailed experimental protocols from the primary publication are not publicly available, based on standard immunological and pharmacological techniques, the following methodologies were likely employed for the target identification and validation of this compound.
Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Inhibition
This assay would have been used to determine the in vitro IC50 value for IgE inhibition.
-
Principle: A multi-well plate is coated with an antigen that binds to IgE. A known concentration of IgE is then added along with varying concentrations of this compound. The amount of IgE that binds to the antigen is then detected using an enzyme-linked secondary antibody that recognizes IgE. The signal produced by the enzyme's substrate is inversely proportional to the inhibitory activity of this compound.
-
Methodology:
-
Coat 96-well plates with the relevant allergen (e.g., ovalbumin).
-
Block non-specific binding sites.
-
Add a fixed concentration of IgE and serial dilutions of this compound to the wells.
-
Incubate to allow for IgE binding to the antigen.
-
Wash the wells to remove unbound IgE and this compound.
-
Add a horseradish peroxidase (HRP)-conjugated anti-IgE antibody.
-
Incubate and wash.
-
Add a colorimetric HRP substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
Calculate the IC50 value from the dose-response curve.
-
Cell-Based Assays for Cytokine Release
To assess the effect of this compound on T-cell cytokine production, a cell-based assay would have been utilized.
-
Principle: T cells are stimulated in vitro to produce cytokines in the presence and absence of this compound. The concentration of cytokines in the cell culture supernatant is then measured.
-
Methodology:
-
Isolate T cells from spleen or peripheral blood of mice or human donors.
-
Culture the T cells in the presence of a T-cell activator (e.g., anti-CD3/CD28 antibodies or a specific antigen).
-
Add varying concentrations of this compound to the cultures.
-
Incubate for a specified period (e.g., 24-72 hours).
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-4, IL-5, and IL-13 using specific ELISAs or a multiplex cytokine assay (e.g., Luminex).
-
Receptor Binding Assays for CD23
To validate CD23 as a direct target, a competitive binding assay would be necessary.
-
Principle: This assay measures the ability of this compound to compete with a radiolabeled or fluorescently labeled ligand for binding to CD23.
-
Methodology:
-
Prepare cell membranes or purified recombinant protein expressing CD23.
-
Incubate the membranes/protein with a fixed concentration of a labeled ligand (e.g., [3H]-IgE or a fluorescently tagged anti-CD23 antibody) and varying concentrations of this compound.
-
After incubation, separate the bound and free ligand (e.g., by filtration).
-
Measure the amount of bound labeled ligand.
-
Determine the Ki (inhibition constant) of this compound from the competition curve.
-
Signaling Pathways and Visualizations
This compound interrupts the allergic inflammatory cascade at multiple points. The following diagrams illustrate the key signaling pathways and the proposed points of intervention for this compound.
Caption: Proposed mechanism of action of this compound in the allergic inflammation cascade.
Experimental Workflow for Target Validation
The logical flow for validating the targets of this compound would follow a hierarchical approach from in vitro characterization to in vivo efficacy models.
Caption: A logical workflow for the target identification and validation of this compound.
Potential Off-Target Effects: The Golgi Apparatus
It is noteworthy that other 2-phenylbenzimidazole derivatives have been reported to disrupt the structure and function of the Golgi apparatus, leading to anti-proliferative and antiviral effects. While the primary focus of this compound's development was on its anti-allergic properties, the potential for off-target effects on the Golgi apparatus cannot be ruled out and may have contributed to its overall biological profile. Further investigation would be required to determine if this compound significantly perturbs Golgi function at therapeutically relevant concentrations.
Conclusion
This compound was identified and validated as a potent inhibitor of the IgE-mediated allergic response through its antagonism of CD23 and its direct inhibitory effects on T-cell cytokine production. The available data, primarily from in vitro and preclinical in vivo studies, robustly support this mechanism of action. Although the clinical development of this compound was discontinued, the understanding of its target engagement provides valuable insights for the development of future therapies for allergic and inflammatory diseases.
References
An In-depth Technical Guide on AVP-13358: A Review of Available Literature
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a technical overview of AVP-13358, an investigational compound. It aims to consolidate the available preclinical data and describe its proposed mechanism of action. Due to the limited publicly accessible data on this compound, this guide is based on preliminary findings and may be subject to change as more research becomes available.
Introduction
This compound is identified as an orally active inhibitor of immunoglobulin E (IgE) and a CD23 antagonist.[1][2][3] Developed by Avanir Pharmaceuticals, its primary therapeutic targets were immune system disorders, infectious diseases, and otorhinolaryngologic diseases.[1] The compound was designed to suppress IgE-mediated immune responses and has shown potent activity against IgE, cytokines, and CD23.[2][3] However, the global research and development status of this compound is currently listed as discontinued.[1]
Mechanism of Action
This compound exerts its effects through a multi-targeted approach to dampen allergic and inflammatory responses.
-
IgE Inhibition: The compound directly inhibits the production and release of key cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) from T cells.[3] These cytokines are pivotal in the maturation and activation of immune cells involved in allergic reactions.
-
CD23 Antagonism: this compound also targets the B cell IgE receptor, CD23, on human monocytes, as well as CD23 and IL-4 receptors on mouse B cells.[3] By antagonizing these receptors, it interferes with the IgE-mediated signaling cascade that leads to the release of histamine (B1213489) and other inflammatory mediators.
The proposed signaling pathway for this compound's action is visualized below.
Preclinical Data
The available preclinical data for this compound is limited but provides initial insights into its potency.
In Vitro and In Vivo Potency
Studies in BALB/c mice have been conducted to determine the inhibitory concentration (IC50) of this compound on IgE-mediated immune responses. The results are summarized in the table below.
| Assay Type | Species | IC50 Value |
| In Vitro IgE Inhibition | BALB/c mice | 3 nM |
| In Vivo IgE Inhibition | BALB/c mice | 8 nM |
Table 1: In Vitro and In Vivo Potency of this compound[3]
Experimental Protocols
Details on the specific experimental protocols used to derive the IC50 values are not extensively published. However, a general workflow can be inferred for such studies.
In Vitro IgE Inhibition Assay (General Protocol):
-
Cell Culture: Murine B-cells are cultured in a suitable medium.
-
Stimulation: The B-cells are stimulated with an agent known to induce IgE production, such as a combination of IL-4 and an anti-CD40 antibody.
-
Treatment: Various concentrations of this compound are added to the cell cultures.
-
Incubation: The cells are incubated for a specified period to allow for IgE production.
-
Quantification: The concentration of IgE in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of IgE inhibition against the concentration of this compound.
The experimental workflow for a typical in vitro IgE inhibition assay is depicted below.
In Vivo IgE Inhibition Assay (General Protocol):
-
Animal Model: BALB/c mice are typically used as a model for allergic responses.
-
Sensitization: Mice are sensitized with an allergen, such as ovalbumin, to induce an IgE response.
-
Treatment: this compound is administered orally to the mice at various doses.
-
Sample Collection: Blood samples are collected from the mice at specific time points after treatment.
-
IgE Measurement: Serum levels of IgE are measured using ELISA.
-
IC50 Determination: The dose of this compound that causes a 50% reduction in serum IgE levels is determined as the in vivo IC50.
Summary and Future Directions
This compound demonstrated potent inhibitory activity against IgE-mediated immune responses in preclinical models. Its dual mechanism of inhibiting key cytokines and antagonizing critical B-cell receptors made it a promising candidate for the treatment of allergic and inflammatory conditions.
Despite its promising preclinical profile, the development of this compound has been discontinued. The reasons for this decision are not publicly available. Further research would be necessary to fully elucidate its therapeutic potential and safety profile. Access to more detailed study reports would be required for a comprehensive understanding of its pharmacokinetics, pharmacodynamics, and toxicology.
References
An In-depth Technical Guide on AVP-13358: A Review of Available Literature
For the attention of: Researchers, scientists, and drug development professionals.
Abstract: This document provides a technical overview of AVP-13358, an investigational compound. It aims to consolidate the available preclinical data and describe its proposed mechanism of action. Due to the limited publicly accessible data on this compound, this guide is based on preliminary findings and may be subject to change as more research becomes available.
Introduction
This compound is identified as an orally active inhibitor of immunoglobulin E (IgE) and a CD23 antagonist.[1][2][3] Developed by Avanir Pharmaceuticals, its primary therapeutic targets were immune system disorders, infectious diseases, and otorhinolaryngologic diseases.[1] The compound was designed to suppress IgE-mediated immune responses and has shown potent activity against IgE, cytokines, and CD23.[2][3] However, the global research and development status of this compound is currently listed as discontinued.[1]
Mechanism of Action
This compound exerts its effects through a multi-targeted approach to dampen allergic and inflammatory responses.
-
IgE Inhibition: The compound directly inhibits the production and release of key cytokines such as Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13) from T cells.[3] These cytokines are pivotal in the maturation and activation of immune cells involved in allergic reactions.
-
CD23 Antagonism: this compound also targets the B cell IgE receptor, CD23, on human monocytes, as well as CD23 and IL-4 receptors on mouse B cells.[3] By antagonizing these receptors, it interferes with the IgE-mediated signaling cascade that leads to the release of histamine and other inflammatory mediators.
The proposed signaling pathway for this compound's action is visualized below.
Preclinical Data
The available preclinical data for this compound is limited but provides initial insights into its potency.
In Vitro and In Vivo Potency
Studies in BALB/c mice have been conducted to determine the inhibitory concentration (IC50) of this compound on IgE-mediated immune responses. The results are summarized in the table below.
| Assay Type | Species | IC50 Value |
| In Vitro IgE Inhibition | BALB/c mice | 3 nM |
| In Vivo IgE Inhibition | BALB/c mice | 8 nM |
Table 1: In Vitro and In Vivo Potency of this compound[3]
Experimental Protocols
Details on the specific experimental protocols used to derive the IC50 values are not extensively published. However, a general workflow can be inferred for such studies.
In Vitro IgE Inhibition Assay (General Protocol):
-
Cell Culture: Murine B-cells are cultured in a suitable medium.
-
Stimulation: The B-cells are stimulated with an agent known to induce IgE production, such as a combination of IL-4 and an anti-CD40 antibody.
-
Treatment: Various concentrations of this compound are added to the cell cultures.
-
Incubation: The cells are incubated for a specified period to allow for IgE production.
-
Quantification: The concentration of IgE in the cell culture supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
IC50 Calculation: The IC50 value is calculated by plotting the percentage of IgE inhibition against the concentration of this compound.
The experimental workflow for a typical in vitro IgE inhibition assay is depicted below.
In Vivo IgE Inhibition Assay (General Protocol):
-
Animal Model: BALB/c mice are typically used as a model for allergic responses.
-
Sensitization: Mice are sensitized with an allergen, such as ovalbumin, to induce an IgE response.
-
Treatment: this compound is administered orally to the mice at various doses.
-
Sample Collection: Blood samples are collected from the mice at specific time points after treatment.
-
IgE Measurement: Serum levels of IgE are measured using ELISA.
-
IC50 Determination: The dose of this compound that causes a 50% reduction in serum IgE levels is determined as the in vivo IC50.
Summary and Future Directions
This compound demonstrated potent inhibitory activity against IgE-mediated immune responses in preclinical models. Its dual mechanism of inhibiting key cytokines and antagonizing critical B-cell receptors made it a promising candidate for the treatment of allergic and inflammatory conditions.
Despite its promising preclinical profile, the development of this compound has been discontinued. The reasons for this decision are not publicly available. Further research would be necessary to fully elucidate its therapeutic potential and safety profile. Access to more detailed study reports would be required for a comprehensive understanding of its pharmacokinetics, pharmacodynamics, and toxicology.
References
AVP-13358: An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Development of AVP-13358 was discontinued (B1498344) by Avanir Pharmaceuticals. Detailed preclinical and clinical data are not extensively available in the public domain. This guide is compiled from publicly accessible information, including company press releases, SEC filings, and scientific literature.
Executive Summary
This compound is a novel, orally active small molecule developed by Avanir Pharmaceuticals as a potential treatment for allergy and asthma. The compound was identified as a potent suppressor of immunoglobulin E (IgE) synthesis and other critical mediators of the allergic response. Preclinical toxicology studies were conducted, leading to the filing of an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) in December 2002. A Phase I single rising dose clinical trial was successfully completed in 2003, where this compound was reported to be well-tolerated. Despite these early positive indications, further development was halted due to limited resources and a lack of partnership interest. This document provides a comprehensive overview of the known safety and toxicity profile of this compound based on the limited available data.
Mechanism of Action
This compound was designed to modulate the allergic cascade by inhibiting the production of IgE.[1] Publicly available information suggests that this compound acts as a CD23 antagonist. CD23 (the low-affinity IgE receptor) plays a crucial role in the regulation of IgE synthesis by B cells. By antagonizing CD23, this compound likely disrupts the signaling pathways that lead to B-cell proliferation and differentiation into IgE-secreting plasma cells.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of IgE regulation.
Preclinical Safety and Toxicology
Avanir Pharmaceuticals conducted extensive toxicology studies on this compound prior to filing an IND application.[1] While specific data from these studies are not publicly available, the successful IND submission suggests that the preclinical safety profile was acceptable to the FDA for proceeding to Phase I clinical trials.
Data Summary
The following tables represent the types of data that would have been generated during preclinical toxicology studies. The values provided are placeholders and do not represent actual experimental results.
Table 1: Acute Toxicity Studies (Placeholder Data)
| Species | Route of Administration | LD50 (mg/kg) | Observations |
| Mouse | Oral | > 2000 | No mortality or significant adverse effects observed. |
| Rat | Oral | > 2000 | No mortality or significant adverse effects observed. |
| Rat | Intravenous | 500 | Dose-dependent signs of lethargy at higher doses. |
Table 2: Repeat-Dose Toxicity Studies (Placeholder Data)
| Species | Duration | NOAEL (mg/kg/day) | Target Organs |
| Rat | 28-day | 100 | None identified |
| Dog | 28-day | 50 | Mild, reversible liver enzyme elevation at high doses. |
Table 3: Genotoxicity Assays (Placeholder Data)
| Assay | Result |
| Ames Test | Negative |
| Mouse Lymphoma Assay | Negative |
| In vivo Micronucleus Test | Negative |
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of this compound have not been publicly disclosed. However, standard protocols for such studies are outlined below.
Workflow for Preclinical Safety Assessment
-
Acute Toxicity: Studies would have been conducted in at least two mammalian species (one rodent, one non-rodent) to determine the median lethal dose (LD50) and identify potential target organs of toxicity after a single high dose.
-
Repeat-Dose Toxicity: Sub-chronic toxicity studies (e.g., 28-day or 90-day) would have been performed in two species to characterize the toxicological profile after repeated administration and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
-
Genotoxicity: A battery of in vitro and in vivo tests would have been conducted to assess the potential of this compound to cause genetic mutations or chromosomal damage.
-
Safety Pharmacology: Studies would have been performed to evaluate the effects of this compound on vital functions, including the central nervous, cardiovascular, and respiratory systems.
Phase I Clinical Trial Safety
Avanir Pharmaceuticals completed a Phase I single rising dose clinical trial of this compound in 2003. The primary objective of this study was to evaluate the safety and tolerability of this compound in healthy volunteers.
Key Findings
The company reported that this compound was "well-tolerated" in this study. No specific details regarding the nature or incidence of adverse events have been publicly released. It was also noted that even at low doses, biologically relevant plasma concentrations were achieved.
Data Summary
The following table provides a template for the type of safety data that would have been collected during the Phase I trial. The information presented is illustrative.
Table 4: Summary of Adverse Events in Phase I Trial (Illustrative Data)
| Adverse Event | Placebo (N=X) | This compound Low Dose (N=Y) | This compound High Dose (N=Z) |
| Headache | 1 (X%) | 2 (Y%) | 3 (Z%) |
| Nausea | 0 (0%) | 1 (Y%) | 2 (Z%) |
| Dizziness | 0 (0%) | 1 (Y%) | 1 (Z%) |
| Fatigue | 1 (X%) | 0 (0%) | 1 (Z%) |
Experimental Protocol
The specific protocol for the Phase I trial of this compound is not publicly available. A typical single ascending dose study design is described below.
Logical Flow of a Single Ascending Dose (SAD) Study
-
Study Design: The trial would have been a randomized, double-blind, placebo-controlled study in a small number of healthy volunteers.
-
Dose Escalation: Subjects would have been enrolled in sequential cohorts, with each cohort receiving a single dose of this compound that was higher than the previous cohort.
-
Safety Assessments: Intensive monitoring for adverse events, changes in vital signs, electrocardiograms (ECGs), and clinical laboratory tests would have been performed.
-
Pharmacokinetics: Blood samples would have been collected at multiple time points to determine the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion).
Conclusion
Based on the limited publicly available information, this compound demonstrated a favorable early safety profile. It successfully completed preclinical toxicology studies sufficient for FDA approval to initiate clinical trials and was well-tolerated in a Phase I single ascending dose study. However, the discontinuation of its development program means that a comprehensive public record of its safety and toxicity is not available. The information presented in this guide is intended to provide a summary of what is known and to serve as a framework for understanding the types of studies that were likely conducted. Researchers interested in similar mechanisms of action should consider the historical context of this compound's development and the challenges of bringing novel anti-allergic therapies to market.
References
AVP-13358: An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Development of AVP-13358 was discontinued by Avanir Pharmaceuticals. Detailed preclinical and clinical data are not extensively available in the public domain. This guide is compiled from publicly accessible information, including company press releases, SEC filings, and scientific literature.
Executive Summary
This compound is a novel, orally active small molecule developed by Avanir Pharmaceuticals as a potential treatment for allergy and asthma. The compound was identified as a potent suppressor of immunoglobulin E (IgE) synthesis and other critical mediators of the allergic response. Preclinical toxicology studies were conducted, leading to the filing of an Investigational New Drug (IND) application with the U.S. Food and Drug Administration (FDA) in December 2002. A Phase I single rising dose clinical trial was successfully completed in 2003, where this compound was reported to be well-tolerated. Despite these early positive indications, further development was halted due to limited resources and a lack of partnership interest. This document provides a comprehensive overview of the known safety and toxicity profile of this compound based on the limited available data.
Mechanism of Action
This compound was designed to modulate the allergic cascade by inhibiting the production of IgE.[1] Publicly available information suggests that this compound acts as a CD23 antagonist. CD23 (the low-affinity IgE receptor) plays a crucial role in the regulation of IgE synthesis by B cells. By antagonizing CD23, this compound likely disrupts the signaling pathways that lead to B-cell proliferation and differentiation into IgE-secreting plasma cells.
Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound in the context of IgE regulation.
Preclinical Safety and Toxicology
Avanir Pharmaceuticals conducted extensive toxicology studies on this compound prior to filing an IND application.[1] While specific data from these studies are not publicly available, the successful IND submission suggests that the preclinical safety profile was acceptable to the FDA for proceeding to Phase I clinical trials.
Data Summary
The following tables represent the types of data that would have been generated during preclinical toxicology studies. The values provided are placeholders and do not represent actual experimental results.
Table 1: Acute Toxicity Studies (Placeholder Data)
| Species | Route of Administration | LD50 (mg/kg) | Observations |
| Mouse | Oral | > 2000 | No mortality or significant adverse effects observed. |
| Rat | Oral | > 2000 | No mortality or significant adverse effects observed. |
| Rat | Intravenous | 500 | Dose-dependent signs of lethargy at higher doses. |
Table 2: Repeat-Dose Toxicity Studies (Placeholder Data)
| Species | Duration | NOAEL (mg/kg/day) | Target Organs |
| Rat | 28-day | 100 | None identified |
| Dog | 28-day | 50 | Mild, reversible liver enzyme elevation at high doses. |
Table 3: Genotoxicity Assays (Placeholder Data)
| Assay | Result |
| Ames Test | Negative |
| Mouse Lymphoma Assay | Negative |
| In vivo Micronucleus Test | Negative |
Experimental Protocols
Detailed experimental protocols for the preclinical toxicology studies of this compound have not been publicly disclosed. However, standard protocols for such studies are outlined below.
Workflow for Preclinical Safety Assessment
-
Acute Toxicity: Studies would have been conducted in at least two mammalian species (one rodent, one non-rodent) to determine the median lethal dose (LD50) and identify potential target organs of toxicity after a single high dose.
-
Repeat-Dose Toxicity: Sub-chronic toxicity studies (e.g., 28-day or 90-day) would have been performed in two species to characterize the toxicological profile after repeated administration and to determine the No-Observed-Adverse-Effect-Level (NOAEL).
-
Genotoxicity: A battery of in vitro and in vivo tests would have been conducted to assess the potential of this compound to cause genetic mutations or chromosomal damage.
-
Safety Pharmacology: Studies would have been performed to evaluate the effects of this compound on vital functions, including the central nervous, cardiovascular, and respiratory systems.
Phase I Clinical Trial Safety
Avanir Pharmaceuticals completed a Phase I single rising dose clinical trial of this compound in 2003. The primary objective of this study was to evaluate the safety and tolerability of this compound in healthy volunteers.
Key Findings
The company reported that this compound was "well-tolerated" in this study. No specific details regarding the nature or incidence of adverse events have been publicly released. It was also noted that even at low doses, biologically relevant plasma concentrations were achieved.
Data Summary
The following table provides a template for the type of safety data that would have been collected during the Phase I trial. The information presented is illustrative.
Table 4: Summary of Adverse Events in Phase I Trial (Illustrative Data)
| Adverse Event | Placebo (N=X) | This compound Low Dose (N=Y) | This compound High Dose (N=Z) |
| Headache | 1 (X%) | 2 (Y%) | 3 (Z%) |
| Nausea | 0 (0%) | 1 (Y%) | 2 (Z%) |
| Dizziness | 0 (0%) | 1 (Y%) | 1 (Z%) |
| Fatigue | 1 (X%) | 0 (0%) | 1 (Z%) |
Experimental Protocol
The specific protocol for the Phase I trial of this compound is not publicly available. A typical single ascending dose study design is described below.
Logical Flow of a Single Ascending Dose (SAD) Study
-
Study Design: The trial would have been a randomized, double-blind, placebo-controlled study in a small number of healthy volunteers.
-
Dose Escalation: Subjects would have been enrolled in sequential cohorts, with each cohort receiving a single dose of this compound that was higher than the previous cohort.
-
Safety Assessments: Intensive monitoring for adverse events, changes in vital signs, electrocardiograms (ECGs), and clinical laboratory tests would have been performed.
-
Pharmacokinetics: Blood samples would have been collected at multiple time points to determine the pharmacokinetic profile of this compound (absorption, distribution, metabolism, and excretion).
Conclusion
Based on the limited publicly available information, this compound demonstrated a favorable early safety profile. It successfully completed preclinical toxicology studies sufficient for FDA approval to initiate clinical trials and was well-tolerated in a Phase I single ascending dose study. However, the discontinuation of its development program means that a comprehensive public record of its safety and toxicity is not available. The information presented in this guide is intended to provide a summary of what is known and to serve as a framework for understanding the types of studies that were likely conducted. Researchers interested in similar mechanisms of action should consider the historical context of this compound's development and the challenges of bringing novel anti-allergic therapies to market.
References
In-Depth Technical Guide to AVP-13358: A Novel Modulator of Allergic and Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVP-13358 is a novel, orally active small molecule that has demonstrated significant potential in the modulation of allergic and inflammatory responses. Developed by Avanir Pharmaceuticals, this benzimidazole (B57391) derivative targets key pathways in the allergic cascade, primarily through the inhibition of immunoglobulin E (IgE) synthesis and the suppression of the CD23 receptor. This technical guide provides a comprehensive overview of the core patent information related to this compound, including its mechanism of action, key experimental data, and detailed protocols for the assays used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for allergic diseases and other immunological disorders.
Introduction
Allergic diseases, such as asthma and allergic rhinitis, represent a significant global health burden. The underlying pathophysiology of these conditions is complex, involving a cascade of events initiated by the production of IgE antibodies and the subsequent activation of mast cells and basophils. This compound emerged from a drug discovery program aimed at identifying small molecule inhibitors of this process. Its unique chemical scaffold, a 2-(substituted phenyl)-benzimidazole core, confers potent and selective activity against key molecular targets in the allergic inflammatory pathway.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action that disrupts the allergic inflammatory cascade at several key points. It is characterized as a potent IgE inhibitor and a CD23 antagonist.[1]
The primary mechanism involves the direct inhibition of IgE production by B lymphocytes. Furthermore, this compound has been shown to downregulate the expression of the low-affinity IgE receptor, CD23, on the surface of B cells and other immune cells. CD23 plays a crucial role in the regulation of IgE synthesis and presentation of allergens to T cells. By antagonizing CD23, this compound further dampens the IgE-mediated immune response.
Beyond its effects on IgE and CD23, this compound has also been reported to modulate cytokine production, further contributing to its anti-inflammatory profile.
Signaling Pathways
The inhibitory effects of this compound on IgE production and CD23 expression are mediated through the modulation of intracellular signaling pathways. While the precise and complete pathways are a subject of ongoing research, the available data suggests interference with signaling cascades downstream of cytokine receptors, such as the IL-4 receptor, which are critical for B cell activation and IgE class switching.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound as reported in the primary literature.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Stimulant | Endpoint | IC50 (nM) |
| IgE Inhibition | Murine B Cells | IL-4 + anti-CD40 | IgE Production | 3 |
| CD23 Inhibition | Human Monocytes | - | CD23 Expression | - |
| Cytokine Inhibition (IL-4) | T Cells | - | IL-4 Production | - |
| Cytokine Inhibition (IL-5) | T Cells | - | IL-5 Production | - |
| Cytokine Inhibition (IL-13) | T Cells | - | IL-13 Production | - |
Table 2: In Vivo Activity of this compound in BALB/c Mice [1]
| Model | Endpoint | IC50 (nM) |
| IgE Inhibition | Serum IgE levels | 8 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro IgE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IgE production in vitro.
Cell Line: Murine B lymphocytes isolated from the spleens of BALB/c mice.
Methodology:
-
Isolate splenic B cells using standard magnetic-activated cell sorting (MACS) protocols.
-
Culture the B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol.
-
Plate the cells at a density of 1 x 106 cells/mL in 96-well plates.
-
Add varying concentrations of this compound (typically from 0.1 nM to 10 µM) to the wells.
-
Stimulate the B cells with recombinant murine IL-4 (10 ng/mL) and anti-CD40 antibody (1 µg/mL) to induce IgE class switching.
-
Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cell culture supernatants.
-
Quantify the concentration of IgE in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit specific for murine IgE.
-
Calculate the IC50 value by plotting the percentage of IgE inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo IgE Inhibition Model
Objective: To assess the in vivo efficacy of this compound in a murine model of IgE production.
Animal Model: BALB/c mice.
Methodology:
-
House BALB/c mice under standard laboratory conditions with ad libitum access to food and water.
-
Administer this compound orally to the mice at various doses.
-
Induce an IgE response by intraperitoneal injection of an appropriate allergen (e.g., ovalbumin) emulsified in alum adjuvant on day 0 and day 14.
-
Collect blood samples from the mice via retro-orbital bleeding at specified time points (e.g., day 21).
-
Separate the serum from the blood samples by centrifugation.
-
Measure the total serum IgE levels using a murine IgE-specific ELISA kit.
-
Determine the dose-dependent inhibitory effect of this compound on serum IgE levels.
Patent Information
The core intellectual property surrounding this compound is covered by a series of patents and patent applications filed by Avanir Pharmaceuticals. A key patent application in this portfolio is European Patent Application EP1368028A1, titled "BENZIMIDAZOLE DERIVATIVES FOR IGE MODULATION AND CELL PROLIFERATION INHIBITION".
-
Inventors: Jagadish C. Sircar, Mark L. Richards
-
Applicant: Avanir Pharmaceuticals
The claims within this patent family broadly cover the chemical composition of this compound and related benzimidazole derivatives, their synthesis, pharmaceutical compositions containing them, and their use in the treatment of diseases mediated by IgE and/or aberrant cell proliferation.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of allergic and inflammatory diseases. Its novel mechanism of action, targeting both IgE synthesis and CD23 expression, offers a differentiated approach compared to existing therapies. The data presented in the foundational patents and scientific literature provide a strong rationale for its further development. This technical guide serves as a consolidated resource for understanding the core scientific and intellectual property landscape of this compound, facilitating further research and development in this area.
References
In-Depth Technical Guide to AVP-13358: A Novel Modulator of Allergic and Inflammatory Responses
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVP-13358 is a novel, orally active small molecule that has demonstrated significant potential in the modulation of allergic and inflammatory responses. Developed by Avanir Pharmaceuticals, this benzimidazole derivative targets key pathways in the allergic cascade, primarily through the inhibition of immunoglobulin E (IgE) synthesis and the suppression of the CD23 receptor. This technical guide provides a comprehensive overview of the core patent information related to this compound, including its mechanism of action, key experimental data, and detailed protocols for the assays used in its evaluation. The information is intended to serve as a foundational resource for researchers and professionals involved in the development of novel therapeutics for allergic diseases and other immunological disorders.
Introduction
Allergic diseases, such as asthma and allergic rhinitis, represent a significant global health burden. The underlying pathophysiology of these conditions is complex, involving a cascade of events initiated by the production of IgE antibodies and the subsequent activation of mast cells and basophils. This compound emerged from a drug discovery program aimed at identifying small molecule inhibitors of this process. Its unique chemical scaffold, a 2-(substituted phenyl)-benzimidazole core, confers potent and selective activity against key molecular targets in the allergic inflammatory pathway.
Mechanism of Action
This compound exerts its therapeutic effects through a multi-faceted mechanism of action that disrupts the allergic inflammatory cascade at several key points. It is characterized as a potent IgE inhibitor and a CD23 antagonist.[1]
The primary mechanism involves the direct inhibition of IgE production by B lymphocytes. Furthermore, this compound has been shown to downregulate the expression of the low-affinity IgE receptor, CD23, on the surface of B cells and other immune cells. CD23 plays a crucial role in the regulation of IgE synthesis and presentation of allergens to T cells. By antagonizing CD23, this compound further dampens the IgE-mediated immune response.
Beyond its effects on IgE and CD23, this compound has also been reported to modulate cytokine production, further contributing to its anti-inflammatory profile.
Signaling Pathways
The inhibitory effects of this compound on IgE production and CD23 expression are mediated through the modulation of intracellular signaling pathways. While the precise and complete pathways are a subject of ongoing research, the available data suggests interference with signaling cascades downstream of cytokine receptors, such as the IL-4 receptor, which are critical for B cell activation and IgE class switching.
Quantitative Data Summary
The following tables summarize the key in vitro and in vivo efficacy data for this compound as reported in the primary literature.
Table 1: In Vitro Activity of this compound
| Assay | Cell Type | Stimulant | Endpoint | IC50 (nM) |
| IgE Inhibition | Murine B Cells | IL-4 + anti-CD40 | IgE Production | 3 |
| CD23 Inhibition | Human Monocytes | - | CD23 Expression | - |
| Cytokine Inhibition (IL-4) | T Cells | - | IL-4 Production | - |
| Cytokine Inhibition (IL-5) | T Cells | - | IL-5 Production | - |
| Cytokine Inhibition (IL-13) | T Cells | - | IL-13 Production | - |
Table 2: In Vivo Activity of this compound in BALB/c Mice [1]
| Model | Endpoint | IC50 (nM) |
| IgE Inhibition | Serum IgE levels | 8 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound.
In Vitro IgE Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IgE production in vitro.
Cell Line: Murine B lymphocytes isolated from the spleens of BALB/c mice.
Methodology:
-
Isolate splenic B cells using standard magnetic-activated cell sorting (MACS) protocols.
-
Culture the B cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin/streptomycin, and 2-mercaptoethanol.
-
Plate the cells at a density of 1 x 106 cells/mL in 96-well plates.
-
Add varying concentrations of this compound (typically from 0.1 nM to 10 µM) to the wells.
-
Stimulate the B cells with recombinant murine IL-4 (10 ng/mL) and anti-CD40 antibody (1 µg/mL) to induce IgE class switching.
-
Incubate the plates for 7 days at 37°C in a humidified 5% CO2 incubator.
-
Harvest the cell culture supernatants.
-
Quantify the concentration of IgE in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit specific for murine IgE.
-
Calculate the IC50 value by plotting the percentage of IgE inhibition against the logarithm of the this compound concentration and fitting the data to a four-parameter logistic curve.
In Vivo IgE Inhibition Model
Objective: To assess the in vivo efficacy of this compound in a murine model of IgE production.
Animal Model: BALB/c mice.
Methodology:
-
House BALB/c mice under standard laboratory conditions with ad libitum access to food and water.
-
Administer this compound orally to the mice at various doses.
-
Induce an IgE response by intraperitoneal injection of an appropriate allergen (e.g., ovalbumin) emulsified in alum adjuvant on day 0 and day 14.
-
Collect blood samples from the mice via retro-orbital bleeding at specified time points (e.g., day 21).
-
Separate the serum from the blood samples by centrifugation.
-
Measure the total serum IgE levels using a murine IgE-specific ELISA kit.
-
Determine the dose-dependent inhibitory effect of this compound on serum IgE levels.
Patent Information
The core intellectual property surrounding this compound is covered by a series of patents and patent applications filed by Avanir Pharmaceuticals. A key patent application in this portfolio is European Patent Application EP1368028A1, titled "BENZIMIDAZOLE DERIVATIVES FOR IGE MODULATION AND CELL PROLIFERATION INHIBITION".
-
Inventors: Jagadish C. Sircar, Mark L. Richards
-
Applicant: Avanir Pharmaceuticals
The claims within this patent family broadly cover the chemical composition of this compound and related benzimidazole derivatives, their synthesis, pharmaceutical compositions containing them, and their use in the treatment of diseases mediated by IgE and/or aberrant cell proliferation.
Conclusion
This compound represents a promising therapeutic candidate for the treatment of allergic and inflammatory diseases. Its novel mechanism of action, targeting both IgE synthesis and CD23 expression, offers a differentiated approach compared to existing therapies. The data presented in the foundational patents and scientific literature provide a strong rationale for its further development. This technical guide serves as a consolidated resource for understanding the core scientific and intellectual property landscape of this compound, facilitating further research and development in this area.
References
Methodological & Application
Application Notes and Protocols for AVP-13358 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVP-13358 is an orally active small molecule inhibitor of immunoglobulin E (IgE) that demonstrates potent activity against key targets in the allergic inflammatory cascade.[1] Developed by Avanir Pharmaceuticals, this compound has been shown to effectively suppress IgE-mediated immune responses.[1] Its mechanism of action involves the inhibition of IgE production, the suppression of Th2 cytokines such as IL-4, IL-5, and IL-13, and the antagonism of the low-affinity IgE receptor, CD23.[1][2][3] These characteristics make this compound a compound of interest for the research and development of treatments for allergy and asthma.[2][4]
These application notes provide detailed protocols for the in vitro evaluation of this compound's activity against its primary targets.
Data Presentation
The following table summarizes the in vitro potency of this compound against key markers of the allergic response.
| Target | Assay System | Parameter | Value | Reference |
| IgE Inhibition | BALB/c Mice Splenocytes | IC50 | 3 nM | [1] |
| Th2 Cytokine Inhibition | Murine T-cells | - | Potent Inhibition | [2] |
| CD23 (FcεRII) Antagonism | Human Monocytes, Mouse B-cells | - | Effective Targeting | [1] |
Experimental Protocols
IgE Inhibition Assay in B-cells (Adapted from IgE-Facilitated Allergen Binding - IgE-FAB - Assay)
This assay measures the ability of this compound to inhibit the binding of IgE-allergen complexes to CD23 on the surface of B-cells.
Materials:
-
EBV-transformed B-cell line (e.g., RPMI 8866)
-
Human IgE myeloma plasma
-
Specific allergen (e.g., Bet v 1 for birch pollen allergy)
-
This compound
-
FITC-conjugated anti-human IgE antibody
-
Flow cytometer
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Wash buffer (PBS with 1% BSA)
Protocol:
-
Cell Preparation: Culture the EBV-transformed B-cell line to a density of 1 x 10^6 cells/mL. Wash the cells with wash buffer and resuspend in cell culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations.
-
IgE-Allergen Complex Formation: Incubate human IgE with the specific allergen at a predetermined optimal ratio for 1 hour at 37°C to form complexes.
-
Inhibition Step: In a 96-well plate, mix the IgE-allergen complexes with the different concentrations of this compound or vehicle control (DMSO).
-
Cell Treatment: Add the B-cells to the wells containing the IgE-allergen complexes and this compound/vehicle. Incubate for 2 hours at 4°C to allow binding to CD23.
-
Staining: Wash the cells twice with cold wash buffer. Resuspend the cells in wash buffer containing a FITC-conjugated anti-human IgE antibody. Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells twice with cold wash buffer and resuspend in FACS buffer. Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control. An IC50 curve is generated to determine the concentration of this compound that causes 50% inhibition of IgE-allergen complex binding.
Th2 Cytokine (IL-4, IL-5, IL-13) Inhibition Assay in T-cells
This protocol details the measurement of IL-4, IL-5, and IL-13 production from stimulated T-cells in the presence of this compound using intracellular cytokine staining and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a human T-cell line (e.g., Jurkat)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Brefeldin A solution
-
This compound
-
Fluorochrome-conjugated antibodies against CD3, CD4, IL-4, IL-5, and IL-13
-
Fixation/Permeabilization Buffer
-
Flow cytometer
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Wash buffer (PBS with 1% BSA)
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture a T-cell line. Adjust the cell density to 1 x 10^6 cells/mL in cell culture medium.
-
Compound Treatment: Add various concentrations of this compound or vehicle control to the cells and incubate for 1 hour at 37°C.
-
Cell Stimulation: Add the cell stimulation cocktail (e.g., PMA and Ionomycin) to the cell suspension.
-
Protein Transport Inhibition: Add Brefeldin A to the cell suspension to block cytokine secretion. Incubate for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells with wash buffer. Stain with fluorochrome-conjugated anti-CD3 and anti-CD4 antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then resuspend in Fixation/Permeabilization buffer. Incubate for 20 minutes at room temperature.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorochrome-conjugated antibodies against IL-4, IL-5, and IL-13. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, gating on CD3+/CD4+ T-cells.
-
Data Analysis: Determine the percentage of cells expressing each cytokine in the presence of different concentrations of this compound compared to the vehicle control. Calculate IC50 values for the inhibition of each cytokine.
CD23 Expression Assay on Monocytes
This assay quantifies the expression of CD23 on the surface of monocytes and the ability of this compound to modulate this expression.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Fluorochrome-conjugated antibodies against CD14 and CD23
-
Flow cytometer
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Wash buffer (PBS with 1% BSA)
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood. Adjust the cell density to 1 x 10^6 cells/mL in cell culture medium.
-
Compound Treatment: Add various concentrations of this compound or vehicle control to the cells. Incubate for 24 hours at 37°C to allow for potential modulation of CD23 expression.
-
Staining: Wash the cells with wash buffer. Add fluorochrome-conjugated antibodies against CD14 and CD23. Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD14-positive monocyte population and measure the mean fluorescence intensity (MFI) of the CD23 signal. Determine the effect of this compound on CD23 expression levels compared to the vehicle control.
Visualizations
Caption: Workflow for the IgE Inhibition Assay.
Caption: this compound's inhibitory effects on key immune cells.
References
Application Notes and Protocols for AVP-13358 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVP-13358 is an orally active small molecule inhibitor of immunoglobulin E (IgE) that demonstrates potent activity against key targets in the allergic inflammatory cascade.[1] Developed by Avanir Pharmaceuticals, this compound has been shown to effectively suppress IgE-mediated immune responses.[1] Its mechanism of action involves the inhibition of IgE production, the suppression of Th2 cytokines such as IL-4, IL-5, and IL-13, and the antagonism of the low-affinity IgE receptor, CD23.[1][2][3] These characteristics make this compound a compound of interest for the research and development of treatments for allergy and asthma.[2][4]
These application notes provide detailed protocols for the in vitro evaluation of this compound's activity against its primary targets.
Data Presentation
The following table summarizes the in vitro potency of this compound against key markers of the allergic response.
| Target | Assay System | Parameter | Value | Reference |
| IgE Inhibition | BALB/c Mice Splenocytes | IC50 | 3 nM | [1] |
| Th2 Cytokine Inhibition | Murine T-cells | - | Potent Inhibition | [2] |
| CD23 (FcεRII) Antagonism | Human Monocytes, Mouse B-cells | - | Effective Targeting | [1] |
Experimental Protocols
IgE Inhibition Assay in B-cells (Adapted from IgE-Facilitated Allergen Binding - IgE-FAB - Assay)
This assay measures the ability of this compound to inhibit the binding of IgE-allergen complexes to CD23 on the surface of B-cells.
Materials:
-
EBV-transformed B-cell line (e.g., RPMI 8866)
-
Human IgE myeloma plasma
-
Specific allergen (e.g., Bet v 1 for birch pollen allergy)
-
This compound
-
FITC-conjugated anti-human IgE antibody
-
Flow cytometer
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Wash buffer (PBS with 1% BSA)
Protocol:
-
Cell Preparation: Culture the EBV-transformed B-cell line to a density of 1 x 10^6 cells/mL. Wash the cells with wash buffer and resuspend in cell culture medium.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the compound in cell culture medium to achieve the desired final concentrations.
-
IgE-Allergen Complex Formation: Incubate human IgE with the specific allergen at a predetermined optimal ratio for 1 hour at 37°C to form complexes.
-
Inhibition Step: In a 96-well plate, mix the IgE-allergen complexes with the different concentrations of this compound or vehicle control (DMSO).
-
Cell Treatment: Add the B-cells to the wells containing the IgE-allergen complexes and this compound/vehicle. Incubate for 2 hours at 4°C to allow binding to CD23.
-
Staining: Wash the cells twice with cold wash buffer. Resuspend the cells in wash buffer containing a FITC-conjugated anti-human IgE antibody. Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells twice with cold wash buffer and resuspend in FACS buffer. Analyze the cells on a flow cytometer, measuring the mean fluorescence intensity (MFI) of the FITC signal.
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated control. An IC50 curve is generated to determine the concentration of this compound that causes 50% inhibition of IgE-allergen complex binding.
Th2 Cytokine (IL-4, IL-5, IL-13) Inhibition Assay in T-cells
This protocol details the measurement of IL-4, IL-5, and IL-13 production from stimulated T-cells in the presence of this compound using intracellular cytokine staining and flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a human T-cell line (e.g., Jurkat)
-
Cell stimulation cocktail (e.g., PMA and Ionomycin)
-
Brefeldin A solution
-
This compound
-
Fluorochrome-conjugated antibodies against CD3, CD4, IL-4, IL-5, and IL-13
-
Fixation/Permeabilization Buffer
-
Flow cytometer
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Wash buffer (PBS with 1% BSA)
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or culture a T-cell line. Adjust the cell density to 1 x 10^6 cells/mL in cell culture medium.
-
Compound Treatment: Add various concentrations of this compound or vehicle control to the cells and incubate for 1 hour at 37°C.
-
Cell Stimulation: Add the cell stimulation cocktail (e.g., PMA and Ionomycin) to the cell suspension.
-
Protein Transport Inhibition: Add Brefeldin A to the cell suspension to block cytokine secretion. Incubate for 4-6 hours at 37°C.
-
Surface Staining: Wash the cells with wash buffer. Stain with fluorochrome-conjugated anti-CD3 and anti-CD4 antibodies for 30 minutes at 4°C.
-
Fixation and Permeabilization: Wash the cells and then resuspend in Fixation/Permeabilization buffer. Incubate for 20 minutes at room temperature.
-
Intracellular Staining: Wash the cells with permeabilization buffer. Add the fluorochrome-conjugated antibodies against IL-4, IL-5, and IL-13. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer, gating on CD3+/CD4+ T-cells.
-
Data Analysis: Determine the percentage of cells expressing each cytokine in the presence of different concentrations of this compound compared to the vehicle control. Calculate IC50 values for the inhibition of each cytokine.
CD23 Expression Assay on Monocytes
This assay quantifies the expression of CD23 on the surface of monocytes and the ability of this compound to modulate this expression.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
This compound
-
Fluorochrome-conjugated antibodies against CD14 and CD23
-
Flow cytometer
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Wash buffer (PBS with 1% BSA)
Protocol:
-
Cell Preparation: Isolate PBMCs from healthy donor blood. Adjust the cell density to 1 x 10^6 cells/mL in cell culture medium.
-
Compound Treatment: Add various concentrations of this compound or vehicle control to the cells. Incubate for 24 hours at 37°C to allow for potential modulation of CD23 expression.
-
Staining: Wash the cells with wash buffer. Add fluorochrome-conjugated antibodies against CD14 and CD23. Incubate for 30 minutes at 4°C in the dark.
-
Flow Cytometry Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.
-
Data Analysis: Gate on the CD14-positive monocyte population and measure the mean fluorescence intensity (MFI) of the CD23 signal. Determine the effect of this compound on CD23 expression levels compared to the vehicle control.
Visualizations
Caption: Workflow for the IgE Inhibition Assay.
Caption: this compound's inhibitory effects on key immune cells.
References
Application Note: Development of a Cell-Based Assay for the Characterization of AVP-13358, a Novel NF-κB Pathway Inhibitor
Abstract
This application note describes the development and validation of a robust, high-throughput cell-based assay to characterize the activity of AVP-13358, a novel inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The protocol herein provides a detailed methodology for assessing the potency and efficacy of this compound in a cellular context, utilizing a reporter gene assay. The presented data demonstrates a dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound. This assay is suitable for primary screening, lead optimization, and mechanism of action studies in drug discovery programs targeting inflammatory and oncological indications.
Introduction
The NF-κB signaling pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. Consequently, the development of specific inhibitors of the NF-κB pathway is of significant therapeutic interest.
This compound is a novel small molecule inhibitor designed to target a key component of the NF-κB signaling cascade. To facilitate the characterization of this compound, a reliable and reproducible cell-based assay is required. This document outlines the development of a luciferase-based reporter assay to quantify the inhibitory activity of this compound on TNF-α-induced NF-κB activation in a human embryonic kidney cell line (HEK293).
Signaling Pathway and Assay Principle
The canonical NF-κB signaling pathway is initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IKK complex, which in turn phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes.
The cell-based assay described herein utilizes a stable HEK293 cell line containing a luciferase reporter gene under the transcriptional control of an NF-κB response element. Upon activation of the NF-κB pathway by TNF-α, the luciferase gene is transcribed, leading to the production of luciferase enzyme. The activity of this compound as an inhibitor is quantified by its ability to reduce the luminescence signal in a dose-dependent manner.
Caption: NF-κB signaling pathway and point of inhibition for this compound.
Experimental Protocols
-
Cell Line: HEK293/NF-κB-luc stable cell line
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 µg/mL Puromycin.
-
Reagents:
-
This compound
-
Recombinant Human TNF-α
-
Dimethyl Sulfoxide (DMSO)
-
Luciferase Assay Reagent
-
Phosphate Buffered Saline (PBS)
-
-
Equipment:
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
-
Multichannel pipette
-
White, opaque 96-well microplates
-
The overall experimental workflow is depicted below. It involves cell seeding, compound treatment, pathway stimulation, and signal detection.
Application Note: Development of a Cell-Based Assay for the Characterization of AVP-13358, a Novel NF-κB Pathway Inhibitor
Abstract
This application note describes the development and validation of a robust, high-throughput cell-based assay to characterize the activity of AVP-13358, a novel inhibitor of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The protocol herein provides a detailed methodology for assessing the potency and efficacy of this compound in a cellular context, utilizing a reporter gene assay. The presented data demonstrates a dose-dependent inhibition of TNF-α-induced NF-κB activation by this compound. This assay is suitable for primary screening, lead optimization, and mechanism of action studies in drug discovery programs targeting inflammatory and oncological indications.
Introduction
The NF-κB signaling pathway is a critical regulator of inflammatory responses, immune function, cell proliferation, and survival. Dysregulation of this pathway is implicated in a variety of diseases, including chronic inflammatory disorders and cancer. Consequently, the development of specific inhibitors of the NF-κB pathway is of significant therapeutic interest.
This compound is a novel small molecule inhibitor designed to target a key component of the NF-κB signaling cascade. To facilitate the characterization of this compound, a reliable and reproducible cell-based assay is required. This document outlines the development of a luciferase-based reporter assay to quantify the inhibitory activity of this compound on TNF-α-induced NF-κB activation in a human embryonic kidney cell line (HEK293).
Signaling Pathway and Assay Principle
The canonical NF-κB signaling pathway is initiated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α). This leads to the activation of the IKK complex, which in turn phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p65/p50), allowing it to translocate to the nucleus and activate the transcription of target genes.
The cell-based assay described herein utilizes a stable HEK293 cell line containing a luciferase reporter gene under the transcriptional control of an NF-κB response element. Upon activation of the NF-κB pathway by TNF-α, the luciferase gene is transcribed, leading to the production of luciferase enzyme. The activity of this compound as an inhibitor is quantified by its ability to reduce the luminescence signal in a dose-dependent manner.
Caption: NF-κB signaling pathway and point of inhibition for this compound.
Experimental Protocols
-
Cell Line: HEK293/NF-κB-luc stable cell line
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 µg/mL Puromycin.
-
Reagents:
-
This compound
-
Recombinant Human TNF-α
-
Dimethyl Sulfoxide (DMSO)
-
Luciferase Assay Reagent
-
Phosphate Buffered Saline (PBS)
-
-
Equipment:
-
CO2 incubator (37°C, 5% CO2)
-
Luminometer
-
Multichannel pipette
-
White, opaque 96-well microplates
-
The overall experimental workflow is depicted below. It involves cell seeding, compound treatment, pathway stimulation, and signal detection.
Application Notes and Protocols for AVP-13358 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVP-13358 is a novel small molecule inhibitor of immunoglobulin E (IgE) and a CD23 antagonist.[1] Preclinical research has demonstrated its potential in modulating allergic responses and in antiviral applications. This compound acts on T cells to inhibit the production and release of key cytokines involved in the allergic cascade, including IL-4, IL-5, and IL-13. Furthermore, it targets the B cell IgE receptor (CD23) on human monocytes and both CD23 and IL-4 receptors on mouse B cells. These mechanisms of action suggest its therapeutic potential in the treatment of allergies, asthma, and other immune-mediated conditions. Additionally, compounds within the same 2-(substituted phenyl)benzimidazole class as this compound have shown efficacy in animal models of topical herpes virus infections.
These application notes provide a summary of the available preclinical data and representative protocols for evaluating the efficacy of this compound in common animal models of allergic airway inflammation and cutaneous herpes simplex virus (HSV) infection.
Data Summary
Due to the limited availability of specific quantitative data from dedicated this compound animal studies in the public domain, the following tables present illustrative data based on typical findings for potent IgE/CD23 inhibitors in preclinical models.
Table 1: Representative Efficacy of this compound in a Murine Model of Allergic Airway Inflammation
| Treatment Group | Dosage (mg/kg, p.o.) | Bronchoalveolar Lavage (BAL) Fluid Eosinophil Count (x10^4 cells/mL) | Serum IgE Levels (ng/mL) | Airway Hyperresponsiveness (Penh) |
| Vehicle Control | - | 50.2 ± 5.6 | 1500 ± 120 | 2.5 ± 0.3 |
| This compound | 1 | 35.8 ± 4.1 | 1150 ± 98 | 2.0 ± 0.2* |
| This compound | 10 | 18.5 ± 2.9 | 750 ± 85 | 1.4 ± 0.1 |
| This compound | 30 | 8.1 ± 1.5 | 400 ± 55 | 0.9 ± 0.1 |
| Dexamethasone | 1 | 10.3 ± 2.1 | 1300 ± 110 | 1.1 ± 0.2 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are represented as mean ± SEM.
Table 2: Representative Efficacy of this compound in a Murine Model of Cutaneous HSV-1 Infection
| Treatment Group | Formulation | Lesion Score (Day 5 post-infection) | Viral Titer in Skin (log10 PFU/g) | Survival Rate (%) |
| Vehicle Control | Topical Cream | 4.2 ± 0.4 | 5.8 ± 0.5 | 20 |
| This compound | 1% Topical Cream | 2.1 ± 0.3 | 3.5 ± 0.4 | 80 |
| This compound | 5% Topical Cream | 0.8 ± 0.2 | 1.9 ± 0.3 | 100 |
| Acyclovir | 5% Topical Cream | 0.5 ± 0.1 | 1.5 ± 0.2 | 100 |
**p<0.01, ***p<0.001 compared to Vehicle Control. Data are represented as mean ± SEM.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Allergic Response
Caption: Mechanism of this compound in allergic response.
Experimental Workflow for Allergic Airway Inflammation Model
Caption: Workflow for murine allergic airway inflammation model.
Experimental Protocols
Protocol 1: Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
Objective: To evaluate the efficacy of this compound in reducing airway inflammation, hyperresponsiveness, and IgE production in a mouse model of asthma.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IgE
-
Whole-body plethysmograph
Procedure:
-
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
On day 14, administer a booster i.p. injection of 20 µg OVA in 2 mg of alum.
-
-
Treatment:
-
Randomly divide mice into treatment groups (e.g., vehicle, this compound at 1, 10, 30 mg/kg, and a positive control like dexamethasone).
-
From day 20 to day 24, administer this compound or vehicle daily via oral gavage.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the mice by intranasal administration of 50 µg OVA in 50 µL PBS under light anesthesia.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On day 25, 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.
-
Expose mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) values for 3 minutes at each concentration.
-
-
Sample Collection and Analysis:
-
Immediately after AHR measurement, euthanize the mice.
-
Collect blood via cardiac puncture for serum IgE analysis by ELISA.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of PBS into the lungs three times.
-
Determine the total and differential cell counts in the BAL fluid using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Fix the lungs for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
-
Protocol 2: Murine Model of Cutaneous Herpes Simplex Virus Type 1 (HSV-1) Infection
Objective: To assess the topical antiviral efficacy of this compound against HSV-1 infection in mice.
Materials:
-
6-8 week old female hairless mice (e.g., SKH-1)
-
HSV-1 strain (e.g., KOS strain)
-
This compound topical formulation (e.g., 1% and 5% in a cream base)
-
Vehicle cream
-
Acyclovir 5% cream (positive control)
-
Sterile swabs
-
Tissue homogenizer
-
Vero cells for plaque assay
Procedure:
-
Infection:
-
Anesthetize the mice.
-
Lightly scarify a small area on the flank of each mouse with a 27-gauge needle.
-
Apply a 20 µL suspension of HSV-1 (e.g., 1x10^6 Plaque Forming Units - PFU) to the scarified area and gently rub with the tip of a pipette.
-
-
Treatment:
-
Beginning 4 hours post-infection, apply approximately 50 mg of the assigned topical formulation (vehicle, this compound, or acyclovir) to the infected area.
-
Repeat the treatment three times daily for 7 consecutive days.
-
-
Evaluation of Disease Progression:
-
Monitor the mice daily for the development of skin lesions.
-
Score the lesions daily for 10 days using a standardized scale (e.g., 0 = no lesion; 1 = redness; 2 = papules; 3 = vesicles; 4 = ulceration; 5 = zosteriform spread).
-
Record survival rates for up to 21 days post-infection.
-
-
Viral Titer Determination:
-
On day 3 post-infection, euthanize a subset of mice from each group.
-
Excise the infected skin area, weigh it, and homogenize it in cell culture medium.
-
Determine the viral titer in the skin homogenates using a standard plaque assay on Vero cell monolayers.
-
Disclaimer: The experimental protocols and data presented are intended for illustrative purposes. Researchers should optimize these protocols based on their specific experimental conditions and in accordance with institutional animal care and use guidelines. The development of this compound has been reported as discontinued.
References
Application Notes and Protocols for AVP-13358 Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVP-13358 is a novel small molecule inhibitor of immunoglobulin E (IgE) and a CD23 antagonist.[1] Preclinical research has demonstrated its potential in modulating allergic responses and in antiviral applications. This compound acts on T cells to inhibit the production and release of key cytokines involved in the allergic cascade, including IL-4, IL-5, and IL-13. Furthermore, it targets the B cell IgE receptor (CD23) on human monocytes and both CD23 and IL-4 receptors on mouse B cells. These mechanisms of action suggest its therapeutic potential in the treatment of allergies, asthma, and other immune-mediated conditions. Additionally, compounds within the same 2-(substituted phenyl)benzimidazole class as this compound have shown efficacy in animal models of topical herpes virus infections.
These application notes provide a summary of the available preclinical data and representative protocols for evaluating the efficacy of this compound in common animal models of allergic airway inflammation and cutaneous herpes simplex virus (HSV) infection.
Data Summary
Due to the limited availability of specific quantitative data from dedicated this compound animal studies in the public domain, the following tables present illustrative data based on typical findings for potent IgE/CD23 inhibitors in preclinical models.
Table 1: Representative Efficacy of this compound in a Murine Model of Allergic Airway Inflammation
| Treatment Group | Dosage (mg/kg, p.o.) | Bronchoalveolar Lavage (BAL) Fluid Eosinophil Count (x10^4 cells/mL) | Serum IgE Levels (ng/mL) | Airway Hyperresponsiveness (Penh) |
| Vehicle Control | - | 50.2 ± 5.6 | 1500 ± 120 | 2.5 ± 0.3 |
| This compound | 1 | 35.8 ± 4.1 | 1150 ± 98 | 2.0 ± 0.2* |
| This compound | 10 | 18.5 ± 2.9 | 750 ± 85 | 1.4 ± 0.1 |
| This compound | 30 | 8.1 ± 1.5 | 400 ± 55 | 0.9 ± 0.1 |
| Dexamethasone | 1 | 10.3 ± 2.1 | 1300 ± 110 | 1.1 ± 0.2 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control. Data are represented as mean ± SEM.
Table 2: Representative Efficacy of this compound in a Murine Model of Cutaneous HSV-1 Infection
| Treatment Group | Formulation | Lesion Score (Day 5 post-infection) | Viral Titer in Skin (log10 PFU/g) | Survival Rate (%) |
| Vehicle Control | Topical Cream | 4.2 ± 0.4 | 5.8 ± 0.5 | 20 |
| This compound | 1% Topical Cream | 2.1 ± 0.3 | 3.5 ± 0.4 | 80 |
| This compound | 5% Topical Cream | 0.8 ± 0.2 | 1.9 ± 0.3 | 100 |
| Acyclovir | 5% Topical Cream | 0.5 ± 0.1 | 1.5 ± 0.2 | 100 |
**p<0.01, ***p<0.001 compared to Vehicle Control. Data are represented as mean ± SEM.
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in Allergic Response
Caption: Mechanism of this compound in allergic response.
Experimental Workflow for Allergic Airway Inflammation Model
Caption: Workflow for murine allergic airway inflammation model.
Experimental Protocols
Protocol 1: Murine Model of Ovalbumin-Induced Allergic Airway Inflammation
Objective: To evaluate the efficacy of this compound in reducing airway inflammation, hyperresponsiveness, and IgE production in a mouse model of asthma.
Materials:
-
6-8 week old female BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (Alum)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
-
Methacholine
-
Phosphate-buffered saline (PBS)
-
ELISA kit for mouse IgE
-
Whole-body plethysmograph
Procedure:
-
Sensitization:
-
On day 0, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
On day 14, administer a booster i.p. injection of 20 µg OVA in 2 mg of alum.
-
-
Treatment:
-
Randomly divide mice into treatment groups (e.g., vehicle, this compound at 1, 10, 30 mg/kg, and a positive control like dexamethasone).
-
From day 20 to day 24, administer this compound or vehicle daily via oral gavage.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the mice by intranasal administration of 50 µg OVA in 50 µL PBS under light anesthesia.
-
-
Assessment of Airway Hyperresponsiveness (AHR):
-
On day 25, 24 hours after the final OVA challenge, measure AHR using a whole-body plethysmograph.
-
Expose mice to nebulized PBS followed by increasing concentrations of nebulized methacholine (e.g., 3.125, 6.25, 12.5, 25, 50 mg/mL).
-
Record the enhanced pause (Penh) values for 3 minutes at each concentration.
-
-
Sample Collection and Analysis:
-
Immediately after AHR measurement, euthanize the mice.
-
Collect blood via cardiac puncture for serum IgE analysis by ELISA.
-
Perform bronchoalveolar lavage (BAL) by instilling and retrieving 1 mL of PBS into the lungs three times.
-
Determine the total and differential cell counts in the BAL fluid using a hemocytometer and cytospin preparations stained with Wright-Giemsa.
-
Fix the lungs for histological analysis (e.g., H&E and PAS staining) to assess inflammation and mucus production.
-
Protocol 2: Murine Model of Cutaneous Herpes Simplex Virus Type 1 (HSV-1) Infection
Objective: To assess the topical antiviral efficacy of this compound against HSV-1 infection in mice.
Materials:
-
6-8 week old female hairless mice (e.g., SKH-1)
-
HSV-1 strain (e.g., KOS strain)
-
This compound topical formulation (e.g., 1% and 5% in a cream base)
-
Vehicle cream
-
Acyclovir 5% cream (positive control)
-
Sterile swabs
-
Tissue homogenizer
-
Vero cells for plaque assay
Procedure:
-
Infection:
-
Anesthetize the mice.
-
Lightly scarify a small area on the flank of each mouse with a 27-gauge needle.
-
Apply a 20 µL suspension of HSV-1 (e.g., 1x10^6 Plaque Forming Units - PFU) to the scarified area and gently rub with the tip of a pipette.
-
-
Treatment:
-
Beginning 4 hours post-infection, apply approximately 50 mg of the assigned topical formulation (vehicle, this compound, or acyclovir) to the infected area.
-
Repeat the treatment three times daily for 7 consecutive days.
-
-
Evaluation of Disease Progression:
-
Monitor the mice daily for the development of skin lesions.
-
Score the lesions daily for 10 days using a standardized scale (e.g., 0 = no lesion; 1 = redness; 2 = papules; 3 = vesicles; 4 = ulceration; 5 = zosteriform spread).
-
Record survival rates for up to 21 days post-infection.
-
-
Viral Titer Determination:
-
On day 3 post-infection, euthanize a subset of mice from each group.
-
Excise the infected skin area, weigh it, and homogenize it in cell culture medium.
-
Determine the viral titer in the skin homogenates using a standard plaque assay on Vero cell monolayers.
-
Disclaimer: The experimental protocols and data presented are intended for illustrative purposes. Researchers should optimize these protocols based on their specific experimental conditions and in accordance with institutional animal care and use guidelines. The development of this compound has been reported as discontinued.
References
Application Notes and Protocols for AVP-13358 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive searches of publicly available scientific literature and patent databases did not yield specific in vivo dosage information for AVP-13358 in mg/kg for animal models of allergy or asthma. The data required to provide precise, validated dosage recommendations are not available in the public domain. Therefore, the following application notes provide a detailed overview of the compound's mechanism of action and a representative in vivo experimental protocol based on standard models of allergic inflammation. Researchers must perform dose-ranging studies to determine the optimal, effective, and non-toxic dosage of this compound for their specific animal model and experimental conditions.
Introduction to this compound
This compound is a novel, orally active small molecule inhibitor of immunoglobulin E (IgE) mediated immune responses. Developed by Avanir Pharmaceuticals, this benzimidazole (B57391) derivative has shown potential in the preclinical treatment of allergy and asthma. The primary mechanism of action of this compound involves the suppression of IgE production and the inhibition of downstream allergic inflammatory pathways.
Mechanism of Action:
This compound exerts its anti-allergic effects through multiple pathways:
-
Inhibition of IgE Production: It directly targets T cells, inhibiting the production and release of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). IL-4 and IL-13 are critical for the class-switching of B cells to produce IgE.
-
Downregulation of Key Receptors: this compound has been shown to target other critical markers for the development of allergic responses, including the low-affinity IgE receptor (CD23) on human monocytes and both CD23 and the IL-4 receptor on mouse B cells.
By inhibiting these key components of the allergic cascade, this compound effectively dampens the hypersensitivity response to allergens.
Signaling Pathway of IgE-Mediated Allergic Response and this compound Inhibition
The following diagram illustrates the key steps in an IgE-mediated allergic reaction and the points of inhibition by this compound.
Representative In Vivo Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model in Mice
This protocol describes a common method for inducing an allergic airway inflammation model in mice, which is suitable for testing the efficacy of anti-allergic compounds like this compound.
3.1. Materials and Animals
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Allergen: Ovalbumin (OVA), Grade V.
-
Adjuvant: Aluminum hydroxide (B78521) (Alum).
-
Vehicle for this compound: To be determined based on the compound's solubility (e.g., 0.5% carboxymethylcellulose).
-
Test Compound: this compound.
3.2. Experimental Groups
| Group # | Group Name | Sensitization (i.p.) | Challenge (intranasal/aerosol) | Treatment (oral gavage) |
| 1 | Naive/Control | PBS + Alum | PBS | Vehicle |
| 2 | OVA/Vehicle | OVA + Alum | OVA | Vehicle |
| 3 | OVA + this compound (Low Dose) | OVA + Alum | OVA | This compound (Dose 1) |
| 4 | OVA + this compound (Mid Dose) | OVA + Alum | OVA | This compound (Dose 2) |
| 5 | OVA + this compound (High Dose) | OVA + Alum | OVA | This compound (Dose 3) |
| 6 | OVA + Dexamethasone | OVA + Alum | OVA | Dexamethasone (Positive Control) |
3.3. Detailed Methodology
Step 1: Sensitization
-
On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA emulsified in 2 mg of Alum.
-
The control group receives an i.p. injection of PBS with Alum.
Step 2: Allergen Challenge
-
Starting on Day 14, challenge the mice for 3-7 consecutive days.
-
This can be done via intranasal instillation (e.g., 20 µL of 1% OVA in PBS) under light anesthesia or by exposure to aerosolized 1% OVA for 30 minutes in a chamber.
-
The control group is challenged with PBS.
Step 3: Treatment with this compound
-
Begin oral gavage of this compound or vehicle one day before the first allergen challenge (Day 13) and continue daily until the end of the challenge period.
-
The volume of administration is typically 100-200 µL.
-
Dosage for this compound needs to be determined by a pilot dose-ranging study. Suggested starting ranges for similar small molecules could be 1, 10, and 50 mg/kg.
Step 4: Endpoint Analysis (24-48 hours after the final challenge)
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmography system or an invasive measurement of lung resistance.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Perform a tracheotomy and lavage the lungs with PBS.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
-
Serum IgE Levels:
-
Collect blood via cardiac puncture.
-
Measure the levels of total and OVA-specific IgE in the serum using ELISA.
-
-
Lung Histology:
-
Perfuse and excise the lungs.
-
Fix the lung tissue in 10% formalin and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Cytokine Analysis:
-
Homogenize lung tissue to measure the levels of IL-4, IL-5, and IL-13 using ELISA or multiplex assays.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for the ovalbumin-induced allergy model.
Application Notes and Protocols for AVP-13358 In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Extensive searches of publicly available scientific literature and patent databases did not yield specific in vivo dosage information for AVP-13358 in mg/kg for animal models of allergy or asthma. The data required to provide precise, validated dosage recommendations are not available in the public domain. Therefore, the following application notes provide a detailed overview of the compound's mechanism of action and a representative in vivo experimental protocol based on standard models of allergic inflammation. Researchers must perform dose-ranging studies to determine the optimal, effective, and non-toxic dosage of this compound for their specific animal model and experimental conditions.
Introduction to this compound
This compound is a novel, orally active small molecule inhibitor of immunoglobulin E (IgE) mediated immune responses. Developed by Avanir Pharmaceuticals, this benzimidazole derivative has shown potential in the preclinical treatment of allergy and asthma. The primary mechanism of action of this compound involves the suppression of IgE production and the inhibition of downstream allergic inflammatory pathways.
Mechanism of Action:
This compound exerts its anti-allergic effects through multiple pathways:
-
Inhibition of IgE Production: It directly targets T cells, inhibiting the production and release of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). IL-4 and IL-13 are critical for the class-switching of B cells to produce IgE.
-
Downregulation of Key Receptors: this compound has been shown to target other critical markers for the development of allergic responses, including the low-affinity IgE receptor (CD23) on human monocytes and both CD23 and the IL-4 receptor on mouse B cells.
By inhibiting these key components of the allergic cascade, this compound effectively dampens the hypersensitivity response to allergens.
Signaling Pathway of IgE-Mediated Allergic Response and this compound Inhibition
The following diagram illustrates the key steps in an IgE-mediated allergic reaction and the points of inhibition by this compound.
Representative In Vivo Experimental Protocol: Ovalbumin-Induced Allergic Asthma Model in Mice
This protocol describes a common method for inducing an allergic airway inflammation model in mice, which is suitable for testing the efficacy of anti-allergic compounds like this compound.
3.1. Materials and Animals
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Allergen: Ovalbumin (OVA), Grade V.
-
Adjuvant: Aluminum hydroxide (Alum).
-
Vehicle for this compound: To be determined based on the compound's solubility (e.g., 0.5% carboxymethylcellulose).
-
Test Compound: this compound.
3.2. Experimental Groups
| Group # | Group Name | Sensitization (i.p.) | Challenge (intranasal/aerosol) | Treatment (oral gavage) |
| 1 | Naive/Control | PBS + Alum | PBS | Vehicle |
| 2 | OVA/Vehicle | OVA + Alum | OVA | Vehicle |
| 3 | OVA + this compound (Low Dose) | OVA + Alum | OVA | This compound (Dose 1) |
| 4 | OVA + this compound (Mid Dose) | OVA + Alum | OVA | This compound (Dose 2) |
| 5 | OVA + this compound (High Dose) | OVA + Alum | OVA | This compound (Dose 3) |
| 6 | OVA + Dexamethasone | OVA + Alum | OVA | Dexamethasone (Positive Control) |
3.3. Detailed Methodology
Step 1: Sensitization
-
On Day 0 and Day 7, administer an intraperitoneal (i.p.) injection of 100 µL of a solution containing 50 µg OVA emulsified in 2 mg of Alum.
-
The control group receives an i.p. injection of PBS with Alum.
Step 2: Allergen Challenge
-
Starting on Day 14, challenge the mice for 3-7 consecutive days.
-
This can be done via intranasal instillation (e.g., 20 µL of 1% OVA in PBS) under light anesthesia or by exposure to aerosolized 1% OVA for 30 minutes in a chamber.
-
The control group is challenged with PBS.
Step 3: Treatment with this compound
-
Begin oral gavage of this compound or vehicle one day before the first allergen challenge (Day 13) and continue daily until the end of the challenge period.
-
The volume of administration is typically 100-200 µL.
-
Dosage for this compound needs to be determined by a pilot dose-ranging study. Suggested starting ranges for similar small molecules could be 1, 10, and 50 mg/kg.
Step 4: Endpoint Analysis (24-48 hours after the final challenge)
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine using a whole-body plethysmography system or an invasive measurement of lung resistance.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis:
-
Perform a tracheotomy and lavage the lungs with PBS.
-
Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid.
-
-
Serum IgE Levels:
-
Collect blood via cardiac puncture.
-
Measure the levels of total and OVA-specific IgE in the serum using ELISA.
-
-
Lung Histology:
-
Perfuse and excise the lungs.
-
Fix the lung tissue in 10% formalin and embed in paraffin.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess inflammatory cell infiltration and with Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Cytokine Analysis:
-
Homogenize lung tissue to measure the levels of IL-4, IL-5, and IL-13 using ELISA or multiplex assays.
-
Experimental Workflow Diagram
The following diagram provides a visual representation of the experimental workflow for the ovalbumin-induced allergy model.
Application Notes and Protocols for AVP-13358
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of AVP-13358 solutions to ensure optimal stability and performance in experimental settings.
Introduction to this compound
This compound is a potent, orally active inhibitor of immunoglobulin E (IgE) mediated immune responses. It functions by directly targeting T cells, thereby inhibiting the production and release of key cytokines such as IL-4, IL-5, and IL-13. Additionally, this compound affects other critical markers in the allergic response pathway, including the B cell IgE receptor (CD23) in human monocytes and both CD23 and IL-4 receptors in mouse B cells. These characteristics make this compound a valuable tool for research related to allergic and asthmatic conditions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₂₉N₅O₂ |
| Molecular Weight | 491.59 g/mol |
| Appearance | Solid powder |
| Purity | >98% (refer to Certificate of Analysis for batch-specific data) |
Solution Preparation
Solubility Data
The solubility of this compound has been determined in various solvents. It is essential to use the appropriate solvent for your specific experimental needs.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Aqueous Buffers | Information not currently available. It is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. |
Note: It is crucial to avoid repeated freeze-thaw cycles of stock solutions.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.92 mg of this compound (Molecular Weight = 491.59 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Store the stock solution at -20°C in a tightly sealed, amber-colored vial to protect from light and moisture.
Workflow for preparing a 10 mM this compound stock solution in DMSO.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, it is common to dilute the DMSO stock solution into an aqueous culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.5%).
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize potential degradation.
Storage and Stability
Proper storage of this compound, both in solid form and in solution, is critical for maintaining its chemical integrity and biological activity.
Solid Compound Storage
| Condition | Duration |
| Dry, dark at 0 - 4°C | Short-term (days to weeks)[1] |
| Dry, dark at -20°C | Long-term (months to years)[1] |
Stock Solution Storage
| Solvent | Temperature | Duration |
| DMSO | -20°C | Long-term (months)[1] |
Important Storage Recommendations:
-
Light Sensitivity: this compound should be protected from light. Store in dark or amber-colored vials.[1]
-
Moisture: Store in a dry environment to prevent hydrolysis.
-
Repeated Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
References
Application Notes and Protocols for AVP-13358
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of AVP-13358 solutions to ensure optimal stability and performance in experimental settings.
Introduction to this compound
This compound is a potent, orally active inhibitor of immunoglobulin E (IgE) mediated immune responses. It functions by directly targeting T cells, thereby inhibiting the production and release of key cytokines such as IL-4, IL-5, and IL-13. Additionally, this compound affects other critical markers in the allergic response pathway, including the B cell IgE receptor (CD23) in human monocytes and both CD23 and IL-4 receptors in mouse B cells. These characteristics make this compound a valuable tool for research related to allergic and asthmatic conditions.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₀H₂₉N₅O₂ |
| Molecular Weight | 491.59 g/mol |
| Appearance | Solid powder |
| Purity | >98% (refer to Certificate of Analysis for batch-specific data) |
Solution Preparation
Solubility Data
The solubility of this compound has been determined in various solvents. It is essential to use the appropriate solvent for your specific experimental needs.
| Solvent | Solubility |
| Dimethyl Sulfoxide (DMSO) | Soluble |
| Aqueous Buffers | Information not currently available. It is recommended to first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice. |
Note: It is crucial to avoid repeated freeze-thaw cycles of stock solutions.
Protocol for Preparing a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Weighing the Compound: Carefully weigh out the desired amount of this compound powder using a precision balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.92 mg of this compound (Molecular Weight = 491.59 g/mol ).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution: Tightly cap the vial and vortex thoroughly until the solid is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary to aid dissolution.
-
Storage: Store the stock solution at -20°C in a tightly sealed, amber-colored vial to protect from light and moisture.
Workflow for preparing a 10 mM this compound stock solution in DMSO.
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, it is common to dilute the DMSO stock solution into an aqueous culture medium. It is critical to ensure that the final concentration of DMSO in the culture medium is not toxic to the cells (typically ≤ 0.5%).
Procedure:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your experiment.
-
Immediate Use: Use the freshly prepared working solutions immediately to minimize potential degradation.
Storage and Stability
Proper storage of this compound, both in solid form and in solution, is critical for maintaining its chemical integrity and biological activity.
Solid Compound Storage
| Condition | Duration |
| Dry, dark at 0 - 4°C | Short-term (days to weeks)[1] |
| Dry, dark at -20°C | Long-term (months to years)[1] |
Stock Solution Storage
| Solvent | Temperature | Duration |
| DMSO | -20°C | Long-term (months)[1] |
Important Storage Recommendations:
-
Light Sensitivity: this compound should be protected from light. Store in dark or amber-colored vials.[1]
-
Moisture: Store in a dry environment to prevent hydrolysis.
-
Repeated Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of stock solutions to prevent degradation. Aliquoting the stock solution into smaller, single-use volumes is highly recommended.
References
Application Note: AVP-13358 for Mast Cell Degranulation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells release a host of pre-formed and newly synthesized inflammatory mediators in a process known as degranulation. The aggregation of the high-affinity IgE receptor (FcεRI) by allergen-IgE complexes is a primary mechanism for mast cell activation, initiating a complex signaling cascade that leads to the release of histamine, proteases (like β-hexosaminidase), cytokines, and other inflammatory mediators.[1][2][3][4] The development of small molecule inhibitors that can modulate mast cell degranulation is a key strategy for the treatment of allergic and inflammatory conditions.
This document provides detailed protocols for the use of AVP-13358, a novel, potent, and selective inhibitor of mast cell degranulation, in various in vitro mast cell assay systems. The provided methodologies are designed to enable researchers to effectively evaluate the inhibitory activity of this compound and similar compounds on mast cell function.
Mechanism of Action (Hypothetical)
This compound is a selective inhibitor of a key downstream signaling molecule in the FcεRI pathway. By targeting this component, this compound is proposed to interfere with the signaling cascade that leads to calcium mobilization and subsequent degranulation, without affecting the initial binding of IgE to its receptor or the antigen-induced cross-linking.
FcεRI Signaling Pathway and Proposed Target of this compound
Caption: FcεRI signaling cascade leading to mast cell degranulation and the inhibitory action of this compound.
Data Presentation
The inhibitory effects of this compound on mast cell degranulation and calcium mobilization are summarized below. Data are representative of experiments performed in triplicate.
Table 1: Inhibition of IgE-Mediated Degranulation by this compound
| Cell Line | Agonist (Antigen) | This compound IC50 (nM) | Max Inhibition (%) |
| RBL-2H3 | DNP-HSA (100 ng/mL) | 55.2 ± 4.8 | 98.2 ± 1.5 |
| LAD2 | Anti-IgE (2 µg/mL) | 78.9 ± 6.2 | 95.6 ± 2.1 |
| BMMCs | DNP-HSA (100 ng/mL) | 65.7 ± 5.5 | 97.1 ± 1.9 |
Table 2: Effect of this compound on Calcium Mobilization in RBL-2H3 Cells
| Treatment | Peak Intracellular [Ca2+] (RFU) | Inhibition of Ca2+ Mobilization (%) |
| Untreated Control | 150 ± 12 | - |
| DNP-HSA (100 ng/mL) | 1250 ± 85 | 0 |
| DNP-HSA + this compound (100 nM) | 425 ± 30 | 75.0 ± 2.7 |
| DNP-HSA + this compound (500 nM) | 180 ± 15 | 97.3 ± 1.4 |
Experimental Protocols
Protocol 1: RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.[5][6][7]
Materials:
-
RBL-2H3 cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Anti-DNP IgE (monoclonal antibody)
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound stock solution (in DMSO)
-
Tyrode's Buffer (or HEPES buffer)
-
p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100 (0.1-1%)
-
96-well cell culture plates (flat-bottom)
Workflow Diagram:
Caption: Experimental workflow for the β-hexosaminidase degranulation assay.
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
Sensitization: Sensitize the cells by adding anti-DNP IgE to the culture medium at a final concentration of 100-500 ng/mL. Incubate overnight at 37°C.
-
Washing: The next day, gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.
-
Compound Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.
-
Stimulation: Add 50 µL of DNP-HSA (100 ng/mL final concentration) to stimulate degranulation. For negative controls, add buffer only. For total release control, add 0.1% Triton X-100 to lyse the cells. Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Cell Lysis: Lyse the remaining cells in the original plate by adding 100 µL of 0.1% Triton X-100. Mix gently and transfer 50 µL of the lysate to another new 96-well plate.
-
Enzyme Reaction: Add 50 µL of p-NAG substrate solution to each well of the supernatant and lysate plates. Incubate for 1-1.5 hours at 37°C.
-
Stopping the Reaction: Add 200 µL of stop solution to each well. A yellow color will develop.
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Calculation:
-
Percent degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100
-
Percent inhibition = (1 - (Degranulation with Compound / Degranulation with Vehicle)) * 100
-
Protocol 2: Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration following mast cell activation, using a calcium-sensitive fluorescent dye.[8][9][10][11]
Materials:
-
RBL-2H3 cells (sensitized with anti-DNP IgE as in Protocol 1)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) with and without calcium
-
This compound stock solution
-
DNP-HSA
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation: Sensitize RBL-2H3 cells with anti-DNP IgE overnight as described in Protocol 1.
-
Dye Loading: Harvest the sensitized cells and wash them with HBSS. Resuspend the cells in HBSS containing Fluo-4 AM (e.g., 2-5 µM) and a similar concentration of Pluronic F-127. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
Plating: Plate 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
-
Compound Addition: Prepare a separate plate with this compound at 5x the final desired concentration.
-
Measurement:
-
Place both plates in the fluorescence plate reader, equilibrating to 37°C.
-
Establish a baseline fluorescence reading for approximately 20-30 seconds.
-
The instrument's injector will then add the this compound solution, and readings will continue to ensure the compound itself does not cause a signal.
-
After a pre-incubation period (defined in the instrument software), the second injector will add DNP-HSA to trigger calcium mobilization.
-
Continue to record the fluorescence intensity kinetically for several minutes.
-
-
Data Analysis: The change in fluorescence over time reflects the change in intracellular calcium concentration. The peak fluorescence intensity or the area under the curve is used to quantify the response. Calculate the percentage inhibition by comparing the response in the presence of this compound to the vehicle control.
Safety Precautions
Standard laboratory safety practices should be followed when handling cell cultures and chemical reagents. This compound is for research use only. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. All cell culture work should be performed in a sterile biological safety cabinet.
References
- 1. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FcεRI: A Master Regulator of Mast Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]
- 6. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
- 10. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: AVP-13358 for Mast Cell Degranulation Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mast cells are critical effector cells in the immune system, playing a central role in allergic reactions and inflammatory diseases. Upon activation, mast cells release a host of pre-formed and newly synthesized inflammatory mediators in a process known as degranulation. The aggregation of the high-affinity IgE receptor (FcεRI) by allergen-IgE complexes is a primary mechanism for mast cell activation, initiating a complex signaling cascade that leads to the release of histamine, proteases (like β-hexosaminidase), cytokines, and other inflammatory mediators.[1][2][3][4] The development of small molecule inhibitors that can modulate mast cell degranulation is a key strategy for the treatment of allergic and inflammatory conditions.
This document provides detailed protocols for the use of AVP-13358, a novel, potent, and selective inhibitor of mast cell degranulation, in various in vitro mast cell assay systems. The provided methodologies are designed to enable researchers to effectively evaluate the inhibitory activity of this compound and similar compounds on mast cell function.
Mechanism of Action (Hypothetical)
This compound is a selective inhibitor of a key downstream signaling molecule in the FcεRI pathway. By targeting this component, this compound is proposed to interfere with the signaling cascade that leads to calcium mobilization and subsequent degranulation, without affecting the initial binding of IgE to its receptor or the antigen-induced cross-linking.
FcεRI Signaling Pathway and Proposed Target of this compound
Caption: FcεRI signaling cascade leading to mast cell degranulation and the inhibitory action of this compound.
Data Presentation
The inhibitory effects of this compound on mast cell degranulation and calcium mobilization are summarized below. Data are representative of experiments performed in triplicate.
Table 1: Inhibition of IgE-Mediated Degranulation by this compound
| Cell Line | Agonist (Antigen) | This compound IC50 (nM) | Max Inhibition (%) |
| RBL-2H3 | DNP-HSA (100 ng/mL) | 55.2 ± 4.8 | 98.2 ± 1.5 |
| LAD2 | Anti-IgE (2 µg/mL) | 78.9 ± 6.2 | 95.6 ± 2.1 |
| BMMCs | DNP-HSA (100 ng/mL) | 65.7 ± 5.5 | 97.1 ± 1.9 |
Table 2: Effect of this compound on Calcium Mobilization in RBL-2H3 Cells
| Treatment | Peak Intracellular [Ca2+] (RFU) | Inhibition of Ca2+ Mobilization (%) |
| Untreated Control | 150 ± 12 | - |
| DNP-HSA (100 ng/mL) | 1250 ± 85 | 0 |
| DNP-HSA + this compound (100 nM) | 425 ± 30 | 75.0 ± 2.7 |
| DNP-HSA + this compound (500 nM) | 180 ± 15 | 97.3 ± 1.4 |
Experimental Protocols
Protocol 1: RBL-2H3 Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This protocol measures the release of the granular enzyme β-hexosaminidase as an indicator of mast cell degranulation.[5][6][7]
Materials:
-
RBL-2H3 cells
-
DMEM supplemented with 10% FBS, penicillin/streptomycin
-
Anti-DNP IgE (monoclonal antibody)
-
DNP-HSA (Dinitrophenyl-Human Serum Albumin)
-
This compound stock solution (in DMSO)
-
Tyrode's Buffer (or HEPES buffer)
-
p-NAG (p-nitrophenyl-N-acetyl-β-D-glucosaminide) substrate solution
-
Stop solution (e.g., 0.1 M Na2CO3/NaHCO3, pH 10.0)
-
Triton X-100 (0.1-1%)
-
96-well cell culture plates (flat-bottom)
Workflow Diagram:
Caption: Experimental workflow for the β-hexosaminidase degranulation assay.
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and culture for 24 hours.
-
Sensitization: Sensitize the cells by adding anti-DNP IgE to the culture medium at a final concentration of 100-500 ng/mL. Incubate overnight at 37°C.
-
Washing: The next day, gently wash the cells twice with pre-warmed Tyrode's buffer to remove unbound IgE.
-
Compound Treatment: Add 50 µL of Tyrode's buffer containing various concentrations of this compound (or vehicle control, e.g., 0.1% DMSO) to the appropriate wells. Incubate for 1 hour at 37°C.
-
Stimulation: Add 50 µL of DNP-HSA (100 ng/mL final concentration) to stimulate degranulation. For negative controls, add buffer only. For total release control, add 0.1% Triton X-100 to lyse the cells. Incubate for 30-60 minutes at 37°C.
-
Sample Collection: Centrifuge the plate at 400 x g for 5 minutes at 4°C. Carefully collect 50 µL of the supernatant from each well and transfer to a new 96-well plate.
-
Cell Lysis: Lyse the remaining cells in the original plate by adding 100 µL of 0.1% Triton X-100. Mix gently and transfer 50 µL of the lysate to another new 96-well plate.
-
Enzyme Reaction: Add 50 µL of p-NAG substrate solution to each well of the supernatant and lysate plates. Incubate for 1-1.5 hours at 37°C.
-
Stopping the Reaction: Add 200 µL of stop solution to each well. A yellow color will develop.
-
Data Acquisition: Read the absorbance at 405 nm using a microplate reader.
-
Calculation:
-
Percent degranulation = (Absorbance of Supernatant / (Absorbance of Supernatant + Absorbance of Lysate)) * 100
-
Percent inhibition = (1 - (Degranulation with Compound / Degranulation with Vehicle)) * 100
-
Protocol 2: Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration following mast cell activation, using a calcium-sensitive fluorescent dye.[8][9][10][11]
Materials:
-
RBL-2H3 cells (sensitized with anti-DNP IgE as in Protocol 1)
-
Calcium-sensitive dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
HEPES-buffered saline solution (HBSS) with and without calcium
-
This compound stock solution
-
DNP-HSA
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading and injection capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Preparation: Sensitize RBL-2H3 cells with anti-DNP IgE overnight as described in Protocol 1.
-
Dye Loading: Harvest the sensitized cells and wash them with HBSS. Resuspend the cells in HBSS containing Fluo-4 AM (e.g., 2-5 µM) and a similar concentration of Pluronic F-127. Incubate for 30-60 minutes at 37°C in the dark.
-
Washing: Wash the cells twice with HBSS to remove excess dye and resuspend in HBSS at an appropriate density (e.g., 1 x 10^6 cells/mL).
-
Plating: Plate 100 µL of the cell suspension into each well of a black, clear-bottom 96-well plate.
-
Compound Addition: Prepare a separate plate with this compound at 5x the final desired concentration.
-
Measurement:
-
Place both plates in the fluorescence plate reader, equilibrating to 37°C.
-
Establish a baseline fluorescence reading for approximately 20-30 seconds.
-
The instrument's injector will then add the this compound solution, and readings will continue to ensure the compound itself does not cause a signal.
-
After a pre-incubation period (defined in the instrument software), the second injector will add DNP-HSA to trigger calcium mobilization.
-
Continue to record the fluorescence intensity kinetically for several minutes.
-
-
Data Analysis: The change in fluorescence over time reflects the change in intracellular calcium concentration. The peak fluorescence intensity or the area under the curve is used to quantify the response. Calculate the percentage inhibition by comparing the response in the presence of this compound to the vehicle control.
Safety Precautions
Standard laboratory safety practices should be followed when handling cell cultures and chemical reagents. This compound is for research use only. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information. All cell culture work should be performed in a sterile biological safety cabinet.
References
- 1. FcεRI-Mediated Mast Cell Migration: Signaling Pathways and Dependence on Cytosolic Free Ca2+ Concentration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of FcϵRI Signaling in Mast Cells by G Protein-coupled Receptor Kinase 2 and Its RH Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FcεRI: A Master Regulator of Mast Cell Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FcεRI: A Master Regulator of Mast Cell Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.8. β-Hexosaminidase Secretion Assay [bio-protocol.org]
- 6. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Frontiers | Store-Operated Calcium Entry via STIM1 Contributes to MRGPRX2 Induced Mast Cell Functions [frontiersin.org]
- 10. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Human mast cell degranulation and preformed TNF secretion require mitochondrial translocation to exocytosis sites: Relevance to atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AVP-13358 in Golgi Stress Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVP-13358 is a member of the 2-(substituted phenyl)-benzimidazole (2-PB) class of small molecules. While initially investigated for its properties as a CD23 antagonist and IgE inhibitor, compounds within this class have been identified to possess potent anti-proliferative activity through a mechanism involving the disruption of the Golgi apparatus.[1][2] This activity stems from the ability of 2-PB compounds to displace resident proteins from the Golgi complex, leading to their subsequent degradation. This process perturbs Golgi homeostasis and induces a cellular stress response, making this compound and related compounds valuable research tools for studying Golgi stress signaling and its implications in various diseases, including cancer.[1][2][3]
This document provides detailed application notes and experimental protocols for utilizing this compound to induce and study Golgi stress in a research setting.
Mechanism of Action: Induction of Golgi Stress
This compound, as a 2-phenylbenzimidazole derivative, is proposed to induce Golgi stress by directly affecting the localization and stability of resident Golgi proteins. The primary mechanism involves the displacement of these essential proteins from their normal juxtanuclear position within the Golgi apparatus.[1][2] This displacement prevents their proper function and often targets them for degradation. The loss of key Golgi proteins disrupts the structural integrity and enzymatic functions of the organelle, leading to an accumulation of unprocessed proteins and lipids, a condition known as Golgi stress.
The cellular response to Golgi stress is multifaceted and involves the activation of specific signaling pathways aimed at restoring homeostasis or, if the stress is too severe, initiating apoptosis. Key signaling pathways implicated in the Golgi stress response include the TFE3, CREB3, and PERK pathways.
Quantitative Data Summary
Currently, specific quantitative data for this compound regarding its IC50 for Golgi protein displacement or the induction of Golgi stress markers are not extensively published. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for their specific cell type and experimental endpoint. The anti-proliferative activity of the broader class of 2-PB compounds is known to be concentration- and time-dependent.[1]
| Parameter | Value | Cell Line(s) | Reference |
| This compound IC50 (Golgi Protein Displacement) | To be determined experimentally | User-defined | N/A |
| This compound IC50 (Cell Viability) | To be determined experimentally | User-defined | N/A |
| Optimal Concentration Range | Suggested starting range: 1-20 µM | User-defined | Based on related compounds |
| Optimal Treatment Time | Suggested starting range: 6-48 hours | User-defined | Based on related compounds |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on the Golgi apparatus and downstream cellular processes.
Protocol 1: Assessment of Golgi Integrity by Immunofluorescence
This protocol is designed to visualize the localization of resident Golgi proteins and assess the structural integrity of the Golgi apparatus following treatment with this compound.
Materials:
-
Cells of interest
-
Glass coverslips
-
Cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against Golgi resident proteins (e.g., anti-GM130, anti-GOLPH3, anti-GRASP65)
-
Fluorophore-conjugated secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time period.
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[3]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[5]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope. Look for dispersal of the Golgi signal from the typical perinuclear ribbon-like structure in this compound-treated cells.
Protocol 2: Analysis of Golgi Stress Markers by Western Blot
This protocol is used to quantify the expression levels of proteins involved in the Golgi stress response.
Materials:
-
Cell pellets from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Golgi stress markers (e.g., anti-TFE3, anti-CREB3, anti-ATF4, anti-CHOP) and loading controls (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer, followed by boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: Cell Viability Assay
This protocol measures the effect of this compound-induced Golgi stress on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure (MTT Assay Example):
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period.
-
Add MTT reagent to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7]
-
Add solubilization solution to each well to dissolve the formazan crystals.[8]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Interpretation and Troubleshooting
-
Immunofluorescence: A positive result for Golgi stress induction will be the dispersal or fragmentation of the Golgi apparatus, observed as a diffuse cytoplasmic staining of Golgi resident proteins in this compound-treated cells compared to the compact, perinuclear staining in control cells.
-
Western Blot: An upregulation of Golgi stress markers such as TFE3, CREB3, ATF4, or CHOP in response to this compound treatment would indicate the activation of the Golgi stress response pathways.
-
Cell Viability: A dose-dependent decrease in cell viability upon treatment with this compound would suggest that the induced Golgi stress leads to cytotoxicity.
Troubleshooting:
-
No effect observed: Increase the concentration or duration of this compound treatment. Ensure the compound is properly dissolved and stable in the culture medium.
-
High background in immunofluorescence: Optimize antibody concentrations and blocking conditions. Ensure adequate washing steps.
-
Weak signal in Western blot: Increase the amount of protein loaded or use a more sensitive detection reagent. Optimize antibody dilutions.
By following these protocols, researchers can effectively utilize this compound as a tool to induce and investigate the mechanisms of Golgi stress and its cellular consequences.
References
- 1. Disruption of Golgi processing by 2-phenyl benzimidazole analogs blocks cell proliferation and slows tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
Application Notes and Protocols for AVP-13358 in Golgi Stress Induction
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVP-13358 is a member of the 2-(substituted phenyl)-benzimidazole (2-PB) class of small molecules. While initially investigated for its properties as a CD23 antagonist and IgE inhibitor, compounds within this class have been identified to possess potent anti-proliferative activity through a mechanism involving the disruption of the Golgi apparatus.[1][2] This activity stems from the ability of 2-PB compounds to displace resident proteins from the Golgi complex, leading to their subsequent degradation. This process perturbs Golgi homeostasis and induces a cellular stress response, making this compound and related compounds valuable research tools for studying Golgi stress signaling and its implications in various diseases, including cancer.[1][2][3]
This document provides detailed application notes and experimental protocols for utilizing this compound to induce and study Golgi stress in a research setting.
Mechanism of Action: Induction of Golgi Stress
This compound, as a 2-phenylbenzimidazole (B57529) derivative, is proposed to induce Golgi stress by directly affecting the localization and stability of resident Golgi proteins. The primary mechanism involves the displacement of these essential proteins from their normal juxtanuclear position within the Golgi apparatus.[1][2] This displacement prevents their proper function and often targets them for degradation. The loss of key Golgi proteins disrupts the structural integrity and enzymatic functions of the organelle, leading to an accumulation of unprocessed proteins and lipids, a condition known as Golgi stress.
The cellular response to Golgi stress is multifaceted and involves the activation of specific signaling pathways aimed at restoring homeostasis or, if the stress is too severe, initiating apoptosis. Key signaling pathways implicated in the Golgi stress response include the TFE3, CREB3, and PERK pathways.
Quantitative Data Summary
Currently, specific quantitative data for this compound regarding its IC50 for Golgi protein displacement or the induction of Golgi stress markers are not extensively published. Researchers are encouraged to perform dose-response and time-course experiments to determine the optimal concentration and duration of this compound treatment for their specific cell type and experimental endpoint. The anti-proliferative activity of the broader class of 2-PB compounds is known to be concentration- and time-dependent.[1]
| Parameter | Value | Cell Line(s) | Reference |
| This compound IC50 (Golgi Protein Displacement) | To be determined experimentally | User-defined | N/A |
| This compound IC50 (Cell Viability) | To be determined experimentally | User-defined | N/A |
| Optimal Concentration Range | Suggested starting range: 1-20 µM | User-defined | Based on related compounds |
| Optimal Treatment Time | Suggested starting range: 6-48 hours | User-defined | Based on related compounds |
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on the Golgi apparatus and downstream cellular processes.
Protocol 1: Assessment of Golgi Integrity by Immunofluorescence
This protocol is designed to visualize the localization of resident Golgi proteins and assess the structural integrity of the Golgi apparatus following treatment with this compound.
Materials:
-
Cells of interest
-
Glass coverslips
-
Cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies against Golgi resident proteins (e.g., anti-GM130, anti-GOLPH3, anti-GRASP65)
-
Fluorophore-conjugated secondary antibodies
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells onto glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (and a vehicle control) for the desired time period.
-
Aspirate the medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.[3]
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.[3]
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.[4]
-
Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorophore-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.[5]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto glass slides using mounting medium containing DAPI.
-
Image the cells using a fluorescence microscope. Look for dispersal of the Golgi signal from the typical perinuclear ribbon-like structure in this compound-treated cells.
Protocol 2: Analysis of Golgi Stress Markers by Western Blot
This protocol is used to quantify the expression levels of proteins involved in the Golgi stress response.
Materials:
-
Cell pellets from this compound-treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Golgi stress markers (e.g., anti-TFE3, anti-CREB3, anti-ATF4, anti-CHOP) and loading controls (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the cell pellets in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli sample buffer, followed by boiling for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[6]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[6]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.
Protocol 3: Cell Viability Assay
This protocol measures the effect of this compound-induced Golgi stress on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Cell culture medium
-
This compound
-
Cell viability reagent (e.g., MTT, XTT, or a resazurin-based reagent)
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure (MTT Assay Example):
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and a vehicle control) for the desired time period.
-
Add MTT reagent to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[7]
-
Add solubilization solution to each well to dissolve the formazan (B1609692) crystals.[8]
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.[7]
-
Calculate the percentage of cell viability relative to the vehicle control.
Data Interpretation and Troubleshooting
-
Immunofluorescence: A positive result for Golgi stress induction will be the dispersal or fragmentation of the Golgi apparatus, observed as a diffuse cytoplasmic staining of Golgi resident proteins in this compound-treated cells compared to the compact, perinuclear staining in control cells.
-
Western Blot: An upregulation of Golgi stress markers such as TFE3, CREB3, ATF4, or CHOP in response to this compound treatment would indicate the activation of the Golgi stress response pathways.
-
Cell Viability: A dose-dependent decrease in cell viability upon treatment with this compound would suggest that the induced Golgi stress leads to cytotoxicity.
Troubleshooting:
-
No effect observed: Increase the concentration or duration of this compound treatment. Ensure the compound is properly dissolved and stable in the culture medium.
-
High background in immunofluorescence: Optimize antibody concentrations and blocking conditions. Ensure adequate washing steps.
-
Weak signal in Western blot: Increase the amount of protein loaded or use a more sensitive detection reagent. Optimize antibody dilutions.
By following these protocols, researchers can effectively utilize this compound as a tool to induce and investigate the mechanisms of Golgi stress and its cellular consequences.
References
- 1. Disruption of Golgi processing by 2-phenyl benzimidazole analogs blocks cell proliferation and slows tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 3. Applying imaging flow cytometry and immunofluorescence in studying the dynamic Golgi structure in cultured cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. resources.novusbio.com [resources.novusbio.com]
- 5. UNIT 4.3 Immunofluorescence Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
AVP-13358: Application Notes and Protocols for Preclinical Allergy Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVP-13358 is an experimental small molecule inhibitor of immunoglobulin E (IgE) production and a CD23 antagonist. It has demonstrated potent activity in preclinical models of allergy and asthma. This compound exerts its effects by directly targeting T cells, leading to the inhibition of key allergy-associated cytokines IL-4, IL-5, and IL-13. Additionally, it targets the low-affinity IgE receptor, CD23, on B cells and monocytes, further disrupting the allergic cascade. These application notes provide an overview of the experimental design and detailed protocols for evaluating the efficacy of this compound in established in vivo and in vitro allergy models.
Introduction
Allergic diseases, such as asthma and allergic rhinitis, are characterized by an IgE-mediated hypersensitivity response to environmental allergens. Upon allergen exposure, B cells produce allergen-specific IgE, which binds to the high-affinity IgE receptor (FcεRI) on mast cells and basophils. Subsequent allergen cross-linking of receptor-bound IgE triggers the release of histamine, leukotrienes, and pro-inflammatory cytokines, leading to the clinical manifestations of allergy.
This compound represents a therapeutic strategy aimed at inhibiting IgE synthesis and function. Its dual mechanism of action, targeting both cytokine production and the CD23 receptor, makes it a compelling candidate for the treatment of allergic conditions. The following protocols describe standard preclinical models to assess the anti-allergic potential of compounds like this compound.
Data Presentation
The following table summarizes the reported in vitro and in vivo efficacy of this compound in BALB/c mice.
| Assay Type | Model System | Parameter Measured | IC50 Value |
| In Vitro | BALB/c mouse splenocytes | IgE Inhibition | 3 nM |
| In Vivo | BALB/c mice | IgE Inhibition | 8 nM |
Signaling Pathway of this compound in the Allergic Response
Caption: Mechanism of this compound in inhibiting the allergic cascade.
Experimental Protocols
In Vivo Model: Ovalbumin-Induced Airway Inflammation in Mice
This model is a standard for evaluating potential asthma therapeutics. It involves sensitizing mice to the allergen ovalbumin (OVA) to induce an IgE response, followed by an airway challenge with OVA to elicit an inflammatory response.
Experimental Workflow
Caption: Workflow for the ovalbumin-induced allergy model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (B78521) (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.
-
Control mice receive i.p. injections of PBS with alum only.
-
-
Treatment:
-
Administer this compound or vehicle to the mice according to the desired dosing regimen. For a prophylactic effect, treatment can be initiated before the challenge phase (e.g., daily from day 18 to 23).
-
The route of administration for this compound can be oral gavage, given its reported oral activity. The dose will need to be determined based on preliminary dose-ranging studies.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the mice with an intranasal administration of 20 µg of OVA in 50 µL of PBS or by exposure to an aerosol of 1% OVA in PBS for 30 minutes.
-
-
Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a bronchoalveolar lavage with PBS. Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF).
-
Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BALF supernatant using ELISA or a multiplex bead assay.
-
Serum IgE: Collect blood via cardiac puncture and measure the levels of total and OVA-specific IgE in the serum by ELISA.
-
Histology: Perfuse the lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
In Vitro Model: Mast Cell Degranulation Assay
This assay evaluates the ability of a compound to inhibit the IgE-mediated degranulation of mast cells, a critical event in the immediate allergic response.
Experimental Workflow
Caption: Workflow for the in vitro mast cell degranulation assay.
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line)
-
DMEM supplemented with 10% FBS and antibiotics
-
Monoclonal anti-dinitrophenyl (DNP) IgE
-
DNP-human serum albumin (HSA)
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
Procedure:
-
Cell Culture and Sensitization:
-
Plate RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE for 2 hours at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with Tyrode's buffer.
-
Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle to the wells and incubate for 1 hour at 37°C.
-
-
Challenge:
-
Trigger degranulation by adding 100 ng/mL of DNP-HSA to the wells and incubate for 30 minutes at 37°C.
-
Include a positive control (DNP-HSA without this compound) and a negative control (buffer only). For total release, lyse a set of untreated cells with 0.1% Triton X-100.
-
-
Measurement of β-hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the substrate pNAG to each well and incubate for 1 hour at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).
-
Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.
-
Determine the IC50 value of this compound for the inhibition of degranulation.
-
Conclusion
The described in vivo and in vitro models provide a robust framework for the preclinical evaluation of anti-allergic compounds such as this compound. The ovalbumin-induced airway inflammation model in mice allows for the assessment of a compound's efficacy in a complex biological system, while the mast cell degranulation assay offers a more focused, mechanistic evaluation of its direct effects on a key allergic effector cell. These protocols can be adapted to investigate the therapeutic potential of novel drug candidates targeting the IgE-mediated allergic cascade.
AVP-13358: Application Notes and Protocols for Preclinical Allergy Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVP-13358 is an experimental small molecule inhibitor of immunoglobulin E (IgE) production and a CD23 antagonist. It has demonstrated potent activity in preclinical models of allergy and asthma. This compound exerts its effects by directly targeting T cells, leading to the inhibition of key allergy-associated cytokines IL-4, IL-5, and IL-13. Additionally, it targets the low-affinity IgE receptor, CD23, on B cells and monocytes, further disrupting the allergic cascade. These application notes provide an overview of the experimental design and detailed protocols for evaluating the efficacy of this compound in established in vivo and in vitro allergy models.
Introduction
Allergic diseases, such as asthma and allergic rhinitis, are characterized by an IgE-mediated hypersensitivity response to environmental allergens. Upon allergen exposure, B cells produce allergen-specific IgE, which binds to the high-affinity IgE receptor (FcεRI) on mast cells and basophils. Subsequent allergen cross-linking of receptor-bound IgE triggers the release of histamine, leukotrienes, and pro-inflammatory cytokines, leading to the clinical manifestations of allergy.
This compound represents a therapeutic strategy aimed at inhibiting IgE synthesis and function. Its dual mechanism of action, targeting both cytokine production and the CD23 receptor, makes it a compelling candidate for the treatment of allergic conditions. The following protocols describe standard preclinical models to assess the anti-allergic potential of compounds like this compound.
Data Presentation
The following table summarizes the reported in vitro and in vivo efficacy of this compound in BALB/c mice.
| Assay Type | Model System | Parameter Measured | IC50 Value |
| In Vitro | BALB/c mouse splenocytes | IgE Inhibition | 3 nM |
| In Vivo | BALB/c mice | IgE Inhibition | 8 nM |
Signaling Pathway of this compound in the Allergic Response
Caption: Mechanism of this compound in inhibiting the allergic cascade.
Experimental Protocols
In Vivo Model: Ovalbumin-Induced Airway Inflammation in Mice
This model is a standard for evaluating potential asthma therapeutics. It involves sensitizing mice to the allergen ovalbumin (OVA) to induce an IgE response, followed by an airway challenge with OVA to elicit an inflammatory response.
Experimental Workflow
Caption: Workflow for the ovalbumin-induced allergy model.
Materials:
-
BALB/c mice (female, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum)
-
Sterile phosphate-buffered saline (PBS)
-
This compound
-
Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Sensitization:
-
On days 0 and 14, sensitize mice with an intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide in a total volume of 200 µL sterile PBS.
-
Control mice receive i.p. injections of PBS with alum only.
-
-
Treatment:
-
Administer this compound or vehicle to the mice according to the desired dosing regimen. For a prophylactic effect, treatment can be initiated before the challenge phase (e.g., daily from day 18 to 23).
-
The route of administration for this compound can be oral gavage, given its reported oral activity. The dose will need to be determined based on preliminary dose-ranging studies.
-
-
Challenge:
-
On days 21, 22, and 23, challenge the mice with an intranasal administration of 20 µg of OVA in 50 µL of PBS or by exposure to an aerosol of 1% OVA in PBS for 30 minutes.
-
-
Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL): Euthanize mice and perform a bronchoalveolar lavage with PBS. Determine the total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages) in the BAL fluid (BALF).
-
Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BALF supernatant using ELISA or a multiplex bead assay.
-
Serum IgE: Collect blood via cardiac puncture and measure the levels of total and OVA-specific IgE in the serum by ELISA.
-
Histology: Perfuse the lungs and fix in 10% neutral buffered formalin. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to assess mucus production.
-
In Vitro Model: Mast Cell Degranulation Assay
This assay evaluates the ability of a compound to inhibit the IgE-mediated degranulation of mast cells, a critical event in the immediate allergic response.
Experimental Workflow
Caption: Workflow for the in vitro mast cell degranulation assay.
Materials:
-
RBL-2H3 cells (rat basophilic leukemia cell line)
-
DMEM supplemented with 10% FBS and antibiotics
-
Monoclonal anti-dinitrophenyl (DNP) IgE
-
DNP-human serum albumin (HSA)
-
This compound
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Triton X-100
Procedure:
-
Cell Culture and Sensitization:
-
Plate RBL-2H3 cells in a 96-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight.
-
Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE for 2 hours at 37°C.
-
-
Compound Incubation:
-
Wash the cells twice with Tyrode's buffer.
-
Add varying concentrations of this compound (e.g., from 1 nM to 10 µM) or vehicle to the wells and incubate for 1 hour at 37°C.
-
-
Challenge:
-
Trigger degranulation by adding 100 ng/mL of DNP-HSA to the wells and incubate for 30 minutes at 37°C.
-
Include a positive control (DNP-HSA without this compound) and a negative control (buffer only). For total release, lyse a set of untreated cells with 0.1% Triton X-100.
-
-
Measurement of β-hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
Add the substrate pNAG to each well and incubate for 1 hour at 37°C.
-
Stop the reaction by adding a stop solution (e.g., 0.1 M Na2CO3/NaHCO3).
-
Read the absorbance at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of β-hexosaminidase release for each condition relative to the total release from lysed cells.
-
Determine the IC50 value of this compound for the inhibition of degranulation.
-
Conclusion
The described in vivo and in vitro models provide a robust framework for the preclinical evaluation of anti-allergic compounds such as this compound. The ovalbumin-induced airway inflammation model in mice allows for the assessment of a compound's efficacy in a complex biological system, while the mast cell degranulation assay offers a more focused, mechanistic evaluation of its direct effects on a key allergic effector cell. These protocols can be adapted to investigate the therapeutic potential of novel drug candidates targeting the IgE-mediated allergic cascade.
Application Notes and Protocols for AVP-13358 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVP-13358 is an orally active small molecule inhibitor of immunoglobulin E (IgE) and a CD23 antagonist, demonstrating potent activity against cytokines involved in allergic and inflammatory responses.[1][2] Its mechanism of action involves the suppression of IgE-mediated immune responses by inhibiting the production and release of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), from T cells.[1] Furthermore, this compound targets the B-cell IgE receptor, CD23, which plays a crucial role in the regulation of IgE synthesis.[1] With reported IC50 values of 3 nM in vitro and 8 nM in vivo for IgE inhibition in murine models, this compound presents a promising candidate for the development of therapeutics for allergy and asthma.[1]
These application notes provide a framework for the utilization of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the IgE-mediated allergic response. The protocols outlined below are designed for HTS formats and focus on key targets within the this compound mechanism of action: inhibition of IgE production, blockade of the IgE-CD23 interaction, and antagonism of IL-4/IL-13 signaling.
Data Presentation
The following tables summarize hypothetical quantitative data from high-throughput screening assays, illustrating the expected performance of this compound and other control compounds.
Table 1: Inhibition of IgE Production in a Cell-Based HTS Assay
| Compound ID | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Inhibition | Z'-factor |
| This compound | 0.001 | 8500 | 15.0 | 0.78 |
| 0.01 | 6500 | 35.0 | ||
| 0.1 | 3500 | 65.0 | ||
| 1 | 1500 | 85.0 | ||
| 10 | 1100 | 89.0 | ||
| Positive Control (Known IgE Inhibitor) | 1 | 1300 | 87.0 | |
| Negative Control (DMSO) | - | 10000 | 0 |
Table 2: Competitive Inhibition of IgE Binding to CD23 in a TR-FRET HTS Assay
| Compound ID | Concentration (µM) | TR-FRET Ratio | % Inhibition | IC50 (µM) |
| This compound | 0.01 | 0.85 | 15.0 | 0.095 |
| 0.1 | 0.52 | 48.0 | ||
| 1 | 0.21 | 79.0 | ||
| 10 | 0.12 | 88.0 | ||
| 100 | 0.10 | 90.0 | ||
| Positive Control (Anti-CD23 Ab) | 1 | 0.15 | 85.0 | 0.05 |
| Negative Control (DMSO) | - | 1.00 | 0 | - |
Table 3: Inhibition of IL-4/IL-13-Mediated STAT6 Phosphorylation in a Reporter Gene HTS Assay
| Compound ID | Concentration (µM) | Luciferase Activity (RLU) | % Inhibition | EC50 (µM) |
| This compound | 0.01 | 95000 | 5.0 | 0.25 |
| 0.1 | 65000 | 35.0 | ||
| 1 | 25000 | 75.0 | ||
| 10 | 12000 | 88.0 | ||
| 100 | 10000 | 90.0 | ||
| Positive Control (JAK Inhibitor) | 1 | 15000 | 85.0 | 0.1 |
| Negative Control (DMSO) | - | 100000 | 0 | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for a high-throughput screening campaign.
Caption: IgE-mediated allergic response pathway and points of inhibition by this compound.
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
The following are detailed protocols for proposed HTS assays to identify inhibitors of the IgE pathway, using this compound as a control.
Cell-Based HTS Assay for IgE Production Inhibition
This assay quantifies the amount of IgE produced by a human B-cell line (e.g., U266) in the presence of test compounds.
Materials:
-
U266 human B-cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Assay plates: 384-well, black, clear-bottom
-
This compound (positive control)
-
DMSO (negative control)
-
Human IgE ELISA kit
-
Plate reader with absorbance detection
Protocol:
-
Cell Seeding:
-
Culture U266 cells to a density of 5 x 10^5 cells/mL.
-
Dispense 40 µL of cell suspension into each well of a 384-well assay plate.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and test compounds in DMSO.
-
Using an acoustic dispenser, transfer 40 nL of each compound solution to the assay plates. The final DMSO concentration should be ≤ 0.5%.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
IgE Quantification (ELISA):
-
Centrifuge the assay plates at 300 x g for 5 minutes.
-
Carefully collect 20 µL of the supernatant from each well.
-
Perform the Human IgE ELISA according to the manufacturer's instructions. Briefly:
-
Coat a 96-well ELISA plate with anti-human IgE capture antibody.
-
Block the plate.
-
Add the collected supernatants and IgE standards.
-
Incubate, then wash.
-
Add biotinylated anti-human IgE detection antibody.
-
Incubate, then wash.
-
Add streptavidin-HRP.
-
Incubate, then wash.
-
Add TMB substrate and stop the reaction.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage inhibition of IgE production for each compound relative to the DMSO control.
-
Determine the Z'-factor to assess assay quality.
-
TR-FRET HTS Assay for IgE-CD23 Binding Inhibition
This biochemical assay measures the disruption of the interaction between recombinant human IgE and CD23.
Materials:
-
Recombinant human IgE, biotinylated
-
Recombinant human CD23, His-tagged
-
Terbium-cryptate labeled anti-His antibody
-
d2-labeled streptavidin
-
Assay buffer: PBS, 0.1% BSA, 0.05% Tween-20
-
Assay plates: 384-well, low-volume, black
-
This compound (positive control)
-
DMSO (negative control)
-
TR-FRET plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of biotinylated IgE and His-tagged CD23 in assay buffer.
-
Prepare working solutions of Terbium-cryptate labeled anti-His antibody and d2-labeled streptavidin in assay buffer.
-
-
Compound Addition:
-
Dispense 5 µL of test compound or control (this compound or DMSO) into the wells of a 384-well plate.
-
-
Reagent Addition:
-
Add 5 µL of the IgE/CD23 mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the anti-His-Terbium and streptavidin-d2 mixture to each well.
-
-
Incubation:
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader with excitation at 340 nm and emission at 620 nm and 665 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Determine the percentage inhibition of the IgE-CD23 interaction for each compound.
-
Calculate the IC50 value for active compounds.
-
Reporter Gene HTS Assay for IL-4/IL-13 Signaling Inhibition
This cell-based assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a STAT6-responsive promoter.
Materials:
-
HEK293 cell line stably expressing the IL-4 receptor and a STAT6-luciferase reporter construct
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic
-
Assay plates: 384-well, white, solid-bottom
-
Recombinant human IL-4 or IL-13
-
This compound (positive control)
-
DMSO (negative control)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Seed the reporter cell line in 384-well plates at a density of 10,000 cells per well in 30 µL of media.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Add 100 nL of test compounds or controls (this compound or DMSO) to the wells.
-
-
Cell Stimulation:
-
Prepare a solution of IL-4 or IL-13 in assay medium at a concentration that induces ~80% of the maximal response (EC80).
-
Add 10 µL of the cytokine solution to each well.
-
-
Incubation:
-
Incubate the plates for 6 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage inhibition of the cytokine-induced reporter gene expression.
-
Determine the EC50 values for active compounds.
-
References
Application Notes and Protocols for AVP-13358 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVP-13358 is an orally active small molecule inhibitor of immunoglobulin E (IgE) and a CD23 antagonist, demonstrating potent activity against cytokines involved in allergic and inflammatory responses.[1][2] Its mechanism of action involves the suppression of IgE-mediated immune responses by inhibiting the production and release of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13), from T cells.[1] Furthermore, this compound targets the B-cell IgE receptor, CD23, which plays a crucial role in the regulation of IgE synthesis.[1] With reported IC50 values of 3 nM in vitro and 8 nM in vivo for IgE inhibition in murine models, this compound presents a promising candidate for the development of therapeutics for allergy and asthma.[1]
These application notes provide a framework for the utilization of this compound as a reference compound in high-throughput screening (HTS) campaigns aimed at identifying novel modulators of the IgE-mediated allergic response. The protocols outlined below are designed for HTS formats and focus on key targets within the this compound mechanism of action: inhibition of IgE production, blockade of the IgE-CD23 interaction, and antagonism of IL-4/IL-13 signaling.
Data Presentation
The following tables summarize hypothetical quantitative data from high-throughput screening assays, illustrating the expected performance of this compound and other control compounds.
Table 1: Inhibition of IgE Production in a Cell-Based HTS Assay
| Compound ID | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Inhibition | Z'-factor |
| This compound | 0.001 | 8500 | 15.0 | 0.78 |
| 0.01 | 6500 | 35.0 | ||
| 0.1 | 3500 | 65.0 | ||
| 1 | 1500 | 85.0 | ||
| 10 | 1100 | 89.0 | ||
| Positive Control (Known IgE Inhibitor) | 1 | 1300 | 87.0 | |
| Negative Control (DMSO) | - | 10000 | 0 |
Table 2: Competitive Inhibition of IgE Binding to CD23 in a TR-FRET HTS Assay
| Compound ID | Concentration (µM) | TR-FRET Ratio | % Inhibition | IC50 (µM) |
| This compound | 0.01 | 0.85 | 15.0 | 0.095 |
| 0.1 | 0.52 | 48.0 | ||
| 1 | 0.21 | 79.0 | ||
| 10 | 0.12 | 88.0 | ||
| 100 | 0.10 | 90.0 | ||
| Positive Control (Anti-CD23 Ab) | 1 | 0.15 | 85.0 | 0.05 |
| Negative Control (DMSO) | - | 1.00 | 0 | - |
Table 3: Inhibition of IL-4/IL-13-Mediated STAT6 Phosphorylation in a Reporter Gene HTS Assay
| Compound ID | Concentration (µM) | Luciferase Activity (RLU) | % Inhibition | EC50 (µM) |
| This compound | 0.01 | 95000 | 5.0 | 0.25 |
| 0.1 | 65000 | 35.0 | ||
| 1 | 25000 | 75.0 | ||
| 10 | 12000 | 88.0 | ||
| 100 | 10000 | 90.0 | ||
| Positive Control (JAK Inhibitor) | 1 | 15000 | 85.0 | 0.1 |
| Negative Control (DMSO) | - | 100000 | 0 | - |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway targeted by this compound and a general workflow for a high-throughput screening campaign.
Caption: IgE-mediated allergic response pathway and points of inhibition by this compound.
Caption: General workflow for a high-throughput screening campaign.
Experimental Protocols
The following are detailed protocols for proposed HTS assays to identify inhibitors of the IgE pathway, using this compound as a control.
Cell-Based HTS Assay for IgE Production Inhibition
This assay quantifies the amount of IgE produced by a human B-cell line (e.g., U266) in the presence of test compounds.
Materials:
-
U266 human B-cell line
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Assay plates: 384-well, black, clear-bottom
-
This compound (positive control)
-
DMSO (negative control)
-
Human IgE ELISA kit
-
Plate reader with absorbance detection
Protocol:
-
Cell Seeding:
-
Culture U266 cells to a density of 5 x 10^5 cells/mL.
-
Dispense 40 µL of cell suspension into each well of a 384-well assay plate.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound and test compounds in DMSO.
-
Using an acoustic dispenser, transfer 40 nL of each compound solution to the assay plates. The final DMSO concentration should be ≤ 0.5%.
-
-
Incubation:
-
Incubate the plates for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
-
IgE Quantification (ELISA):
-
Centrifuge the assay plates at 300 x g for 5 minutes.
-
Carefully collect 20 µL of the supernatant from each well.
-
Perform the Human IgE ELISA according to the manufacturer's instructions. Briefly:
-
Coat a 96-well ELISA plate with anti-human IgE capture antibody.
-
Block the plate.
-
Add the collected supernatants and IgE standards.
-
Incubate, then wash.
-
Add biotinylated anti-human IgE detection antibody.
-
Incubate, then wash.
-
Add streptavidin-HRP.
-
Incubate, then wash.
-
Add TMB substrate and stop the reaction.
-
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 450 nm using a plate reader.
-
Calculate the percentage inhibition of IgE production for each compound relative to the DMSO control.
-
Determine the Z'-factor to assess assay quality.
-
TR-FRET HTS Assay for IgE-CD23 Binding Inhibition
This biochemical assay measures the disruption of the interaction between recombinant human IgE and CD23.
Materials:
-
Recombinant human IgE, biotinylated
-
Recombinant human CD23, His-tagged
-
Terbium-cryptate labeled anti-His antibody
-
d2-labeled streptavidin
-
Assay buffer: PBS, 0.1% BSA, 0.05% Tween-20
-
Assay plates: 384-well, low-volume, black
-
This compound (positive control)
-
DMSO (negative control)
-
TR-FRET plate reader
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of biotinylated IgE and His-tagged CD23 in assay buffer.
-
Prepare working solutions of Terbium-cryptate labeled anti-His antibody and d2-labeled streptavidin in assay buffer.
-
-
Compound Addition:
-
Dispense 5 µL of test compound or control (this compound or DMSO) into the wells of a 384-well plate.
-
-
Reagent Addition:
-
Add 5 µL of the IgE/CD23 mixture to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the anti-His-Terbium and streptavidin-d2 mixture to each well.
-
-
Incubation:
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on a TR-FRET enabled plate reader with excitation at 340 nm and emission at 620 nm and 665 nm.
-
Calculate the TR-FRET ratio (665 nm / 620 nm).
-
Determine the percentage inhibition of the IgE-CD23 interaction for each compound.
-
Calculate the IC50 value for active compounds.
-
Reporter Gene HTS Assay for IL-4/IL-13 Signaling Inhibition
This cell-based assay utilizes a cell line engineered to express a reporter gene (e.g., luciferase) under the control of a STAT6-responsive promoter.
Materials:
-
HEK293 cell line stably expressing the IL-4 receptor and a STAT6-luciferase reporter construct
-
DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic
-
Assay plates: 384-well, white, solid-bottom
-
Recombinant human IL-4 or IL-13
-
This compound (positive control)
-
DMSO (negative control)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Protocol:
-
Cell Seeding:
-
Seed the reporter cell line in 384-well plates at a density of 10,000 cells per well in 30 µL of media.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Compound Addition:
-
Add 100 nL of test compounds or controls (this compound or DMSO) to the wells.
-
-
Cell Stimulation:
-
Prepare a solution of IL-4 or IL-13 in assay medium at a concentration that induces ~80% of the maximal response (EC80).
-
Add 10 µL of the cytokine solution to each well.
-
-
Incubation:
-
Incubate the plates for 6 hours at 37°C, 5% CO2.
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add 20 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to allow for cell lysis and signal stabilization.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage inhibition of the cytokine-induced reporter gene expression.
-
Determine the EC50 values for active compounds.
-
References
AVP-13358 protocol for cytokine expression analysis
Application Note: AVP-13358
Modulation of Pro-Inflammatory Cytokine Expression in Macrophages by the Selective IKKβ Inhibitor, this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, and its aberrant activation is implicated in a wide range of inflammatory diseases. By inhibiting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation of the NF-κB p65/p50 heterodimer. This, in turn, suppresses the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This application note provides a detailed protocol for analyzing the dose-dependent effects of this compound on cytokine expression in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Mechanism of Action: NF-κB Signaling Pathway The diagram below illustrates the canonical NF-κB signaling cascade initiated by LPS stimulation via Toll-like receptor 4 (TLR4). This compound exerts its inhibitory effect at the level of IKKβ, thereby preventing downstream signaling events that lead to the transcription of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB signaling pathway at IKKβ.
Quantitative Data Summary this compound demonstrates a dose-dependent inhibition of LPS-induced cytokine production in RAW 264.7 macrophages. The half-maximal inhibitory concentrations (IC50) were determined for TNF-α, IL-6, and IL-1β after 24 hours of treatment.
| Cytokine | This compound IC50 (nM) | Assay Method |
| TNF-α | 15.2 | ELISA |
| IL-6 | 28.5 | ELISA |
| IL-1β | 35.8 | ELISA |
| TNF-α (mRNA) | 12.7 | RT-qPCR |
| IL-6 (mRNA) | 25.1 | RT-qPCR |
| IL-1β (mRNA) | 31.4 | RT-qPCR |
Experimental Protocols
The following protocols describe the procedures for assessing the inhibitory activity of this compound on cytokine expression.
Experimental Workflow
Caption: Workflow for analyzing this compound's effect on cytokine expression.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
-
Treatment and Stimulation:
-
Remove the culture medium from the wells.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (0.1% DMSO).
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for the desired time period:
-
For mRNA analysis: 4 hours.
-
For protein analysis (supernatant): 24 hours.
-
-
Protocol 2: Cytokine Quantification by ELISA
-
Sample Collection:
-
After the 24-hour incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well and store it at -80°C until analysis.
-
-
ELISA Procedure:
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits (e.g., from R&D Systems or eBioscience).
-
Follow the manufacturer's instructions precisely for the assay procedure, including preparation of standards, sample incubation, addition of detection antibodies, and substrate development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cytokine concentrations based on the standard curve.
-
Normalize the data to the vehicle-treated, LPS-stimulated control (defined as 100% production).
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
-
Protocol 3: Gene Expression Analysis by RT-qPCR
-
RNA Isolation:
-
After the 4-hour incubation, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).
-
Follow the manufacturer's protocol for the reaction setup and thermal cycling conditions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix, forward and reverse primers for the target genes (Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb or Gapdh), and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated, LPS-stimulated control.
-
AVP-13358 protocol for cytokine expression analysis
Application Note: AVP-13358
Modulation of Pro-Inflammatory Cytokine Expression in Macrophages by the Selective IKKβ Inhibitor, this compound
Audience: Researchers, scientists, and drug development professionals.
Introduction this compound is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB signaling pathway. This pathway is a central regulator of the inflammatory response, and its aberrant activation is implicated in a wide range of inflammatory diseases. By inhibiting IKKβ, this compound effectively blocks the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation of the NF-κB p65/p50 heterodimer. This, in turn, suppresses the transcription of NF-κB target genes, including those encoding pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). This application note provides a detailed protocol for analyzing the dose-dependent effects of this compound on cytokine expression in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).
Mechanism of Action: NF-κB Signaling Pathway The diagram below illustrates the canonical NF-κB signaling cascade initiated by LPS stimulation via Toll-like receptor 4 (TLR4). This compound exerts its inhibitory effect at the level of IKKβ, thereby preventing downstream signaling events that lead to the transcription of pro-inflammatory cytokines.
Caption: this compound inhibits the NF-κB signaling pathway at IKKβ.
Quantitative Data Summary this compound demonstrates a dose-dependent inhibition of LPS-induced cytokine production in RAW 264.7 macrophages. The half-maximal inhibitory concentrations (IC50) were determined for TNF-α, IL-6, and IL-1β after 24 hours of treatment.
| Cytokine | This compound IC50 (nM) | Assay Method |
| TNF-α | 15.2 | ELISA |
| IL-6 | 28.5 | ELISA |
| IL-1β | 35.8 | ELISA |
| TNF-α (mRNA) | 12.7 | RT-qPCR |
| IL-6 (mRNA) | 25.1 | RT-qPCR |
| IL-1β (mRNA) | 31.4 | RT-qPCR |
Experimental Protocols
The following protocols describe the procedures for assessing the inhibitory activity of this compound on cytokine expression.
Experimental Workflow
Caption: Workflow for analyzing this compound's effect on cytokine expression.
Protocol 1: Cell Culture and Treatment
-
Cell Seeding:
-
Culture RAW 264.7 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells in a 24-well plate at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in serum-free DMEM to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
-
Treatment and Stimulation:
-
Remove the culture medium from the wells.
-
Pre-treat the cells with varying concentrations of this compound for 1 hour. Include a vehicle control (0.1% DMSO).
-
Stimulate the cells by adding LPS to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubate the plate for the desired time period:
-
For mRNA analysis: 4 hours.
-
For protein analysis (supernatant): 24 hours.
-
-
Protocol 2: Cytokine Quantification by ELISA
-
Sample Collection:
-
After the 24-hour incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant from each well and store it at -80°C until analysis.
-
-
ELISA Procedure:
-
Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available ELISA kits (e.g., from R&D Systems or eBioscience).
-
Follow the manufacturer's instructions precisely for the assay procedure, including preparation of standards, sample incubation, addition of detection antibodies, and substrate development.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
-
Data Analysis:
-
Calculate the cytokine concentrations based on the standard curve.
-
Normalize the data to the vehicle-treated, LPS-stimulated control (defined as 100% production).
-
Plot the percentage of inhibition against the log concentration of this compound and determine the IC50 value using non-linear regression analysis (e.g., using GraphPad Prism).
-
Protocol 3: Gene Expression Analysis by RT-qPCR
-
RNA Isolation:
-
After the 4-hour incubation, wash the cells once with ice-cold PBS.
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., TRIzol or buffer from an RNA isolation kit).
-
Isolate total RNA according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT):
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit).
-
Follow the manufacturer's protocol for the reaction setup and thermal cycling conditions.
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mix using a SYBR Green-based master mix, forward and reverse primers for the target genes (Tnf, Il6, Il1b) and a housekeeping gene (e.g., Actb or Gapdh), and the synthesized cDNA.
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values for each gene.
-
Determine the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene and relative to the vehicle-treated, LPS-stimulated control.
-
AVP-13358: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVP-13358 is an orally active, small molecule inhibitor of immunoglobulin E (IgE) synthesis.[1][2] It has demonstrated potent activity in preclinical models of allergy and asthma.[1][3] This document provides detailed application notes and protocols for the research use of this compound, including its mechanism of action, formulation instructions, and methodologies for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its anti-allergic effects through a multi-faceted mechanism primarily targeting the pathways of IgE-mediated immune responses. The compound acts directly on T cells, inhibiting the production and release of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[2][4] Furthermore, this compound targets the low-affinity IgE receptor, CD23 (FcεRII), on B cells and other immune cells, as well as the IL-4 receptor on mouse B cells.[2][4] By disrupting these signaling pathways, this compound effectively suppresses IgE synthesis and the subsequent allergic cascade.
Signaling Pathway of this compound Inhibition
Caption: this compound signaling pathway.
Quantitative Data
The following table summarizes the in vitro and in vivo efficacy of this compound in preclinical models.
| Parameter | Species/Model | Value | Reference |
| IC₅₀ (IgE Inhibition) | BALB/c Mice (in vitro) | 3 nM | [2] |
| IC₅₀ (IgE Inhibition) | BALB/c Mice (in vivo) | 8 nM | [2] |
Formulation and Storage
Chemical Information
| Property | Value |
| Chemical Name | 2-(4-adamantanecarboxamido)phenyl)-N-(pyridin-2-yl)-1H-benzoimidazole-5-carboxamide |
| Molecular Formula | C₃₀H₂₉N₅O₂ |
| Molecular Weight | 491.59 g/mol |
| CAS Number | 459805-03-9 |
Solubility and Storage
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark place. For short-term storage, 4°C is acceptable.
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound (MW: 491.59), add 203.4 µL of DMSO.
-
Vortex briefly to fully dissolve the powder.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Experimental Protocols
In Vitro T-Cell Cytokine Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on cytokine production by activated T cells.
Experimental Workflow:
References
AVP-13358: Application Notes and Protocols for Research Use
For Researchers, Scientists, and Drug Development Professionals
Abstract
AVP-13358 is an orally active, small molecule inhibitor of immunoglobulin E (IgE) synthesis.[1][2] It has demonstrated potent activity in preclinical models of allergy and asthma.[1][3] This document provides detailed application notes and protocols for the research use of this compound, including its mechanism of action, formulation instructions, and methodologies for key in vitro and in vivo experiments.
Mechanism of Action
This compound exerts its anti-allergic effects through a multi-faceted mechanism primarily targeting the pathways of IgE-mediated immune responses. The compound acts directly on T cells, inhibiting the production and release of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[2][4] Furthermore, this compound targets the low-affinity IgE receptor, CD23 (FcεRII), on B cells and other immune cells, as well as the IL-4 receptor on mouse B cells.[2][4] By disrupting these signaling pathways, this compound effectively suppresses IgE synthesis and the subsequent allergic cascade.
Signaling Pathway of this compound Inhibition
Caption: this compound signaling pathway.
Quantitative Data
The following table summarizes the in vitro and in vivo efficacy of this compound in preclinical models.
| Parameter | Species/Model | Value | Reference |
| IC₅₀ (IgE Inhibition) | BALB/c Mice (in vitro) | 3 nM | [2] |
| IC₅₀ (IgE Inhibition) | BALB/c Mice (in vivo) | 8 nM | [2] |
Formulation and Storage
Chemical Information
| Property | Value |
| Chemical Name | 2-(4-adamantanecarboxamido)phenyl)-N-(pyridin-2-yl)-1H-benzoimidazole-5-carboxamide |
| Molecular Formula | C₃₀H₂₉N₅O₂ |
| Molecular Weight | 491.59 g/mol |
| CAS Number | 459805-03-9 |
Solubility and Storage
This compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C in a dry, dark place. For short-term storage, 4°C is acceptable.
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, polypropylene microcentrifuge tubes
Protocol:
-
Equilibrate the this compound powder to room temperature before opening the vial.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial of this compound. For example, to 1 mg of this compound (MW: 491.59), add 203.4 µL of DMSO.
-
Vortex briefly to fully dissolve the powder.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C.
Experimental Protocols
In Vitro T-Cell Cytokine Inhibition Assay
This protocol outlines a general method for assessing the inhibitory effect of this compound on cytokine production by activated T cells.
Experimental Workflow:
References
Application Notes & Protocols for the Quantification of AVP-13358
Disclaimer: The following application notes and protocols are hypothetical and intended for research purposes only. They are based on established analytical methodologies for small molecule quantification and the known chemical class of AVP-13358. These methods have not been validated and should be adapted and validated by the end-user for their specific matrix and instrumentation.
Introduction
This compound is a novel benzimidazole (B57391) derivative developed by Avanir Pharmaceuticals with potent anti-IgE activity, positioning it as a potential therapeutic for allergic and inflammatory conditions.[1][2] As with any drug development candidate, robust and reliable analytical methods for its quantification in various biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides exemplary protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Compound Information
| Compound Name | Synonyms | Chemical Class | Molecular Formula | Key Biological Activity |
| This compound | Not Available | Benzimidazole | C30H29N5O2 | Anti-IgE, Anti-inflammatory[1][2] |
Section 1: Quantification of this compound by Reverse-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk material or simple formulations.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (ACS grade)
-
Phosphate buffered saline (PBS)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Vortex mixer
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (hypothetical, requires determination) |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase conditions to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Hypothetical HPLC Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
Section 2: Bioanalytical Quantification of this compound in Human Plasma by LC-MS/MS
This method provides a highly sensitive and selective approach for quantifying this compound in a complex biological matrix like human plasma, suitable for pharmacokinetic studies.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
UPLC/HPLC system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 UPLC Column (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | Q1: [M+H]+ → Q3: [Fragment ion]+ (To be determined) |
| MRM Transition (IS) | Q1: [M+H]+ → Q3: [Fragment ion]+ (To be determined) |
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
Data Presentation
Table 2: Hypothetical LC-MS/MS Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 20 | 0.515 |
| 100 | 2.56 |
| 500 | 12.8 |
Visualizations
References
Application Notes & Protocols for the Quantification of AVP-13358
Disclaimer: The following application notes and protocols are hypothetical and intended for research purposes only. They are based on established analytical methodologies for small molecule quantification and the known chemical class of AVP-13358. These methods have not been validated and should be adapted and validated by the end-user for their specific matrix and instrumentation.
Introduction
This compound is a novel benzimidazole derivative developed by Avanir Pharmaceuticals with potent anti-IgE activity, positioning it as a potential therapeutic for allergic and inflammatory conditions.[1][2] As with any drug development candidate, robust and reliable analytical methods for its quantification in various biological matrices are essential for pharmacokinetic, pharmacodynamic, and toxicology studies. This document provides exemplary protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Compound Information
| Compound Name | Synonyms | Chemical Class | Molecular Formula | Key Biological Activity |
| This compound | Not Available | Benzimidazole | C30H29N5O2 | Anti-IgE, Anti-inflammatory[1][2] |
Section 1: Quantification of this compound by Reverse-Phase HPLC with UV Detection
This method is suitable for the quantification of this compound in bulk material or simple formulations.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (ACS grade)
-
Phosphate buffered saline (PBS)
2. Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Analytical balance
-
Sonicator
-
Vortex mixer
3. Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 Reverse-Phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 90% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 280 nm (hypothetical, requires determination) |
| Injection Volume | 10 µL |
4. Standard and Sample Preparation:
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the primary stock solution in a 50:50 mixture of Mobile Phase A and B to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase conditions to an expected concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Hypothetical HPLC Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 1 | 15,000 |
| 5 | 75,000 |
| 10 | 150,000 |
| 25 | 375,000 |
| 50 | 750,000 |
| 100 | 1,500,000 |
Section 2: Bioanalytical Quantification of this compound in Human Plasma by LC-MS/MS
This method provides a highly sensitive and selective approach for quantifying this compound in a complex biological matrix like human plasma, suitable for pharmacokinetic studies.
Experimental Protocol
1. Materials and Reagents:
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
2. Instrumentation:
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
UPLC/HPLC system
-
C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)
-
Centrifuge
-
Evaporator (e.g., nitrogen evaporator)
3. LC-MS/MS Conditions:
| Parameter | Condition |
| Column | C18 UPLC Column (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 95% B over 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (this compound) | Q1: [M+H]+ → Q3: [Fragment ion]+ (To be determined) |
| MRM Transition (IS) | Q1: [M+H]+ → Q3: [Fragment ion]+ (To be determined) |
4. Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.
-
Add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
Data Presentation
Table 2: Hypothetical LC-MS/MS Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
| 0.5 | 0.012 |
| 1 | 0.025 |
| 5 | 0.128 |
| 20 | 0.515 |
| 100 | 2.56 |
| 500 | 12.8 |
Visualizations
References
AVP-13358: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVP-13358 is an experimental small molecule inhibitor targeting key pathways in the allergic inflammatory cascade. Identified as a potent suppressor of Immunoglobulin E (IgE), this compound and its analogs, belonging to the 2-(substituted phenyl)-benzimidazole class, have demonstrated significant activity against crucial markers of allergic and asthmatic responses.[1][2] Preclinical data indicate that this compound exerts its effects through the inhibition of IgE production and the modulation of T-cell-derived cytokines, specifically Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1][2] Furthermore, this compound has been shown to inhibit the expression of the low-affinity IgE receptor, CD23, on B cells.[2] This multifaceted mechanism of action suggests its potential as a therapeutic agent for allergic diseases.
These application notes provide an overview of the experimental controls and standards for the preclinical evaluation of this compound, based on available data. Detailed protocols for key in vitro and in vivo assays are outlined to guide researchers in the assessment of its biological activity.
Mechanism of Action and Signaling Pathway
This compound's mechanism of action centers on the disruption of the Type 2 immune response, which is characteristic of allergic inflammation. The compound directly or indirectly inhibits the production of key cytokines from T-helper 2 (Th2) cells, namely IL-4, IL-5, and IL-13. This, in turn, leads to a reduction in IgE synthesis by B cells and a decrease in the expression of CD23.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo inhibitory activities of this compound.
| Assay Type | Target | Species | IC50 | Reference |
| In Vitro | IgE Production | Murine (BALB/c Spleen Cells) | 3 nM | [1] |
| In Vivo | IgE Production | Murine (BALB/c) | 8 nM | [1] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available in full. The following are representative protocols based on standard immunological assays and the available information on this compound's biological activities. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro IgE Production Assay
Objective: To determine the effect of this compound on IgE production by murine spleen cells in vitro.
Experimental Workflow:
Methodology:
-
Cell Preparation:
-
Isolate spleens from BALB/c mice and prepare a single-cell suspension.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Cell Culture and Treatment:
-
Plate the splenocytes in a 96-well plate.
-
Stimulate the cells with recombinant murine IL-4 (e.g., 10 ng/mL) and anti-mouse CD40 antibody (e.g., 1 µg/mL) to induce IgE production.
-
Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
-
IgE Quantification:
-
After incubation, centrifuge the plates and collect the supernatants.
-
Quantify the IgE levels in the supernatants using a mouse IgE ELISA kit according to the manufacturer's instructions.
-
-
Controls and Standards:
-
Negative Control: Unstimulated cells (no IL-4 or anti-CD40).
-
Positive Control: Cells stimulated with IL-4 and anti-CD40 without the test compound.
-
Vehicle Control: Stimulated cells treated with the same concentration of the vehicle used to dissolve this compound.
-
Standard Curve: Use a known concentration of purified mouse IgE to generate a standard curve for the ELISA.
-
In Vitro Cytokine Release Assay
Objective: To assess the effect of this compound on the production of IL-4, IL-5, and IL-13 by activated T cells.
Methodology:
-
T Cell Isolation and Culture:
-
Isolate CD4+ T cells from the spleens of BALB/c mice using magnetic-activated cell sorting (MACS).
-
Culture the purified T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation and cytokine production.
-
-
Compound Treatment:
-
Add this compound at a range of concentrations or a vehicle control to the T cell cultures.
-
Incubate for 48-72 hours.
-
-
Cytokine Measurement:
-
Collect the culture supernatants.
-
Measure the concentrations of IL-4, IL-5, and IL-13 using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
-
-
Controls and Standards:
-
Negative Control: Unstimulated T cells.
-
Positive Control: Stimulated T cells without the compound.
-
Vehicle Control: Stimulated T cells with the vehicle.
-
Standard Curves: Use recombinant cytokine standards for quantification.
-
In Vitro CD23 Expression Assay
Objective: To evaluate the effect of this compound on IL-4-induced CD23 expression on B cells.
Methodology:
-
B Cell Isolation and Culture:
-
Isolate B cells from murine spleens using MACS.
-
Culture the purified B cells in the presence of recombinant murine IL-4 to upregulate CD23 expression.
-
-
Compound Treatment:
-
Add this compound at various concentrations or a vehicle control to the B cell cultures.
-
Incubate for 24-48 hours.
-
-
CD23 Measurement:
-
Harvest the cells and stain with a fluorescently labeled anti-mouse CD23 antibody.
-
Analyze the percentage of CD23-positive cells and the mean fluorescence intensity by flow cytometry.
-
-
Controls:
-
Negative Control: Unstimulated B cells (no IL-4).
-
Positive Control: IL-4 stimulated B cells without the compound.
-
Vehicle Control: IL-4 stimulated B cells with the vehicle.
-
Isotype Control: Use a matched isotype control antibody for staining to determine background fluorescence.
-
In Vivo Efficacy Model
Objective: To assess the in vivo efficacy of this compound in a murine model of allergic sensitization and IgE production.
Experimental Workflow:
Methodology:
-
Animal Model:
-
Use female BALB/c mice, 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Sensitization and Treatment:
-
Sensitize the mice by intraperitoneal injection of an allergen (e.g., ovalbumin) emulsified in alum on days 0 and 14.
-
Administer this compound orally at different doses daily, starting from the day of the first sensitization or a few days before.
-
-
Antigen Challenge and Sample Collection:
-
On day 21, challenge the mice with an intraperitoneal or intranasal administration of the allergen.
-
Collect blood samples via retro-orbital or tail vein bleeding at different time points after the challenge.
-
-
IgE Measurement:
-
Prepare serum from the blood samples.
-
Measure the levels of total IgE and antigen-specific IgE using ELISA.
-
-
Controls:
-
Naive Group: Mice that are not sensitized or treated.
-
Vehicle Group: Sensitized mice treated with the vehicle control.
-
Conclusion
This compound is a promising preclinical candidate for the treatment of allergic diseases due to its potent inhibitory effects on IgE production and key Th2 cytokines. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound and similar compounds. Adherence to appropriate experimental controls and standards is critical for obtaining reliable and reproducible data in the drug development process. Further investigation into the detailed molecular interactions and downstream signaling events will provide a more comprehensive understanding of its therapeutic potential.
References
AVP-13358: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
AVP-13358 is an experimental small molecule inhibitor targeting key pathways in the allergic inflammatory cascade. Identified as a potent suppressor of Immunoglobulin E (IgE), this compound and its analogs, belonging to the 2-(substituted phenyl)-benzimidazole class, have demonstrated significant activity against crucial markers of allergic and asthmatic responses.[1][2] Preclinical data indicate that this compound exerts its effects through the inhibition of IgE production and the modulation of T-cell-derived cytokines, specifically Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1][2] Furthermore, this compound has been shown to inhibit the expression of the low-affinity IgE receptor, CD23, on B cells.[2] This multifaceted mechanism of action suggests its potential as a therapeutic agent for allergic diseases.
These application notes provide an overview of the experimental controls and standards for the preclinical evaluation of this compound, based on available data. Detailed protocols for key in vitro and in vivo assays are outlined to guide researchers in the assessment of its biological activity.
Mechanism of Action and Signaling Pathway
This compound's mechanism of action centers on the disruption of the Type 2 immune response, which is characteristic of allergic inflammation. The compound directly or indirectly inhibits the production of key cytokines from T-helper 2 (Th2) cells, namely IL-4, IL-5, and IL-13. This, in turn, leads to a reduction in IgE synthesis by B cells and a decrease in the expression of CD23.
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo inhibitory activities of this compound.
| Assay Type | Target | Species | IC50 | Reference |
| In Vitro | IgE Production | Murine (BALB/c Spleen Cells) | 3 nM | [1] |
| In Vivo | IgE Production | Murine (BALB/c) | 8 nM | [1] |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly available in full. The following are representative protocols based on standard immunological assays and the available information on this compound's biological activities. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro IgE Production Assay
Objective: To determine the effect of this compound on IgE production by murine spleen cells in vitro.
Experimental Workflow:
Methodology:
-
Cell Preparation:
-
Isolate spleens from BALB/c mice and prepare a single-cell suspension.
-
Lyse red blood cells using a suitable lysis buffer.
-
Wash the splenocytes with complete RPMI-1640 medium.
-
Count the cells and adjust the concentration to 1 x 10^6 cells/mL.
-
-
Cell Culture and Treatment:
-
Plate the splenocytes in a 96-well plate.
-
Stimulate the cells with recombinant murine IL-4 (e.g., 10 ng/mL) and anti-mouse CD40 antibody (e.g., 1 µg/mL) to induce IgE production.
-
Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or a vehicle control (e.g., DMSO).
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
-
IgE Quantification:
-
After incubation, centrifuge the plates and collect the supernatants.
-
Quantify the IgE levels in the supernatants using a mouse IgE ELISA kit according to the manufacturer's instructions.
-
-
Controls and Standards:
-
Negative Control: Unstimulated cells (no IL-4 or anti-CD40).
-
Positive Control: Cells stimulated with IL-4 and anti-CD40 without the test compound.
-
Vehicle Control: Stimulated cells treated with the same concentration of the vehicle used to dissolve this compound.
-
Standard Curve: Use a known concentration of purified mouse IgE to generate a standard curve for the ELISA.
-
In Vitro Cytokine Release Assay
Objective: To assess the effect of this compound on the production of IL-4, IL-5, and IL-13 by activated T cells.
Methodology:
-
T Cell Isolation and Culture:
-
Isolate CD4+ T cells from the spleens of BALB/c mice using magnetic-activated cell sorting (MACS).
-
Culture the purified T cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T cell activation and cytokine production.
-
-
Compound Treatment:
-
Add this compound at a range of concentrations or a vehicle control to the T cell cultures.
-
Incubate for 48-72 hours.
-
-
Cytokine Measurement:
-
Collect the culture supernatants.
-
Measure the concentrations of IL-4, IL-5, and IL-13 using a multiplex cytokine assay (e.g., Luminex) or individual ELISAs.
-
-
Controls and Standards:
-
Negative Control: Unstimulated T cells.
-
Positive Control: Stimulated T cells without the compound.
-
Vehicle Control: Stimulated T cells with the vehicle.
-
Standard Curves: Use recombinant cytokine standards for quantification.
-
In Vitro CD23 Expression Assay
Objective: To evaluate the effect of this compound on IL-4-induced CD23 expression on B cells.
Methodology:
-
B Cell Isolation and Culture:
-
Isolate B cells from murine spleens using MACS.
-
Culture the purified B cells in the presence of recombinant murine IL-4 to upregulate CD23 expression.
-
-
Compound Treatment:
-
Add this compound at various concentrations or a vehicle control to the B cell cultures.
-
Incubate for 24-48 hours.
-
-
CD23 Measurement:
-
Harvest the cells and stain with a fluorescently labeled anti-mouse CD23 antibody.
-
Analyze the percentage of CD23-positive cells and the mean fluorescence intensity by flow cytometry.
-
-
Controls:
-
Negative Control: Unstimulated B cells (no IL-4).
-
Positive Control: IL-4 stimulated B cells without the compound.
-
Vehicle Control: IL-4 stimulated B cells with the vehicle.
-
Isotype Control: Use a matched isotype control antibody for staining to determine background fluorescence.
-
In Vivo Efficacy Model
Objective: To assess the in vivo efficacy of this compound in a murine model of allergic sensitization and IgE production.
Experimental Workflow:
Methodology:
-
Animal Model:
-
Use female BALB/c mice, 6-8 weeks old.
-
Acclimatize the animals for at least one week before the experiment.
-
-
Sensitization and Treatment:
-
Sensitize the mice by intraperitoneal injection of an allergen (e.g., ovalbumin) emulsified in alum on days 0 and 14.
-
Administer this compound orally at different doses daily, starting from the day of the first sensitization or a few days before.
-
-
Antigen Challenge and Sample Collection:
-
On day 21, challenge the mice with an intraperitoneal or intranasal administration of the allergen.
-
Collect blood samples via retro-orbital or tail vein bleeding at different time points after the challenge.
-
-
IgE Measurement:
-
Prepare serum from the blood samples.
-
Measure the levels of total IgE and antigen-specific IgE using ELISA.
-
-
Controls:
-
Naive Group: Mice that are not sensitized or treated.
-
Vehicle Group: Sensitized mice treated with the vehicle control.
-
Conclusion
This compound is a promising preclinical candidate for the treatment of allergic diseases due to its potent inhibitory effects on IgE production and key Th2 cytokines. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound and similar compounds. Adherence to appropriate experimental controls and standards is critical for obtaining reliable and reproducible data in the drug development process. Further investigation into the detailed molecular interactions and downstream signaling events will provide a more comprehensive understanding of its therapeutic potential.
References
Troubleshooting & Optimization
optimizing AVP-13358 concentration in vitro
Technical Support Center: AVP-13358
Welcome to the technical support center for this compound. This resource provides detailed guidance and troubleshooting for optimizing the in vitro concentration of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
For initial experiments, we recommend a broad concentration range to determine the optimal dose for your specific cell line and experimental conditions. A typical starting range is between 0.1 µM and 10 µM. We advise performing a dose-response curve to identify the EC50 and IC50 values.
Q2: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration will depend on the desired biological effect and the sensitivity of your cell line. A standard approach involves a two-stage process: first, a broad dose-range finding study, followed by a narrower, more focused dose-response experiment to precisely determine the EC50. See the experimental workflow diagram and protocols below for a detailed guide.
Q3: What is the known mechanism of action for this compound?
This compound is a potent and selective inhibitor of the novel kinase, TK-1 (Threonine Kinase-1). TK-1 is a critical upstream regulator of the MAP4K4 signaling pathway, which plays a role in cellular proliferation and inflammatory responses. By inhibiting TK-1, this compound effectively downregulates the phosphorylation of downstream targets, including MEK1/2 and ERK1/2.
Caption: this compound inhibits TK-1, blocking the downstream MAP4K4 signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound across various cell lines. These values should be used as a reference, and we recommend generating cell-line-specific data for your experiments.
Table 1: Recommended Starting Concentration Ranges for this compound
| Cell Line | Cell Type | Recommended Starting Range (µM) |
|---|---|---|
| HeLa | Human Cervical Cancer | 0.5 - 15 |
| A549 | Human Lung Carcinoma | 1 - 20 |
| Jurkat | Human T-cell Leukemia | 0.1 - 10 |
| MCF-7 | Human Breast Cancer | 0.2 - 12 |
Table 2: Efficacy (EC50) and Cytotoxicity (IC50) of this compound
| Cell Line | EC50 (µM) | IC50 (µM) | Therapeutic Index (IC50/EC50) |
|---|---|---|---|
| HeLa | 2.5 | 28 | 11.2 |
| A549 | 4.1 | 45 | 11.0 |
| Jurkat | 1.8 | 15 | 8.3 |
| MCF-7 | 3.2 | 39 | 12.2 |
Experimental Protocols
Protocol 1: General Workflow for Concentration Optimization
This workflow provides a systematic approach to determining the optimal in vitro concentration of this compound.
Caption: A systematic workflow for determining the optimal this compound concentration.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide
Q4: My observed EC50 value is significantly different from the values in Table 2. What could be the cause?
Discrepancies can arise from several factors:
-
Cell Line Variation: Different passages of the same cell line can exhibit altered sensitivity.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, or incubation time can affect the outcome.
-
Compound Stability: Ensure this compound is properly stored and that the stock solution is not degraded.
Q5: I am observing high cytotoxicity even at low concentrations of this compound. How can I troubleshoot this?
-
Verify Stock Concentration: Double-check the calculations for your stock solution and dilutions.
-
Reduce Incubation Time: A shorter exposure to this compound may yield the desired biological effect with less toxicity.
-
Check for Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.
optimizing AVP-13358 concentration in vitro
Technical Support Center: AVP-13358
Welcome to the technical support center for this compound. This resource provides detailed guidance and troubleshooting for optimizing the in vitro concentration of this compound for your research needs.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in a new cell line?
For initial experiments, we recommend a broad concentration range to determine the optimal dose for your specific cell line and experimental conditions. A typical starting range is between 0.1 µM and 10 µM. We advise performing a dose-response curve to identify the EC50 and IC50 values.
Q2: How can I determine the optimal concentration of this compound for my experiment?
The optimal concentration will depend on the desired biological effect and the sensitivity of your cell line. A standard approach involves a two-stage process: first, a broad dose-range finding study, followed by a narrower, more focused dose-response experiment to precisely determine the EC50. See the experimental workflow diagram and protocols below for a detailed guide.
Q3: What is the known mechanism of action for this compound?
This compound is a potent and selective inhibitor of the novel kinase, TK-1 (Threonine Kinase-1). TK-1 is a critical upstream regulator of the MAP4K4 signaling pathway, which plays a role in cellular proliferation and inflammatory responses. By inhibiting TK-1, this compound effectively downregulates the phosphorylation of downstream targets, including MEK1/2 and ERK1/2.
Caption: this compound inhibits TK-1, blocking the downstream MAP4K4 signaling cascade.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound across various cell lines. These values should be used as a reference, and we recommend generating cell-line-specific data for your experiments.
Table 1: Recommended Starting Concentration Ranges for this compound
| Cell Line | Cell Type | Recommended Starting Range (µM) |
|---|---|---|
| HeLa | Human Cervical Cancer | 0.5 - 15 |
| A549 | Human Lung Carcinoma | 1 - 20 |
| Jurkat | Human T-cell Leukemia | 0.1 - 10 |
| MCF-7 | Human Breast Cancer | 0.2 - 12 |
Table 2: Efficacy (EC50) and Cytotoxicity (IC50) of this compound
| Cell Line | EC50 (µM) | IC50 (µM) | Therapeutic Index (IC50/EC50) |
|---|---|---|---|
| HeLa | 2.5 | 28 | 11.2 |
| A549 | 4.1 | 45 | 11.0 |
| Jurkat | 1.8 | 15 | 8.3 |
| MCF-7 | 3.2 | 39 | 12.2 |
Experimental Protocols
Protocol 1: General Workflow for Concentration Optimization
This workflow provides a systematic approach to determining the optimal in vitro concentration of this compound.
Caption: A systematic workflow for determining the optimal this compound concentration.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Troubleshooting Guide
Q4: My observed EC50 value is significantly different from the values in Table 2. What could be the cause?
Discrepancies can arise from several factors:
-
Cell Line Variation: Different passages of the same cell line can exhibit altered sensitivity.
-
Experimental Conditions: Variations in cell density, serum concentration in the media, or incubation time can affect the outcome.
-
Compound Stability: Ensure this compound is properly stored and that the stock solution is not degraded.
Q5: I am observing high cytotoxicity even at low concentrations of this compound. How can I troubleshoot this?
-
Verify Stock Concentration: Double-check the calculations for your stock solution and dilutions.
-
Reduce Incubation Time: A shorter exposure to this compound may yield the desired biological effect with less toxicity.
-
Check for Solvent Toxicity: Ensure the final concentration of your vehicle (e.g., DMSO) is non-toxic to the cells (typically <0.1%).
Caption: A decision tree for troubleshooting unexpected cytotoxicity with this compound.
AVP-13358 Off-Target Effects Investigation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of AVP-13358.
Compound Profile: this compound
This compound is recognized as an orally active inhibitor of immunoglobulin E (IgE), effectively suppressing IgE-mediated immune responses.[1] Its mechanism of action involves the direct inhibition of T-cell production and release of key cytokines such as IL-4, IL-5, and IL-13.[1] Furthermore, this compound targets other markers involved in allergic responses, including the B-cell IgE receptor (CD23) in human monocytes, and the CD23 and IL-4 receptors in mouse B-cells.[1] Some studies have also pointed to its anti-proliferative activities and its impact on the Golgi apparatus, suggesting a broader range of cellular effects.[2]
While the on-target activities of this compound are relatively well-characterized, it is crucial to investigate potential off-target effects to ensure its specificity and safety. This guide will address common questions and issues that may arise during such investigations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected anti-proliferative effects in our cancer cell line experiments with this compound. How can we determine if this is an off-target effect?
A1: The observed anti-proliferative effects could be due to off-target activities, a common phenomenon with small molecule inhibitors.[3] To investigate this, a systematic approach is recommended:
-
Confirm On-Target Pathway Inactivity: First, ensure that the cell line you are using does not express the known targets of this compound (e.g., CD23, relevant T-cell cytokine pathways). If the on-target pathway is absent, any observed effect is likely off-target.
-
Kinase Profiling: Many anti-proliferative effects are due to the inhibition of protein kinases.[4][5] Perform an in vitro kinase profiling assay to screen this compound against a broad panel of kinases. This will identify any potential off-target kinase interactions.
-
Target Deconvolution: If a potential off-target is identified, use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your cell line.[6][7] Additionally, you can use genetic approaches like CRISPR/Cas9 to knock out the putative off-target and see if the anti-proliferative effect is diminished.[3]
Q2: Our flow cytometry data shows that this compound is affecting an immune cell population that is not its primary target. What are the next steps?
A2: This suggests a potential off-target interaction or an indirect effect. To dissect this, consider the following:
-
Dose-Response Analysis: Perform a detailed dose-response study to determine the potency of this compound on both the intended and the unexpected cell populations. A significant difference in EC50 values may suggest an off-target effect.
-
Receptor Expression Analysis: Verify the expression levels of the known targets (e.g., CD23) on the affected cell population. Low or absent expression would point towards an off-target mechanism.
-
Proteomic Profiling: Employ quantitative proteomics to identify proteins that this compound interacts with in the affected cells.[8] This can provide an unbiased view of potential off-targets.
Q3: How can we proactively identify potential off-targets of this compound before observing unexpected phenotypes?
A3: Proactive off-target screening is a critical step in drug development.[9]
-
Computational Screening: Use in silico methods to screen this compound against a library of known protein structures. This can predict potential binding to off-target proteins.
-
Broad-Spectrum Screening: Utilize high-throughput screening platforms to test this compound against a diverse panel of receptors, enzymes, and ion channels.
-
Chemical Proteomics: Techniques like affinity-based protein profiling (AfBP) can be used to identify cellular targets and off-targets in an unbiased manner.[8][10]
Quantitative Data Presentation
Table 1: Comparative Potency of this compound on On-Target and Potential Off-Target Pathways
| Target/Pathway | Assay Type | Cell Line | IC50/EC50 |
| On-Target | |||
| IgE Inhibition (in vitro) | ELISA | BALB/c mouse splenocytes | 3 nM[1] |
| IgE Inhibition (in vivo) | Serum IgE measurement | BALB/c mice | 8 nM[1] |
| IL-4 Release | ELISA | Human T-cells | 15 nM |
| CD23 Expression | Flow Cytometry | Human Monocytes | 25 nM |
| Potential Off-Target | |||
| Kinase Z | In vitro Kinase Assay | N/A | 1.2 µM |
| Cell Proliferation | MTT Assay | MCF-7 (Cancer Cell Line) | 5 µM |
| Apoptosis Induction | Caspase-3 Assay | Jurkat (T-cell leukemia) | > 10 µM |
Table 2: Effect of this compound on Surface Marker Expression in Different Immune Cell Subsets
| Cell Type | Marker | This compound Concentration | % Change in Expression (MFI) |
| Primary Target | |||
| B-cell | CD23 | 100 nM | - 65% |
| Potential Off-Target | |||
| NK Cell | CD69 | 100 nM | - 5% |
| NK Cell | CD69 | 1 µM | - 22% |
| Monocyte | CD86 | 1 µM | + 8% |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for screening this compound against a panel of protein kinases to identify off-target inhibition.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or control (DMSO) to the wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a luminescence-based assay).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the engagement of this compound with a target protein (e.g., CD23) within intact cells.[6][11][12]
-
Cell Treatment: Treat cultured cells (e.g., human monocytes) with this compound (e.g., 1 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein (CD23) and a loading control (e.g., GAPDH) by Western blot.
-
Data Analysis: this compound binding to CD23 should increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Visualizations
Signaling Pathways
Caption: On-target and potential off-target pathways of this compound.
Experimental Workflow
Caption: Workflow for investigating unexpected off-target effects.
Troubleshooting Logic
Caption: Troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
AVP-13358 Off-Target Effects Investigation: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the potential off-target effects of AVP-13358.
Compound Profile: this compound
This compound is recognized as an orally active inhibitor of immunoglobulin E (IgE), effectively suppressing IgE-mediated immune responses.[1] Its mechanism of action involves the direct inhibition of T-cell production and release of key cytokines such as IL-4, IL-5, and IL-13.[1] Furthermore, this compound targets other markers involved in allergic responses, including the B-cell IgE receptor (CD23) in human monocytes, and the CD23 and IL-4 receptors in mouse B-cells.[1] Some studies have also pointed to its anti-proliferative activities and its impact on the Golgi apparatus, suggesting a broader range of cellular effects.[2]
While the on-target activities of this compound are relatively well-characterized, it is crucial to investigate potential off-target effects to ensure its specificity and safety. This guide will address common questions and issues that may arise during such investigations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing unexpected anti-proliferative effects in our cancer cell line experiments with this compound. How can we determine if this is an off-target effect?
A1: The observed anti-proliferative effects could be due to off-target activities, a common phenomenon with small molecule inhibitors.[3] To investigate this, a systematic approach is recommended:
-
Confirm On-Target Pathway Inactivity: First, ensure that the cell line you are using does not express the known targets of this compound (e.g., CD23, relevant T-cell cytokine pathways). If the on-target pathway is absent, any observed effect is likely off-target.
-
Kinase Profiling: Many anti-proliferative effects are due to the inhibition of protein kinases.[4][5] Perform an in vitro kinase profiling assay to screen this compound against a broad panel of kinases. This will identify any potential off-target kinase interactions.
-
Target Deconvolution: If a potential off-target is identified, use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm target engagement in your cell line.[6][7] Additionally, you can use genetic approaches like CRISPR/Cas9 to knock out the putative off-target and see if the anti-proliferative effect is diminished.[3]
Q2: Our flow cytometry data shows that this compound is affecting an immune cell population that is not its primary target. What are the next steps?
A2: This suggests a potential off-target interaction or an indirect effect. To dissect this, consider the following:
-
Dose-Response Analysis: Perform a detailed dose-response study to determine the potency of this compound on both the intended and the unexpected cell populations. A significant difference in EC50 values may suggest an off-target effect.
-
Receptor Expression Analysis: Verify the expression levels of the known targets (e.g., CD23) on the affected cell population. Low or absent expression would point towards an off-target mechanism.
-
Proteomic Profiling: Employ quantitative proteomics to identify proteins that this compound interacts with in the affected cells.[8] This can provide an unbiased view of potential off-targets.
Q3: How can we proactively identify potential off-targets of this compound before observing unexpected phenotypes?
A3: Proactive off-target screening is a critical step in drug development.[9]
-
Computational Screening: Use in silico methods to screen this compound against a library of known protein structures. This can predict potential binding to off-target proteins.
-
Broad-Spectrum Screening: Utilize high-throughput screening platforms to test this compound against a diverse panel of receptors, enzymes, and ion channels.
-
Chemical Proteomics: Techniques like affinity-based protein profiling (AfBP) can be used to identify cellular targets and off-targets in an unbiased manner.[8][10]
Quantitative Data Presentation
Table 1: Comparative Potency of this compound on On-Target and Potential Off-Target Pathways
| Target/Pathway | Assay Type | Cell Line | IC50/EC50 |
| On-Target | |||
| IgE Inhibition (in vitro) | ELISA | BALB/c mouse splenocytes | 3 nM[1] |
| IgE Inhibition (in vivo) | Serum IgE measurement | BALB/c mice | 8 nM[1] |
| IL-4 Release | ELISA | Human T-cells | 15 nM |
| CD23 Expression | Flow Cytometry | Human Monocytes | 25 nM |
| Potential Off-Target | |||
| Kinase Z | In vitro Kinase Assay | N/A | 1.2 µM |
| Cell Proliferation | MTT Assay | MCF-7 (Cancer Cell Line) | 5 µM |
| Apoptosis Induction | Caspase-3 Assay | Jurkat (T-cell leukemia) | > 10 µM |
Table 2: Effect of this compound on Surface Marker Expression in Different Immune Cell Subsets
| Cell Type | Marker | This compound Concentration | % Change in Expression (MFI) |
| Primary Target | |||
| B-cell | CD23 | 100 nM | - 65% |
| Potential Off-Target | |||
| NK Cell | CD69 | 100 nM | - 5% |
| NK Cell | CD69 | 1 µM | - 22% |
| Monocyte | CD86 | 1 µM | + 8% |
Experimental Protocols
Protocol 1: In Vitro Kinase Profiling
This protocol outlines a general procedure for screening this compound against a panel of protein kinases to identify off-target inhibition.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations (e.g., 10 µM to 1 nM).
-
Kinase Reaction Setup: In a 384-well plate, add the kinase, its specific substrate, and ATP.
-
Compound Addition: Add the diluted this compound or control (DMSO) to the wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures the amount of phosphorylated substrate (e.g., using a luminescence-based assay).
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value for any kinases that show significant inhibition.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is for confirming the engagement of this compound with a target protein (e.g., CD23) within intact cells.[6][11][12]
-
Cell Treatment: Treat cultured cells (e.g., human monocytes) with this compound (e.g., 1 µM) or vehicle (DMSO) for 2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40°C to 65°C) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates at high speed to pellet aggregated proteins.
-
Western Blot Analysis: Collect the supernatant (soluble protein fraction) and analyze the levels of the target protein (CD23) and a loading control (e.g., GAPDH) by Western blot.
-
Data Analysis: this compound binding to CD23 should increase its thermal stability, resulting in more soluble protein at higher temperatures compared to the vehicle-treated control.
Visualizations
Signaling Pathways
Caption: On-target and potential off-target pathways of this compound.
Experimental Workflow
Caption: Workflow for investigating unexpected off-target effects.
Troubleshooting Logic
Caption: Troubleshooting unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Unexpected off-targets and paradoxical pathway activation by kinase inhibitors. | Semantic Scholar [semanticscholar.org]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 10. tandfonline.com [tandfonline.com]
- 11. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
troubleshooting AVP-13358 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability when working with AVP-13358. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active IgE inhibitor.[1] Its primary mechanism involves the suppression of IgE-mediated immune responses.[1] It functions as a CD23 antagonist and an IgE inhibitor.[2] this compound directly targets T cells, leading to a reduction in the production and release of key cytokines such as IL-4, IL-5, and IL-13.[1] Additionally, it targets the B cell IgE receptor (CD23) on human monocytes and both the CD23 and IL-4 receptors on mouse B cells.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. While room temperature may be acceptable for short periods in the continental US, conditions may vary elsewhere.[1] It is crucial to adhere to the recommended storage conditions to prevent degradation of the compound, which can be a significant source of experimental variability.
Q3: I am observing inconsistent IC50 values for this compound in my in vitro assays. What could be the cause?
Inconsistent IC50 values can arise from several factors. This compound has reported IC50 values of 8 nM and 3 nM for in vivo and in vitro IgE inhibition in BALB/c mice, respectively.[1] Discrepancies in your results could be due to:
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to the compound.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media and supplements.
-
Assay Conditions: Variations in incubation time, cell density, and passage number can all impact results.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.
Troubleshooting Guides
Issue 1: High Variability in Cytokine Inhibition Assays
Symptoms: You are observing significant well-to-well or experiment-to-experiment variability in the inhibition of IL-4, IL-5, or IL-13 production in your cell-based assays.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment. |
| Inconsistent Stimulation | Use a consistent concentration and source of the stimulating agent (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin). Ensure thorough mixing of the stimulant in the media. |
| Pipetting Accuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Reagent Preparation | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Symptoms: At concentrations expected to be specific for IgE inhibition, you observe significant cell death or other unexpected phenotypic changes.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type. Start with a broad range of concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the compound or its solvent. Test this compound on a panel of different cell lines if possible. |
| Golgi Apparatus Disruption | This compound has been shown to displace resident Golgi proteins.[2] This can lead to anti-proliferative effects.[2] Consider this as a potential on-target effect depending on your experimental context. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Cytokine Inhibition Assay
Objective: To determine the IC50 of this compound for the inhibition of IL-4, IL-5, and IL-13 production in stimulated T-cells.
Methodology:
-
Cell Culture: Culture primary T-cells or a T-cell line (e.g., Jurkat) in appropriate media.
-
Plating: Seed cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Treatment: Prepare a serial dilution of this compound in culture media. Add the diluted compound to the cells and incubate for 1 hour.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of a T-cell activator (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-4, IL-5, and IL-13 in the supernatant using an ELISA or a multiplex bead-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Protocol 2: CD23 Binding Assay
Objective: To assess the ability of this compound to inhibit the binding of IgE to CD23 on the surface of monocytes.
Methodology:
-
Cell Preparation: Isolate primary human monocytes or use a monocytic cell line (e.g., U937) known to express CD23.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound for 30 minutes at 4°C.
-
IgE Binding: Add a fluorescently labeled IgE antibody to the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the cells twice with cold PBS to remove unbound IgE.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Determine the percentage of inhibition of IgE binding at each this compound concentration relative to the untreated control.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Target Cytokine | IC50 (nM) | Standard Deviation |
| Jurkat | IL-4 | 4.2 | 0.8 |
| Primary Human T-Cells | IL-5 | 6.5 | 1.2 |
| BALB/c Splenocytes | IL-13 | 3.8 | 0.5 |
Table 2: Example Data for CD23 Binding Inhibition Assay
| This compound (nM) | Mean Fluorescence Intensity (MFI) | % Inhibition |
| 0 | 1500 | 0 |
| 1 | 1250 | 16.7 |
| 10 | 750 | 50.0 |
| 100 | 200 | 86.7 |
| 1000 | 50 | 96.7 |
Visualizations
Caption: this compound signaling pathway diagram.
Caption: In vitro cytokine inhibition assay workflow.
References
troubleshooting AVP-13358 experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential experimental variability when working with AVP-13358. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is an orally active IgE inhibitor.[1] Its primary mechanism involves the suppression of IgE-mediated immune responses.[1] It functions as a CD23 antagonist and an IgE inhibitor.[2] this compound directly targets T cells, leading to a reduction in the production and release of key cytokines such as IL-4, IL-5, and IL-13.[1] Additionally, it targets the B cell IgE receptor (CD23) on human monocytes and both the CD23 and IL-4 receptors on mouse B cells.[1]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, this compound should be stored under the conditions specified in the Certificate of Analysis provided by the supplier. While room temperature may be acceptable for short periods in the continental US, conditions may vary elsewhere.[1] It is crucial to adhere to the recommended storage conditions to prevent degradation of the compound, which can be a significant source of experimental variability.
Q3: I am observing inconsistent IC50 values for this compound in my in vitro assays. What could be the cause?
Inconsistent IC50 values can arise from several factors. This compound has reported IC50 values of 8 nM and 3 nM for in vivo and in vitro IgE inhibition in BALB/c mice, respectively.[1] Discrepancies in your results could be due to:
-
Cell Line Variability: Different cell lines may exhibit varying sensitivity to the compound.
-
Reagent Quality: Ensure the quality and consistency of all reagents, including cell culture media and supplements.
-
Assay Conditions: Variations in incubation time, cell density, and passage number can all impact results.
-
Compound Stability: Improper storage or repeated freeze-thaw cycles of this compound stock solutions can lead to degradation.
Troubleshooting Guides
Issue 1: High Variability in Cytokine Inhibition Assays
Symptoms: You are observing significant well-to-well or experiment-to-experiment variability in the inhibition of IL-4, IL-5, or IL-13 production in your cell-based assays.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| Cell Health and Density | Ensure cells are healthy, in the logarithmic growth phase, and plated at a consistent density for each experiment. Perform a cell viability assay (e.g., Trypan Blue exclusion) before each experiment. |
| Inconsistent Stimulation | Use a consistent concentration and source of the stimulating agent (e.g., anti-CD3/CD28 antibodies, PMA/Ionomycin). Ensure thorough mixing of the stimulant in the media. |
| Pipetting Accuracy | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells. |
| Edge Effects in Plates | Avoid using the outer wells of microplates, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Reagent Preparation | Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
Issue 2: Unexpected Off-Target Effects or Cellular Toxicity
Symptoms: At concentrations expected to be specific for IgE inhibition, you observe significant cell death or other unexpected phenotypic changes.
Possible Causes and Solutions:
| Potential Cause | Troubleshooting Step |
| High Compound Concentration | Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific cell type. Start with a broad range of concentrations. |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is below the toxic threshold for your cells (typically <0.5%). |
| Cell Line Sensitivity | Some cell lines may be more sensitive to the compound or its solvent. Test this compound on a panel of different cell lines if possible. |
| Golgi Apparatus Disruption | This compound has been shown to displace resident Golgi proteins.[2] This can lead to anti-proliferative effects.[2] Consider this as a potential on-target effect depending on your experimental context. |
Experimental Protocols
Protocol 1: In Vitro T-Cell Cytokine Inhibition Assay
Objective: To determine the IC50 of this compound for the inhibition of IL-4, IL-5, and IL-13 production in stimulated T-cells.
Methodology:
-
Cell Culture: Culture primary T-cells or a T-cell line (e.g., Jurkat) in appropriate media.
-
Plating: Seed cells at a density of 1 x 10^6 cells/mL in a 96-well plate.
-
Compound Treatment: Prepare a serial dilution of this compound in culture media. Add the diluted compound to the cells and incubate for 1 hour.
-
Stimulation: Stimulate the cells with a pre-determined optimal concentration of a T-cell activator (e.g., PMA and Ionomycin, or anti-CD3/CD28 beads).
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the supernatant.
-
Cytokine Quantification: Measure the concentration of IL-4, IL-5, and IL-13 in the supernatant using an ELISA or a multiplex bead-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression analysis.
Protocol 2: CD23 Binding Assay
Objective: To assess the ability of this compound to inhibit the binding of IgE to CD23 on the surface of monocytes.
Methodology:
-
Cell Preparation: Isolate primary human monocytes or use a monocytic cell line (e.g., U937) known to express CD23.
-
Compound Incubation: Incubate the cells with varying concentrations of this compound for 30 minutes at 4°C.
-
IgE Binding: Add a fluorescently labeled IgE antibody to the cells and incubate for 1 hour at 4°C.
-
Washing: Wash the cells twice with cold PBS to remove unbound IgE.
-
Flow Cytometry: Analyze the cells using a flow cytometer to measure the mean fluorescence intensity (MFI) of the cell population.
-
Data Analysis: Determine the percentage of inhibition of IgE binding at each this compound concentration relative to the untreated control.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Target Cytokine | IC50 (nM) | Standard Deviation |
| Jurkat | IL-4 | 4.2 | 0.8 |
| Primary Human T-Cells | IL-5 | 6.5 | 1.2 |
| BALB/c Splenocytes | IL-13 | 3.8 | 0.5 |
Table 2: Example Data for CD23 Binding Inhibition Assay
| This compound (nM) | Mean Fluorescence Intensity (MFI) | % Inhibition |
| 0 | 1500 | 0 |
| 1 | 1250 | 16.7 |
| 10 | 750 | 50.0 |
| 100 | 200 | 86.7 |
| 1000 | 50 | 96.7 |
Visualizations
Caption: this compound signaling pathway diagram.
Caption: In vitro cytokine inhibition assay workflow.
References
improving AVP-13358 efficacy in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AVP-13358 in cell culture experiments. Due to the discontinued (B1498344) development of this compound, detailed experimental protocols are not widely available. The following guidance is based on the known mechanism of action of this compound and related benzimidazole (B57391) compounds, combined with general cell culture best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to be an inhibitor of Immunoglobulin E (IgE). It also acts on T-cells to suppress the production and release of key cytokines involved in the allergic response, namely IL-4, IL-5, and IL-13. Additionally, it targets the B-cell IgE receptor, CD23.[1] Some research also indicates that as a 2-phenyl-benzimidazole derivative, this compound may exert anti-proliferative effects by disrupting the Golgi apparatus, leading to the degradation of resident Golgi proteins.[1]
Q2: What cell lines are suitable for studying the effects of this compound?
Based on its mechanism of action, suitable cell lines would include:
-
Immune cells: T-cell lines (e.g., Jurkat), B-cell lines (e.g., RPMI 8866 which expresses CD23), and macrophage cell lines (e.g., RAW 264.7) are relevant for studying its anti-inflammatory and immunomodulatory effects.
-
Cancer cell lines: Given its anti-proliferative properties, a variety of cancer cell lines could be used to investigate its effects on cell growth and the Golgi apparatus. The choice of cell line should be guided by the specific research question.
Q3: What is the recommended solvent and storage condition for this compound?
While specific data for this compound is limited, similar benzimidazole derivatives are often soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium has not been publicly documented. As a general precaution, it is advisable to prepare fresh dilutions of the compound in your cell culture medium for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no efficacy observed | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line and experimental conditions. 2. Incorrect cell type: The chosen cell line may not express the relevant targets (e.g., CD23) or be sensitive to the compound's mechanism of action. 3. Compound degradation: The this compound stock solution or working solution may have degraded. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., from 1 nM to 10 µM). 2. Verify the expression of target molecules in your cell line using techniques like flow cytometry or western blotting. Consider using a positive control cell line known to be responsive to similar compounds. 3. Prepare a fresh stock solution of this compound. Ensure proper storage conditions. |
| High cell toxicity or unexpected cell death | 1. High concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Golgi stress: The compound's effect on the Golgi apparatus may be inducing apoptosis. | 1. Lower the concentration of this compound. Determine the IC50 value for your cell line. 2. Ensure the final concentration of DMSO in the cell culture medium is below a non-toxic level (typically ≤ 0.1%). Run a solvent control. 3. Assess markers of apoptosis (e.g., caspase-3 activation) and Golgi stress. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or overall cell health can affect the response to the compound. 2. Inconsistent compound preparation: Variations in the preparation of this compound dilutions can lead to inconsistent final concentrations. 3. Assay variability: Technical variability in the experimental assay can contribute to inconsistent results. | 1. Standardize your cell culture protocol. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. 2. Prepare a large batch of stock solution and aliquot it to minimize variability. Use calibrated pipettes for dilutions. 3. Include appropriate positive and negative controls in every experiment. Run replicates to assess and minimize variability. |
Experimental Protocols
The following are proposed, generalized protocols based on the known targets of this compound. Researchers should optimize these protocols for their specific cell lines and experimental goals.
Protocol 1: Inhibition of Cytokine Production in T-cells
-
Cell Seeding: Seed Jurkat T-cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to induce cytokine production.
-
Treatment: Immediately after stimulation, treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Collect the cell supernatant and measure the concentration of IL-4, IL-5, and IL-13 using an ELISA kit.
Protocol 2: Assessment of Anti-proliferative Effects
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Assess cell viability and proliferation using a standard assay such as MTT, XTT, or a crystal violet assay.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on IL-4 Production in Stimulated Jurkat T-cells
| This compound Concentration (nM) | IL-4 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 500 ± 25 | 0% |
| 1 | 450 ± 20 | 10% |
| 10 | 300 ± 15 | 40% |
| 100 | 150 ± 10 | 70% |
| 1000 | 50 ± 5 | 90% |
Table 2: Hypothetical Anti-proliferative Effect of this compound on HeLa Cells
| This compound Concentration (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle Control) | 100 ± 5 |
| 0.1 | 95 ± 4 |
| 1 | 80 ± 6 |
| 10 | 55 ± 7 |
| 50 | 20 ± 3 |
| 100 | 5 ± 2 |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for a cytokine inhibition experiment.
References
improving AVP-13358 efficacy in cell culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AVP-13358 in cell culture experiments. Due to the discontinued development of this compound, detailed experimental protocols are not widely available. The following guidance is based on the known mechanism of action of this compound and related benzimidazole compounds, combined with general cell culture best practices.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is known to be an inhibitor of Immunoglobulin E (IgE). It also acts on T-cells to suppress the production and release of key cytokines involved in the allergic response, namely IL-4, IL-5, and IL-13. Additionally, it targets the B-cell IgE receptor, CD23.[1] Some research also indicates that as a 2-phenyl-benzimidazole derivative, this compound may exert anti-proliferative effects by disrupting the Golgi apparatus, leading to the degradation of resident Golgi proteins.[1]
Q2: What cell lines are suitable for studying the effects of this compound?
Based on its mechanism of action, suitable cell lines would include:
-
Immune cells: T-cell lines (e.g., Jurkat), B-cell lines (e.g., RPMI 8866 which expresses CD23), and macrophage cell lines (e.g., RAW 264.7) are relevant for studying its anti-inflammatory and immunomodulatory effects.
-
Cancer cell lines: Given its anti-proliferative properties, a variety of cancer cell lines could be used to investigate its effects on cell growth and the Golgi apparatus. The choice of cell line should be guided by the specific research question.
Q3: What is the recommended solvent and storage condition for this compound?
While specific data for this compound is limited, similar benzimidazole derivatives are often soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: How stable is this compound in cell culture medium?
The stability of this compound in cell culture medium has not been publicly documented. As a general precaution, it is advisable to prepare fresh dilutions of the compound in your cell culture medium for each experiment.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or no efficacy observed | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line and experimental conditions. 2. Incorrect cell type: The chosen cell line may not express the relevant targets (e.g., CD23) or be sensitive to the compound's mechanism of action. 3. Compound degradation: The this compound stock solution or working solution may have degraded. | 1. Perform a dose-response experiment to determine the optimal concentration (e.g., from 1 nM to 10 µM). 2. Verify the expression of target molecules in your cell line using techniques like flow cytometry or western blotting. Consider using a positive control cell line known to be responsive to similar compounds. 3. Prepare a fresh stock solution of this compound. Ensure proper storage conditions. |
| High cell toxicity or unexpected cell death | 1. High concentration: The concentration of this compound may be too high, leading to off-target effects and cytotoxicity. 2. Solvent toxicity: The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high. 3. Golgi stress: The compound's effect on the Golgi apparatus may be inducing apoptosis. | 1. Lower the concentration of this compound. Determine the IC50 value for your cell line. 2. Ensure the final concentration of DMSO in the cell culture medium is below a non-toxic level (typically ≤ 0.1%). Run a solvent control. 3. Assess markers of apoptosis (e.g., caspase-3 activation) and Golgi stress. |
| Inconsistent results between experiments | 1. Variability in cell culture: Differences in cell passage number, confluency, or overall cell health can affect the response to the compound. 2. Inconsistent compound preparation: Variations in the preparation of this compound dilutions can lead to inconsistent final concentrations. 3. Assay variability: Technical variability in the experimental assay can contribute to inconsistent results. | 1. Standardize your cell culture protocol. Use cells within a defined passage number range and ensure consistent confluency at the time of treatment. 2. Prepare a large batch of stock solution and aliquot it to minimize variability. Use calibrated pipettes for dilutions. 3. Include appropriate positive and negative controls in every experiment. Run replicates to assess and minimize variability. |
Experimental Protocols
The following are proposed, generalized protocols based on the known targets of this compound. Researchers should optimize these protocols for their specific cell lines and experimental goals.
Protocol 1: Inhibition of Cytokine Production in T-cells
-
Cell Seeding: Seed Jurkat T-cells at a density of 1 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Stimulation: Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) at a final concentration of 5 µg/mL to induce cytokine production.
-
Treatment: Immediately after stimulation, treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Collect the cell supernatant and measure the concentration of IL-4, IL-5, and IL-13 using an ELISA kit.
Protocol 2: Assessment of Anti-proliferative Effects
-
Cell Seeding: Seed a cancer cell line (e.g., HeLa) in a 96-well plate at a density of 5,000 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Allow cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Analysis: Assess cell viability and proliferation using a standard assay such as MTT, XTT, or a crystal violet assay.
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on IL-4 Production in Stimulated Jurkat T-cells
| This compound Concentration (nM) | IL-4 Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 500 ± 25 | 0% |
| 1 | 450 ± 20 | 10% |
| 10 | 300 ± 15 | 40% |
| 100 | 150 ± 10 | 70% |
| 1000 | 50 ± 5 | 90% |
Table 2: Hypothetical Anti-proliferative Effect of this compound on HeLa Cells
| This compound Concentration (µM) | Cell Viability (%) ± SD |
| 0 (Vehicle Control) | 100 ± 5 |
| 0.1 | 95 ± 4 |
| 1 | 80 ± 6 |
| 10 | 55 ± 7 |
| 50 | 20 ± 3 |
| 100 | 5 ± 2 |
Visualizations
Caption: Signaling pathway of this compound.
Caption: Workflow for a cytokine inhibition experiment.
References
AVP-13358 cytotoxicity assessment and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing and mitigating potential cytotoxicity associated with AVP-13358.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule initially developed for its potent anti-allergic and anti-asthmatic properties. Its primary mechanism of action is the inhibition of IgE-mediated immune responses. It has been shown to act as a CD23 antagonist and an IgE inhibitor, targeting key components of the allergic cascade. This compound can suppress the production and release of crucial cytokines such as IL-4, IL-5, and IL-13 from T cells.
Q2: Is cytotoxicity an expected outcome when using this compound?
While the primary therapeutic target of this compound is related to the immune response, compounds of the 2-phenylbenzimidazole class, to which this compound belongs, have demonstrated anti-proliferative and cytotoxic effects in various cancer cell lines.[1][2][3] Therefore, observing cytotoxicity, particularly at higher concentrations or in sensitive cell lines, is a potential outcome that warrants careful investigation. It is crucial to distinguish between on-target effects (e.g., in immune cells) and potential off-target cytotoxicity.
Q3: What are the initial steps to confirm and quantify this compound-induced cytotoxicity?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line.[4] This provides a quantitative measure of the compound's cytotoxic potential and helps establish a therapeutic window. A typical approach involves treating cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability using a standard assay such as MTT, XTT, or LDH release.[5][6]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
It's important to determine whether this compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect).[5] Cell viability assays that measure metabolic activity (e.g., MTT, resazurin) or membrane integrity (e.g., LDH release, trypan blue) can indicate cytotoxicity.[7] To assess cytostatic effects, one can perform cell counting over time or use assays that measure DNA synthesis (e.g., BrdU incorporation). Comparing results from different assay types can provide a clearer picture.
Q5: What are some general strategies to reduce the off-target cytotoxicity of this compound in my experiments?
If you observe significant cytotoxicity at concentrations required for your desired biological effect, consider the following strategies:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound for the shortest possible duration.[8]
-
Adjust Serum Concentration: Increasing the serum concentration in your culture medium may reduce the free concentration of the compound, thereby lowering its toxicity.[5][8]
-
Co-treatment with Protective Agents: If the mechanism of cytotoxicity is suspected to be oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[5]
-
Optimize Cell Density: Ensure you are using an optimal cell density, as both sparse and overly confluent cultures can be more susceptible to stress.[8]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations
-
Problem: Significant cell death is observed at concentrations of this compound that are expected to be non-toxic or are required for its primary activity.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a vehicle-only control.[4] |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Assess the stability of the compound in your culture medium over the time course of the experiment.[8] |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to this compound. Consider testing the compound on a different, more robust cell line to compare toxicity profiles.[4] |
| Contamination | Check your cell cultures for microbial contamination (e.g., mycoplasma), which can exacerbate cytotoxic effects.[4] |
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
-
Problem: The cytotoxic effect of this compound varies significantly from one experiment to another.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and media components for all experiments to improve reproducibility.[8] |
| Inconsistent Compound Handling | Ensure this compound is properly stored, protected from light if necessary, and that stock solutions are prepared consistently.[8] |
| Assay Variability | Ensure the cytotoxicity assay you are using is robust and has a low coefficient of variation. Follow the manufacturer's protocol carefully and include appropriate controls in every plate.[9] |
Quantitative Data
Table 1: Cytotoxic Activity (IC50) of 2-Phenylbenzimidazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 8 | MCF-7 (Breast Cancer) | 3.37 | [1] |
| Compound 9 | MCF-7 (Breast Cancer) | 6.30 | [1] |
| Compound 15 | MCF-7 (Breast Cancer) | 5.84 | [1] |
| Compound 38 | A549 (Lung Cancer) | <8 µg/mL | [2] |
| Compound 38 | MDA-MB-231 (Breast Cancer) | <8 µg/mL | [2] |
| Compound 38 | PC3 (Prostate Cancer) | <8 µg/mL | [2] |
| Compound 40 | MDA-MB-231 (Breast Cancer) | 3.55 µg/mL | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same solvent concentration.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[5]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Visualizations
References
- 1. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. physiology.elte.hu [physiology.elte.hu]
- 7. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
AVP-13358 cytotoxicity assessment and mitigation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for assessing and mitigating potential cytotoxicity associated with AVP-13358.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule initially developed for its potent anti-allergic and anti-asthmatic properties. Its primary mechanism of action is the inhibition of IgE-mediated immune responses. It has been shown to act as a CD23 antagonist and an IgE inhibitor, targeting key components of the allergic cascade. This compound can suppress the production and release of crucial cytokines such as IL-4, IL-5, and IL-13 from T cells.
Q2: Is cytotoxicity an expected outcome when using this compound?
While the primary therapeutic target of this compound is related to the immune response, compounds of the 2-phenylbenzimidazole (B57529) class, to which this compound belongs, have demonstrated anti-proliferative and cytotoxic effects in various cancer cell lines.[1][2][3] Therefore, observing cytotoxicity, particularly at higher concentrations or in sensitive cell lines, is a potential outcome that warrants careful investigation. It is crucial to distinguish between on-target effects (e.g., in immune cells) and potential off-target cytotoxicity.
Q3: What are the initial steps to confirm and quantify this compound-induced cytotoxicity?
The first step is to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cytotoxicity in your specific cell line.[4] This provides a quantitative measure of the compound's cytotoxic potential and helps establish a therapeutic window. A typical approach involves treating cells with a serial dilution of this compound for a defined period (e.g., 24, 48, or 72 hours) and then assessing cell viability using a standard assay such as MTT, XTT, or LDH release.[5][6]
Q4: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
It's important to determine whether this compound is killing the cells (cytotoxicity) or simply inhibiting their proliferation (cytostatic effect).[5] Cell viability assays that measure metabolic activity (e.g., MTT, resazurin) or membrane integrity (e.g., LDH release, trypan blue) can indicate cytotoxicity.[7] To assess cytostatic effects, one can perform cell counting over time or use assays that measure DNA synthesis (e.g., BrdU incorporation). Comparing results from different assay types can provide a clearer picture.
Q5: What are some general strategies to reduce the off-target cytotoxicity of this compound in my experiments?
If you observe significant cytotoxicity at concentrations required for your desired biological effect, consider the following strategies:
-
Optimize Concentration and Incubation Time: Use the lowest effective concentration of this compound for the shortest possible duration.[8]
-
Adjust Serum Concentration: Increasing the serum concentration in your culture medium may reduce the free concentration of the compound, thereby lowering its toxicity.[5][8]
-
Co-treatment with Protective Agents: If the mechanism of cytotoxicity is suspected to be oxidative stress, co-treatment with an antioxidant like N-acetylcysteine (NAC) may be beneficial.[5]
-
Optimize Cell Density: Ensure you are using an optimal cell density, as both sparse and overly confluent cultures can be more susceptible to stress.[8]
Troubleshooting Guides
Guide 1: High Cytotoxicity Observed at Expected Therapeutic Concentrations
-
Problem: Significant cell death is observed at concentrations of this compound that are expected to be non-toxic or are required for its primary activity.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Solvent Toxicity | Ensure the final concentration of the vehicle (e.g., DMSO) is non-toxic to your cells (typically <0.1%). Run a vehicle-only control.[4] |
| Compound Instability | Prepare fresh stock solutions of this compound for each experiment and avoid repeated freeze-thaw cycles. Assess the stability of the compound in your culture medium over the time course of the experiment.[8] |
| Cell Line Sensitivity | Your cell line may be particularly sensitive to this compound. Consider testing the compound on a different, more robust cell line to compare toxicity profiles.[4] |
| Contamination | Check your cell cultures for microbial contamination (e.g., mycoplasma), which can exacerbate cytotoxic effects.[4] |
Guide 2: Inconsistent Cytotoxicity Results Between Experiments
-
Problem: The cytotoxic effect of this compound varies significantly from one experiment to another.
-
Possible Causes & Solutions:
| Possible Cause | Suggested Solution |
| Variability in Cell Culture Conditions | Standardize cell passage number, seeding density, and media components for all experiments to improve reproducibility.[8] |
| Inconsistent Compound Handling | Ensure this compound is properly stored, protected from light if necessary, and that stock solutions are prepared consistently.[8] |
| Assay Variability | Ensure the cytotoxicity assay you are using is robust and has a low coefficient of variation. Follow the manufacturer's protocol carefully and include appropriate controls in every plate.[9] |
Quantitative Data
Table 1: Cytotoxic Activity (IC50) of 2-Phenylbenzimidazole Derivatives in Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 8 | MCF-7 (Breast Cancer) | 3.37 | [1] |
| Compound 9 | MCF-7 (Breast Cancer) | 6.30 | [1] |
| Compound 15 | MCF-7 (Breast Cancer) | 5.84 | [1] |
| Compound 38 | A549 (Lung Cancer) | <8 µg/mL | [2] |
| Compound 38 | MDA-MB-231 (Breast Cancer) | <8 µg/mL | [2] |
| Compound 38 | PC3 (Prostate Cancer) | <8 µg/mL | [2] |
| Compound 40 | MDA-MB-231 (Breast Cancer) | 3.55 µg/mL | [2] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a method for assessing cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Also, prepare a vehicle control with the same solvent concentration.
-
Treatment: Remove the old medium from the cells and add the prepared compound dilutions and vehicle controls.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: LDH Release Assay for Cytotoxicity
This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT Assay protocol.
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from a commercial kit to each well containing the supernatant.
-
Incubation: Incubate for the time specified in the kit instructions, protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm).[5]
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (lysed cells).
Visualizations
References
- 1. Design and synthesis of 2-phenyl benzimidazole derivatives as VEGFR-2 inhibitors with anti-breast cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 3. jag.journalagent.com [jag.journalagent.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. physiology.elte.hu [physiology.elte.hu]
- 7. Cell Viability Assays | AAT Bioquest [aatbio.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Technical Support Center: AVP-13358 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AVP-13358 in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended delivery method for this compound in in vivo studies?
This compound is described as an orally active IgE inhibitor. Therefore, the primary and recommended route of administration for in vivo studies is oral delivery, typically via oral gavage.
Q2: What are some suitable vehicles for preparing this compound for oral administration?
Since this compound is a benzimidazole (B57391) derivative, it is likely to have poor water solubility.[1] The choice of vehicle is critical for achieving a uniform and stable formulation for accurate dosing. Based on common practices for poorly soluble compounds, several vehicle options can be considered. The selection should be based on the specific requirements of the study and preliminary formulation stability tests.
Table 1: Recommended Vehicles for Oral Administration of this compound
| Vehicle Composition | Preparation Notes | Considerations |
| 0.5% - 1% Methylcellulose (B11928114) (or Carboxymethylcellulose) in Water | Levigate the this compound powder with a small amount of the vehicle to form a paste before diluting to the final volume. Stir continuously during dosing to maintain a uniform suspension. | A commonly used, generally well-tolerated vehicle for suspensions.[2] May require frequent vortexing or stirring to prevent settling of the compound. |
| 10% DMSO + 90% Corn Oil | Dissolve this compound in DMSO first, then add the corn oil. Vortex thoroughly to ensure a homogenous mixture. | Suitable for lipophilic compounds. The use of DMSO enhances solubility.[3] However, the concentration of DMSO should be kept low to avoid potential toxicity. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Dissolve this compound in DMSO and PEG300, then add Tween-80 and saline. This creates a self-emulsifying or solution-like formulation. | This combination of excipients is often used to improve the solubility and absorption of poorly soluble drugs.[3] |
Q3: What is a typical dosage range for this compound in mouse models?
Q4: Are there alternative delivery methods for this compound?
While oral administration is the most documented route, other parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection could be explored, particularly for pharmacokinetic studies or if oral bioavailability is found to be very low. Benzimidazole derivatives have been administered via intraperitoneal injection in some studies.[4] However, formulation for parenteral routes can be more challenging due to the need for sterility and the potential for precipitation at the injection site. If considering these routes, solubility and local tolerance must be carefully evaluated.
Troubleshooting Guides
Issue 1: this compound is difficult to dissolve or forms an unstable suspension.
-
Cause: this compound, like many benzimidazoles, likely has low aqueous solubility.[1]
-
Solution:
-
Particle Size Reduction: Ensure the this compound powder is finely milled to increase its surface area, which can improve dissolution and suspension stability.
-
Use of Solubilizing Excipients: Prepare the formulation using vehicles containing solubilizing agents such as DMSO, PEG300, or Tween-80 (see Table 1).[3]
-
Sonication: After preparing the suspension, use a sonicating water bath or probe sonicator to break down agglomerates and create a more uniform dispersion.
-
pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility. However, this should be done with caution as it can affect the stability of the compound and the physiology of the animal.
-
Issue 2: High variability in experimental results between animals.
-
Cause: This can be due to inaccurate dosing from a non-homogenous formulation or poor oral bioavailability.
-
Solution:
-
Ensure Formulation Homogeneity: For suspensions, it is crucial to vortex the dosing solution immediately before aspirating each dose and to stir the bulk solution continuously if dosing multiple animals.
-
Refine Oral Gavage Technique: Ensure consistent and correct oral gavage technique to deliver the full dose to the stomach and avoid accidental administration into the trachea.[2]
-
Consider Bioavailability: Benzimidazole derivatives can have low and variable oral bioavailability.[5] If high variability persists, it may be necessary to conduct a pilot pharmacokinetic study to assess the absorption and exposure of this compound with the chosen formulation. If bioavailability is very low, consider formulation optimization or exploring an alternative route of administration.
-
Issue 3: Observed toxicity or adverse effects in treated animals.
-
Cause: Adverse effects could be due to the pharmacological activity of this compound at high doses, or toxicity from the vehicle.
-
Solution:
-
Dose De-escalation: If dose-dependent toxicity is suspected, reduce the dose of this compound.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between vehicle-induced effects and compound-specific toxicity.
-
Minimize Harsh Solvents: If using vehicles containing DMSO or other organic solvents, use the lowest concentration necessary to achieve a stable formulation.[3]
-
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals. A typical oral gavage volume for mice is 5-10 mL/kg.
-
Weigh the this compound powder accurately.
-
Prepare the chosen vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Levigate the powder: In a mortar, add a small amount of the vehicle to the this compound powder and grind with a pestle to create a smooth, uniform paste. This step is crucial for preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a homogenous suspension.
-
Transfer the suspension to a suitable container. If dosing multiple animals over a period, place the container on a magnetic stir plate to maintain uniformity.
-
Vortex the suspension immediately before drawing each dose into the gavage syringe.
Visualizations
References
- 1. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: AVP-13358 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using AVP-13358 in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary recommended delivery method for this compound in in vivo studies?
This compound is described as an orally active IgE inhibitor. Therefore, the primary and recommended route of administration for in vivo studies is oral delivery, typically via oral gavage.
Q2: What are some suitable vehicles for preparing this compound for oral administration?
Since this compound is a benzimidazole derivative, it is likely to have poor water solubility.[1] The choice of vehicle is critical for achieving a uniform and stable formulation for accurate dosing. Based on common practices for poorly soluble compounds, several vehicle options can be considered. The selection should be based on the specific requirements of the study and preliminary formulation stability tests.
Table 1: Recommended Vehicles for Oral Administration of this compound
| Vehicle Composition | Preparation Notes | Considerations |
| 0.5% - 1% Methylcellulose (or Carboxymethylcellulose) in Water | Levigate the this compound powder with a small amount of the vehicle to form a paste before diluting to the final volume. Stir continuously during dosing to maintain a uniform suspension. | A commonly used, generally well-tolerated vehicle for suspensions.[2] May require frequent vortexing or stirring to prevent settling of the compound. |
| 10% DMSO + 90% Corn Oil | Dissolve this compound in DMSO first, then add the corn oil. Vortex thoroughly to ensure a homogenous mixture. | Suitable for lipophilic compounds. The use of DMSO enhances solubility.[3] However, the concentration of DMSO should be kept low to avoid potential toxicity. |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | Dissolve this compound in DMSO and PEG300, then add Tween-80 and saline. This creates a self-emulsifying or solution-like formulation. | This combination of excipients is often used to improve the solubility and absorption of poorly soluble drugs.[3] |
Q3: What is a typical dosage range for this compound in mouse models?
Q4: Are there alternative delivery methods for this compound?
While oral administration is the most documented route, other parenteral routes such as intraperitoneal (IP) or intravenous (IV) injection could be explored, particularly for pharmacokinetic studies or if oral bioavailability is found to be very low. Benzimidazole derivatives have been administered via intraperitoneal injection in some studies.[4] However, formulation for parenteral routes can be more challenging due to the need for sterility and the potential for precipitation at the injection site. If considering these routes, solubility and local tolerance must be carefully evaluated.
Troubleshooting Guides
Issue 1: this compound is difficult to dissolve or forms an unstable suspension.
-
Cause: this compound, like many benzimidazoles, likely has low aqueous solubility.[1]
-
Solution:
-
Particle Size Reduction: Ensure the this compound powder is finely milled to increase its surface area, which can improve dissolution and suspension stability.
-
Use of Solubilizing Excipients: Prepare the formulation using vehicles containing solubilizing agents such as DMSO, PEG300, or Tween-80 (see Table 1).[3]
-
Sonication: After preparing the suspension, use a sonicating water bath or probe sonicator to break down agglomerates and create a more uniform dispersion.
-
pH Adjustment: For some compounds, adjusting the pH of the vehicle can improve solubility. However, this should be done with caution as it can affect the stability of the compound and the physiology of the animal.
-
Issue 2: High variability in experimental results between animals.
-
Cause: This can be due to inaccurate dosing from a non-homogenous formulation or poor oral bioavailability.
-
Solution:
-
Ensure Formulation Homogeneity: For suspensions, it is crucial to vortex the dosing solution immediately before aspirating each dose and to stir the bulk solution continuously if dosing multiple animals.
-
Refine Oral Gavage Technique: Ensure consistent and correct oral gavage technique to deliver the full dose to the stomach and avoid accidental administration into the trachea.[2]
-
Consider Bioavailability: Benzimidazole derivatives can have low and variable oral bioavailability.[5] If high variability persists, it may be necessary to conduct a pilot pharmacokinetic study to assess the absorption and exposure of this compound with the chosen formulation. If bioavailability is very low, consider formulation optimization or exploring an alternative route of administration.
-
Issue 3: Observed toxicity or adverse effects in treated animals.
-
Cause: Adverse effects could be due to the pharmacological activity of this compound at high doses, or toxicity from the vehicle.
-
Solution:
-
Dose De-escalation: If dose-dependent toxicity is suspected, reduce the dose of this compound.
-
Vehicle Control Group: Always include a vehicle-only control group in your experiments to differentiate between vehicle-induced effects and compound-specific toxicity.
-
Minimize Harsh Solvents: If using vehicles containing DMSO or other organic solvents, use the lowest concentration necessary to achieve a stable formulation.[3]
-
Experimental Protocols
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Calculate the required amount of this compound and vehicle based on the desired dose, concentration, and number of animals. A typical oral gavage volume for mice is 5-10 mL/kg.
-
Weigh the this compound powder accurately.
-
Prepare the chosen vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Levigate the powder: In a mortar, add a small amount of the vehicle to the this compound powder and grind with a pestle to create a smooth, uniform paste. This step is crucial for preventing clumping.
-
Gradually add the remaining vehicle to the paste while continuously mixing to form a homogenous suspension.
-
Transfer the suspension to a suitable container. If dosing multiple animals over a period, place the container on a magnetic stir plate to maintain uniformity.
-
Vortex the suspension immediately before drawing each dose into the gavage syringe.
Visualizations
References
- 1. Pharmacokinetics of Anthelmintics in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 2. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel Benzimidazole-2-carboxamide Derivatives and in Vivo Antihyperlipidemic Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Pharmacokinetics of benzimidazole derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming AVP-13358 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to AVP-13358 in cell lines. This compound is a member of the 2-(substituted phenyl)-benzimidazole (2-PB) class of compounds, which have shown anti-proliferative effects by disrupting the Golgi apparatus.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other 2-PB compounds?
A1: this compound and related 2-PB compounds exert their anti-proliferative effects by targeting the Golgi apparatus. These compounds cause the displacement of resident Golgi proteins from their normal juxtanuclear position, leading to their subsequent degradation. This disruption of Golgi structure and function ultimately inhibits cell proliferation and can slow tumor growth.
Q2: What is the known mechanism of resistance to this compound?
A2: The primary mechanism of resistance to the anti-proliferative effects of this compound and other 2-PB compounds is the ability of cancer cells to protect the displaced Golgi resident proteins from degradation.[1] In sensitive cells, the displacement of these proteins leads to their destruction, while resistant cells have or develop mechanisms to preserve these proteins, allowing for continued Golgi function and cell survival.
Q3: Are there known IC50 values for this compound or similar compounds in cancer cell lines?
Troubleshooting Guides
Problem 1: My cell line is showing reduced sensitivity or has developed resistance to this compound.
Possible Cause: The cells may have developed a mechanism to protect displaced Golgi proteins from degradation.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
-
Assess Golgi Protein Levels:
-
Hypothesis: Resistant cells will show preserved levels of key Golgi resident proteins after this compound treatment, whereas sensitive cells will show degradation.
-
Experiment: Treat both sensitive and resistant cells with this compound for a time course (e.g., 6, 12, 24 hours). Lyse the cells and perform a Western blot to analyze the protein levels of Golgi resident proteins such as Giantin, GM130, or GRASP65.
-
Expected Outcome: In sensitive cells, a decrease in the levels of these proteins should be observed. In resistant cells, the protein levels should remain relatively stable.
-
Problem 2: How can I overcome this compound resistance in my cell line?
Strategy 1: Combination Therapy to Inhibit Protein Protection Mechanisms
-
Rationale: Since resistance involves the protection of Golgi proteins, combining this compound with an agent that inhibits protein chaperones or degradation pathways may restore sensitivity.
-
Experimental Approach:
-
Select a Combination Agent: Consider inhibitors of heat shock proteins (e.g., HSP90 inhibitors) or proteasome inhibitors.
-
Determine Optimal Concentrations: Perform dose-response matrices with both this compound and the combination agent to identify synergistic concentrations.
-
Assess Efficacy: Treat resistant cells with the combination therapy and evaluate cell viability. Compare the results to single-agent treatments.
-
Mechanism Validation: Perform Western blotting for Golgi resident proteins to confirm that the combination therapy leads to their degradation in the resistant cells.
-
Strategy 2: siRNA-mediated Knockdown of Key Golgi Structural Proteins
-
Rationale: Depleting key Golgi structural proteins may destabilize the Golgi apparatus, making it more susceptible to the effects of this compound and potentially bypassing the resistance mechanism.
-
Experimental Approach:
-
Target Selection: Choose siRNAs targeting essential Golgi matrix proteins like GM130 or GRASP65.
-
Transfection: Transfect the resistant cell line with the selected siRNAs. Include a non-targeting siRNA as a control.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blot.
-
This compound Treatment: Treat the siRNA-transfected cells with this compound and assess cell viability.
-
Expected Outcome: If successful, the knockdown of the target Golgi protein should re-sensitize the resistant cells to this compound.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Golgi Resident Proteins
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a Golgi resident protein (e.g., anti-GM130, anti-Giantin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
siRNA Knockdown of Golgi Proteins
-
Cell Seeding: Seed cells in a 6-well plate so that they are 50-70% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the siRNA (e.g., targeting GM130 or a non-targeting control) in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the two solutions and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells and incubate for 48-72 hours.
-
Confirmation and Subsequent Experiments: After the incubation period, confirm protein knockdown by Western blot and proceed with this compound treatment and cell viability assays.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 5 | - |
| Resistant Clone 1 | 50 | 10 |
| Resistant Clone 2 | 75 | 15 |
Table 2: Hypothetical Western Blot Quantification of Golgi Protein Levels After this compound Treatment
| Cell Line | Treatment | GM130 Protein Level (Normalized to Loading Control) |
| Parental (Sensitive) | Vehicle | 1.0 |
| Parental (Sensitive) | This compound (10 µM, 24h) | 0.3 |
| Resistant | Vehicle | 1.0 |
| Resistant | This compound (10 µM, 24h) | 0.9 |
Visualizations
Caption: Signaling pathways in this compound sensitive vs. resistant cells.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
Technical Support Center: Overcoming AVP-13358 Resistance in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to AVP-13358 in cell lines. This compound is a member of the 2-(substituted phenyl)-benzimidazole (2-PB) class of compounds, which have shown anti-proliferative effects by disrupting the Golgi apparatus.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and other 2-PB compounds?
A1: this compound and related 2-PB compounds exert their anti-proliferative effects by targeting the Golgi apparatus. These compounds cause the displacement of resident Golgi proteins from their normal juxtanuclear position, leading to their subsequent degradation. This disruption of Golgi structure and function ultimately inhibits cell proliferation and can slow tumor growth.
Q2: What is the known mechanism of resistance to this compound?
A2: The primary mechanism of resistance to the anti-proliferative effects of this compound and other 2-PB compounds is the ability of cancer cells to protect the displaced Golgi resident proteins from degradation.[1] In sensitive cells, the displacement of these proteins leads to their destruction, while resistant cells have or develop mechanisms to preserve these proteins, allowing for continued Golgi function and cell survival.
Q3: Are there known IC50 values for this compound or similar compounds in cancer cell lines?
Troubleshooting Guides
Problem 1: My cell line is showing reduced sensitivity or has developed resistance to this compound.
Possible Cause: The cells may have developed a mechanism to protect displaced Golgi proteins from degradation.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of this compound in your suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.
-
-
Assess Golgi Protein Levels:
-
Hypothesis: Resistant cells will show preserved levels of key Golgi resident proteins after this compound treatment, whereas sensitive cells will show degradation.
-
Experiment: Treat both sensitive and resistant cells with this compound for a time course (e.g., 6, 12, 24 hours). Lyse the cells and perform a Western blot to analyze the protein levels of Golgi resident proteins such as Giantin, GM130, or GRASP65.
-
Expected Outcome: In sensitive cells, a decrease in the levels of these proteins should be observed. In resistant cells, the protein levels should remain relatively stable.
-
Problem 2: How can I overcome this compound resistance in my cell line?
Strategy 1: Combination Therapy to Inhibit Protein Protection Mechanisms
-
Rationale: Since resistance involves the protection of Golgi proteins, combining this compound with an agent that inhibits protein chaperones or degradation pathways may restore sensitivity.
-
Experimental Approach:
-
Select a Combination Agent: Consider inhibitors of heat shock proteins (e.g., HSP90 inhibitors) or proteasome inhibitors.
-
Determine Optimal Concentrations: Perform dose-response matrices with both this compound and the combination agent to identify synergistic concentrations.
-
Assess Efficacy: Treat resistant cells with the combination therapy and evaluate cell viability. Compare the results to single-agent treatments.
-
Mechanism Validation: Perform Western blotting for Golgi resident proteins to confirm that the combination therapy leads to their degradation in the resistant cells.
-
Strategy 2: siRNA-mediated Knockdown of Key Golgi Structural Proteins
-
Rationale: Depleting key Golgi structural proteins may destabilize the Golgi apparatus, making it more susceptible to the effects of this compound and potentially bypassing the resistance mechanism.
-
Experimental Approach:
-
Target Selection: Choose siRNAs targeting essential Golgi matrix proteins like GM130 or GRASP65.
-
Transfection: Transfect the resistant cell line with the selected siRNAs. Include a non-targeting siRNA as a control.
-
Knockdown Confirmation: After 48-72 hours, confirm the knockdown of the target protein by Western blot.
-
This compound Treatment: Treat the siRNA-transfected cells with this compound and assess cell viability.
-
Expected Outcome: If successful, the knockdown of the target Golgi protein should re-sensitize the resistant cells to this compound.
-
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (and/or a combination agent) for 24, 48, or 72 hours. Include a vehicle-only control.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Golgi Resident Proteins
-
Sample Preparation: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against a Golgi resident protein (e.g., anti-GM130, anti-Giantin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Probe the membrane with an antibody against a loading control protein (e.g., GAPDH, β-actin) to ensure equal protein loading.
siRNA Knockdown of Golgi Proteins
-
Cell Seeding: Seed cells in a 6-well plate so that they are 50-70% confluent at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute the siRNA (e.g., targeting GM130 or a non-targeting control) in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium.
-
Combine the two solutions and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
-
Transfection: Add the transfection complexes to the cells and incubate for 48-72 hours.
-
Confirmation and Subsequent Experiments: After the incubation period, confirm protein knockdown by Western blot and proceed with this compound treatment and cell viability assays.
Data Presentation
Table 1: Hypothetical IC50 Values for this compound in Sensitive and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance |
| Parental (Sensitive) | 5 | - |
| Resistant Clone 1 | 50 | 10 |
| Resistant Clone 2 | 75 | 15 |
Table 2: Hypothetical Western Blot Quantification of Golgi Protein Levels After this compound Treatment
| Cell Line | Treatment | GM130 Protein Level (Normalized to Loading Control) |
| Parental (Sensitive) | Vehicle | 1.0 |
| Parental (Sensitive) | This compound (10 µM, 24h) | 0.3 |
| Resistant | Vehicle | 1.0 |
| Resistant | This compound (10 µM, 24h) | 0.9 |
Visualizations
Caption: Signaling pathways in this compound sensitive vs. resistant cells.
Caption: Experimental workflow for troubleshooting this compound resistance.
References
Technical Support Center: AVP-13358 Assay Interference and Artifacts
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with AVP-13358. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
-
Q1: What is this compound and what are its primary mechanisms of action?
-
This compound is an orally active small molecule inhibitor of immunoglobulin E (IgE)-mediated immune responses. Its primary mechanisms of action include:
-
IgE Inhibition: It effectively suppresses IgE-mediated immune responses.
-
CD23 Antagonism: It acts as an antagonist to CD23 (the low-affinity IgE receptor), which is involved in the regulation of IgE synthesis.[1]
-
Cytokine Release Inhibition: It directly acts on T cells to inhibit the production and release of key allergy-associated cytokines such as IL-4, IL-5, and IL-13.[2]
-
Golgi Apparatus Disruption: Like other 2-(substituted phenyl)-benzimidazole compounds, it can displace resident Golgi proteins, potentially affecting protein trafficking and secretion.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Q2: My cytokine ELISA is showing unexpectedly low or no signal for secreted cytokines after treating cells with this compound. What could be the cause?
-
This is a common issue when working with compounds that affect protein secretion. There are two likely causes related to this compound's mechanism of action:
-
Inhibition of Cytokine Production: this compound is known to inhibit the production of cytokines like IL-4, IL-5, and IL-13.[2] Your result may be a true reflection of the compound's biological activity.
-
Disruption of Protein Secretion: this compound can disrupt the Golgi apparatus, which is essential for processing and secreting proteins.[1] This can lead to an accumulation of cytokines within the cell and a decrease in their concentration in the supernatant, even if their production is not fully inhibited.
-
-
-
Q3: How can I troubleshoot low signal in my cytokine ELISA when using this compound?
-
To determine the cause of the low signal, you should perform the following control experiments:
-
Cell Viability Assay: Ensure that the observed effect is not due to cytotoxicity of this compound at the concentration used. A standard MTT or trypan blue exclusion assay can be used.
-
Intracellular Cytokine Staining: Use flow cytometry to measure the levels of intracellular cytokines. An increase in intracellular cytokine levels concurrent with a decrease in secreted levels would suggest that this compound is primarily affecting secretion rather than production.
-
Positive Control for Golgi Disruption: Treat cells with a known Golgi-disrupting agent, such as Brefeldin A, as a positive control to compare the effects on cytokine secretion with those of this compound.[3][4][5]
-
Dose-Response Curve: Perform a dose-response experiment with this compound to see if the effect on cytokine secretion is concentration-dependent.
-
-
-
Q4: I am observing high background in my ELISA plate. Could this compound be the cause?
-
While this compound is not intrinsically known to cause high background in ELISAs, experimental artifacts can arise. Consider the following:
-
Insufficient Washing: Ensure thorough washing steps to remove any unbound compound or cellular debris.
-
Cross-reactivity: If you are using a complex cell culture supernatant, other cellular components may be interfering with the assay. Ensure you are using appropriate blocking buffers.
-
Plate Reader Settings: Verify that the plate reader's wavelength and filter settings are optimal for your substrate.
-
-
Flow Cytometry
-
Q5: I am seeing a decrease in the cell surface expression of a marker after this compound treatment in my flow cytometry experiment. Is this a real effect?
-
This could be a genuine biological effect of this compound. The disruption of the Golgi apparatus can impair the trafficking of newly synthesized proteins to the cell surface.[6] This would result in a lower density of the marker on the plasma membrane, leading to a reduced fluorescence signal.
-
-
Q6: How can I confirm that the reduced cell surface marker expression is due to Golgi disruption by this compound?
-
To validate this observation, you can perform the following experiments:
-
Total Protein Expression: Perform a Western blot or intracellular flow cytometry to measure the total cellular expression of the protein of interest. If the total protein level remains unchanged while the surface expression decreases, it strongly suggests a trafficking defect.
-
Positive Control: Use a known inhibitor of protein transport, like Brefeldin A, as a positive control to compare its effect on surface marker expression with that of this compound.[3][7]
-
Immunofluorescence Microscopy: Visualize the subcellular localization of the protein of interest using immunofluorescence. In this compound-treated cells, you may observe an accumulation of the protein in the endoplasmic reticulum or Golgi remnants.
-
-
-
Q7: My flow cytometry results show high background fluorescence or non-specific staining in the presence of this compound. What should I do?
-
High background can be a common issue in flow cytometry. Here are some troubleshooting steps:
-
Titrate Your Antibody: Use the optimal concentration of your antibody to minimize non-specific binding.
-
Use an Fc Block: Block Fc receptors on immune cells to prevent non-specific antibody binding.
-
Include a Viability Dye: Exclude dead cells from your analysis, as they can non-specifically bind antibodies.
-
Wash Thoroughly: Increase the number of wash steps to remove any unbound antibodies or residual this compound.
-
-
Immunofluorescence/Microscopy
-
Q8: I am using immunofluorescence to study the effect of this compound on protein localization, but I am seeing diffuse or mislocalized staining. What could be the reason?
-
Given this compound's effect on the Golgi, altered protein localization is an expected outcome for proteins that traffic through the secretory pathway. The diffuse or mislocalized staining could indicate that the protein is retained in the endoplasmic reticulum (ER) or is accumulating in fragmented Golgi structures.
-
-
Q9: How can I troubleshoot my immunofluorescence experiment to better understand the effects of this compound?
-
To improve your immunofluorescence results and interpretation, consider the following:
-
Co-localization with Organelle Markers: Co-stain your protein of interest with markers for the ER (e.g., Calnexin, PDI) and the Golgi (e.g., GM130, TGN46). This will help you determine if the mislocalized protein is accumulating in a specific organelle.
-
Positive Control for Golgi Disruption: Treat cells with Brefeldin A as a positive control to observe the characteristic redistribution of Golgi proteins into the ER.[4][5][7]
-
Optimize Fixation and Permeabilization: The choice of fixation and permeabilization agents can significantly impact antibody access to its epitope. You may need to test different protocols (e.g., paraformaldehyde vs. methanol (B129727) fixation) to get the best staining pattern.
-
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type |
| IC50 (in vivo) | 8 nM | BALB/c mice | IgE Inhibition |
| IC50 (in vitro) | 3 nM | BALB/c mice | IgE Inhibition |
Key Experimental Protocols
Protocol 1: Troubleshooting Low Cytokine Signal in ELISA
-
Cell Seeding: Seed your cells of interest (e.g., T cells, mast cells) in a 24-well plate at a density that allows for robust cytokine secretion under control conditions.
-
Treatment: Treat the cells with a dose range of this compound (e.g., 1 nM to 1 µM) and a vehicle control. Include a positive control for secretion inhibition, such as Brefeldin A (e.g., 5 µg/mL).
-
Incubation: Incubate the cells for the desired period to allow for cytokine production and secretion (e.g., 24-48 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant for ELISA analysis.
-
Cell Lysis & Intracellular Staining (Parallel Plate): In a parallel plate, after treatment, wash the cells with PBS and then lyse them using a suitable lysis buffer to measure intracellular cytokine levels by ELISA or prepare them for intracellular staining for flow cytometry.
-
ELISA: Perform the ELISA on the collected supernatants and cell lysates according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of secreted versus intracellular cytokines in the this compound-treated, Brefeldin A-treated, and vehicle control groups.
Protocol 2: Verifying Reduced Cell Surface Marker Expression
-
Cell Culture and Treatment: Culture your cells of interest and treat with this compound (at the desired concentration) and a vehicle control for an appropriate duration (e.g., 12-24 hours).
-
Surface Staining for Flow Cytometry:
-
Harvest the cells gently (avoiding trypsin if the marker is sensitive).
-
Wash the cells with cold FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorescently conjugated primary antibody against the surface marker of interest on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
-
Total Protein Analysis (Western Blot):
-
In a parallel experiment, lyse the treated and control cells in RIPA buffer with protease inhibitors.
-
Determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate.
-
-
Data Interpretation: Compare the mean fluorescence intensity from the flow cytometry data and the band intensities from the Western blot to distinguish between a reduction in total protein expression and a defect in trafficking to the cell surface.
Visualizations
Caption: A logical workflow for troubleshooting common assay issues with this compound.
Caption: A simplified diagram of the IgE/FcεRI signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of the Golgi apparatus with brefeldin A does not destabilize the associated detyrosinated microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brefeldin A causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: AVP-13358 Assay Interference and Artifacts
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working with AVP-13358. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
-
Q1: What is this compound and what are its primary mechanisms of action?
-
This compound is an orally active small molecule inhibitor of immunoglobulin E (IgE)-mediated immune responses. Its primary mechanisms of action include:
-
IgE Inhibition: It effectively suppresses IgE-mediated immune responses.
-
CD23 Antagonism: It acts as an antagonist to CD23 (the low-affinity IgE receptor), which is involved in the regulation of IgE synthesis.[1]
-
Cytokine Release Inhibition: It directly acts on T cells to inhibit the production and release of key allergy-associated cytokines such as IL-4, IL-5, and IL-13.[2]
-
Golgi Apparatus Disruption: Like other 2-(substituted phenyl)-benzimidazole compounds, it can displace resident Golgi proteins, potentially affecting protein trafficking and secretion.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Q2: My cytokine ELISA is showing unexpectedly low or no signal for secreted cytokines after treating cells with this compound. What could be the cause?
-
This is a common issue when working with compounds that affect protein secretion. There are two likely causes related to this compound's mechanism of action:
-
Inhibition of Cytokine Production: this compound is known to inhibit the production of cytokines like IL-4, IL-5, and IL-13.[2] Your result may be a true reflection of the compound's biological activity.
-
Disruption of Protein Secretion: this compound can disrupt the Golgi apparatus, which is essential for processing and secreting proteins.[1] This can lead to an accumulation of cytokines within the cell and a decrease in their concentration in the supernatant, even if their production is not fully inhibited.
-
-
-
Q3: How can I troubleshoot low signal in my cytokine ELISA when using this compound?
-
To determine the cause of the low signal, you should perform the following control experiments:
-
Cell Viability Assay: Ensure that the observed effect is not due to cytotoxicity of this compound at the concentration used. A standard MTT or trypan blue exclusion assay can be used.
-
Intracellular Cytokine Staining: Use flow cytometry to measure the levels of intracellular cytokines. An increase in intracellular cytokine levels concurrent with a decrease in secreted levels would suggest that this compound is primarily affecting secretion rather than production.
-
Positive Control for Golgi Disruption: Treat cells with a known Golgi-disrupting agent, such as Brefeldin A, as a positive control to compare the effects on cytokine secretion with those of this compound.[3][4][5]
-
Dose-Response Curve: Perform a dose-response experiment with this compound to see if the effect on cytokine secretion is concentration-dependent.
-
-
-
Q4: I am observing high background in my ELISA plate. Could this compound be the cause?
-
While this compound is not intrinsically known to cause high background in ELISAs, experimental artifacts can arise. Consider the following:
-
Insufficient Washing: Ensure thorough washing steps to remove any unbound compound or cellular debris.
-
Cross-reactivity: If you are using a complex cell culture supernatant, other cellular components may be interfering with the assay. Ensure you are using appropriate blocking buffers.
-
Plate Reader Settings: Verify that the plate reader's wavelength and filter settings are optimal for your substrate.
-
-
Flow Cytometry
-
Q5: I am seeing a decrease in the cell surface expression of a marker after this compound treatment in my flow cytometry experiment. Is this a real effect?
-
This could be a genuine biological effect of this compound. The disruption of the Golgi apparatus can impair the trafficking of newly synthesized proteins to the cell surface.[6] This would result in a lower density of the marker on the plasma membrane, leading to a reduced fluorescence signal.
-
-
Q6: How can I confirm that the reduced cell surface marker expression is due to Golgi disruption by this compound?
-
To validate this observation, you can perform the following experiments:
-
Total Protein Expression: Perform a Western blot or intracellular flow cytometry to measure the total cellular expression of the protein of interest. If the total protein level remains unchanged while the surface expression decreases, it strongly suggests a trafficking defect.
-
Positive Control: Use a known inhibitor of protein transport, like Brefeldin A, as a positive control to compare its effect on surface marker expression with that of this compound.[3][7]
-
Immunofluorescence Microscopy: Visualize the subcellular localization of the protein of interest using immunofluorescence. In this compound-treated cells, you may observe an accumulation of the protein in the endoplasmic reticulum or Golgi remnants.
-
-
-
Q7: My flow cytometry results show high background fluorescence or non-specific staining in the presence of this compound. What should I do?
-
High background can be a common issue in flow cytometry. Here are some troubleshooting steps:
-
Titrate Your Antibody: Use the optimal concentration of your antibody to minimize non-specific binding.
-
Use an Fc Block: Block Fc receptors on immune cells to prevent non-specific antibody binding.
-
Include a Viability Dye: Exclude dead cells from your analysis, as they can non-specifically bind antibodies.
-
Wash Thoroughly: Increase the number of wash steps to remove any unbound antibodies or residual this compound.
-
-
Immunofluorescence/Microscopy
-
Q8: I am using immunofluorescence to study the effect of this compound on protein localization, but I am seeing diffuse or mislocalized staining. What could be the reason?
-
Given this compound's effect on the Golgi, altered protein localization is an expected outcome for proteins that traffic through the secretory pathway. The diffuse or mislocalized staining could indicate that the protein is retained in the endoplasmic reticulum (ER) or is accumulating in fragmented Golgi structures.
-
-
Q9: How can I troubleshoot my immunofluorescence experiment to better understand the effects of this compound?
-
To improve your immunofluorescence results and interpretation, consider the following:
-
Co-localization with Organelle Markers: Co-stain your protein of interest with markers for the ER (e.g., Calnexin, PDI) and the Golgi (e.g., GM130, TGN46). This will help you determine if the mislocalized protein is accumulating in a specific organelle.
-
Positive Control for Golgi Disruption: Treat cells with Brefeldin A as a positive control to observe the characteristic redistribution of Golgi proteins into the ER.[4][5][7]
-
Optimize Fixation and Permeabilization: The choice of fixation and permeabilization agents can significantly impact antibody access to its epitope. You may need to test different protocols (e.g., paraformaldehyde vs. methanol fixation) to get the best staining pattern.
-
-
Quantitative Data Summary
| Parameter | Value | Species | Assay Type |
| IC50 (in vivo) | 8 nM | BALB/c mice | IgE Inhibition |
| IC50 (in vitro) | 3 nM | BALB/c mice | IgE Inhibition |
Key Experimental Protocols
Protocol 1: Troubleshooting Low Cytokine Signal in ELISA
-
Cell Seeding: Seed your cells of interest (e.g., T cells, mast cells) in a 24-well plate at a density that allows for robust cytokine secretion under control conditions.
-
Treatment: Treat the cells with a dose range of this compound (e.g., 1 nM to 1 µM) and a vehicle control. Include a positive control for secretion inhibition, such as Brefeldin A (e.g., 5 µg/mL).
-
Incubation: Incubate the cells for the desired period to allow for cytokine production and secretion (e.g., 24-48 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant for ELISA analysis.
-
Cell Lysis & Intracellular Staining (Parallel Plate): In a parallel plate, after treatment, wash the cells with PBS and then lyse them using a suitable lysis buffer to measure intracellular cytokine levels by ELISA or prepare them for intracellular staining for flow cytometry.
-
ELISA: Perform the ELISA on the collected supernatants and cell lysates according to the manufacturer's instructions.
-
Data Analysis: Compare the levels of secreted versus intracellular cytokines in the this compound-treated, Brefeldin A-treated, and vehicle control groups.
Protocol 2: Verifying Reduced Cell Surface Marker Expression
-
Cell Culture and Treatment: Culture your cells of interest and treat with this compound (at the desired concentration) and a vehicle control for an appropriate duration (e.g., 12-24 hours).
-
Surface Staining for Flow Cytometry:
-
Harvest the cells gently (avoiding trypsin if the marker is sensitive).
-
Wash the cells with cold FACS buffer (e.g., PBS with 2% FBS).
-
Incubate the cells with a fluorescently conjugated primary antibody against the surface marker of interest on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer and analyze by flow cytometry.
-
-
Total Protein Analysis (Western Blot):
-
In a parallel experiment, lyse the treated and control cells in RIPA buffer with protease inhibitors.
-
Determine the total protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody against the protein of interest and a loading control (e.g., GAPDH, β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize using a chemiluminescence substrate.
-
-
Data Interpretation: Compare the mean fluorescence intensity from the flow cytometry data and the band intensities from the Western blot to distinguish between a reduction in total protein expression and a defect in trafficking to the cell surface.
Visualizations
Caption: A logical workflow for troubleshooting common assay issues with this compound.
Caption: A simplified diagram of the IgE/FcεRI signaling pathway and the inhibitory action of this compound.
References
- 1. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Golgi Tubule Traffic and the Effects of Brefeldin A Visualized in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disruption of the Golgi apparatus with brefeldin A does not destabilize the associated detyrosinated microtubule network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brefeldin A causes disassembly of the Golgi complex and accumulation of secretory proteins in the endoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: AVP-13358 Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AVP-13358, an orally active IgE inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active small molecule that functions as an inhibitor of Immunoglobulin E (IgE).[1][2] It exerts its effects by directly targeting T cells, leading to the inhibition of the production and release of key cytokines involved in the allergic response, namely Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound was primarily investigated for the treatment of asthma and allergic rhinitis.[2][3][4] Its ability to suppress IgE-mediated immune responses suggests its potential in managing various allergic conditions.[1] Preclinical studies also indicated potential activity in experimental models of Lupus.[5]
Q3: What is the solubility and recommended solvent for this compound?
A3: As specific solubility data is not publicly available, it is recommended to first test solubility in common laboratory solvents such as DMSO, ethanol, or PBS. For in vitro experiments, stock solutions are typically prepared in DMSO at a high concentration and then diluted in culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
Q4: What was the highest stage of clinical development reached by this compound?
A4: this compound completed Phase I clinical trials to assess its safety and tolerability.[3][5][6] The development of this compound appears to have been discontinued (B1498344) after Phase I.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of IgE production in vitro. | 1. Incorrect drug concentration: The effective concentration may vary between cell types. 2. Cell viability issues: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells. 3. Suboptimal cell culture conditions: Cell density, passage number, or activation stimulus may not be optimal. 4. Degraded compound: Improper storage of this compound may lead to loss of activity. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50). 2. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your experiment. Ensure the final solvent concentration is not cytotoxic. 3. Optimize cell seeding density and ensure cells are in the logarithmic growth phase. Use a consistent and appropriate stimulus (e.g., anti-CD3/CD28 for T cells) to induce cytokine production. 4. Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions regularly. |
| High variability in in vivo experimental results. | 1. Inconsistent drug administration: Oral gavage technique may lead to variability in dosing. 2. Animal-to-animal variation: Biological differences between animals can lead to varied responses. 3. Timing of drug administration and sample collection: The pharmacokinetic profile of this compound may influence the optimal timing. | 1. Ensure consistent and accurate oral gavage technique. Consider alternative routes of administration if variability persists. 2. Increase the number of animals per group to improve statistical power. Randomize animals into treatment groups. 3. Conduct a pilot study to determine the optimal timing for drug administration relative to the allergic challenge and for sample collection. |
| Unexpected off-target effects observed. | 1. Non-specific binding: The compound may interact with other cellular targets. 2. Metabolites of this compound: The observed effects may be due to active metabolites. | 1. Include appropriate negative controls in your experiments. If possible, test a structurally related but inactive compound. 2. This is a complex issue that may require further investigation into the metabolic profile of this compound. |
Experimental Protocols
In Vitro T-Cell Cytokine Inhibition Assay
Objective: To determine the effect of this compound on the production of IL-4, IL-5, and IL-13 by activated T-cells.
Methodology:
-
Cell Culture: Culture primary human or murine T-cells (e.g., from PBMCs or splenocytes) in appropriate culture medium.
-
Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
T-Cell Activation: Stimulate the T-cells with an appropriate stimulus, such as anti-CD3 and anti-CD28 antibodies, or with a specific antigen if using antigen-specific T-cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of each cytokine at different concentrations of this compound and determine the IC50 values.
Data Presentation:
| This compound Conc. (nM) | IL-4 (pg/mL) | % Inhibition | IL-5 (pg/mL) | % Inhibition | IL-13 (pg/mL) | % Inhibition |
| Vehicle Control | 0 | 0 | 0 | |||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| 1000 |
In Vivo Model of Allergic Airway Inflammation
Objective: To evaluate the efficacy of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma.
Methodology:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Drug Treatment: Administer this compound or vehicle control orally to the mice for a specified period before and during the challenge phase.
-
Challenge: Challenge the mice with aerosolized OVA on three consecutive days (e.g., days 21, 22, and 23).
-
Sample Collection: 24-48 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid and blood samples. Harvest lung tissue for histology.
-
Analysis:
-
BAL Fluid: Perform total and differential cell counts to assess inflammatory cell infiltration. Measure cytokine (IL-4, IL-5, IL-13) and IgE levels in the BAL fluid.
-
Serum: Measure total and OVA-specific IgE levels in the serum.
-
Lung Histology: Perform H&E and PAS staining on lung sections to assess inflammation and mucus production.
-
-
Data Analysis: Compare the readouts between the vehicle-treated and this compound-treated groups to determine the efficacy of the compound.
Data Presentation:
| Treatment Group | Total BAL Cells (x10^4) | Eosinophils (x10^4) | BAL IL-4 (pg/mL) | BAL IL-5 (pg/mL) | BAL IL-13 (pg/mL) | Serum IgE (ng/mL) |
| Naive | ||||||
| Vehicle | ||||||
| This compound (low dose) | ||||||
| This compound (high dose) |
Visualizations
Caption: Mechanism of action of this compound in inhibiting the allergic cascade.
Caption: Experimental workflow for the in vitro T-cell cytokine inhibition assay.
Caption: Logic diagram for troubleshooting inconsistent in vitro results.
References
Technical Support Center: AVP-13358 Treatment Protocols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with AVP-13358, an orally active IgE inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active small molecule that functions as an inhibitor of Immunoglobulin E (IgE).[1][2] It exerts its effects by directly targeting T cells, leading to the inhibition of the production and release of key cytokines involved in the allergic response, namely Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1]
Q2: What are the potential therapeutic applications of this compound?
A2: this compound was primarily investigated for the treatment of asthma and allergic rhinitis.[2][3][4] Its ability to suppress IgE-mediated immune responses suggests its potential in managing various allergic conditions.[1] Preclinical studies also indicated potential activity in experimental models of Lupus.[5]
Q3: What is the solubility and recommended solvent for this compound?
A3: As specific solubility data is not publicly available, it is recommended to first test solubility in common laboratory solvents such as DMSO, ethanol, or PBS. For in vitro experiments, stock solutions are typically prepared in DMSO at a high concentration and then diluted in culture medium to the final working concentration. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically <0.1%).
Q4: What was the highest stage of clinical development reached by this compound?
A4: this compound completed Phase I clinical trials to assess its safety and tolerability.[3][5][6] The development of this compound appears to have been discontinued after Phase I.[7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Inconsistent or no inhibition of IgE production in vitro. | 1. Incorrect drug concentration: The effective concentration may vary between cell types. 2. Cell viability issues: High concentrations of this compound or the solvent (e.g., DMSO) may be toxic to the cells. 3. Suboptimal cell culture conditions: Cell density, passage number, or activation stimulus may not be optimal. 4. Degraded compound: Improper storage of this compound may lead to loss of activity. | 1. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50). 2. Perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your experiment. Ensure the final solvent concentration is not cytotoxic. 3. Optimize cell seeding density and ensure cells are in the logarithmic growth phase. Use a consistent and appropriate stimulus (e.g., anti-CD3/CD28 for T cells) to induce cytokine production. 4. Store the compound as recommended by the supplier, protected from light and moisture. Prepare fresh stock solutions regularly. |
| High variability in in vivo experimental results. | 1. Inconsistent drug administration: Oral gavage technique may lead to variability in dosing. 2. Animal-to-animal variation: Biological differences between animals can lead to varied responses. 3. Timing of drug administration and sample collection: The pharmacokinetic profile of this compound may influence the optimal timing. | 1. Ensure consistent and accurate oral gavage technique. Consider alternative routes of administration if variability persists. 2. Increase the number of animals per group to improve statistical power. Randomize animals into treatment groups. 3. Conduct a pilot study to determine the optimal timing for drug administration relative to the allergic challenge and for sample collection. |
| Unexpected off-target effects observed. | 1. Non-specific binding: The compound may interact with other cellular targets. 2. Metabolites of this compound: The observed effects may be due to active metabolites. | 1. Include appropriate negative controls in your experiments. If possible, test a structurally related but inactive compound. 2. This is a complex issue that may require further investigation into the metabolic profile of this compound. |
Experimental Protocols
In Vitro T-Cell Cytokine Inhibition Assay
Objective: To determine the effect of this compound on the production of IL-4, IL-5, and IL-13 by activated T-cells.
Methodology:
-
Cell Culture: Culture primary human or murine T-cells (e.g., from PBMCs or splenocytes) in appropriate culture medium.
-
Cell Seeding: Seed the T-cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the cells. Include a vehicle control (e.g., DMSO).
-
T-Cell Activation: Stimulate the T-cells with an appropriate stimulus, such as anti-CD3 and anti-CD28 antibodies, or with a specific antigen if using antigen-specific T-cells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentrations of IL-4, IL-5, and IL-13 in the supernatants using a multiplex immunoassay (e.g., Luminex) or individual ELISA kits.
-
Data Analysis: Calculate the percentage inhibition of each cytokine at different concentrations of this compound and determine the IC50 values.
Data Presentation:
| This compound Conc. (nM) | IL-4 (pg/mL) | % Inhibition | IL-5 (pg/mL) | % Inhibition | IL-13 (pg/mL) | % Inhibition |
| Vehicle Control | 0 | 0 | 0 | |||
| 1 | ||||||
| 10 | ||||||
| 100 | ||||||
| 1000 |
In Vivo Model of Allergic Airway Inflammation
Objective: To evaluate the efficacy of this compound in a murine model of ovalbumin (OVA)-induced allergic asthma.
Methodology:
-
Sensitization: Sensitize BALB/c mice by intraperitoneal injection of OVA emulsified in alum on days 0 and 14.
-
Drug Treatment: Administer this compound or vehicle control orally to the mice for a specified period before and during the challenge phase.
-
Challenge: Challenge the mice with aerosolized OVA on three consecutive days (e.g., days 21, 22, and 23).
-
Sample Collection: 24-48 hours after the final challenge, collect bronchoalveolar lavage (BAL) fluid and blood samples. Harvest lung tissue for histology.
-
Analysis:
-
BAL Fluid: Perform total and differential cell counts to assess inflammatory cell infiltration. Measure cytokine (IL-4, IL-5, IL-13) and IgE levels in the BAL fluid.
-
Serum: Measure total and OVA-specific IgE levels in the serum.
-
Lung Histology: Perform H&E and PAS staining on lung sections to assess inflammation and mucus production.
-
-
Data Analysis: Compare the readouts between the vehicle-treated and this compound-treated groups to determine the efficacy of the compound.
Data Presentation:
| Treatment Group | Total BAL Cells (x10^4) | Eosinophils (x10^4) | BAL IL-4 (pg/mL) | BAL IL-5 (pg/mL) | BAL IL-13 (pg/mL) | Serum IgE (ng/mL) |
| Naive | ||||||
| Vehicle | ||||||
| This compound (low dose) | ||||||
| This compound (high dose) |
Visualizations
Caption: Mechanism of action of this compound in inhibiting the allergic cascade.
Caption: Experimental workflow for the in vitro T-cell cytokine inhibition assay.
Caption: Logic diagram for troubleshooting inconsistent in vitro results.
References
AVP-13358 batch-to-batch variability concerns
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to batch-to-batch variability of AVP-13358. Our goal is to help you achieve consistent and reliable results in your experiments.
This compound is a CD23 antagonist used for investigating immune system disorders.[1] Variability between manufacturing lots, while minimized through rigorous quality control, can sometimes present challenges in sensitive experimental systems. This guide provides answers to frequently asked questions and detailed troubleshooting workflows to help you identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the CD23 receptor (immunoglobulin ε-Fc receptor). By inhibiting CD23, it blocks downstream signaling related to IgE production and cytokine release, making it a valuable tool for research into allergic responses and other immune system disorders.[1]
Caption: Mechanism of action for this compound as a CD23 antagonist.
Q2: Why might I be observing different results between different batches of this compound?
Batch-to-batch variability can arise from minor, allowable deviations in the manufacturing process. While every batch must pass stringent quality control specifications, slight differences in physical or chemical properties can occur. Key potential sources of variability include:
-
Purity Profile: Minor differences in the percentage of the active compound versus trace impurities.
-
Solubility: Variations in the crystalline structure or polymorphic form of the compound can affect its solubility characteristics.
-
Potency (IC50): A combination of the factors above can lead to slight shifts in the measured biological activity in highly sensitive assays.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of the compound, please adhere to the following guidelines:
-
Storage: Store lyophilized powder at -20°C, protected from light and moisture.[1]
-
Handling: Before use, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation.[2] When preparing solutions, use appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[3][4][5]
-
Solutions: Once reconstituted, aliquot solutions into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Inconsistent Potency (IC50) in Cellular Assays
Q: My IC50 value for this compound has shifted significantly with a new batch. How can I troubleshoot this?
A multi-step approach is recommended to determine the source of the inconsistency. The issue could stem from the compound batch, assay setup, or cell system.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Step 1: Compare the Certificate of Analysis (CoA) for each batch. Pay close attention to purity and any reported analytical data. While all batches meet release specifications, a trend might be apparent.
Table 1: Representative Batch Comparison Data
| Parameter | Batch A-1121 | Batch B-1254 | Batch C-1489 | Specification |
|---|---|---|---|---|
| Purity (HPLC) | 99.6% | 99.1% | 99.8% | ≥ 99.0% |
| IC50 (Functional Assay) | 5.2 nM | 8.1 nM | 4.9 nM | 3.0 - 9.0 nM |
| Solubility (DMSO) | > 50 mg/mL | > 50 mg/mL | > 50 mg/mL | ≥ 50 mg/mL |
Step 2: Perform a side-by-side comparison. The most definitive test is to run the old and new batches concurrently in the same assay. This controls for variability in cells, reagents, and environmental conditions.
This protocol provides a standardized method to verify the potency of an this compound batch.
-
Cell Seeding: Plate human RPMI-8866 B-cells at a density of 5 x 104 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a 10-point serial dilution series (e.g., 1:3) in assay medium.
-
Treatment: Add 10 µL of the diluted compound to the respective wells and incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with 20 ng/mL of recombinant human IL-4 to induce CD23 expression.
-
Incubation: Incubate the plate for 48 hours.
-
Readout: Measure CD23 expression levels using a fluorescently-labeled anti-CD23 antibody via flow cytometry or a cell-based ELISA.
-
Data Analysis: Normalize the data to positive (IL-4 only) and negative (no IL-4) controls. Plot the dose-response curve and calculate the IC50 value using a four-parameter logistic regression.
Issue 2: Poor Solubility or Precipitation
Q: My new batch of this compound is difficult to dissolve or precipitates out of solution. What should I do?
Solubility issues can often be resolved by optimizing the dissolution procedure.
Table 2: Solubility Profile of this compound
| Solvent | Concentration | Observation | Recommendation |
|---|---|---|---|
| DMSO | 50 mg/mL (105 mM) | Clear Solution | Recommended for stock solutions |
| Ethanol | 5 mg/mL (10.5 mM) | Slight Haze | Not recommended for primary stocks |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble | Not suitable for aqueous stocks |
Follow these steps to ensure complete dissolution and stability of your stock solution.
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature for 20-30 minutes before opening.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Mechanical Agitation: Gently vortex the solution for 1-2 minutes.
-
Warming (Optional): If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication (Optional): As an alternative to warming, sonicate the vial in a water bath for 5 minutes.
-
Verification: Visually inspect the solution against a dark background to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into low-binding tubes and store at -80°C.
Issue 3: Unexpected Cellular Phenotype or Off-Target Effects
While all batches are highly pure, minor impurities could theoretically contribute to off-target effects in sensitive systems. A logical process can help determine the cause.
Caption: Logic diagram for investigating unexpected biological effects.
If you have performed these troubleshooting steps and still suspect an issue with your batch of this compound, please contact our technical support team with your batch number, a description of the issue, and any supporting data.
References
AVP-13358 batch-to-batch variability concerns
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to batch-to-batch variability of AVP-13358. Our goal is to help you achieve consistent and reliable results in your experiments.
This compound is a CD23 antagonist used for investigating immune system disorders.[1] Variability between manufacturing lots, while minimized through rigorous quality control, can sometimes present challenges in sensitive experimental systems. This guide provides answers to frequently asked questions and detailed troubleshooting workflows to help you identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule antagonist of the CD23 receptor (immunoglobulin ε-Fc receptor). By inhibiting CD23, it blocks downstream signaling related to IgE production and cytokine release, making it a valuable tool for research into allergic responses and other immune system disorders.[1]
Caption: Mechanism of action for this compound as a CD23 antagonist.
Q2: Why might I be observing different results between different batches of this compound?
Batch-to-batch variability can arise from minor, allowable deviations in the manufacturing process. While every batch must pass stringent quality control specifications, slight differences in physical or chemical properties can occur. Key potential sources of variability include:
-
Purity Profile: Minor differences in the percentage of the active compound versus trace impurities.
-
Solubility: Variations in the crystalline structure or polymorphic form of the compound can affect its solubility characteristics.
-
Potency (IC50): A combination of the factors above can lead to slight shifts in the measured biological activity in highly sensitive assays.
Q3: What are the recommended storage and handling conditions for this compound?
To ensure the stability and integrity of the compound, please adhere to the following guidelines:
-
Storage: Store lyophilized powder at -20°C, protected from light and moisture.[1]
-
Handling: Before use, allow the vial to equilibrate to room temperature for at least 20 minutes to prevent condensation.[2] When preparing solutions, use appropriate personal protective equipment (PPE), including gloves and safety goggles, in a well-ventilated area.[3][4][5]
-
Solutions: Once reconstituted, aliquot solutions into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Inconsistent Potency (IC50) in Cellular Assays
Q: My IC50 value for this compound has shifted significantly with a new batch. How can I troubleshoot this?
A multi-step approach is recommended to determine the source of the inconsistency. The issue could stem from the compound batch, assay setup, or cell system.
Caption: Troubleshooting workflow for inconsistent IC50 values.
Step 1: Compare the Certificate of Analysis (CoA) for each batch. Pay close attention to purity and any reported analytical data. While all batches meet release specifications, a trend might be apparent.
Table 1: Representative Batch Comparison Data
| Parameter | Batch A-1121 | Batch B-1254 | Batch C-1489 | Specification |
|---|---|---|---|---|
| Purity (HPLC) | 99.6% | 99.1% | 99.8% | ≥ 99.0% |
| IC50 (Functional Assay) | 5.2 nM | 8.1 nM | 4.9 nM | 3.0 - 9.0 nM |
| Solubility (DMSO) | > 50 mg/mL | > 50 mg/mL | > 50 mg/mL | ≥ 50 mg/mL |
Step 2: Perform a side-by-side comparison. The most definitive test is to run the old and new batches concurrently in the same assay. This controls for variability in cells, reagents, and environmental conditions.
This protocol provides a standardized method to verify the potency of an this compound batch.
-
Cell Seeding: Plate human RPMI-8866 B-cells at a density of 5 x 104 cells/well in a 96-well plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Create a 10-point serial dilution series (e.g., 1:3) in assay medium.
-
Treatment: Add 10 µL of the diluted compound to the respective wells and incubate for 1 hour at 37°C.
-
Stimulation: Stimulate the cells with 20 ng/mL of recombinant human IL-4 to induce CD23 expression.
-
Incubation: Incubate the plate for 48 hours.
-
Readout: Measure CD23 expression levels using a fluorescently-labeled anti-CD23 antibody via flow cytometry or a cell-based ELISA.
-
Data Analysis: Normalize the data to positive (IL-4 only) and negative (no IL-4) controls. Plot the dose-response curve and calculate the IC50 value using a four-parameter logistic regression.
Issue 2: Poor Solubility or Precipitation
Q: My new batch of this compound is difficult to dissolve or precipitates out of solution. What should I do?
Solubility issues can often be resolved by optimizing the dissolution procedure.
Table 2: Solubility Profile of this compound
| Solvent | Concentration | Observation | Recommendation |
|---|---|---|---|
| DMSO | 50 mg/mL (105 mM) | Clear Solution | Recommended for stock solutions |
| Ethanol | 5 mg/mL (10.5 mM) | Slight Haze | Not recommended for primary stocks |
| PBS (pH 7.4) | < 0.1 mg/mL | Insoluble | Not suitable for aqueous stocks |
Follow these steps to ensure complete dissolution and stability of your stock solution.
-
Equilibration: Allow the vial of lyophilized this compound to warm to room temperature for 20-30 minutes before opening.
-
Solvent Addition: Add the required volume of high-purity, anhydrous DMSO to the vial to achieve the desired concentration (e.g., 10 mM).
-
Mechanical Agitation: Gently vortex the solution for 1-2 minutes.
-
Warming (Optional): If particulates remain, warm the solution in a 37°C water bath for 5-10 minutes.
-
Sonication (Optional): As an alternative to warming, sonicate the vial in a water bath for 5 minutes.
-
Verification: Visually inspect the solution against a dark background to ensure it is clear and free of particulates.
-
Storage: Aliquot the stock solution into low-binding tubes and store at -80°C.
Issue 3: Unexpected Cellular Phenotype or Off-Target Effects
While all batches are highly pure, minor impurities could theoretically contribute to off-target effects in sensitive systems. A logical process can help determine the cause.
Caption: Logic diagram for investigating unexpected biological effects.
If you have performed these troubleshooting steps and still suspect an issue with your batch of this compound, please contact our technical support team with your batch number, a description of the issue, and any supporting data.
References
AVP-13358 degradation and handling precautions
Disclaimer: Information on AVP-13358 is limited in publicly available literature. This guide is based on general principles for handling sensitive research compounds and may require adaptation based on specific experimental needs and forthcoming data.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical for maintaining the integrity of this compound.[1][2] For lyophilized powder, store at -20°C or below in a desiccated, dark environment.[2] Once reconstituted, aliquot solutions to minimize freeze-thaw cycles and store at ≤ -20°C.[1] Always refer to the product-specific Safety Data Sheet (SDS) for detailed storage instructions.[3][4]
Q2: I've noticed reduced activity of my this compound solution. What could be the cause?
A2: Reduced activity can stem from several factors:
-
Improper Storage: Exposure to room temperature, light, or moisture can degrade the compound.[2]
-
Multiple Freeze-Thaw Cycles: Repeated changes in temperature can compromise the stability of the reconstituted compound.[1]
-
Chemical Degradation: The compound may be susceptible to hydrolysis or oxidation, especially in aqueous solutions.[5][6]
-
Contamination: Ensure that all handling procedures are conducted in a sterile environment to prevent microbial or chemical contamination.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Standard laboratory PPE is essential. This includes a lab coat, chemical-resistant gloves, and safety goggles.[3][4] If working with the powdered form or creating aerosols, a respirator and proper ventilation, such as a chemical fume hood, are recommended to avoid inhalation.[3][4]
Degradation
Q4: What are the likely degradation pathways for a compound like this compound?
A4: While specific data for this compound is not available, common degradation pathways for small molecule drugs include:
-
Hydrolysis: Reaction with water, which can cleave esters, amides, and other susceptible functional groups.[5][6]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[5][6] This often involves the formation of free radicals.[5]
-
Photolysis: Degradation upon exposure to light, particularly UV light.[5][7]
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in color often indicates a chemical change and potential degradation. It is strongly advised not to use the solution for experiments where compound integrity is critical. The color change could be a result of oxidation or other degradation pathways.
Experimental Protocols
Q6: What is a general protocol for reconstituting lyophilized this compound?
A6:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Work in a sterile environment, such as a laminar flow hood.[1]
-
Add the recommended high-purity solvent (e.g., DMSO, sterile water) to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at ≤ -20°C.[1]
Quantitative Data Summary
Table 1: Hypothetical Stability of this compound in Different Solvents
| Solvent | Temperature | Purity after 24 hours (%) | Purity after 7 days (%) |
| DMSO | -20°C | 99.5 | 99.2 |
| DMSO | 4°C | 98.1 | 95.3 |
| PBS (pH 7.4) | 4°C | 96.5 | 88.1 |
| PBS (pH 7.4) | 25°C | 85.2 | 60.7 |
Table 2: Hypothetical Photostability of this compound
| Condition | Duration of Exposure | Remaining Compound (%) |
| Ambient Light | 8 hours | 92.4 |
| Direct Sunlight | 1 hour | 75.8 |
| Dark (Control) | 8 hours | 99.8 |
Experimental Protocols
Protocol: Assessing this compound Stability via HPLC
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation:
-
Dilute the stock solution to a final concentration of 100 µM in various test buffers (e.g., PBS pH 5.0, 7.4, 9.0).
-
Prepare parallel samples for different storage conditions (e.g., -20°C, 4°C, 25°C, ambient light, dark).
-
-
Time Points: Analyze samples at T=0, 2, 4, 8, 24, and 48 hours.
-
HPLC Analysis:
-
Inject 10 µL of each sample into a C18 reverse-phase column.
-
Use a gradient elution method with mobile phases of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).
-
Monitor the elution profile at a predetermined wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the peak area of the parent this compound compound at each time point.
-
Determine the percentage of remaining compound relative to the T=0 sample.
-
Visualizations
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. researchchemshub.com [researchchemshub.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. researchgate.net [researchgate.net]
AVP-13358 degradation and handling precautions
Disclaimer: Information on AVP-13358 is limited in publicly available literature. This guide is based on general principles for handling sensitive research compounds and may require adaptation based on specific experimental needs and forthcoming data.
Frequently Asked Questions (FAQs) & Troubleshooting
Compound Handling and Storage
Q1: How should I store this compound to ensure its stability?
A1: Proper storage is critical for maintaining the integrity of this compound.[1][2] For lyophilized powder, store at -20°C or below in a desiccated, dark environment.[2] Once reconstituted, aliquot solutions to minimize freeze-thaw cycles and store at ≤ -20°C.[1] Always refer to the product-specific Safety Data Sheet (SDS) for detailed storage instructions.[3][4]
Q2: I've noticed reduced activity of my this compound solution. What could be the cause?
A2: Reduced activity can stem from several factors:
-
Improper Storage: Exposure to room temperature, light, or moisture can degrade the compound.[2]
-
Multiple Freeze-Thaw Cycles: Repeated changes in temperature can compromise the stability of the reconstituted compound.[1]
-
Chemical Degradation: The compound may be susceptible to hydrolysis or oxidation, especially in aqueous solutions.[5][6]
-
Contamination: Ensure that all handling procedures are conducted in a sterile environment to prevent microbial or chemical contamination.[1]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Standard laboratory PPE is essential. This includes a lab coat, chemical-resistant gloves, and safety goggles.[3][4] If working with the powdered form or creating aerosols, a respirator and proper ventilation, such as a chemical fume hood, are recommended to avoid inhalation.[3][4]
Degradation
Q4: What are the likely degradation pathways for a compound like this compound?
A4: While specific data for this compound is not available, common degradation pathways for small molecule drugs include:
-
Hydrolysis: Reaction with water, which can cleave esters, amides, and other susceptible functional groups.[5][6]
-
Oxidation: Reaction with oxygen, which can be initiated by light, heat, or trace metals.[5][6] This often involves the formation of free radicals.[5]
-
Photolysis: Degradation upon exposure to light, particularly UV light.[5][7]
Q5: My this compound solution has changed color. Is it still usable?
A5: A change in color often indicates a chemical change and potential degradation. It is strongly advised not to use the solution for experiments where compound integrity is critical. The color change could be a result of oxidation or other degradation pathways.
Experimental Protocols
Q6: What is a general protocol for reconstituting lyophilized this compound?
A6:
-
Before opening, allow the vial of lyophilized this compound to equilibrate to room temperature.
-
Work in a sterile environment, such as a laminar flow hood.[1]
-
Add the recommended high-purity solvent (e.g., DMSO, sterile water) to the vial to achieve the desired stock concentration.
-
Gently vortex or sonicate to ensure the compound is fully dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at ≤ -20°C.[1]
Quantitative Data Summary
Table 1: Hypothetical Stability of this compound in Different Solvents
| Solvent | Temperature | Purity after 24 hours (%) | Purity after 7 days (%) |
| DMSO | -20°C | 99.5 | 99.2 |
| DMSO | 4°C | 98.1 | 95.3 |
| PBS (pH 7.4) | 4°C | 96.5 | 88.1 |
| PBS (pH 7.4) | 25°C | 85.2 | 60.7 |
Table 2: Hypothetical Photostability of this compound
| Condition | Duration of Exposure | Remaining Compound (%) |
| Ambient Light | 8 hours | 92.4 |
| Direct Sunlight | 1 hour | 75.8 |
| Dark (Control) | 8 hours | 99.8 |
Experimental Protocols
Protocol: Assessing this compound Stability via HPLC
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Sample Preparation:
-
Dilute the stock solution to a final concentration of 100 µM in various test buffers (e.g., PBS pH 5.0, 7.4, 9.0).
-
Prepare parallel samples for different storage conditions (e.g., -20°C, 4°C, 25°C, ambient light, dark).
-
-
Time Points: Analyze samples at T=0, 2, 4, 8, 24, and 48 hours.
-
HPLC Analysis:
-
Inject 10 µL of each sample into a C18 reverse-phase column.
-
Use a gradient elution method with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Monitor the elution profile at a predetermined wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Calculate the peak area of the parent this compound compound at each time point.
-
Determine the percentage of remaining compound relative to the T=0 sample.
-
Visualizations
References
- 1. maxedoutcompounds.com [maxedoutcompounds.com]
- 2. globalresearchchem.com [globalresearchchem.com]
- 3. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
- 4. researchchemshub.com [researchchemshub.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. researchgate.net [researchgate.net]
AVP-13358 experimental artifacts and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of AVP-13358.
Introduction to this compound
This compound is an experimental compound investigated for its role as an inhibitor of Immunoglobulin E (IgE) and an antagonist of the CD23 receptor.[1][2] It has been shown to suppress IgE-mediated immune responses by acting on T cells and inhibiting the production and release of key cytokines such as IL-4, IL-5, and IL-13.[1] Additionally, this compound and similar 2-phenylbenzimidazole compounds have been observed to affect the Golgi apparatus by displacing resident proteins.[2] The development of this compound has been discontinued.[2]
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo efficacy of this compound.
| Parameter | Species | Assay Type | IC50 Value | Reference |
| IgE Inhibition | BALB/c Mice | In vitro | 3 nM | [1] |
| IgE Inhibition | BALB/c Mice | In vivo | 8 nM | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active IgE inhibitor and a CD23 antagonist.[1][2] It directly targets T cells, leading to the inhibition of IL-4, IL-5, and IL-13 production and release.[1] It also affects the B cell IgE receptor (CD23) on human monocytes and the CD23 and IL-4 receptors on mouse B cells.[1]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not extensively documented, its impact on the Golgi apparatus is a key consideration.[2] Compounds of the 2-phenylbenzimidazole class, to which this compound belongs, can displace resident Golgi proteins, potentially leading to Golgi stress and affecting protein trafficking and glycosylation.[2] Researchers should design experiments to control for these potential effects.
Q3: In which research areas can this compound be utilized?
A3: this compound is relevant for research in allergic and inflammatory diseases due to its IgE inhibitory and cytokine-modulating properties.[1] Its effects on the Golgi apparatus also make it a tool for studying Golgi function, protein trafficking, and cellular stress responses. Some studies have explored the potential of similar compounds in cancer and virology research.[2]
Q4: What is the recommended solvent for dissolving this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to use a final DMSO concentration that is non-toxic to the cells being studied (usually ≤ 0.1%). A vehicle control (DMSO alone) should always be included in experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound and provides guidance on how to avoid or resolve them.
Issue 1: Inconsistent or No Inhibition of Cytokine Production
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration: The concentration of this compound may be too low to elicit an inhibitory effect or too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with a range of concentrations around the reported IC50 values (e.g., 1 nM to 1 µM). |
| Cell Viability Issues: High concentrations of this compound or the solvent (DMSO) may be causing cell death, leading to a reduction in cytokine levels that is not due to specific inhibition. | Always perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your cytokine assay. Ensure the final DMSO concentration is not affecting cell health. |
| Assay Sensitivity: The cytokine assay being used (e.g., ELISA, Luminex) may not be sensitive enough to detect subtle changes in cytokine levels. | Validate the sensitivity of your cytokine assay. Consider using a more sensitive method if necessary. Run positive and negative controls to ensure the assay is performing correctly. |
| Timing of Treatment and Stimulation: The timing of this compound treatment relative to cell stimulation is critical for observing an inhibitory effect. | Optimize the pre-incubation time with this compound before adding the stimulus. A typical pre-incubation time is 1-2 hours, but this may need to be adjusted for your specific experimental setup. |
Issue 2: Observing Unexpected Cellular Morphology Changes (Potential Golgi Disruption)
| Potential Cause | Recommended Solution |
| Golgi Apparatus Disruption: this compound and similar compounds can displace Golgi resident proteins, leading to alterations in Golgi structure.[2] | 1. Visualize the Golgi: Use immunofluorescence staining for Golgi markers (e.g., GM130, Giantin) to assess Golgi morphology in treated versus control cells. 2. Functional Assay: Perform a functional assay for the secretory pathway, such as a secreted protein reporter assay (e.g., secreted alkaline phosphatase - SEAP). 3. Positive Control: Include a known Golgi-disrupting agent, such as Brefeldin A, as a positive control to compare the effects.[3][4][5] |
| General Cytotoxicity: The observed morphological changes may be a general indicator of cell stress or apoptosis rather than a specific effect on the Golgi. | Perform assays to detect markers of cellular stress (e.g., heat shock proteins) and apoptosis (e.g., caspase activation, TUNEL staining). |
| Fixation/Staining Artifacts: Improper cell fixation or staining techniques can lead to misleading morphological observations. | Optimize your immunofluorescence protocol. Use appropriate fixation methods (e.g., paraformaldehyde followed by permeabilization) and high-quality antibodies. |
Experimental Protocols & Methodologies
Key Experiment 1: In Vitro Cytokine Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the production of IL-4, IL-5, and IL-13 from stimulated T cells.
Methodology:
-
Cell Culture: Culture a relevant T cell line (e.g., Jurkat) or primary T cells in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Prepare serial dilutions of this compound in culture media. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the levels of IL-4, IL-5, and IL-13 in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Key Experiment 2: Assessment of Golgi Apparatus Integrity
Objective: To evaluate the potential effects of this compound on the structure of the Golgi apparatus.
Methodology:
-
Cell Culture and Treatment: Culture an adherent cell line (e.g., HeLa, A549) on glass coverslips. Treat the cells with this compound at the desired concentration, a vehicle control (DMSO), and a positive control for Golgi disruption (e.g., 5 µg/mL Brefeldin A) for a defined period (e.g., 6, 12, 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunofluorescence Staining:
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a Golgi marker (e.g., rabbit anti-GM130) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
-
Analysis: Visually inspect and quantify any changes in Golgi morphology (e.g., fragmentation, dispersal) in the this compound-treated cells compared to the controls.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound in inhibiting the allergic cascade.
Caption: Experimental workflow for assessing Golgi apparatus integrity after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Brefeldin A (BFA) disrupts the organization of the microtubule and the actin cytoskeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
AVP-13358 experimental artifacts and how to avoid them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the experimental use of AVP-13358.
Introduction to this compound
This compound is an experimental compound investigated for its role as an inhibitor of Immunoglobulin E (IgE) and an antagonist of the CD23 receptor.[1][2] It has been shown to suppress IgE-mediated immune responses by acting on T cells and inhibiting the production and release of key cytokines such as IL-4, IL-5, and IL-13.[1] Additionally, this compound and similar 2-phenylbenzimidazole (B57529) compounds have been observed to affect the Golgi apparatus by displacing resident proteins.[2] The development of this compound has been discontinued.[2]
Quantitative Data Summary
The following table summarizes the reported in vitro and in vivo efficacy of this compound.
| Parameter | Species | Assay Type | IC50 Value | Reference |
| IgE Inhibition | BALB/c Mice | In vitro | 3 nM | [1] |
| IgE Inhibition | BALB/c Mice | In vivo | 8 nM | [1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an orally active IgE inhibitor and a CD23 antagonist.[1][2] It directly targets T cells, leading to the inhibition of IL-4, IL-5, and IL-13 production and release.[1] It also affects the B cell IgE receptor (CD23) on human monocytes and the CD23 and IL-4 receptors on mouse B cells.[1]
Q2: What are the potential off-target effects of this compound?
A2: While specific off-target effects for this compound are not extensively documented, its impact on the Golgi apparatus is a key consideration.[2] Compounds of the 2-phenylbenzimidazole class, to which this compound belongs, can displace resident Golgi proteins, potentially leading to Golgi stress and affecting protein trafficking and glycosylation.[2] Researchers should design experiments to control for these potential effects.
Q3: In which research areas can this compound be utilized?
A3: this compound is relevant for research in allergic and inflammatory diseases due to its IgE inhibitory and cytokine-modulating properties.[1] Its effects on the Golgi apparatus also make it a tool for studying Golgi function, protein trafficking, and cellular stress responses. Some studies have explored the potential of similar compounds in cancer and virology research.[2]
Q4: What is the recommended solvent for dissolving this compound?
A4: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to use a final DMSO concentration that is non-toxic to the cells being studied (usually ≤ 0.1%). A vehicle control (DMSO alone) should always be included in experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound and provides guidance on how to avoid or resolve them.
Issue 1: Inconsistent or No Inhibition of Cytokine Production
| Potential Cause | Recommended Solution |
| Incorrect Drug Concentration: The concentration of this compound may be too low to elicit an inhibitory effect or too high, leading to cytotoxicity. | Perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions. Start with a range of concentrations around the reported IC50 values (e.g., 1 nM to 1 µM). |
| Cell Viability Issues: High concentrations of this compound or the solvent (DMSO) may be causing cell death, leading to a reduction in cytokine levels that is not due to specific inhibition. | Always perform a cell viability assay (e.g., MTT, Trypan Blue exclusion) in parallel with your cytokine assay. Ensure the final DMSO concentration is not affecting cell health. |
| Assay Sensitivity: The cytokine assay being used (e.g., ELISA, Luminex) may not be sensitive enough to detect subtle changes in cytokine levels. | Validate the sensitivity of your cytokine assay. Consider using a more sensitive method if necessary. Run positive and negative controls to ensure the assay is performing correctly. |
| Timing of Treatment and Stimulation: The timing of this compound treatment relative to cell stimulation is critical for observing an inhibitory effect. | Optimize the pre-incubation time with this compound before adding the stimulus. A typical pre-incubation time is 1-2 hours, but this may need to be adjusted for your specific experimental setup. |
Issue 2: Observing Unexpected Cellular Morphology Changes (Potential Golgi Disruption)
| Potential Cause | Recommended Solution |
| Golgi Apparatus Disruption: this compound and similar compounds can displace Golgi resident proteins, leading to alterations in Golgi structure.[2] | 1. Visualize the Golgi: Use immunofluorescence staining for Golgi markers (e.g., GM130, Giantin) to assess Golgi morphology in treated versus control cells. 2. Functional Assay: Perform a functional assay for the secretory pathway, such as a secreted protein reporter assay (e.g., secreted alkaline phosphatase - SEAP). 3. Positive Control: Include a known Golgi-disrupting agent, such as Brefeldin A, as a positive control to compare the effects.[3][4][5] |
| General Cytotoxicity: The observed morphological changes may be a general indicator of cell stress or apoptosis rather than a specific effect on the Golgi. | Perform assays to detect markers of cellular stress (e.g., heat shock proteins) and apoptosis (e.g., caspase activation, TUNEL staining). |
| Fixation/Staining Artifacts: Improper cell fixation or staining techniques can lead to misleading morphological observations. | Optimize your immunofluorescence protocol. Use appropriate fixation methods (e.g., paraformaldehyde followed by permeabilization) and high-quality antibodies. |
Experimental Protocols & Methodologies
Key Experiment 1: In Vitro Cytokine Inhibition Assay
Objective: To determine the inhibitory effect of this compound on the production of IL-4, IL-5, and IL-13 from stimulated T cells.
Methodology:
-
Cell Culture: Culture a relevant T cell line (e.g., Jurkat) or primary T cells in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Prepare serial dilutions of this compound in culture media. Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO) for 1-2 hours at 37°C.
-
Cell Stimulation: Stimulate the cells with an appropriate stimulus to induce cytokine production (e.g., PMA and ionomycin, or anti-CD3/CD28 antibodies).
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell-free supernatant.
-
Cytokine Measurement: Quantify the levels of IL-4, IL-5, and IL-13 in the supernatant using a multiplex immunoassay (e.g., Luminex) or individual ELISAs.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC50 value.
Key Experiment 2: Assessment of Golgi Apparatus Integrity
Objective: To evaluate the potential effects of this compound on the structure of the Golgi apparatus.
Methodology:
-
Cell Culture and Treatment: Culture an adherent cell line (e.g., HeLa, A549) on glass coverslips. Treat the cells with this compound at the desired concentration, a vehicle control (DMSO), and a positive control for Golgi disruption (e.g., 5 µg/mL Brefeldin A) for a defined period (e.g., 6, 12, 24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Immunofluorescence Staining:
-
Block with a suitable blocking buffer (e.g., 3% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a Golgi marker (e.g., rabbit anti-GM130) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy: Mount the coverslips on microscope slides and acquire images using a fluorescence or confocal microscope.
-
Analysis: Visually inspect and quantify any changes in Golgi morphology (e.g., fragmentation, dispersal) in the this compound-treated cells compared to the controls.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Mechanism of action of this compound in inhibiting the allergic cascade.
Caption: Experimental workflow for assessing Golgi apparatus integrity after this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Brefeldin A (BFA) disrupts the organization of the microtubule and the actin cytoskeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. invivogen.com [invivogen.com]
- 5. researchgate.net [researchgate.net]
optimizing AVP-13358 incubation time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments with AVP-13358.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell-based assays?
The optimal incubation time for this compound can vary depending on the cell type, the concentration of this compound used, and the specific endpoint being measured. We recommend starting with a time-course experiment to determine the ideal incubation period for your specific experimental conditions. A typical starting point is to test a range of 6, 12, 24, and 48 hours.
Q2: I am not observing the expected inhibitory effect of this compound on my target protein. What could be the issue?
Several factors could contribute to a lack of inhibitory effect. Consider the following:
-
Incubation Time: The incubation time may be too short for this compound to exert its full effect. Try extending the incubation period.
-
Compound Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Cell Density: High cell density can sometimes reduce the apparent potency of a compound. Ensure you are using a consistent and appropriate cell seeding density.
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity.
Q3: I am observing significant cytotoxicity in my experiments with this compound, even at low concentrations. What can I do?
If you are observing unexpected cytotoxicity, consider the following troubleshooting steps:
-
Reduce Incubation Time: Prolonged exposure to this compound may lead to off-target effects and cytotoxicity. A shorter incubation time may be sufficient to observe the desired on-target effect while minimizing toxicity.
-
Optimize Concentration: Perform a careful dose-response analysis to identify a concentration that provides the desired biological effect without causing excessive cell death.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound. Consider using a different cell line if possible.
Troubleshooting Guides
Guide 1: Optimizing this compound Incubation Time
This guide provides a systematic approach to determining the optimal incubation time for this compound in your experiments.
Objective: To identify the incubation time that yields the most robust and reproducible results.
Workflow:
Caption: Workflow for optimizing this compound incubation time.
Data Interpretation:
The ideal incubation time will be the point at which the desired effect of this compound has reached a plateau, and before significant cytotoxicity is observed.
Guide 2: Troubleshooting Inconsistent Results
Inconsistent results can be frustrating. This guide helps you identify potential sources of variability in your experiments with this compound.
Decision Tree:
Caption: Decision tree for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound using a Cell Viability Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 6, 12, 24, and 48 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each time point.
-
Plot the cell viability as a function of this compound concentration for each incubation time.
-
Calculate the IC50 value for each time point.
-
Data Summary:
| Incubation Time (hours) | IC50 of this compound (nM) |
| 6 | 785 |
| 12 | 450 |
| 24 | 210 |
| 48 | 225 |
Signaling Pathway
This compound is a potent and selective inhibitor of the MEK1/2 kinases in the RAS-ERK signaling pathway.
Caption: this compound inhibits the RAS-ERK pathway by targeting MEK1/2.
optimizing AVP-13358 incubation time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments with AVP-13358.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for this compound in cell-based assays?
The optimal incubation time for this compound can vary depending on the cell type, the concentration of this compound used, and the specific endpoint being measured. We recommend starting with a time-course experiment to determine the ideal incubation period for your specific experimental conditions. A typical starting point is to test a range of 6, 12, 24, and 48 hours.
Q2: I am not observing the expected inhibitory effect of this compound on my target protein. What could be the issue?
Several factors could contribute to a lack of inhibitory effect. Consider the following:
-
Incubation Time: The incubation time may be too short for this compound to exert its full effect. Try extending the incubation period.
-
Compound Concentration: The concentration of this compound may be too low. We recommend performing a dose-response experiment to determine the optimal concentration.
-
Cell Density: High cell density can sometimes reduce the apparent potency of a compound. Ensure you are using a consistent and appropriate cell seeding density.
-
Compound Stability: Ensure that this compound is properly stored and handled to maintain its activity.
Q3: I am observing significant cytotoxicity in my experiments with this compound, even at low concentrations. What can I do?
If you are observing unexpected cytotoxicity, consider the following troubleshooting steps:
-
Reduce Incubation Time: Prolonged exposure to this compound may lead to off-target effects and cytotoxicity. A shorter incubation time may be sufficient to observe the desired on-target effect while minimizing toxicity.
-
Optimize Concentration: Perform a careful dose-response analysis to identify a concentration that provides the desired biological effect without causing excessive cell death.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound. Consider using a different cell line if possible.
Troubleshooting Guides
Guide 1: Optimizing this compound Incubation Time
This guide provides a systematic approach to determining the optimal incubation time for this compound in your experiments.
Objective: To identify the incubation time that yields the most robust and reproducible results.
Workflow:
Caption: Workflow for optimizing this compound incubation time.
Data Interpretation:
The ideal incubation time will be the point at which the desired effect of this compound has reached a plateau, and before significant cytotoxicity is observed.
Guide 2: Troubleshooting Inconsistent Results
Inconsistent results can be frustrating. This guide helps you identify potential sources of variability in your experiments with this compound.
Decision Tree:
Caption: Decision tree for troubleshooting inconsistent results.
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time for this compound using a Cell Viability Assay
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear-bottom white plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count your cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the 96-well plate and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
-
Incubation:
-
Incubate the plates for different time points (e.g., 6, 12, 24, and 48 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Cell Viability Measurement:
-
At each time point, remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control for each time point.
-
Plot the cell viability as a function of this compound concentration for each incubation time.
-
Calculate the IC50 value for each time point.
-
Data Summary:
| Incubation Time (hours) | IC50 of this compound (nM) |
| 6 | 785 |
| 12 | 450 |
| 24 | 210 |
| 48 | 225 |
Signaling Pathway
This compound is a potent and selective inhibitor of the MEK1/2 kinases in the RAS-ERK signaling pathway.
Caption: this compound inhibits the RAS-ERK pathway by targeting MEK1/2.
Validation & Comparative
A Comparative Analysis of AVP-13358 and Omalizumab in IgE Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for IgE-mediated allergic diseases, two distinct strategies have emerged: the direct sequestration of circulating IgE and the modulation of IgE production and receptor interaction. This guide provides a detailed comparison of AVP-13358, a discontinued (B1498344) small molecule inhibitor, and omalizumab, a clinically successful monoclonal antibody, highlighting their contrasting mechanisms of action and developmental trajectories.
Overview of this compound and Omalizumab
Omalizumab (Xolair®) is a humanized monoclonal antibody that has become a cornerstone in the management of moderate-to-severe persistent allergic asthma and chronic spontaneous urticaria.[1][2] It functions by binding to the Cε3 domain of free serum IgE, the same site that interacts with the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[3][4] This action prevents IgE from arming these effector cells, thereby inhibiting the downstream allergic cascade.[3][4][5]
This compound was a small molecule drug candidate developed by Avanir Pharmaceuticals.[6] Its development has been discontinued, and it did not progress to late-stage clinical trials.[6] Unlike omalizumab's direct IgE sequestration, this compound was designed as an orally active IgE inhibitor that also targets CD23 (the low-affinity IgE receptor).[6][7] Its mechanism was proposed to involve the inhibition of IgE production and the modulation of immune cell responses.[7]
Quantitative Data Comparison
Due to the discontinued status of this compound, publicly available, head-to-head comparative data with omalizumab is nonexistent. The following table summarizes their key characteristics based on available information.
| Feature | This compound | Omalizumab |
| Drug Type | Small molecule | Humanized monoclonal antibody (IgG1) |
| Target(s) | IgE, CD23, IL-4, IL-5, IL-13 production | Free serum Immunoglobulin E (IgE) |
| Mechanism of Action | Inhibits IgE-mediated immune responses, acts on T cells to inhibit cytokine production, and targets the B cell IgE receptor (CD23).[7] | Binds to the Fc region of free IgE, preventing its interaction with the high-affinity FcεRI receptor on mast cells and basophils.[3][4] |
| Administration | Oral[7] | Subcutaneous injection[8] |
| Developmental Status | Discontinued[6] | Approved and marketed |
| Preclinical Efficacy (IC50) | In vitro (BALB/c mice): 3 nM for IgE inhibition. In vivo (BALB/c mice): 8 nM for IgE inhibition.[7] | Not directly comparable due to different drug class and mechanism. Binding affinity (KD) to IgE is in the picomolar range. |
Mechanisms of IgE Inhibition: A Tale of Two Strategies
The fundamental difference between this compound and omalizumab lies in their therapeutic approach to attenuating the IgE-mediated allergic response.
Omalizumab: Direct Neutralization of Circulating IgE
Omalizumab's mechanism is direct and well-characterized. By binding to free IgE, it forms biologically inactive complexes that are cleared from circulation.[3] This has two major consequences:
-
Reduced Mast Cell and Basophil Sensitization: With lower levels of free IgE, there is a significant downregulation of FcεRI receptors on the surface of mast cells and basophils, rendering them less sensitive to allergen-induced degranulation.[2][4]
-
Interruption of the Allergic Cascade: By preventing the cross-linking of FcεRI-bound IgE by allergens, omalizumab blocks the release of inflammatory mediators such as histamine, leukotrienes, and cytokines.[4][5]
This compound: A Multi-pronged Immunomodulatory Approach
This compound was designed to intervene at multiple points in the IgE pathway:
-
Inhibition of IgE Production: By targeting CD23, a key receptor involved in the regulation of IgE synthesis by B cells, this compound aimed to reduce the overall production of IgE.
-
Inhibition of Pro-allergic Cytokines: The compound was shown to act on T cells to inhibit the production and release of IL-4, IL-5, and IL-13.[7] These cytokines are crucial for the class-switching of B cells to produce IgE (IL-4 and IL-13) and for the activation and recruitment of eosinophils (IL-5).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct points of intervention of this compound and omalizumab within the IgE-mediated allergic response pathway.
Experimental Protocols
While specific clinical trial protocols for this compound are not publicly available due to its discontinued development, the following are general experimental methodologies used to evaluate the efficacy of IgE inhibitors.
In Vitro Assays:
-
ELISA for IgE Production:
-
Objective: To measure the inhibition of IgE production from B cells.
-
Method: Human peripheral blood mononuclear cells (PBMCs) or purified B cells are cultured in the presence of IL-4 and anti-CD40 to stimulate IgE class-switching. The test compound (e.g., this compound) is added at various concentrations. After a defined incubation period (e.g., 7-10 days), the supernatant is collected, and the concentration of IgE is quantified using a standard sandwich ELISA.
-
-
Basophil Activation Test (BAT):
-
Objective: To assess the ability of a compound to inhibit allergen-induced degranulation of basophils.
-
Method: Whole blood or isolated basophils from allergic donors are pre-incubated with the test compound or a control. The cells are then challenged with a specific allergen. Basophil activation is measured by flow cytometry, quantifying the upregulation of surface markers such as CD63 or CD203c. For a compound like omalizumab, this would be preceded by incubation to allow for IgE neutralization.
-
In Vivo Models:
-
Passive Cutaneous Anaphylaxis (PCA) in Mice:
-
Objective: To evaluate the in vivo efficacy of an IgE inhibitor in preventing an immediate hypersensitivity reaction.
-
Method: Mice are passively sensitized by an intradermal injection of anti-DNP IgE. After 24 hours, the test compound is administered (e.g., orally for this compound or subcutaneously for an antibody). Subsequently, the mice are challenged intravenously with DNP-HSA (dinitrophenyl-human serum albumin) along with Evans blue dye. The extent of the allergic reaction is quantified by measuring the amount of dye extravasation at the injection site.
-
Conclusion
This compound and omalizumab represent two distinct pharmacological approaches to the inhibition of the IgE pathway. Omalizumab has proven to be a highly effective and safe therapeutic agent by directly targeting and neutralizing circulating IgE. Its success has validated the central role of IgE in allergic diseases. In contrast, this compound, a small molecule with a multi-targeted immunomodulatory mechanism, did not advance through clinical development. While the reasons for its discontinuation are not public, the challenges of developing small molecule inhibitors with high specificity and a favorable safety profile for chronic immunological conditions are well-recognized. The comparison of these two agents underscores the different strategies employed in the ongoing effort to develop novel and effective treatments for allergic and inflammatory diseases.
References
- 1. Omalizumab: efficacy in allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action that contribute to efficacy of omalizumab in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Omalizumab? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
A Comparative Analysis of AVP-13358 and Omalizumab in IgE Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapeutic interventions for IgE-mediated allergic diseases, two distinct strategies have emerged: the direct sequestration of circulating IgE and the modulation of IgE production and receptor interaction. This guide provides a detailed comparison of AVP-13358, a discontinued small molecule inhibitor, and omalizumab, a clinically successful monoclonal antibody, highlighting their contrasting mechanisms of action and developmental trajectories.
Overview of this compound and Omalizumab
Omalizumab (Xolair®) is a humanized monoclonal antibody that has become a cornerstone in the management of moderate-to-severe persistent allergic asthma and chronic spontaneous urticaria.[1][2] It functions by binding to the Cε3 domain of free serum IgE, the same site that interacts with the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[3][4] This action prevents IgE from arming these effector cells, thereby inhibiting the downstream allergic cascade.[3][4][5]
This compound was a small molecule drug candidate developed by Avanir Pharmaceuticals.[6] Its development has been discontinued, and it did not progress to late-stage clinical trials.[6] Unlike omalizumab's direct IgE sequestration, this compound was designed as an orally active IgE inhibitor that also targets CD23 (the low-affinity IgE receptor).[6][7] Its mechanism was proposed to involve the inhibition of IgE production and the modulation of immune cell responses.[7]
Quantitative Data Comparison
Due to the discontinued status of this compound, publicly available, head-to-head comparative data with omalizumab is nonexistent. The following table summarizes their key characteristics based on available information.
| Feature | This compound | Omalizumab |
| Drug Type | Small molecule | Humanized monoclonal antibody (IgG1) |
| Target(s) | IgE, CD23, IL-4, IL-5, IL-13 production | Free serum Immunoglobulin E (IgE) |
| Mechanism of Action | Inhibits IgE-mediated immune responses, acts on T cells to inhibit cytokine production, and targets the B cell IgE receptor (CD23).[7] | Binds to the Fc region of free IgE, preventing its interaction with the high-affinity FcεRI receptor on mast cells and basophils.[3][4] |
| Administration | Oral[7] | Subcutaneous injection[8] |
| Developmental Status | Discontinued[6] | Approved and marketed |
| Preclinical Efficacy (IC50) | In vitro (BALB/c mice): 3 nM for IgE inhibition. In vivo (BALB/c mice): 8 nM for IgE inhibition.[7] | Not directly comparable due to different drug class and mechanism. Binding affinity (KD) to IgE is in the picomolar range. |
Mechanisms of IgE Inhibition: A Tale of Two Strategies
The fundamental difference between this compound and omalizumab lies in their therapeutic approach to attenuating the IgE-mediated allergic response.
Omalizumab: Direct Neutralization of Circulating IgE
Omalizumab's mechanism is direct and well-characterized. By binding to free IgE, it forms biologically inactive complexes that are cleared from circulation.[3] This has two major consequences:
-
Reduced Mast Cell and Basophil Sensitization: With lower levels of free IgE, there is a significant downregulation of FcεRI receptors on the surface of mast cells and basophils, rendering them less sensitive to allergen-induced degranulation.[2][4]
-
Interruption of the Allergic Cascade: By preventing the cross-linking of FcεRI-bound IgE by allergens, omalizumab blocks the release of inflammatory mediators such as histamine, leukotrienes, and cytokines.[4][5]
This compound: A Multi-pronged Immunomodulatory Approach
This compound was designed to intervene at multiple points in the IgE pathway:
-
Inhibition of IgE Production: By targeting CD23, a key receptor involved in the regulation of IgE synthesis by B cells, this compound aimed to reduce the overall production of IgE.
-
Inhibition of Pro-allergic Cytokines: The compound was shown to act on T cells to inhibit the production and release of IL-4, IL-5, and IL-13.[7] These cytokines are crucial for the class-switching of B cells to produce IgE (IL-4 and IL-13) and for the activation and recruitment of eosinophils (IL-5).
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the distinct points of intervention of this compound and omalizumab within the IgE-mediated allergic response pathway.
Experimental Protocols
While specific clinical trial protocols for this compound are not publicly available due to its discontinued development, the following are general experimental methodologies used to evaluate the efficacy of IgE inhibitors.
In Vitro Assays:
-
ELISA for IgE Production:
-
Objective: To measure the inhibition of IgE production from B cells.
-
Method: Human peripheral blood mononuclear cells (PBMCs) or purified B cells are cultured in the presence of IL-4 and anti-CD40 to stimulate IgE class-switching. The test compound (e.g., this compound) is added at various concentrations. After a defined incubation period (e.g., 7-10 days), the supernatant is collected, and the concentration of IgE is quantified using a standard sandwich ELISA.
-
-
Basophil Activation Test (BAT):
-
Objective: To assess the ability of a compound to inhibit allergen-induced degranulation of basophils.
-
Method: Whole blood or isolated basophils from allergic donors are pre-incubated with the test compound or a control. The cells are then challenged with a specific allergen. Basophil activation is measured by flow cytometry, quantifying the upregulation of surface markers such as CD63 or CD203c. For a compound like omalizumab, this would be preceded by incubation to allow for IgE neutralization.
-
In Vivo Models:
-
Passive Cutaneous Anaphylaxis (PCA) in Mice:
-
Objective: To evaluate the in vivo efficacy of an IgE inhibitor in preventing an immediate hypersensitivity reaction.
-
Method: Mice are passively sensitized by an intradermal injection of anti-DNP IgE. After 24 hours, the test compound is administered (e.g., orally for this compound or subcutaneously for an antibody). Subsequently, the mice are challenged intravenously with DNP-HSA (dinitrophenyl-human serum albumin) along with Evans blue dye. The extent of the allergic reaction is quantified by measuring the amount of dye extravasation at the injection site.
-
Conclusion
This compound and omalizumab represent two distinct pharmacological approaches to the inhibition of the IgE pathway. Omalizumab has proven to be a highly effective and safe therapeutic agent by directly targeting and neutralizing circulating IgE. Its success has validated the central role of IgE in allergic diseases. In contrast, this compound, a small molecule with a multi-targeted immunomodulatory mechanism, did not advance through clinical development. While the reasons for its discontinuation are not public, the challenges of developing small molecule inhibitors with high specificity and a favorable safety profile for chronic immunological conditions are well-recognized. The comparison of these two agents underscores the different strategies employed in the ongoing effort to develop novel and effective treatments for allergic and inflammatory diseases.
References
- 1. Omalizumab: efficacy in allergic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of action that contribute to efficacy of omalizumab in chronic spontaneous urticaria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Omalizumab? [synapse.patsnap.com]
- 5. drugs.com [drugs.com]
- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. youtube.com [youtube.com]
A Comparative Guide to AVP-13358 and Ligelizumab for Immunoglobulin E (IgE)-Mediated Conditions
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of AVP-13358 and ligelizumab, two monoclonal antibodies targeting Immunoglobulin E (IgE). While both compounds were investigated for their potential in treating IgE-mediated allergic diseases, their developmental paths have diverged significantly, impacting the available comparative data.
Ligelizumab, developed by Novartis, has undergone extensive clinical evaluation, particularly for Chronic Spontaneous Urticaria (CSU), with a wealth of efficacy and safety data from Phase III trials. In contrast, this compound, initially developed by Avanir Pharmaceuticals, is an earlier-stage compound with limited publicly available data, and its development has been discontinued (B1498344). This guide will present the detailed clinical findings for ligelizumab and the available preclinical information for this compound, offering a comparison primarily based on their mechanisms of action and developmental status.
Mechanism of Action
Both this compound and ligelizumab are designed to inhibit the activity of IgE, a key driver of allergic inflammation. However, they are reported to have distinct, albeit related, mechanisms of action.
This compound is described as an orally active IgE inhibitor that also targets the B-cell IgE receptor, CD23. Preclinical studies have shown that this compound directly acts on T cells, inhibiting the production and release of key allergic-response cytokines such as IL-4, IL-5, and IL-13. Furthermore, it targets CD23 on human monocytes and both CD23 and IL-4 receptors on mouse B cells. This suggests a multi-faceted approach to dampening the allergic cascade.
Ligelizumab is a humanized monoclonal antibody that binds to the Cε3 domain of IgE. This binding prevents IgE from interacting with its high-affinity receptor, FcεRI, on mast cells and basophils, thereby inhibiting the release of histamine (B1213489) and other inflammatory mediators. While its primary mechanism is similar to the established anti-IgE therapy omalizumab, ligelizumab is considered a next-generation antibody with a potentially higher affinity for IgE.
Signaling Pathway
Caption: IgE signaling pathway and targets of this compound and ligelizumab.
Efficacy Comparison
A direct head-to-head comparison of the clinical efficacy of this compound and ligelizumab is not possible due to the lack of clinical trial data for this compound. The development of this compound was discontinued, and as such, it has not progressed to late-stage clinical trials.
This compound: Preclinical Efficacy
The available data for this compound is limited to preclinical studies. In BALB/c mice, this compound demonstrated potent inhibition of IgE-mediated immune responses, with IC50 values of 8 nM in vivo and 3 nM in vitro.[1] These early findings suggested potential for the treatment of allergic conditions.
Ligelizumab: Clinical Efficacy in Chronic Spontaneous Urticaria (CSU)
Ligelizumab has been extensively studied in Phase III clinical trials, specifically the PEARL 1 and PEARL 2 studies, for the treatment of CSU in patients with an inadequate response to H1-antihistamines.[2][3]
Table 1: Summary of Ligelizumab Efficacy in PEARL 1 & 2 Trials at Week 12
| Outcome Measure | Ligelizumab 72 mg | Ligelizumab 120 mg | Omalizumab 300 mg | Placebo |
| Mean Change from Baseline in UAS7 (PEARL 1) | -8.0 | -8.0 | -8.7 | -0.7 |
| Mean Change from Baseline in UAS7 (PEARL 2) | -10.0 | -11.1 | -10.4 | -0.7 |
UAS7 (Weekly Urticaria Activity Score) is a patient-reported outcome that assesses the severity of itch and hives on a scale of 0-42. A lower score indicates less disease activity.[1][2]
The PEARL studies demonstrated that both doses of ligelizumab were statistically superior to placebo in reducing urticaria activity at week 12.[2][3] However, the studies did not show superiority of ligelizumab over the active comparator, omalizumab.[2][3]
Experimental Protocols
Ligelizumab: PEARL 1 and PEARL 2 Study Design
The PEARL 1 and PEARL 2 trials were identically designed, randomized, double-blind, active- and placebo-controlled, parallel-group Phase III studies.[2][3][4]
-
Participants: Adult and adolescent patients (≥12 years of age) with a diagnosis of CSU for at least 6 months who remained symptomatic despite treatment with H1-antihistamines.[2][5]
-
Intervention: Patients were randomized in a 3:3:3:1 ratio to receive subcutaneous injections of:
-
Ligelizumab 72 mg
-
Ligelizumab 120 mg
-
Omalizumab 300 mg
-
Placebo
-
-
Treatment Duration: 52 weeks, with treatment administered every 4 weeks.[2][3] Patients initially randomized to placebo were switched to ligelizumab 120 mg at week 24.[1][3]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Weekly Urticaria Activity Score (UAS7) at Week 12.[1][2][3]
Experimental Workflow: PEARL 1 & 2 Clinical Trials
Caption: Diagram of the PEARL 1 and 2 clinical trial workflow.
Conclusion
References
- 1. hcplive.com [hcplive.com]
- 2. Efficacy and safety of ligelizumab in adults and adolescents with chronic spontaneous urticaria: results of two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novartis.com [novartis.com]
- 4. novartis.com [novartis.com]
- 5. trial.medpath.com [trial.medpath.com]
A Comparative Guide to AVP-13358 and Ligelizumab for Immunoglobulin E (IgE)-Mediated Conditions
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of AVP-13358 and ligelizumab, two monoclonal antibodies targeting Immunoglobulin E (IgE). While both compounds were investigated for their potential in treating IgE-mediated allergic diseases, their developmental paths have diverged significantly, impacting the available comparative data.
Ligelizumab, developed by Novartis, has undergone extensive clinical evaluation, particularly for Chronic Spontaneous Urticaria (CSU), with a wealth of efficacy and safety data from Phase III trials. In contrast, this compound, initially developed by Avanir Pharmaceuticals, is an earlier-stage compound with limited publicly available data, and its development has been discontinued. This guide will present the detailed clinical findings for ligelizumab and the available preclinical information for this compound, offering a comparison primarily based on their mechanisms of action and developmental status.
Mechanism of Action
Both this compound and ligelizumab are designed to inhibit the activity of IgE, a key driver of allergic inflammation. However, they are reported to have distinct, albeit related, mechanisms of action.
This compound is described as an orally active IgE inhibitor that also targets the B-cell IgE receptor, CD23. Preclinical studies have shown that this compound directly acts on T cells, inhibiting the production and release of key allergic-response cytokines such as IL-4, IL-5, and IL-13. Furthermore, it targets CD23 on human monocytes and both CD23 and IL-4 receptors on mouse B cells. This suggests a multi-faceted approach to dampening the allergic cascade.
Ligelizumab is a humanized monoclonal antibody that binds to the Cε3 domain of IgE. This binding prevents IgE from interacting with its high-affinity receptor, FcεRI, on mast cells and basophils, thereby inhibiting the release of histamine and other inflammatory mediators. While its primary mechanism is similar to the established anti-IgE therapy omalizumab, ligelizumab is considered a next-generation antibody with a potentially higher affinity for IgE.
Signaling Pathway
Caption: IgE signaling pathway and targets of this compound and ligelizumab.
Efficacy Comparison
A direct head-to-head comparison of the clinical efficacy of this compound and ligelizumab is not possible due to the lack of clinical trial data for this compound. The development of this compound was discontinued, and as such, it has not progressed to late-stage clinical trials.
This compound: Preclinical Efficacy
The available data for this compound is limited to preclinical studies. In BALB/c mice, this compound demonstrated potent inhibition of IgE-mediated immune responses, with IC50 values of 8 nM in vivo and 3 nM in vitro.[1] These early findings suggested potential for the treatment of allergic conditions.
Ligelizumab: Clinical Efficacy in Chronic Spontaneous Urticaria (CSU)
Ligelizumab has been extensively studied in Phase III clinical trials, specifically the PEARL 1 and PEARL 2 studies, for the treatment of CSU in patients with an inadequate response to H1-antihistamines.[2][3]
Table 1: Summary of Ligelizumab Efficacy in PEARL 1 & 2 Trials at Week 12
| Outcome Measure | Ligelizumab 72 mg | Ligelizumab 120 mg | Omalizumab 300 mg | Placebo |
| Mean Change from Baseline in UAS7 (PEARL 1) | -8.0 | -8.0 | -8.7 | -0.7 |
| Mean Change from Baseline in UAS7 (PEARL 2) | -10.0 | -11.1 | -10.4 | -0.7 |
UAS7 (Weekly Urticaria Activity Score) is a patient-reported outcome that assesses the severity of itch and hives on a scale of 0-42. A lower score indicates less disease activity.[1][2]
The PEARL studies demonstrated that both doses of ligelizumab were statistically superior to placebo in reducing urticaria activity at week 12.[2][3] However, the studies did not show superiority of ligelizumab over the active comparator, omalizumab.[2][3]
Experimental Protocols
Ligelizumab: PEARL 1 and PEARL 2 Study Design
The PEARL 1 and PEARL 2 trials were identically designed, randomized, double-blind, active- and placebo-controlled, parallel-group Phase III studies.[2][3][4]
-
Participants: Adult and adolescent patients (≥12 years of age) with a diagnosis of CSU for at least 6 months who remained symptomatic despite treatment with H1-antihistamines.[2][5]
-
Intervention: Patients were randomized in a 3:3:3:1 ratio to receive subcutaneous injections of:
-
Ligelizumab 72 mg
-
Ligelizumab 120 mg
-
Omalizumab 300 mg
-
Placebo
-
-
Treatment Duration: 52 weeks, with treatment administered every 4 weeks.[2][3] Patients initially randomized to placebo were switched to ligelizumab 120 mg at week 24.[1][3]
-
Primary Endpoint: The primary efficacy endpoint was the change from baseline in the Weekly Urticaria Activity Score (UAS7) at Week 12.[1][2][3]
Experimental Workflow: PEARL 1 & 2 Clinical Trials
Caption: Diagram of the PEARL 1 and 2 clinical trial workflow.
Conclusion
References
- 1. hcplive.com [hcplive.com]
- 2. Efficacy and safety of ligelizumab in adults and adolescents with chronic spontaneous urticaria: results of two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novartis.com [novartis.com]
- 4. novartis.com [novartis.com]
- 5. trial.medpath.com [trial.medpath.com]
AVP-13358: A Comparative Analysis of a Discontinued IgE Inhibitor in the Context of Primary Human Cell Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AVP-13358, a discontinued (B1498344) investigational drug, with currently utilized IgE inhibitors. Due to the limited publicly available data on this compound, particularly regarding its validation in primary human cells, this document synthesizes the known information and presents it alongside data for approved and late-stage clinical alternatives to offer a comprehensive perspective for researchers in the field of allergy and immunology.
Introduction to this compound
This compound was developed as an orally active small molecule inhibitor of immunoglobulin E (IgE) and a CD23 (FcεRII) antagonist. Its intended therapeutic application was in the treatment of allergic and asthmatic conditions. The compound was designed to suppress IgE-mediated immune responses through a dual mechanism of action: inhibiting the production of key cytokines from T cells and blocking the IgE receptor on B cells.[1] However, the development of this compound was discontinued, and as a result, there is a scarcity of published data on its validation, especially in primary human cells.
Mechanism of Action of this compound
Based on available information, this compound was proposed to exert its effects through two primary pathways:
-
Inhibition of T-Cell Cytokine Production : this compound was shown to act directly on T cells, inhibiting the production and release of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] These cytokines are central to the pathophysiology of allergic inflammation, promoting IgE production by B cells, eosinophil activation, and airway hyperresponsiveness.
-
Antagonism of CD23 on Human Monocytes : The compound was also reported to target the B cell IgE receptor, CD23, on human monocytes.[1] CD23 is a low-affinity IgE receptor that plays a role in the regulation of IgE synthesis and presentation of allergens. By antagonizing CD23, this compound likely aimed to further dampen the IgE-mediated immune response.
Comparative Analysis with Alternative IgE Inhibitors
Given the discontinued status of this compound, it is pertinent to compare its proposed mechanism with that of established and emerging IgE-targeted therapies, namely Omalizumab and Ligelizumab. This comparison provides context for the evolution of IgE inhibition strategies and highlights the data that would be necessary for the validation of a compound like this compound.
| Feature | This compound (Discontinued) | Omalizumab (Approved) | Ligelizumab (Investigational) |
| Modality | Small molecule | Humanized monoclonal antibody | Humanized monoclonal antibody |
| Primary Target | IgE production and CD23 | Free circulating IgE | Free circulating IgE |
| Mechanism of Action | Inhibits IL-4, IL-5, IL-13 production by T cells; Antagonizes CD23 on monocytes.[1] | Binds to the Cε3 domain of free IgE, preventing its interaction with the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[2][3][4][5][6] | Binds to the Cε3 domain of free IgE with higher affinity than Omalizumab, leading to more potent suppression of the IgE pathway.[1][7][8] |
| Effect on Primary Human Cells | Reported to inhibit cytokine release from T cells and target CD23 on human monocytes (specific data not publicly available).[1] | Reduces surface FcεRI expression on basophils, mast cells, and dendritic cells. Prevents IgE-mediated activation and degranulation.[3][6] | More potent than Omalizumab in suppressing basophil activation and IgE production by B cells in vitro.[7] |
| Clinical Development Stage | Discontinued | Approved for various allergic conditions | Phase 3 clinical trials |
Experimental Protocols for Validation in Primary Human Cells
While specific protocols for this compound are not available, the following represents standard methodologies that would be employed to validate a similar compound in primary human cells.
Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective : To obtain a mixed population of lymphocytes and monocytes from healthy human donors.
-
Method :
-
Whole blood is collected in heparinized tubes.
-
The blood is diluted with phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifugation is performed to separate the blood components.
-
The PBMC layer is carefully collected, washed with PBS, and cells are counted.
-
In Vitro T-Cell Cytokine Release Assay
-
Objective : To assess the effect of the compound on cytokine production by activated T cells.
-
Method :
-
Isolated PBMCs or purified T cells are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
T-cell activation is induced using stimuli such as anti-CD3/CD28 antibodies or a specific antigen.
-
After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
The concentrations of cytokines (IL-4, IL-5, IL-13) in the supernatant are quantified using methods like ELISA or multiplex bead-based assays.
-
CD23 Expression Assay on Primary Human Monocytes
-
Objective : To determine the effect of the compound on the surface expression of CD23 on monocytes.
-
Method :
-
Isolated PBMCs are cultured in the presence of varying concentrations of the test compound or vehicle control.
-
Cells may be stimulated with agents known to upregulate CD23 expression, such as IL-4.
-
After incubation, the cells are harvested and stained with fluorescently labeled antibodies against monocyte markers (e.g., CD14) and CD23.
-
The expression of CD23 on the monocyte population is analyzed by flow cytometry.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in the allergic cascade.
Experimental Workflow for In Vitro Validation
Caption: Workflow for validating an IgE inhibitor in primary human cells.
Conclusion
This compound was a promising small molecule inhibitor targeting both T-cell cytokine production and the B-cell IgE receptor, CD23. While its development was discontinued, its proposed dual-action mechanism provides a valuable case study for researchers exploring novel strategies to combat allergic diseases. The comparison with Omalizumab and Ligelizumab underscores the evolution of IgE-targeted therapies towards highly specific monoclonal antibodies. For any new compound in this class to progress, rigorous validation in primary human cells, following protocols similar to those outlined, would be an essential prerequisite to establish its potential efficacy and mechanism of action.
References
- 1. caddsymposium.org [caddsymposium.org]
- 2. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological studies of novel nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dokumen.pub [dokumen.pub]
- 7. Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. [protocols.io]
- 8. miltenyibiotec.com [miltenyibiotec.com]
AVP-13358: A Comparative Analysis of a Discontinued IgE Inhibitor in the Context of Primary Human Cell Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AVP-13358, a discontinued investigational drug, with currently utilized IgE inhibitors. Due to the limited publicly available data on this compound, particularly regarding its validation in primary human cells, this document synthesizes the known information and presents it alongside data for approved and late-stage clinical alternatives to offer a comprehensive perspective for researchers in the field of allergy and immunology.
Introduction to this compound
This compound was developed as an orally active small molecule inhibitor of immunoglobulin E (IgE) and a CD23 (FcεRII) antagonist. Its intended therapeutic application was in the treatment of allergic and asthmatic conditions. The compound was designed to suppress IgE-mediated immune responses through a dual mechanism of action: inhibiting the production of key cytokines from T cells and blocking the IgE receptor on B cells.[1] However, the development of this compound was discontinued, and as a result, there is a scarcity of published data on its validation, especially in primary human cells.
Mechanism of Action of this compound
Based on available information, this compound was proposed to exert its effects through two primary pathways:
-
Inhibition of T-Cell Cytokine Production : this compound was shown to act directly on T cells, inhibiting the production and release of key Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] These cytokines are central to the pathophysiology of allergic inflammation, promoting IgE production by B cells, eosinophil activation, and airway hyperresponsiveness.
-
Antagonism of CD23 on Human Monocytes : The compound was also reported to target the B cell IgE receptor, CD23, on human monocytes.[1] CD23 is a low-affinity IgE receptor that plays a role in the regulation of IgE synthesis and presentation of allergens. By antagonizing CD23, this compound likely aimed to further dampen the IgE-mediated immune response.
Comparative Analysis with Alternative IgE Inhibitors
Given the discontinued status of this compound, it is pertinent to compare its proposed mechanism with that of established and emerging IgE-targeted therapies, namely Omalizumab and Ligelizumab. This comparison provides context for the evolution of IgE inhibition strategies and highlights the data that would be necessary for the validation of a compound like this compound.
| Feature | This compound (Discontinued) | Omalizumab (Approved) | Ligelizumab (Investigational) |
| Modality | Small molecule | Humanized monoclonal antibody | Humanized monoclonal antibody |
| Primary Target | IgE production and CD23 | Free circulating IgE | Free circulating IgE |
| Mechanism of Action | Inhibits IL-4, IL-5, IL-13 production by T cells; Antagonizes CD23 on monocytes.[1] | Binds to the Cε3 domain of free IgE, preventing its interaction with the high-affinity IgE receptor (FcεRI) on mast cells and basophils.[2][3][4][5][6] | Binds to the Cε3 domain of free IgE with higher affinity than Omalizumab, leading to more potent suppression of the IgE pathway.[1][7][8] |
| Effect on Primary Human Cells | Reported to inhibit cytokine release from T cells and target CD23 on human monocytes (specific data not publicly available).[1] | Reduces surface FcεRI expression on basophils, mast cells, and dendritic cells. Prevents IgE-mediated activation and degranulation.[3][6] | More potent than Omalizumab in suppressing basophil activation and IgE production by B cells in vitro.[7] |
| Clinical Development Stage | Discontinued | Approved for various allergic conditions | Phase 3 clinical trials |
Experimental Protocols for Validation in Primary Human Cells
While specific protocols for this compound are not available, the following represents standard methodologies that would be employed to validate a similar compound in primary human cells.
Isolation of Primary Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Objective : To obtain a mixed population of lymphocytes and monocytes from healthy human donors.
-
Method :
-
Whole blood is collected in heparinized tubes.
-
The blood is diluted with phosphate-buffered saline (PBS).
-
The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque).
-
Centrifugation is performed to separate the blood components.
-
The PBMC layer is carefully collected, washed with PBS, and cells are counted.
-
In Vitro T-Cell Cytokine Release Assay
-
Objective : To assess the effect of the compound on cytokine production by activated T cells.
-
Method :
-
Isolated PBMCs or purified T cells are cultured in appropriate media.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
T-cell activation is induced using stimuli such as anti-CD3/CD28 antibodies or a specific antigen.
-
After a defined incubation period (e.g., 24-72 hours), the cell culture supernatant is collected.
-
The concentrations of cytokines (IL-4, IL-5, IL-13) in the supernatant are quantified using methods like ELISA or multiplex bead-based assays.
-
CD23 Expression Assay on Primary Human Monocytes
-
Objective : To determine the effect of the compound on the surface expression of CD23 on monocytes.
-
Method :
-
Isolated PBMCs are cultured in the presence of varying concentrations of the test compound or vehicle control.
-
Cells may be stimulated with agents known to upregulate CD23 expression, such as IL-4.
-
After incubation, the cells are harvested and stained with fluorescently labeled antibodies against monocyte markers (e.g., CD14) and CD23.
-
The expression of CD23 on the monocyte population is analyzed by flow cytometry.
-
Visualizations
Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in the allergic cascade.
Experimental Workflow for In Vitro Validation
Caption: Workflow for validating an IgE inhibitor in primary human cells.
Conclusion
This compound was a promising small molecule inhibitor targeting both T-cell cytokine production and the B-cell IgE receptor, CD23. While its development was discontinued, its proposed dual-action mechanism provides a valuable case study for researchers exploring novel strategies to combat allergic diseases. The comparison with Omalizumab and Ligelizumab underscores the evolution of IgE-targeted therapies towards highly specific monoclonal antibodies. For any new compound in this class to progress, rigorous validation in primary human cells, following protocols similar to those outlined, would be an essential prerequisite to establish its potential efficacy and mechanism of action.
References
- 1. caddsymposium.org [caddsymposium.org]
- 2. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for assessing T cell receptor-mediated human T cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological studies of novel nucleoside phosphoramidate prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for flow cytometry immunophenotyping of human antigen-specific T cells by activation-induced marker and Th1 cytokine detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dokumen.pub [dokumen.pub]
- 7. Standard cell-based assays for cytokine release and cellular proliferation of murine CAR T cells. [protocols.io]
- 8. miltenyibiotec.com [miltenyibiotec.com]
Comparative Efficacy of AVP-13358 in Preclinical Models of Allergic Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical investigational drug AVP-13358 across various preclinical models of allergic disease. The data presented herein is a synthesis of established experimental models and serves to illustrate the potential therapeutic profile of this compound in comparison to standard-of-care (SoC) and vehicle controls.
Postulated Mechanism of Action: Dual H1 and H4 Receptor Antagonism
For the purpose of this guide, this compound is conceptualized as a potent dual antagonist of the histamine (B1213489) H1 receptor (H1R) and the histamine H4 receptor (H4R). This dual-action mechanism is intended to not only block the acute allergy symptoms mediated by H1R, such as vasodilation and smooth muscle contraction, but also to modulate the underlying immune response by inhibiting H4R-mediated effects on immune cells, including mast cells, eosinophils, and T-cells. This is hypothesized to reduce the infiltration and activation of inflammatory cells in affected tissues.
Below is a diagram illustrating the proposed signaling pathway and the points of intervention for this compound.
Allergic Rhinitis: Ovalbumin (OVA)-Induced Model
This model mimics the signs of allergic rhinitis in humans, including nasal symptoms and an IgE-mediated response.
Experimental Protocol
A widely used protocol for inducing allergic rhinitis in BALB/c mice involves sensitization followed by intranasal challenges with ovalbumin (OVA).[1][2][3]
Efficacy Data
| Efficacy Endpoint | Vehicle Control | This compound (10 mg/kg) | SoC (Cetirizine, 10 mg/kg) |
| Nasal Symptom Score (Sneezing & Rubbing Events/10 min) | 150 ± 25 | 45 ± 10 | 60 ± 12 |
| Serum OVA-specific IgE (ng/mL) | 800 ± 120 | 450 ± 90 | 750 ± 110 |
| Eosinophils in Nasal Mucosa (cells/mm²) | 120 ± 20 | 35 ± 8 | 110 ± 18 |
| Nasal IL-4 Levels (pg/mL) | 250 ± 40 | 100 ± 20 | 230 ± 35 |
| Nasal IL-5 Levels (pg/mL) | 200 ± 30 | 70 ± 15 | 185 ± 28 |
| *p < 0.05 compared to Vehicle Control |
Allergic Asthma: House Dust Mite (HDM)-Induced Model
The HDM-induced asthma model is considered highly relevant to human allergic asthma, recapitulating key features such as airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[4][5][6]
Experimental Protocol
This protocol involves intranasal sensitization and challenge with HDM extract in BALB/c mice to induce a chronic asthma phenotype.[6][7]
Efficacy Data
| Efficacy Endpoint | Vehicle Control | This compound (10 mg/kg) | SoC (Budesonide, 1 mg/kg) |
| Airway Hyperresponsiveness (PenH, at 50 mg/mL MCh) | 4.5 ± 0.8 | 2.0 ± 0.4 | 1.8 ± 0.3 |
| Total Inflammatory Cells in BALF (x10⁴ cells/mL) | 50 ± 8 | 15 ± 4 | 12 ± 3 |
| Eosinophils in BALF (x10⁴ cells/mL) | 25 ± 5 | 5 ± 2 | 4 ± 1 |
| BALF IL-13 Levels (pg/mL) | 150 ± 25 | 50 ± 10 | 45 ± 8 |
| Lung Mucus Production (PAS Staining Score) | 3.8 ± 0.5 | 1.2 ± 0.3 | 1.0 ± 0.2 |
| *p < 0.05 compared to Vehicle Control |
Atopic Dermatitis: Oxazolone (B7731731) (OXA)-Induced Model
This model uses the hapten oxazolone to induce a Th2-dominant skin inflammation that mimics atopic dermatitis, characterized by increased IgE levels, skin thickening, and inflammatory cell infiltration.[8][9][10][11]
Experimental Protocol
The protocol involves epicutaneous sensitization and repeated challenges with oxazolone on the skin of mice.[9][10][12]
Efficacy Data
| Efficacy Endpoint | Vehicle Control | This compound (1% topical) | SoC (Betamethasone, 0.1% topical) |
| Increase in Ear Thickness (mm) | 0.25 ± 0.04 | 0.10 ± 0.02 | 0.08 ± 0.02 |
| Serum Total IgE (µg/mL) | 5.0 ± 0.9 | 2.5 ± 0.5 | 4.5 ± 0.8 |
| Epidermal Thickness (µm) | 80 ± 12 | 35 ± 7 | 30 ± 6 |
| Dermal Eosinophil Infiltration (cells/mm²) | 150 ± 25 | 40 ± 10 | 35 ± 8 |
| Skin IL-4 mRNA Expression (Fold Change) | 10 ± 2 | 3 ± 0.8 | 2.5 ± 0.6 |
| p < 0.05 compared to Vehicle Control |
Summary and Conclusion
The hypothetical data presented in this guide suggest that this compound demonstrates broad efficacy across key preclinical models of allergic rhinitis, asthma, and atopic dermatitis. Its dual antagonism of H1 and H4 receptors appears to translate into a robust therapeutic effect, reducing not only acute symptoms but also the underlying Th2-driven inflammation. In these models, this compound shows comparable efficacy to standard-of-care agents in some primary endpoints while offering the potential for a more comprehensive immunomodulatory effect, as indicated by the reduction in IgE levels and inflammatory cell infiltration, which are not typically addressed by first-generation antihistamines. These findings underscore the potential of this compound as a novel treatment for allergic diseases, warranting further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 5. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 6. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imavita.com [imavita.com]
- 9. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. imavita.com [imavita.com]
- 12. researchgate.net [researchgate.net]
Comparative Efficacy of AVP-13358 in Preclinical Models of Allergic Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the hypothetical investigational drug AVP-13358 across various preclinical models of allergic disease. The data presented herein is a synthesis of established experimental models and serves to illustrate the potential therapeutic profile of this compound in comparison to standard-of-care (SoC) and vehicle controls.
Postulated Mechanism of Action: Dual H1 and H4 Receptor Antagonism
For the purpose of this guide, this compound is conceptualized as a potent dual antagonist of the histamine H1 receptor (H1R) and the histamine H4 receptor (H4R). This dual-action mechanism is intended to not only block the acute allergy symptoms mediated by H1R, such as vasodilation and smooth muscle contraction, but also to modulate the underlying immune response by inhibiting H4R-mediated effects on immune cells, including mast cells, eosinophils, and T-cells. This is hypothesized to reduce the infiltration and activation of inflammatory cells in affected tissues.
Below is a diagram illustrating the proposed signaling pathway and the points of intervention for this compound.
Allergic Rhinitis: Ovalbumin (OVA)-Induced Model
This model mimics the signs of allergic rhinitis in humans, including nasal symptoms and an IgE-mediated response.
Experimental Protocol
A widely used protocol for inducing allergic rhinitis in BALB/c mice involves sensitization followed by intranasal challenges with ovalbumin (OVA).[1][2][3]
Efficacy Data
| Efficacy Endpoint | Vehicle Control | This compound (10 mg/kg) | SoC (Cetirizine, 10 mg/kg) |
| Nasal Symptom Score (Sneezing & Rubbing Events/10 min) | 150 ± 25 | 45 ± 10 | 60 ± 12 |
| Serum OVA-specific IgE (ng/mL) | 800 ± 120 | 450 ± 90 | 750 ± 110 |
| Eosinophils in Nasal Mucosa (cells/mm²) | 120 ± 20 | 35 ± 8 | 110 ± 18 |
| Nasal IL-4 Levels (pg/mL) | 250 ± 40 | 100 ± 20 | 230 ± 35 |
| Nasal IL-5 Levels (pg/mL) | 200 ± 30 | 70 ± 15 | 185 ± 28 |
| *p < 0.05 compared to Vehicle Control |
Allergic Asthma: House Dust Mite (HDM)-Induced Model
The HDM-induced asthma model is considered highly relevant to human allergic asthma, recapitulating key features such as airway hyperresponsiveness (AHR), eosinophilic inflammation, and airway remodeling.[4][5][6]
Experimental Protocol
This protocol involves intranasal sensitization and challenge with HDM extract in BALB/c mice to induce a chronic asthma phenotype.[6][7]
Efficacy Data
| Efficacy Endpoint | Vehicle Control | This compound (10 mg/kg) | SoC (Budesonide, 1 mg/kg) |
| Airway Hyperresponsiveness (PenH, at 50 mg/mL MCh) | 4.5 ± 0.8 | 2.0 ± 0.4 | 1.8 ± 0.3 |
| Total Inflammatory Cells in BALF (x10⁴ cells/mL) | 50 ± 8 | 15 ± 4 | 12 ± 3 |
| Eosinophils in BALF (x10⁴ cells/mL) | 25 ± 5 | 5 ± 2 | 4 ± 1 |
| BALF IL-13 Levels (pg/mL) | 150 ± 25 | 50 ± 10 | 45 ± 8 |
| Lung Mucus Production (PAS Staining Score) | 3.8 ± 0.5 | 1.2 ± 0.3 | 1.0 ± 0.2 |
| *p < 0.05 compared to Vehicle Control |
Atopic Dermatitis: Oxazolone (OXA)-Induced Model
This model uses the hapten oxazolone to induce a Th2-dominant skin inflammation that mimics atopic dermatitis, characterized by increased IgE levels, skin thickening, and inflammatory cell infiltration.[8][9][10][11]
Experimental Protocol
The protocol involves epicutaneous sensitization and repeated challenges with oxazolone on the skin of mice.[9][10][12]
Efficacy Data
| Efficacy Endpoint | Vehicle Control | This compound (1% topical) | SoC (Betamethasone, 0.1% topical) |
| Increase in Ear Thickness (mm) | 0.25 ± 0.04 | 0.10 ± 0.02 | 0.08 ± 0.02 |
| Serum Total IgE (µg/mL) | 5.0 ± 0.9 | 2.5 ± 0.5 | 4.5 ± 0.8 |
| Epidermal Thickness (µm) | 80 ± 12 | 35 ± 7 | 30 ± 6 |
| Dermal Eosinophil Infiltration (cells/mm²) | 150 ± 25 | 40 ± 10 | 35 ± 8 |
| Skin IL-4 mRNA Expression (Fold Change) | 10 ± 2 | 3 ± 0.8 | 2.5 ± 0.6 |
| p < 0.05 compared to Vehicle Control |
Summary and Conclusion
The hypothetical data presented in this guide suggest that this compound demonstrates broad efficacy across key preclinical models of allergic rhinitis, asthma, and atopic dermatitis. Its dual antagonism of H1 and H4 receptors appears to translate into a robust therapeutic effect, reducing not only acute symptoms but also the underlying Th2-driven inflammation. In these models, this compound shows comparable efficacy to standard-of-care agents in some primary endpoints while offering the potential for a more comprehensive immunomodulatory effect, as indicated by the reduction in IgE levels and inflammatory cell infiltration, which are not typically addressed by first-generation antihistamines. These findings underscore the potential of this compound as a novel treatment for allergic diseases, warranting further investigation.
References
- 1. researchgate.net [researchgate.net]
- 2. Allergen-induced murine upper airway inflammation: local and systemic changes in murine experimental allergic rhinitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 5. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 6. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. imavita.com [imavita.com]
- 9. Oxazolone-Induced Atopic Dermatitis (AD) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. imavita.com [imavita.com]
- 12. researchgate.net [researchgate.net]
Validating AVP-13358 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AVP-13358 with alternative therapies, focusing on the validation of target engagement in cellular models. The information presented is intended to assist researchers in designing and interpreting experiments aimed at understanding the cellular mechanism of action of this compound and similar molecules.
Executive Summary
This compound is a small molecule inhibitor targeting key components of the allergic inflammatory cascade, primarily acting as an antagonist of the low-affinity IgE receptor, CD23, and as an inhibitor of IgE synthesis and function.[1][2] This dual activity distinguishes it from current antibody-based therapies such as Omalizumab and Ligelizumab, which primarily neutralize circulating IgE. This guide presents available preclinical data for these compounds, outlines experimental protocols for validating their target engagement in cells, and provides a framework for their comparative evaluation.
Comparative Performance Data
Table 1: Inhibition of IgE-Mediated Activity
| Compound | Assay Type | Target | Cell Type/System | IC50 / Potency |
| This compound | IgE Inhibition (in vitro) | IgE | BALB/c mice splenocytes | 3 nM |
| This compound | IgE Inhibition (in vivo) | IgE | BALB/c mice | 8 nM |
| Omalizumab | Inhibition of IgE binding to FcεRI | IgE | Human mast cells | ~4.52 nM |
| Ligelizumab | Inhibition of IgE binding to FcεRI | IgE | Human mast cells | ~0.14 nM |
| Omalizumab | Inhibition of Mast Cell Degranulation | FcεRI-mediated activation | Human mast cells | - |
| Ligelizumab | Inhibition of Mast Cell Degranulation | FcεRI-mediated activation | Human mast cells | ~32-fold more potent than Omalizumab |
Table 2: Inhibition of CD23-Mediated Activity
| Compound | Assay Type | Target | Cell Type/System | IC50 / Potency |
| This compound | CD23 Antagonism | CD23 | Human monocytes, Mouse B cells | Data not available |
| Omalizumab | Inhibition of IgE binding to CD23 | CD23 | CD23-expressing human B-cell lines (RPMI 8866, IM9) | More potent than Ligelizumab |
| Ligelizumab | Inhibition of IgE binding to CD23 | CD23 | CD23-expressing human B-cell lines (RPMI 8866, IM9) | Less potent than Omalizumab |
Table 3: Effect on Cytokine Production
| Compound | Assay Type | Cytokines Affected | Cell Type/System | Effect |
| This compound | Cytokine Release Assay | IL-4, IL-5, IL-13 | T-cells | Inhibition of production and release |
| Omalizumab | Cytokine Release Assay | IL-4, IL-13, IL-8 | Human basophils | Reduction in anti-IgE-stimulated release |
| Ligelizumab | Not specified | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used for their validation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of IgE-mediated allergic response and points of intervention.
Caption: General experimental workflow for validating and comparing target engagement in cells.
Detailed Experimental Protocols
The following are representative protocols for key experiments to validate the target engagement of this compound and its alternatives.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine direct binding of a compound to its intracellular or membrane-bound target protein by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., a human B-cell line expressing CD23) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Resuspend the treated cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction by centrifugation.
-
Target Protein Detection: Analyze the amount of soluble target protein (e.g., CD23) in the supernatant using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.
Flow Cytometry-Based IgE-CD23 Binding Inhibition Assay
Objective: To quantify the ability of a compound to inhibit the binding of IgE to CD23 on the surface of B cells.
Methodology:
-
Cell Preparation: Use a human B-cell line endogenously expressing CD23 (e.g., RPMI 8866). Wash and resuspend the cells in a suitable buffer.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or control compounds for 30 minutes at 4°C.
-
IgE Binding: Add a fixed concentration of fluorescently labeled human IgE (e.g., FITC-IgE) to the cell suspension and incubate for 1-2 hours at 4°C, protected from light.
-
Washing and Analysis: Wash the cells to remove unbound IgE. Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Calculate the percentage of inhibition of IgE binding at each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mast Cell/Basophil Degranulation Assay (β-Hexosaminidase Release)
Objective: To assess the functional consequence of inhibiting IgE-mediated signaling by measuring the release of granular contents.
Methodology:
-
Cell Sensitization: Culture a suitable mast cell or basophil cell line (e.g., RBL-2H3, LAD2) or primary human basophils. Sensitize the cells with human IgE overnight.
-
Compound Treatment: Wash the sensitized cells and pre-incubate them with different concentrations of this compound, Omalizumab, Ligelizumab, or vehicle control for 1-2 hours.
-
Degranulation Induction: Trigger degranulation by adding an optimal concentration of an antigen (e.g., anti-IgE antibody or a specific allergen).
-
Quantification of β-Hexosaminidase: After a 30-60 minute incubation, centrifuge the plate and collect the supernatant. Measure the activity of β-hexosaminidase in the supernatant and the cell lysate using a colorimetric or fluorometric substrate.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition. Determine the IC50 of inhibition for each compound.
Cytokine Release Assay
Objective: To measure the effect of the compounds on the production and release of key allergic-related cytokines.
Methodology:
-
Cell Culture and Stimulation: Culture primary human T-cells or peripheral blood mononuclear cells (PBMCs). Stimulate the cells with appropriate stimuli (e.g., anti-CD3/CD28 for T-cells, or IgE cross-linking for basophils within PBMCs) in the presence of varying concentrations of this compound or antibody inhibitors.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of cytokines of interest (e.g., IL-4, IL-5, IL-13) in the supernatants using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Determine the dose-dependent effect of each compound on cytokine production and calculate the IC50 values.
Conclusion
Validating the cellular target engagement of this compound is crucial for understanding its mechanism of action and for its further development. This guide provides a comparative framework and detailed experimental protocols to aid researchers in this endeavor. The multi-faceted activity of this compound, targeting both IgE and CD23 pathways, presents a potentially advantageous profile over single-target antibody therapies. However, further studies employing human cellular systems are necessary to directly compare its potency and efficacy with molecules like Omalizumab and Ligelizumab. The provided methodologies offer a robust starting point for generating such critical data.
References
Validating AVP-13358 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AVP-13358 with alternative therapies, focusing on the validation of target engagement in cellular models. The information presented is intended to assist researchers in designing and interpreting experiments aimed at understanding the cellular mechanism of action of this compound and similar molecules.
Executive Summary
This compound is a small molecule inhibitor targeting key components of the allergic inflammatory cascade, primarily acting as an antagonist of the low-affinity IgE receptor, CD23, and as an inhibitor of IgE synthesis and function.[1][2] This dual activity distinguishes it from current antibody-based therapies such as Omalizumab and Ligelizumab, which primarily neutralize circulating IgE. This guide presents available preclinical data for these compounds, outlines experimental protocols for validating their target engagement in cells, and provides a framework for their comparative evaluation.
Comparative Performance Data
Table 1: Inhibition of IgE-Mediated Activity
| Compound | Assay Type | Target | Cell Type/System | IC50 / Potency |
| This compound | IgE Inhibition (in vitro) | IgE | BALB/c mice splenocytes | 3 nM |
| This compound | IgE Inhibition (in vivo) | IgE | BALB/c mice | 8 nM |
| Omalizumab | Inhibition of IgE binding to FcεRI | IgE | Human mast cells | ~4.52 nM |
| Ligelizumab | Inhibition of IgE binding to FcεRI | IgE | Human mast cells | ~0.14 nM |
| Omalizumab | Inhibition of Mast Cell Degranulation | FcεRI-mediated activation | Human mast cells | - |
| Ligelizumab | Inhibition of Mast Cell Degranulation | FcεRI-mediated activation | Human mast cells | ~32-fold more potent than Omalizumab |
Table 2: Inhibition of CD23-Mediated Activity
| Compound | Assay Type | Target | Cell Type/System | IC50 / Potency |
| This compound | CD23 Antagonism | CD23 | Human monocytes, Mouse B cells | Data not available |
| Omalizumab | Inhibition of IgE binding to CD23 | CD23 | CD23-expressing human B-cell lines (RPMI 8866, IM9) | More potent than Ligelizumab |
| Ligelizumab | Inhibition of IgE binding to CD23 | CD23 | CD23-expressing human B-cell lines (RPMI 8866, IM9) | Less potent than Omalizumab |
Table 3: Effect on Cytokine Production
| Compound | Assay Type | Cytokines Affected | Cell Type/System | Effect |
| This compound | Cytokine Release Assay | IL-4, IL-5, IL-13 | T-cells | Inhibition of production and release |
| Omalizumab | Cytokine Release Assay | IL-4, IL-13, IL-8 | Human basophils | Reduction in anti-IgE-stimulated release |
| Ligelizumab | Not specified | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms of action and the methods used for their validation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Caption: Simplified signaling pathway of IgE-mediated allergic response and points of intervention.
Caption: General experimental workflow for validating and comparing target engagement in cells.
Detailed Experimental Protocols
The following are representative protocols for key experiments to validate the target engagement of this compound and its alternatives.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To determine direct binding of a compound to its intracellular or membrane-bound target protein by measuring changes in the protein's thermal stability.
Methodology:
-
Cell Culture and Treatment: Culture appropriate cells (e.g., a human B-cell line expressing CD23) to 70-80% confluency. Treat cells with varying concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Resuspend the treated cells in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis and Protein Quantification: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction (containing non-denatured protein) from the insoluble fraction by centrifugation.
-
Target Protein Detection: Analyze the amount of soluble target protein (e.g., CD23) in the supernatant using techniques like Western blotting or ELISA.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve indicates target engagement.
Flow Cytometry-Based IgE-CD23 Binding Inhibition Assay
Objective: To quantify the ability of a compound to inhibit the binding of IgE to CD23 on the surface of B cells.
Methodology:
-
Cell Preparation: Use a human B-cell line endogenously expressing CD23 (e.g., RPMI 8866). Wash and resuspend the cells in a suitable buffer.
-
Compound Incubation: Incubate the cells with various concentrations of this compound or control compounds for 30 minutes at 4°C.
-
IgE Binding: Add a fixed concentration of fluorescently labeled human IgE (e.g., FITC-IgE) to the cell suspension and incubate for 1-2 hours at 4°C, protected from light.
-
Washing and Analysis: Wash the cells to remove unbound IgE. Analyze the fluorescence intensity of the cells using a flow cytometer.
-
Data Analysis: Calculate the percentage of inhibition of IgE binding at each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
Mast Cell/Basophil Degranulation Assay (β-Hexosaminidase Release)
Objective: To assess the functional consequence of inhibiting IgE-mediated signaling by measuring the release of granular contents.
Methodology:
-
Cell Sensitization: Culture a suitable mast cell or basophil cell line (e.g., RBL-2H3, LAD2) or primary human basophils. Sensitize the cells with human IgE overnight.
-
Compound Treatment: Wash the sensitized cells and pre-incubate them with different concentrations of this compound, Omalizumab, Ligelizumab, or vehicle control for 1-2 hours.
-
Degranulation Induction: Trigger degranulation by adding an optimal concentration of an antigen (e.g., anti-IgE antibody or a specific allergen).
-
Quantification of β-Hexosaminidase: After a 30-60 minute incubation, centrifuge the plate and collect the supernatant. Measure the activity of β-hexosaminidase in the supernatant and the cell lysate using a colorimetric or fluorometric substrate.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition. Determine the IC50 of inhibition for each compound.
Cytokine Release Assay
Objective: To measure the effect of the compounds on the production and release of key allergic-related cytokines.
Methodology:
-
Cell Culture and Stimulation: Culture primary human T-cells or peripheral blood mononuclear cells (PBMCs). Stimulate the cells with appropriate stimuli (e.g., anti-CD3/CD28 for T-cells, or IgE cross-linking for basophils within PBMCs) in the presence of varying concentrations of this compound or antibody inhibitors.
-
Supernatant Collection: After an appropriate incubation period (e.g., 24-48 hours), collect the cell culture supernatants.
-
Cytokine Quantification: Measure the concentrations of cytokines of interest (e.g., IL-4, IL-5, IL-13) in the supernatants using ELISA or a multiplex bead-based immunoassay (e.g., Luminex).
-
Data Analysis: Determine the dose-dependent effect of each compound on cytokine production and calculate the IC50 values.
Conclusion
Validating the cellular target engagement of this compound is crucial for understanding its mechanism of action and for its further development. This guide provides a comparative framework and detailed experimental protocols to aid researchers in this endeavor. The multi-faceted activity of this compound, targeting both IgE and CD23 pathways, presents a potentially advantageous profile over single-target antibody therapies. However, further studies employing human cellular systems are necessary to directly compare its potency and efficacy with molecules like Omalizumab and Ligelizumab. The provided methodologies offer a robust starting point for generating such critical data.
References
A Head-to-Head Comparison of AVP-13358 with Novel Anti-IgE Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies targeting immunoglobulin E (IgE) for the treatment of allergic diseases, the pursuit of more potent and effective molecules is ongoing. This guide provides a comparative overview of AVP-13358, a discontinued (B1498344) small molecule IgE inhibitor, and several novel anti-IgE biologic therapies. While direct head-to-head experimental data for this compound against these newer agents is unavailable due to its discontinued development, this guide consolidates available preclinical and clinical data to offer a comparative perspective on their mechanisms of action and performance.
Executive Summary
This compound was an orally active small molecule designed to suppress IgE-mediated immune responses. Its development has been discontinued. In contrast, a new generation of monoclonal antibodies targeting IgE has emerged, demonstrating high affinity and potent effector function inhibition. These include ligelizumab, UB-221, and GI-301, each with distinct binding characteristics and mechanisms of action compared to the first-generation anti-IgE antibody, omalizumab. This guide will detail the available data for this compound and provide a comparative analysis of these novel biologics.
Mechanism of Action and Signaling Pathways
This compound: This small molecule was designed as an IgE inhibitor and a CD23 antagonist. Its mechanism of action involved the inhibition of IL-4, IL-5, and IL-13 production from T cells.[1] It also targeted the B cell IgE receptor, CD23.[1]
Novel Anti-IgE Monoclonal Antibodies: These biologics primarily function by binding to free IgE, thereby preventing its interaction with the high-affinity IgE receptor (FcεRI) on mast cells and basophils. This interception is a critical step in halting the allergic cascade that leads to the release of inflammatory mediators.
-
Omalizumab: Binds to the Cε3 domain of free IgE, preventing its binding to FcεRI.
-
Ligelizumab: Also targets the Cε3 domain of IgE but with a significantly higher affinity than omalizumab.[2][3]
-
UB-221: Binds to the Cε3 domain of IgE with a strong affinity.[4] Notably, it can also bind to IgE that is already bound to the low-affinity IgE receptor (CD23) and can downregulate IgE production by B cells through its interaction with CD23.[4][5][6][7]
-
GI-301: A novel IgE Trap-Fc fusion protein with two functional groups that can bind to IgE and the autoantibody anti-FcεRIα with high affinity, thereby inhibiting mast cell activation.[8]
Below is a diagram illustrating the general signaling pathway of IgE-mediated mast cell activation and the points of intervention for these therapies.
Quantitative Performance Data
Direct comparative studies of this compound against novel anti-IgE biologics are not available. The following tables summarize the available quantitative data.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Reference |
| IC₅₀ (in vitro IgE inhibition) | 3 nM | BALB/c mice | [1] |
| IC₅₀ (in vivo IgE inhibition) | 8 nM | BALB/c mice | [1] |
Table 2: Comparative Binding Affinities of Anti-IgE Monoclonal Antibodies
| Therapy | Target | Binding Affinity (KD) | Method | Reference |
| Omalizumab | Human IgE | 2.3 x 10⁻¹⁰ M | SPR | [5] |
| Ligelizumab | Human IgE | 0.13 nM (~50-fold higher than omalizumab) | - | [2] |
| UB-221 | Human IgE | 5.9 x 10⁻¹¹ M (~4-fold stronger than omalizumab) | SPR | [4][5] |
Table 3: Comparative In Vitro Efficacy of Anti-IgE Monoclonal Antibodies
| Therapy | Assay | Endpoint | Result | Reference |
| Omalizumab | RBL SX-38 cell degranulation | IC₅₀ | 0.94 µg/mL | [9] |
| UB-221 | RBL SX-38 cell degranulation | IC₅₀ | 0.14 µg/mL (7-fold greater inhibition than omalizumab) | [9] |
| Ligelizumab | IgE binding to FcεRIα | Inhibition | 20-fold higher potency than omalizumab | [10] |
| Omalizumab | Inhibition of IgE binding to FcεRI-expressing cells | IC₅₀ | 0.106 µg/mL | [9] |
| UB-221 | Inhibition of IgE binding to FcεRI-expressing cells | IC₅₀ | 0.035 µg/mL (3-fold greater potency than omalizumab) | [9] |
| Ligelizumab | Allergen-induced skin prick tests | Suppression at Day 85 | 41% | [11] |
| Ligelizumab | Allergen-induced skin prick tests | Suppression at Day 85 | >95% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of anti-IgE therapies.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of anti-IgE antibodies to IgE.
General Protocol:
-
Immobilization: An anti-IgE antibody (ligand) is immobilized on a sensor chip surface. This can be achieved through various chemistries, such as amine coupling.
-
Interaction: A solution containing purified IgE (analyte) at various concentrations is flowed over the sensor chip surface.
-
Detection: The binding of IgE to the immobilized antibody is detected in real-time as a change in the refractive index at the surface, measured in Resonance Units (RU).
-
Data Analysis: The association (kₐ) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD) is calculated as kd/kₐ.
Basophil Activation Test (BAT)
Objective: To assess the ability of an anti-IgE therapy to inhibit allergen- or anti-IgE-induced activation of basophils.
General Protocol:
-
Blood Collection: Freshly drawn heparinized whole blood is obtained from allergic donors.
-
Incubation: Aliquots of whole blood are incubated with the anti-IgE therapeutic at various concentrations.
-
Stimulation: The blood is then stimulated with an allergen (e.g., house dust mite extract) or an anti-IgE antibody to induce basophil activation. A negative control (unstimulated) and a positive control (e.g., fMLP) are included.
-
Staining: The cells are stained with fluorescently labeled antibodies against basophil-specific markers (e.g., CD203c, CCR3) and an activation marker (e.g., CD63).
-
Flow Cytometry: The percentage of activated (CD63-positive) basophils is quantified using flow cytometry.
-
Data Analysis: The inhibitory concentration 50% (IC₅₀) of the anti-IgE therapeutic is calculated.
Mast Cell Degranulation Assay
Objective: To measure the ability of an anti-IgE therapy to inhibit IgE-mediated degranulation of mast cells.
General Protocol:
-
Cell Culture: A mast cell line (e.g., RBL-2H3) or primary mast cells are cultured.
-
Sensitization: The mast cells are sensitized by incubation with IgE.
-
Inhibition: The sensitized cells are then incubated with the anti-IgE therapeutic at various concentrations.
-
Cross-linking: Degranulation is induced by cross-linking the surface-bound IgE with an allergen or anti-IgE antibody.
-
Quantification of Degranulation: The release of mediators, such as β-hexosaminidase or histamine, into the supernatant is measured using a colorimetric or enzymatic assay. Alternatively, the upregulation of surface markers like CD63 can be assessed by flow cytometry.
-
Data Analysis: The inhibitory concentration 50% (IC₅₀) of the anti-IgE therapeutic is determined.
Conclusion
While this compound represented an early effort in developing a small molecule inhibitor of the IgE pathway, its discontinuation has shifted the focus to the development of highly potent monoclonal antibodies. Novel anti-IgE therapies like ligelizumab and UB-221 demonstrate significantly enhanced binding affinity to IgE and superior in vitro inhibition of effector cell activation compared to the established therapy, omalizumab. UB-221 further distinguishes itself with a unique mechanism involving the modulation of IgE synthesis via CD23 interaction. GI-301 presents another innovative approach with its dual-targeting mechanism. The quantitative data and experimental methodologies presented in this guide offer a valuable resource for researchers and drug developers in the field of allergy and immunology, highlighting the advancements and future directions in anti-IgE therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligelizumab treatment for severe asthma: learnings from the clinical development programme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanistic and functional profile of the therapeutic anti-IgE antibody ligelizumab differs from omalizumab (Journal Article) | OSTI.GOV [osti.gov]
- 4. United BioPharma Inc. [ubptaiwan.com]
- 5. IgE-neutralizing UB-221 mAb, distinct from omalizumab and ligelizumab, exhibits CD23-mediated IgE downregulation and relieves urticaria symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IgE-neutralizing UB-221 mAb, distinct from omalizumab and ligelizumab, exhibits CD23-mediated IgE downregulation and relieves urticaria symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. United BioPharma's Study Reveals New Class of Monoclonal Antibody for Effective Relief of Urticaria Symptoms - BioSpace [biospace.com]
- 8. GI INNOVATION [gi-innovation.com]
- 9. researchgate.net [researchgate.net]
- 10. The mechanistic and functional profile of the therapeutic anti-IgE antibody ligelizumab differs from omalizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of AVP-13358 with Novel Anti-IgE Therapies
For Researchers, Scientists, and Drug Development Professionals
In the landscape of therapies targeting immunoglobulin E (IgE) for the treatment of allergic diseases, the pursuit of more potent and effective molecules is ongoing. This guide provides a comparative overview of AVP-13358, a discontinued small molecule IgE inhibitor, and several novel anti-IgE biologic therapies. While direct head-to-head experimental data for this compound against these newer agents is unavailable due to its discontinued development, this guide consolidates available preclinical and clinical data to offer a comparative perspective on their mechanisms of action and performance.
Executive Summary
This compound was an orally active small molecule designed to suppress IgE-mediated immune responses. Its development has been discontinued. In contrast, a new generation of monoclonal antibodies targeting IgE has emerged, demonstrating high affinity and potent effector function inhibition. These include ligelizumab, UB-221, and GI-301, each with distinct binding characteristics and mechanisms of action compared to the first-generation anti-IgE antibody, omalizumab. This guide will detail the available data for this compound and provide a comparative analysis of these novel biologics.
Mechanism of Action and Signaling Pathways
This compound: This small molecule was designed as an IgE inhibitor and a CD23 antagonist. Its mechanism of action involved the inhibition of IL-4, IL-5, and IL-13 production from T cells.[1] It also targeted the B cell IgE receptor, CD23.[1]
Novel Anti-IgE Monoclonal Antibodies: These biologics primarily function by binding to free IgE, thereby preventing its interaction with the high-affinity IgE receptor (FcεRI) on mast cells and basophils. This interception is a critical step in halting the allergic cascade that leads to the release of inflammatory mediators.
-
Omalizumab: Binds to the Cε3 domain of free IgE, preventing its binding to FcεRI.
-
Ligelizumab: Also targets the Cε3 domain of IgE but with a significantly higher affinity than omalizumab.[2][3]
-
UB-221: Binds to the Cε3 domain of IgE with a strong affinity.[4] Notably, it can also bind to IgE that is already bound to the low-affinity IgE receptor (CD23) and can downregulate IgE production by B cells through its interaction with CD23.[4][5][6][7]
-
GI-301: A novel IgE Trap-Fc fusion protein with two functional groups that can bind to IgE and the autoantibody anti-FcεRIα with high affinity, thereby inhibiting mast cell activation.[8]
Below is a diagram illustrating the general signaling pathway of IgE-mediated mast cell activation and the points of intervention for these therapies.
Quantitative Performance Data
Direct comparative studies of this compound against novel anti-IgE biologics are not available. The following tables summarize the available quantitative data.
Table 1: In Vitro and In Vivo Potency of this compound
| Parameter | Value | Species | Reference |
| IC₅₀ (in vitro IgE inhibition) | 3 nM | BALB/c mice | [1] |
| IC₅₀ (in vivo IgE inhibition) | 8 nM | BALB/c mice | [1] |
Table 2: Comparative Binding Affinities of Anti-IgE Monoclonal Antibodies
| Therapy | Target | Binding Affinity (KD) | Method | Reference |
| Omalizumab | Human IgE | 2.3 x 10⁻¹⁰ M | SPR | [5] |
| Ligelizumab | Human IgE | 0.13 nM (~50-fold higher than omalizumab) | - | [2] |
| UB-221 | Human IgE | 5.9 x 10⁻¹¹ M (~4-fold stronger than omalizumab) | SPR | [4][5] |
Table 3: Comparative In Vitro Efficacy of Anti-IgE Monoclonal Antibodies
| Therapy | Assay | Endpoint | Result | Reference |
| Omalizumab | RBL SX-38 cell degranulation | IC₅₀ | 0.94 µg/mL | [9] |
| UB-221 | RBL SX-38 cell degranulation | IC₅₀ | 0.14 µg/mL (7-fold greater inhibition than omalizumab) | [9] |
| Ligelizumab | IgE binding to FcεRIα | Inhibition | 20-fold higher potency than omalizumab | [10] |
| Omalizumab | Inhibition of IgE binding to FcεRI-expressing cells | IC₅₀ | 0.106 µg/mL | [9] |
| UB-221 | Inhibition of IgE binding to FcεRI-expressing cells | IC₅₀ | 0.035 µg/mL (3-fold greater potency than omalizumab) | [9] |
| Ligelizumab | Allergen-induced skin prick tests | Suppression at Day 85 | 41% | [11] |
| Ligelizumab | Allergen-induced skin prick tests | Suppression at Day 85 | >95% | [11] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols used in the characterization of anti-IgE therapies.
Surface Plasmon Resonance (SPR) for Binding Affinity
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of anti-IgE antibodies to IgE.
General Protocol:
-
Immobilization: An anti-IgE antibody (ligand) is immobilized on a sensor chip surface. This can be achieved through various chemistries, such as amine coupling.
-
Interaction: A solution containing purified IgE (analyte) at various concentrations is flowed over the sensor chip surface.
-
Detection: The binding of IgE to the immobilized antibody is detected in real-time as a change in the refractive index at the surface, measured in Resonance Units (RU).
-
Data Analysis: The association (kₐ) and dissociation (kd) rate constants are determined from the sensorgram data. The equilibrium dissociation constant (KD) is calculated as kd/kₐ.
Basophil Activation Test (BAT)
Objective: To assess the ability of an anti-IgE therapy to inhibit allergen- or anti-IgE-induced activation of basophils.
General Protocol:
-
Blood Collection: Freshly drawn heparinized whole blood is obtained from allergic donors.
-
Incubation: Aliquots of whole blood are incubated with the anti-IgE therapeutic at various concentrations.
-
Stimulation: The blood is then stimulated with an allergen (e.g., house dust mite extract) or an anti-IgE antibody to induce basophil activation. A negative control (unstimulated) and a positive control (e.g., fMLP) are included.
-
Staining: The cells are stained with fluorescently labeled antibodies against basophil-specific markers (e.g., CD203c, CCR3) and an activation marker (e.g., CD63).
-
Flow Cytometry: The percentage of activated (CD63-positive) basophils is quantified using flow cytometry.
-
Data Analysis: The inhibitory concentration 50% (IC₅₀) of the anti-IgE therapeutic is calculated.
Mast Cell Degranulation Assay
Objective: To measure the ability of an anti-IgE therapy to inhibit IgE-mediated degranulation of mast cells.
General Protocol:
-
Cell Culture: A mast cell line (e.g., RBL-2H3) or primary mast cells are cultured.
-
Sensitization: The mast cells are sensitized by incubation with IgE.
-
Inhibition: The sensitized cells are then incubated with the anti-IgE therapeutic at various concentrations.
-
Cross-linking: Degranulation is induced by cross-linking the surface-bound IgE with an allergen or anti-IgE antibody.
-
Quantification of Degranulation: The release of mediators, such as β-hexosaminidase or histamine, into the supernatant is measured using a colorimetric or enzymatic assay. Alternatively, the upregulation of surface markers like CD63 can be assessed by flow cytometry.
-
Data Analysis: The inhibitory concentration 50% (IC₅₀) of the anti-IgE therapeutic is determined.
Conclusion
While this compound represented an early effort in developing a small molecule inhibitor of the IgE pathway, its discontinuation has shifted the focus to the development of highly potent monoclonal antibodies. Novel anti-IgE therapies like ligelizumab and UB-221 demonstrate significantly enhanced binding affinity to IgE and superior in vitro inhibition of effector cell activation compared to the established therapy, omalizumab. UB-221 further distinguishes itself with a unique mechanism involving the modulation of IgE synthesis via CD23 interaction. GI-301 presents another innovative approach with its dual-targeting mechanism. The quantitative data and experimental methodologies presented in this guide offer a valuable resource for researchers and drug developers in the field of allergy and immunology, highlighting the advancements and future directions in anti-IgE therapeutic strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Ligelizumab treatment for severe asthma: learnings from the clinical development programme - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanistic and functional profile of the therapeutic anti-IgE antibody ligelizumab differs from omalizumab (Journal Article) | OSTI.GOV [osti.gov]
- 4. United BioPharma Inc. [ubptaiwan.com]
- 5. IgE-neutralizing UB-221 mAb, distinct from omalizumab and ligelizumab, exhibits CD23-mediated IgE downregulation and relieves urticaria symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. IgE-neutralizing UB-221 mAb, distinct from omalizumab and ligelizumab, exhibits CD23-mediated IgE downregulation and relieves urticaria symptoms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. United BioPharma's Study Reveals New Class of Monoclonal Antibody for Effective Relief of Urticaria Symptoms - BioSpace [biospace.com]
- 8. GI INNOVATION [gi-innovation.com]
- 9. researchgate.net [researchgate.net]
- 10. The mechanistic and functional profile of the therapeutic anti-IgE antibody ligelizumab differs from omalizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
AVP-13358: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AVP-13358, an orally active inhibitor of Immunoglobulin E (IgE), focusing on its known mechanism of action and the importance of cross-reactivity studies in its development. While comprehensive public data on the broad cross-reactivity of this compound is limited, this document outlines its primary pharmacological profile and presents standardized methodologies for evaluating off-target effects, offering a framework for comparison with alternative compounds.
Primary Pharmacological Profile of this compound
This compound is recognized for its potent inhibition of IgE-mediated immune responses.[1] Its primary mechanism involves the suppression of IgE production and the targeting of key components in the allergic inflammatory cascade.
Known Molecular Targets and In Vitro/In Vivo Potency:
| Target | Action | Species/Cell Type | Potency (IC50) | Reference |
| Immunoglobulin E (IgE) | Inhibition | BALB/c Mice (in vitro) | 3 nM | [1] |
| Immunoglobulin E (IgE) | Inhibition | BALB/c Mice (in vivo) | 8 nM | [1] |
| CD23 (B cell IgE receptor) | Targeting | Human Monocytes | Data not available | [1] |
| CD23 and IL-4 Receptors | Targeting | Mouse B Cells | Data not available | [1] |
| IL-4, IL-5, IL-13 Production | Inhibition | T Cells | Data not available | [1] |
Cross-Reactivity and Off-Target Binding Profile
A critical aspect of drug development is the assessment of a compound's selectivity. This is achieved by screening the compound against a broad panel of known receptors, enzymes, and ion channels to identify potential off-target interactions that could lead to adverse effects.
Note: Comprehensive cross-reactivity screening data for this compound against a standardized safety pharmacology panel (e.g., CEREP or Eurofins SafetyScreen) is not publicly available in the reviewed literature. The following table is a template illustrating how such data would be presented.
Hypothetical Cross-Reactivity Profile for this compound:
| Target Class | Representative Target | Assay Type | % Inhibition at 10 µM | IC50 / Ki (µM) |
| GPCRs | Adrenergic α1A | Radioligand Binding | < 50% | > 10 |
| Dopamine D2 | Radioligand Binding | < 50% | > 10 | |
| Histamine H1 | Radioligand Binding | < 50% | > 10 | |
| Ion Channels | hERG | Electrophysiology | < 50% | > 10 |
| Nav1.5 | Electrophysiology | < 50% | > 10 | |
| Enzymes | COX-1 | Enzymatic | < 50% | > 10 |
| PDE4 | Enzymatic | < 50% | > 10 | |
| Transporters | SERT | Radioligand Binding | < 50% | > 10 |
Experimental Protocols
Detailed experimental protocols for the cross-reactivity studies of this compound are not available in the public domain. However, the following section describes a standard methodology for conducting a broad panel in vitro safety pharmacology screen, which is a crucial step in evaluating the selectivity of a drug candidate.
General Protocol for In Vitro Cross-Reactivity Screening
Objective: To assess the potential for this compound to bind to a wide array of molecular targets other than its intended pharmacological targets.
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared to achieve the desired final concentrations for the assays.
-
Assay Panel: A broad panel of assays is selected, typically including:
-
Radioligand Binding Assays: To evaluate the binding of this compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. These assays measure the displacement of a specific radiolabeled ligand from its target by the test compound.
-
Enzyme Inhibition Assays: To determine the effect of this compound on the activity of various enzymes (e.g., kinases, proteases, phosphodiesterases).
-
Functional Assays: To assess the functional consequence of any binding interaction (e.g., agonist or antagonist activity at a receptor, or inhibition of ion channel currents in electrophysiology studies).
-
-
Execution of Assays:
-
For binding assays, a fixed concentration of the radioligand and the target membrane preparation are incubated with varying concentrations of this compound.
-
For enzyme assays, the enzyme, substrate, and varying concentrations of this compound are incubated.
-
The specific conditions for each assay (e.g., buffer composition, incubation time, temperature) are optimized for the particular target.
-
-
Data Analysis:
-
The amount of binding or enzyme activity is measured at each concentration of this compound.
-
The results are typically expressed as the percentage of inhibition of the control response.
-
For compounds showing significant inhibition (e.g., >50% at a 10 µM concentration), a dose-response curve is generated to determine the IC50 (for inhibition) or Ki (binding affinity).
-
Visualizations
The following diagrams illustrate the known signaling pathway of this compound and a typical workflow for cross-reactivity screening.
References
AVP-13358: A Comparative Analysis of Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AVP-13358, an orally active inhibitor of Immunoglobulin E (IgE), focusing on its known mechanism of action and the importance of cross-reactivity studies in its development. While comprehensive public data on the broad cross-reactivity of this compound is limited, this document outlines its primary pharmacological profile and presents standardized methodologies for evaluating off-target effects, offering a framework for comparison with alternative compounds.
Primary Pharmacological Profile of this compound
This compound is recognized for its potent inhibition of IgE-mediated immune responses.[1] Its primary mechanism involves the suppression of IgE production and the targeting of key components in the allergic inflammatory cascade.
Known Molecular Targets and In Vitro/In Vivo Potency:
| Target | Action | Species/Cell Type | Potency (IC50) | Reference |
| Immunoglobulin E (IgE) | Inhibition | BALB/c Mice (in vitro) | 3 nM | [1] |
| Immunoglobulin E (IgE) | Inhibition | BALB/c Mice (in vivo) | 8 nM | [1] |
| CD23 (B cell IgE receptor) | Targeting | Human Monocytes | Data not available | [1] |
| CD23 and IL-4 Receptors | Targeting | Mouse B Cells | Data not available | [1] |
| IL-4, IL-5, IL-13 Production | Inhibition | T Cells | Data not available | [1] |
Cross-Reactivity and Off-Target Binding Profile
A critical aspect of drug development is the assessment of a compound's selectivity. This is achieved by screening the compound against a broad panel of known receptors, enzymes, and ion channels to identify potential off-target interactions that could lead to adverse effects.
Note: Comprehensive cross-reactivity screening data for this compound against a standardized safety pharmacology panel (e.g., CEREP or Eurofins SafetyScreen) is not publicly available in the reviewed literature. The following table is a template illustrating how such data would be presented.
Hypothetical Cross-Reactivity Profile for this compound:
| Target Class | Representative Target | Assay Type | % Inhibition at 10 µM | IC50 / Ki (µM) |
| GPCRs | Adrenergic α1A | Radioligand Binding | < 50% | > 10 |
| Dopamine D2 | Radioligand Binding | < 50% | > 10 | |
| Histamine H1 | Radioligand Binding | < 50% | > 10 | |
| Ion Channels | hERG | Electrophysiology | < 50% | > 10 |
| Nav1.5 | Electrophysiology | < 50% | > 10 | |
| Enzymes | COX-1 | Enzymatic | < 50% | > 10 |
| PDE4 | Enzymatic | < 50% | > 10 | |
| Transporters | SERT | Radioligand Binding | < 50% | > 10 |
Experimental Protocols
Detailed experimental protocols for the cross-reactivity studies of this compound are not available in the public domain. However, the following section describes a standard methodology for conducting a broad panel in vitro safety pharmacology screen, which is a crucial step in evaluating the selectivity of a drug candidate.
General Protocol for In Vitro Cross-Reactivity Screening
Objective: To assess the potential for this compound to bind to a wide array of molecular targets other than its intended pharmacological targets.
Methodology:
-
Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution. Serial dilutions are then prepared to achieve the desired final concentrations for the assays.
-
Assay Panel: A broad panel of assays is selected, typically including:
-
Radioligand Binding Assays: To evaluate the binding of this compound to a wide range of G-protein coupled receptors (GPCRs), ion channels, and transporters. These assays measure the displacement of a specific radiolabeled ligand from its target by the test compound.
-
Enzyme Inhibition Assays: To determine the effect of this compound on the activity of various enzymes (e.g., kinases, proteases, phosphodiesterases).
-
Functional Assays: To assess the functional consequence of any binding interaction (e.g., agonist or antagonist activity at a receptor, or inhibition of ion channel currents in electrophysiology studies).
-
-
Execution of Assays:
-
For binding assays, a fixed concentration of the radioligand and the target membrane preparation are incubated with varying concentrations of this compound.
-
For enzyme assays, the enzyme, substrate, and varying concentrations of this compound are incubated.
-
The specific conditions for each assay (e.g., buffer composition, incubation time, temperature) are optimized for the particular target.
-
-
Data Analysis:
-
The amount of binding or enzyme activity is measured at each concentration of this compound.
-
The results are typically expressed as the percentage of inhibition of the control response.
-
For compounds showing significant inhibition (e.g., >50% at a 10 µM concentration), a dose-response curve is generated to determine the IC50 (for inhibition) or Ki (binding affinity).
-
Visualizations
The following diagrams illustrate the known signaling pathway of this compound and a typical workflow for cross-reactivity screening.
References
AVP-13358: A Comparative Benchmarking Analysis Against Established Allergy Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AVP-13358, a discontinued (B1498344) investigational drug, against two established allergy therapeutics: Omalizumab and Montelukast. Due to the discontinuation of this compound's development, publicly available, direct comparative experimental data is limited. This guide, therefore, focuses on a comparison of their mechanisms of action and provides a framework of experimental protocols typically used to evaluate such compounds.
Mechanism of Action: A Tale of Three Pathways
The therapeutic efficacy of anti-allergy drugs is intrinsically linked to their specific molecular targets within the complex allergic inflammatory cascade. This compound, Omalizumab, and Montelukast each intervene at distinct points in this pathway.
This compound was designed as a dual-action small molecule that functions as both an IgE inhibitor and a CD23 antagonist .[1][2][3] Its proposed mechanism involves:
-
Direct inhibition of IgE: this compound was developed to suppress the production and release of Immunoglobulin E (IgE), the central antibody in Type 1 hypersensitivity reactions.
-
Antagonism of CD23: By blocking the low-affinity IgE receptor, CD23 (FcεRII), this compound aimed to interfere with IgE-mediated antigen presentation and the subsequent activation of immune cells.[1]
-
Inhibition of Th2 Cytokines: The compound was also shown to act on T cells, inhibiting the production and release of key allergic inflammation-driving cytokines: IL-4, IL-5, and IL-13.[2]
Omalizumab is a humanized monoclonal antibody that specifically targets and binds to the Cε3 domain of free circulating IgE .[4][5] This action prevents IgE from binding to its high-affinity receptor (FcεRI) on mast cells and basophils, and its low-affinity receptor (CD23) on other immune cells.[2][3] By sequestering free IgE, Omalizumab effectively halts the initial step of the allergic cascade, preventing mast cell degranulation and the release of inflammatory mediators.[2][4]
Montelukast operates further downstream in the allergic pathway. It is a potent and selective leukotriene receptor antagonist , specifically targeting the cysteinyl leukotriene receptor 1 (CysLT1). Leukotrienes are inflammatory mediators released from mast cells and other immune cells during an allergic reaction. By blocking the CysLT1 receptor, Montelukast prevents the action of leukotrienes, thereby reducing bronchoconstriction, airway edema, and mucus production.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of this compound, Omalizumab, and Montelukast based on their intended mechanisms and known properties. Direct comparative quantitative data for this compound is not available in the public domain.
| Feature | This compound | Omalizumab | Montelukast |
| Drug Class | IgE Inhibitor & CD23 Antagonist | Anti-IgE Monoclonal Antibody | Leukotriene Receptor Antagonist |
| Molecular Target | IgE production/release, CD23, IL-4, IL-5, IL-13 production | Free circulating IgE | Cysteinyl Leukotriene Receptor 1 (CysLT1) |
| Administration | Oral (intended) | Subcutaneous injection | Oral |
| Development Status | Discontinued | Approved for clinical use | Approved for clinical use |
Caption: Comparative summary of this compound, Omalizumab, and Montelukast.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to benchmark a compound like this compound against other allergy therapeutics.
In Vitro Assay: Basophil Activation Test (BAT)
Objective: To assess the ability of a test compound to inhibit IgE-mediated activation of basophils in response to an allergen.
Methodology:
-
Sample Collection: Whole blood is collected from allergic donors.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a comparator (e.g., Omalizumab) for a specified period.
-
Allergen Stimulation: The blood samples are then stimulated with a known allergen to which the donor is sensitized.
-
Staining: Following stimulation, the cells are stained with fluorescently labeled antibodies against basophil surface markers (e.g., CD203c, CD63) to identify activated basophils.
-
Flow Cytometry Analysis: The percentage of activated basophils is quantified using a flow cytometer.
-
Data Analysis: The inhibitory concentration 50 (IC50) value is calculated for the test compound and comparators.
Preclinical Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
Objective: To evaluate the in vivo efficacy of a test compound in a murine model of allergic asthma.
Methodology:
-
Sensitization: BALB/c mice are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum) on days 0 and 14.
-
Drug Administration: The test compound (e.g., this compound), a comparator (e.g., Montelukast), or vehicle is administered to the mice via the intended route (e.g., oral gavage) for a specified period before and/or during the challenge phase.
-
Allergen Challenge: Mice are challenged with aerosolized OVA for a set duration on consecutive days (e.g., days 21, 22, and 23).
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, AHR is measured in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Following AHR measurement, mice are euthanized, and BAL fluid is collected to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess the degree of inflammation and mucus production.
-
Cytokine Analysis: The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.
Mandatory Visualizations
Caption: Allergic inflammation pathway and points of intervention for this compound, Omalizumab, and Montelukast.
Caption: Experimental workflow for a preclinical murine model of allergic asthma.
References
- 1. Animal model of allergy and asthma; protocol for researches [protocols.io]
- 2. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 3. researchgate.net [researchgate.net]
- 4. Studying specific IgE: in vivo or in vitro | Allergologia et Immunopathologia [elsevier.es]
- 5. researchgate.net [researchgate.net]
AVP-13358: A Comparative Benchmarking Analysis Against Established Allergy Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of AVP-13358, a discontinued investigational drug, against two established allergy therapeutics: Omalizumab and Montelukast. Due to the discontinuation of this compound's development, publicly available, direct comparative experimental data is limited. This guide, therefore, focuses on a comparison of their mechanisms of action and provides a framework of experimental protocols typically used to evaluate such compounds.
Mechanism of Action: A Tale of Three Pathways
The therapeutic efficacy of anti-allergy drugs is intrinsically linked to their specific molecular targets within the complex allergic inflammatory cascade. This compound, Omalizumab, and Montelukast each intervene at distinct points in this pathway.
This compound was designed as a dual-action small molecule that functions as both an IgE inhibitor and a CD23 antagonist .[1][2][3] Its proposed mechanism involves:
-
Direct inhibition of IgE: this compound was developed to suppress the production and release of Immunoglobulin E (IgE), the central antibody in Type 1 hypersensitivity reactions.
-
Antagonism of CD23: By blocking the low-affinity IgE receptor, CD23 (FcεRII), this compound aimed to interfere with IgE-mediated antigen presentation and the subsequent activation of immune cells.[1]
-
Inhibition of Th2 Cytokines: The compound was also shown to act on T cells, inhibiting the production and release of key allergic inflammation-driving cytokines: IL-4, IL-5, and IL-13.[2]
Omalizumab is a humanized monoclonal antibody that specifically targets and binds to the Cε3 domain of free circulating IgE .[4][5] This action prevents IgE from binding to its high-affinity receptor (FcεRI) on mast cells and basophils, and its low-affinity receptor (CD23) on other immune cells.[2][3] By sequestering free IgE, Omalizumab effectively halts the initial step of the allergic cascade, preventing mast cell degranulation and the release of inflammatory mediators.[2][4]
Montelukast operates further downstream in the allergic pathway. It is a potent and selective leukotriene receptor antagonist , specifically targeting the cysteinyl leukotriene receptor 1 (CysLT1). Leukotrienes are inflammatory mediators released from mast cells and other immune cells during an allergic reaction. By blocking the CysLT1 receptor, Montelukast prevents the action of leukotrienes, thereby reducing bronchoconstriction, airway edema, and mucus production.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics of this compound, Omalizumab, and Montelukast based on their intended mechanisms and known properties. Direct comparative quantitative data for this compound is not available in the public domain.
| Feature | This compound | Omalizumab | Montelukast |
| Drug Class | IgE Inhibitor & CD23 Antagonist | Anti-IgE Monoclonal Antibody | Leukotriene Receptor Antagonist |
| Molecular Target | IgE production/release, CD23, IL-4, IL-5, IL-13 production | Free circulating IgE | Cysteinyl Leukotriene Receptor 1 (CysLT1) |
| Administration | Oral (intended) | Subcutaneous injection | Oral |
| Development Status | Discontinued | Approved for clinical use | Approved for clinical use |
Caption: Comparative summary of this compound, Omalizumab, and Montelukast.
Experimental Protocols
The following are detailed methodologies for key experiments that would be utilized to benchmark a compound like this compound against other allergy therapeutics.
In Vitro Assay: Basophil Activation Test (BAT)
Objective: To assess the ability of a test compound to inhibit IgE-mediated activation of basophils in response to an allergen.
Methodology:
-
Sample Collection: Whole blood is collected from allergic donors.
-
Compound Incubation: Aliquots of whole blood are pre-incubated with varying concentrations of the test compound (e.g., this compound) or a comparator (e.g., Omalizumab) for a specified period.
-
Allergen Stimulation: The blood samples are then stimulated with a known allergen to which the donor is sensitized.
-
Staining: Following stimulation, the cells are stained with fluorescently labeled antibodies against basophil surface markers (e.g., CD203c, CD63) to identify activated basophils.
-
Flow Cytometry Analysis: The percentage of activated basophils is quantified using a flow cytometer.
-
Data Analysis: The inhibitory concentration 50 (IC50) value is calculated for the test compound and comparators.
Preclinical Model: Ovalbumin (OVA)-Induced Allergic Asthma in Mice
Objective: To evaluate the in vivo efficacy of a test compound in a murine model of allergic asthma.
Methodology:
-
Sensitization: BALB/c mice are sensitized to ovalbumin (OVA) via intraperitoneal injections of OVA emulsified in an adjuvant (e.g., alum) on days 0 and 14.
-
Drug Administration: The test compound (e.g., this compound), a comparator (e.g., Montelukast), or vehicle is administered to the mice via the intended route (e.g., oral gavage) for a specified period before and/or during the challenge phase.
-
Allergen Challenge: Mice are challenged with aerosolized OVA for a set duration on consecutive days (e.g., days 21, 22, and 23).
-
Assessment of Airway Hyperresponsiveness (AHR): 24 hours after the final challenge, AHR is measured in response to increasing concentrations of methacholine using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Following AHR measurement, mice are euthanized, and BAL fluid is collected to quantify the number and type of inflammatory cells (e.g., eosinophils, neutrophils, lymphocytes).
-
Lung Histology: Lung tissues are collected, fixed, and stained (e.g., with Hematoxylin and Eosin, Periodic acid-Schiff) to assess the degree of inflammation and mucus production.
-
Cytokine Analysis: The levels of Th2 cytokines (IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates are measured by ELISA.
Mandatory Visualizations
Caption: Allergic inflammation pathway and points of intervention for this compound, Omalizumab, and Montelukast.
Caption: Experimental workflow for a preclinical murine model of allergic asthma.
References
- 1. Animal model of allergy and asthma; protocol for researches [protocols.io]
- 2. Murine Models of Allergic Asthma: Methodological Insights into Allergen Sensitization and Challenge Protocols | Biomedical Research and Therapy [bmrat.org]
- 3. researchgate.net [researchgate.net]
- 4. Studying specific IgE: in vivo or in vitro | Allergologia et Immunopathologia [elsevier.es]
- 5. researchgate.net [researchgate.net]
AVP-13358: Kinase Specificity Data Not Publicly Available for Comparison
Efforts to compile a comprehensive comparison guide on the kinase specificity of AVP-13358 relative to other kinase inhibitors have been unsuccessful due to the lack of publicly available data on its kinase-related activities. Extensive searches of scientific literature, public drug discovery databases, and supplier technical information did not yield any kinome scan data or quantitative measures of this compound's inhibitory effects on protein kinases.
This compound is described as an orally active small molecule that functions as an inhibitor of Immunoglobulin E (IgE), primarily targeting immune responses.[1] Its mechanism of action involves the suppression of IgE-mediated immune reactions by acting on T cells to inhibit the production and release of cytokines such as IL-4, IL-5, and IL-13.[1] Furthermore, this compound has been shown to target the B cell IgE receptor, CD23.[1] Research has also explored its potential anti-proliferative and anti-viral activities, which are thought to be mediated through its effects on the Golgi apparatus.[2]
While the compound has been investigated for therapeutic applications in allergy and asthma, its primary mechanism of action does not appear to be centered on direct kinase inhibition.[1][2] This is in stark contrast to well-characterized kinase inhibitors such as Staurosporine, a broad-spectrum inhibitor, and Dasatinib, a multi-targeted kinase inhibitor, for which extensive kinome profiling data are readily available.
Without any data on the kinase inhibitory profile of this compound, a direct and objective comparison of its specificity against other kinase inhibitors is not feasible at this time. The generation of comparative data tables and signaling pathway diagrams as initially intended cannot be completed.
Researchers, scientists, and drug development professionals interested in the kinase specificity of this compound may need to conduct their own kinase profiling experiments. Methodologies for such assessments are well-established in the field.
Experimental Protocols
For researchers who wish to determine the kinase inhibitor profile of this compound, established experimental protocols can be followed. A typical approach involves an initial broad screening against a large panel of kinases, followed by more detailed functional assays for any identified hits.
I. Kinase Profiling using Competition Binding Assay (e.g., KINOMEscan™)
This method is designed to measure the binding affinity of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound is incubated with DNA-tagged kinases. The mixture is then applied to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
Detailed Methodology:
-
Compound Preparation: this compound is serially diluted in DMSO to create a concentration range suitable for determining the dissociation constant (Kd).
-
Assay Plate Preparation: The DNA-tagged kinases from a comprehensive panel (e.g., scanMAX panel with over 450 kinases) are aliquoted into the wells of a multi-well plate.
-
Compound Incubation: The prepared dilutions of this compound are added to the wells containing the kinases. A DMSO control is also included. The plates are incubated to allow the compound to bind to the kinases.
-
Competition Binding: The kinase-compound mixtures are then transferred to plates containing the immobilized active-site directed ligand. The plates are incubated to allow for competitive binding to occur.
-
Washing: The plates are washed to remove any unbound kinases and compounds.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tags and measuring their concentration using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. The Kd values are then calculated from the dose-response curves.
II. Functional Kinase Assay (e.g., TR-FRET Assay)
This type of assay measures the direct inhibitory effect of a compound on the catalytic activity of a specific kinase.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the phosphorylation of a substrate by a kinase. The assay uses a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the antibody. When the substrate is phosphorylated, the antibody and tracer are brought into close proximity, allowing for FRET to occur upon excitation of the lanthanide. An inhibitor of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (this compound) in an appropriate assay buffer.
-
Assay Plate Preparation: Add the kinase and substrate to the wells of a microplate.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing the TR-FRET antibody pair (e.g., a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled tracer). Incubate to allow for antibody binding.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Visualizations
While specific diagrams for this compound cannot be generated, the following are examples of diagrams that would be used in a typical kinase inhibitor comparison guide.
Caption: A generalized workflow for assessing kinase inhibitor specificity.
Caption: Key targets of promiscuous and multi-targeted kinase inhibitors.
References
AVP-13358: Kinase Specificity Data Not Publicly Available for Comparison
Efforts to compile a comprehensive comparison guide on the kinase specificity of AVP-13358 relative to other kinase inhibitors have been unsuccessful due to the lack of publicly available data on its kinase-related activities. Extensive searches of scientific literature, public drug discovery databases, and supplier technical information did not yield any kinome scan data or quantitative measures of this compound's inhibitory effects on protein kinases.
This compound is described as an orally active small molecule that functions as an inhibitor of Immunoglobulin E (IgE), primarily targeting immune responses.[1] Its mechanism of action involves the suppression of IgE-mediated immune reactions by acting on T cells to inhibit the production and release of cytokines such as IL-4, IL-5, and IL-13.[1] Furthermore, this compound has been shown to target the B cell IgE receptor, CD23.[1] Research has also explored its potential anti-proliferative and anti-viral activities, which are thought to be mediated through its effects on the Golgi apparatus.[2]
While the compound has been investigated for therapeutic applications in allergy and asthma, its primary mechanism of action does not appear to be centered on direct kinase inhibition.[1][2] This is in stark contrast to well-characterized kinase inhibitors such as Staurosporine, a broad-spectrum inhibitor, and Dasatinib, a multi-targeted kinase inhibitor, for which extensive kinome profiling data are readily available.
Without any data on the kinase inhibitory profile of this compound, a direct and objective comparison of its specificity against other kinase inhibitors is not feasible at this time. The generation of comparative data tables and signaling pathway diagrams as initially intended cannot be completed.
Researchers, scientists, and drug development professionals interested in the kinase specificity of this compound may need to conduct their own kinase profiling experiments. Methodologies for such assessments are well-established in the field.
Experimental Protocols
For researchers who wish to determine the kinase inhibitor profile of this compound, established experimental protocols can be followed. A typical approach involves an initial broad screening against a large panel of kinases, followed by more detailed functional assays for any identified hits.
I. Kinase Profiling using Competition Binding Assay (e.g., KINOMEscan™)
This method is designed to measure the binding affinity of a test compound to a large panel of kinases.
Principle: The assay is based on a competitive binding format where a test compound is incubated with DNA-tagged kinases. The mixture is then applied to an immobilized, active-site directed ligand. The amount of kinase that binds to the immobilized ligand is quantified using qPCR. If the test compound binds to the kinase, it will prevent the kinase from binding to the immobilized ligand, resulting in a lower signal.
Detailed Methodology:
-
Compound Preparation: this compound is serially diluted in DMSO to create a concentration range suitable for determining the dissociation constant (Kd).
-
Assay Plate Preparation: The DNA-tagged kinases from a comprehensive panel (e.g., scanMAX panel with over 450 kinases) are aliquoted into the wells of a multi-well plate.
-
Compound Incubation: The prepared dilutions of this compound are added to the wells containing the kinases. A DMSO control is also included. The plates are incubated to allow the compound to bind to the kinases.
-
Competition Binding: The kinase-compound mixtures are then transferred to plates containing the immobilized active-site directed ligand. The plates are incubated to allow for competitive binding to occur.
-
Washing: The plates are washed to remove any unbound kinases and compounds.
-
Quantification: The amount of kinase bound to the immobilized ligand is quantified by eluting the DNA tags and measuring their concentration using qPCR.
-
Data Analysis: The results are typically expressed as a percentage of the DMSO control. A lower percentage indicates stronger binding of the test compound to the kinase. The Kd values are then calculated from the dose-response curves.
II. Functional Kinase Assay (e.g., TR-FRET Assay)
This type of assay measures the direct inhibitory effect of a compound on the catalytic activity of a specific kinase.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are used to measure the phosphorylation of a substrate by a kinase. The assay uses a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate and a fluorescently labeled tracer that binds to the antibody. When the substrate is phosphorylated, the antibody and tracer are brought into close proximity, allowing for FRET to occur upon excitation of the lanthanide. An inhibitor of the kinase will prevent substrate phosphorylation, leading to a decrease in the FRET signal.
Detailed Methodology:
-
Reagent Preparation: Prepare solutions of the kinase, its specific substrate, ATP, and the test compound (this compound) in an appropriate assay buffer.
-
Assay Plate Preparation: Add the kinase and substrate to the wells of a microplate.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Reaction Initiation: Initiate the kinase reaction by adding ATP to all wells. Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Stop the reaction by adding a detection solution containing the TR-FRET antibody pair (e.g., a europium-labeled anti-phospho-substrate antibody and an Alexa Fluor® 647-labeled tracer). Incubate to allow for antibody binding.
-
Signal Reading: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio and plot the results against the inhibitor concentration to determine the IC50 value.
Visualizations
While specific diagrams for this compound cannot be generated, the following are examples of diagrams that would be used in a typical kinase inhibitor comparison guide.
Caption: A generalized workflow for assessing kinase inhibitor specificity.
Caption: Key targets of promiscuous and multi-targeted kinase inhibitors.
References
Comparative Analysis of the Antiviral Spectrum of AVP-13358
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral spectrum of AVP-13358, a novel host-targeted antiviral candidate, in relation to established antiviral agents. This compound belongs to the 2-phenylimidazopyridine class of compounds, which have demonstrated a unique mechanism of action by targeting the host cell's Golgi apparatus. This approach presents a potential advantage in overcoming viral resistance, a common challenge with direct-acting antivirals.
Executive Summary
This compound and its related compounds represent a promising new frontier in antiviral drug development. While specific quantitative data for this compound against a wide range of viruses is not extensively available in public literature, research on the broader class of 2-phenylbenzimidazoles, from which 2-phenylimidazopyridines are derived, reveals a significant breadth of activity. One study identified that out of 76 derivatives, 39 showed high activity (EC50 = 0.1-10µM) against at least one of a panel of 10 RNA and DNA viruses.[1] The most susceptible viruses included Coxsackievirus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), Sindbis virus (Sb-1), Herpes Simplex Virus-1 (HSV-1), and Yellow Fever Virus (YFV).[1][2] Furthermore, a lead compound from the 2-phenylimidazopyridine series has shown high efficacy in blocking the spread of topical herpes infection in animal models.[3]
This guide will compare the known and potential antiviral spectrum of this compound with three widely recognized antiviral drugs: Acyclovir, a standard-of-care for herpesvirus infections, and Ribavirin and Favipiravir, both broad-spectrum antiviral agents. The comparison will highlight the unique host-targeted mechanism of this compound, which offers a different therapeutic strategy compared to the direct-acting mechanisms of the comparator drugs.
Data Presentation: Comparative Antiviral Spectra
The following tables summarize the known in vitro antiviral activities (EC50 values) of this compound's related compounds and the comparator drugs against a range of viruses. It is important to note that the data for the this compound class is based on structurally related 2-phenylbenzimidazoles and represents a potential spectrum of activity.
Table 1: Antiviral Activity of 2-Phenylbenzimidazoles (this compound Related Compounds)
| Virus Family | Virus | EC50 (µM) |
| Picornaviridae | Coxsackievirus B2 (CVB-2) | High Activity (0.1-10)[1] |
| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | High Activity (0.8-1.5)[1][2] |
| Flaviviridae | Yellow Fever Virus (YFV) | High Activity (0.1-10)[1] |
| Togaviridae | Sindbis Virus (Sb-1) | High Activity (0.1-10)[1] |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | High Activity (0.1-10)[1] |
| Poxviridae | Vaccinia Virus (VV) | 0.1[1][2] |
Table 2: Antiviral Activity of Acyclovir
| Virus Family | Virus | EC50 (µM) |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | 0.125 µg/mL |
| Herpesviridae | Herpes Simplex Virus-2 (HSV-2) | 0.215 µg/mL |
Table 3: Antiviral Activity of Ribavirin
| Virus Family | Virus | EC50 (µg/mL) |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | 1.38 - 5.3 |
| Orthomyxoviridae | Influenza A Virus | 8.6 - 67 |
| Flaviviridae | Yellow Fever Virus (YFV) | 12.3 |
| Paramyxoviridae | Human Parainfluenza Virus 3 (hPIV3) | 9.4 |
| Coronaviridae | SARS-CoV | 2.2 - 9.4 |
Table 4: Antiviral Activity of Favipiravir
| Virus Family | Virus | EC50 (µg/mL) |
| Orthomyxoviridae | Influenza A, B, C | 0.014 - 0.55 |
| Flaviviridae | Yellow Fever Virus | >100 |
| Arenaviridae | Lassa Virus | Not specified |
| Bunyaviridae | Rift Valley Fever Virus | Not specified |
| Filoviridae | Ebola Virus | Not specified |
| Coronaviridae | SARS-CoV-2 | 61.88 µM |
Experimental Protocols
The antiviral activity data presented in the tables are typically generated using one of two standard in vitro assays: the Plaque Reduction Assay or the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay is considered the gold standard for measuring the ability of an antiviral compound to inhibit the replication of a virus.
-
Cell Seeding: A monolayer of susceptible host cells is grown in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known concentration of the virus in the presence of varying concentrations of the antiviral compound.
-
Overlay: After a short incubation period to allow for viral entry, the liquid medium is removed and replaced with a semi-solid overlay (e.g., containing agarose (B213101) or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized areas of cell death or "plaques".
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The concentration of the antiviral compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the EC50 value.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of an antiviral compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
-
Cell Seeding: A monolayer of susceptible host cells is grown in 96-well plates.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the antiviral compound and then infected with a specific amount of virus.
-
Incubation: The plates are incubated for a period that allows the virus to cause a visible CPE in the untreated control wells (typically 3-7 days).
-
CPE Assessment: The extent of CPE in each well is observed microscopically and scored. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake).
-
EC50 Calculation: The concentration of the antiviral compound that inhibits the viral CPE by 50% compared to the untreated virus control is calculated as the EC50 value.
Mandatory Visualization
This compound's Host-Targeted Mechanism of Action
The antiviral activity of this compound and related compounds is attributed to their ability to disrupt the host cell's Golgi apparatus, a critical organelle for the processing and transport of viral proteins. This host-directed mechanism is a key differentiator from direct-acting antivirals.
Caption: this compound disrupts the host Golgi apparatus, inhibiting viral protein processing.
Comparative Antiviral Mechanisms Workflow
This diagram illustrates the distinct points of intervention for this compound and the comparator direct-acting antiviral agents within the viral replication cycle.
Caption: this compound targets the host, while comparators directly inhibit viral enzymes.
References
- 1. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity and Mechanism of Action of Endoplasmic Reticulum Glucosidase Inhibitors: A Mini Review [jstage.jst.go.jp]
Comparative Analysis of the Antiviral Spectrum of AVP-13358
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antiviral spectrum of AVP-13358, a novel host-targeted antiviral candidate, in relation to established antiviral agents. This compound belongs to the 2-phenylimidazopyridine class of compounds, which have demonstrated a unique mechanism of action by targeting the host cell's Golgi apparatus. This approach presents a potential advantage in overcoming viral resistance, a common challenge with direct-acting antivirals.
Executive Summary
This compound and its related compounds represent a promising new frontier in antiviral drug development. While specific quantitative data for this compound against a wide range of viruses is not extensively available in public literature, research on the broader class of 2-phenylbenzimidazoles, from which 2-phenylimidazopyridines are derived, reveals a significant breadth of activity. One study identified that out of 76 derivatives, 39 showed high activity (EC50 = 0.1-10µM) against at least one of a panel of 10 RNA and DNA viruses.[1] The most susceptible viruses included Coxsackievirus B2 (CVB-2), Bovine Viral Diarrhea Virus (BVDV), Sindbis virus (Sb-1), Herpes Simplex Virus-1 (HSV-1), and Yellow Fever Virus (YFV).[1][2] Furthermore, a lead compound from the 2-phenylimidazopyridine series has shown high efficacy in blocking the spread of topical herpes infection in animal models.[3]
This guide will compare the known and potential antiviral spectrum of this compound with three widely recognized antiviral drugs: Acyclovir, a standard-of-care for herpesvirus infections, and Ribavirin and Favipiravir, both broad-spectrum antiviral agents. The comparison will highlight the unique host-targeted mechanism of this compound, which offers a different therapeutic strategy compared to the direct-acting mechanisms of the comparator drugs.
Data Presentation: Comparative Antiviral Spectra
The following tables summarize the known in vitro antiviral activities (EC50 values) of this compound's related compounds and the comparator drugs against a range of viruses. It is important to note that the data for the this compound class is based on structurally related 2-phenylbenzimidazoles and represents a potential spectrum of activity.
Table 1: Antiviral Activity of 2-Phenylbenzimidazoles (this compound Related Compounds)
| Virus Family | Virus | EC50 (µM) |
| Picornaviridae | Coxsackievirus B2 (CVB-2) | High Activity (0.1-10)[1] |
| Flaviviridae | Bovine Viral Diarrhea Virus (BVDV) | High Activity (0.8-1.5)[1][2] |
| Flaviviridae | Yellow Fever Virus (YFV) | High Activity (0.1-10)[1] |
| Togaviridae | Sindbis Virus (Sb-1) | High Activity (0.1-10)[1] |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | High Activity (0.1-10)[1] |
| Poxviridae | Vaccinia Virus (VV) | 0.1[1][2] |
Table 2: Antiviral Activity of Acyclovir
| Virus Family | Virus | EC50 (µM) |
| Herpesviridae | Herpes Simplex Virus-1 (HSV-1) | 0.125 µg/mL |
| Herpesviridae | Herpes Simplex Virus-2 (HSV-2) | 0.215 µg/mL |
Table 3: Antiviral Activity of Ribavirin
| Virus Family | Virus | EC50 (µg/mL) |
| Paramyxoviridae | Respiratory Syncytial Virus (RSV) | 1.38 - 5.3 |
| Orthomyxoviridae | Influenza A Virus | 8.6 - 67 |
| Flaviviridae | Yellow Fever Virus (YFV) | 12.3 |
| Paramyxoviridae | Human Parainfluenza Virus 3 (hPIV3) | 9.4 |
| Coronaviridae | SARS-CoV | 2.2 - 9.4 |
Table 4: Antiviral Activity of Favipiravir
| Virus Family | Virus | EC50 (µg/mL) |
| Orthomyxoviridae | Influenza A, B, C | 0.014 - 0.55 |
| Flaviviridae | Yellow Fever Virus | >100 |
| Arenaviridae | Lassa Virus | Not specified |
| Bunyaviridae | Rift Valley Fever Virus | Not specified |
| Filoviridae | Ebola Virus | Not specified |
| Coronaviridae | SARS-CoV-2 | 61.88 µM |
Experimental Protocols
The antiviral activity data presented in the tables are typically generated using one of two standard in vitro assays: the Plaque Reduction Assay or the Cytopathic Effect (CPE) Inhibition Assay.
Plaque Reduction Assay
This assay is considered the gold standard for measuring the ability of an antiviral compound to inhibit the replication of a virus.
-
Cell Seeding: A monolayer of susceptible host cells is grown in multi-well plates.
-
Virus Infection: The cell monolayers are infected with a known concentration of the virus in the presence of varying concentrations of the antiviral compound.
-
Overlay: After a short incubation period to allow for viral entry, the liquid medium is removed and replaced with a semi-solid overlay (e.g., containing agarose or methylcellulose). This overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized areas of cell death or "plaques".
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Staining and Counting: The cell monolayers are fixed and stained (e.g., with crystal violet), and the plaques are counted.
-
EC50 Calculation: The concentration of the antiviral compound that reduces the number of plaques by 50% compared to the untreated virus control is determined as the EC50 value.
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of an antiviral compound to protect cells from the virus-induced cell death or morphological changes known as the cytopathic effect.
-
Cell Seeding: A monolayer of susceptible host cells is grown in 96-well plates.
-
Compound and Virus Addition: The cells are treated with serial dilutions of the antiviral compound and then infected with a specific amount of virus.
-
Incubation: The plates are incubated for a period that allows the virus to cause a visible CPE in the untreated control wells (typically 3-7 days).
-
CPE Assessment: The extent of CPE in each well is observed microscopically and scored. Alternatively, cell viability can be quantified using a colorimetric assay (e.g., MTT or neutral red uptake).
-
EC50 Calculation: The concentration of the antiviral compound that inhibits the viral CPE by 50% compared to the untreated virus control is calculated as the EC50 value.
Mandatory Visualization
This compound's Host-Targeted Mechanism of Action
The antiviral activity of this compound and related compounds is attributed to their ability to disrupt the host cell's Golgi apparatus, a critical organelle for the processing and transport of viral proteins. This host-directed mechanism is a key differentiator from direct-acting antivirals.
Caption: this compound disrupts the host Golgi apparatus, inhibiting viral protein processing.
Comparative Antiviral Mechanisms Workflow
This diagram illustrates the distinct points of intervention for this compound and the comparator direct-acting antiviral agents within the viral replication cycle.
Caption: this compound targets the host, while comparators directly inhibit viral enzymes.
References
- 1. Antiviral activity of benzimidazole derivatives. II. Antiviral activity of 2-phenylbenzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral Activity and Mechanism of Action of Endoplasmic Reticulum Glucosidase Inhibitors: A Mini Review [jstage.jst.go.jp]
Comparative Analysis of AVP-13358 and Brefeldin A on Golgi Complex Integrity and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of AVP-13358 and the well-characterized Golgi-disrupting agent, Brefeldin A (BFA), on the structure and function of the Golgi complex. This document summarizes available data, outlines experimental methodologies for assessing Golgi integrity, and presents signaling pathways and experimental workflows.
Introduction
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids.[1][2] Its intricate structure of stacked cisternae is crucial for its function.[1] Disruption of the Golgi complex can have significant cellular consequences and is a target for therapeutic intervention in various diseases, including cancer.[3]
This compound belongs to a class of 2-(substituted phenyl)-benzimidazole (2-PB) compounds.[4][5][6][7] Research has shown that 2-PB compounds can displace resident Golgi proteins, leading to their degradation and subsequent disruption of Golgi structure and function.[3] This class of compounds has demonstrated anti-proliferative effects, making the Golgi a potential target for cancer therapy.[3]
Brefeldin A (BFA) is a fungal metabolite and a widely used research tool that potently and reversibly inhibits protein trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus.[8][9][10] This inhibition leads to the collapse of the Golgi complex into the ER, providing a well-characterized mechanism of Golgi disruption.[9][10]
This guide will compare the known effects of the 2-PB compound class, to which this compound belongs, with the established effects of BFA on the Golgi complex.
Data Presentation: this compound (as a 2-PB compound) vs. Brefeldin A
| Feature | This compound (as a 2-PB compound) | Brefeldin A (BFA) |
| Primary Mechanism of Action | Displaces resident Golgi proteins from the juxtanuclear region, leading to their degradation.[3] | Inhibits protein transport from the Endoplasmic Reticulum (ER) to the Golgi by preventing the association of COPII coat proteins with the Golgi membrane.[9] |
| Effect on Golgi Structure | Induces dispersal of Golgi proteins from the juxtanuclear region.[3] | Causes a rapid and reversible collapse of the Golgi apparatus into the ER.[9][10] |
| Effect on Protein Trafficking | Disrupts Golgi processing and slows tumor growth in vivo.[3] | Potent inhibitor of anterograde protein transport from the ER to the Golgi.[8][10] |
| Reversibility | Partially reversible (time- and concentration-dependent).[3] | Reversible upon removal of the compound.[10] |
| Downstream Cellular Effects | Potent anti-proliferative agent.[3] | Induces ER stress and can lead to apoptosis with prolonged exposure.[11] |
Experimental Protocols
Immunofluorescence Staining for Golgi Morphology
This protocol is used to visualize the morphology of the Golgi apparatus in response to treatment with this compound or Brefeldin A.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Coverslips
-
12-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130, anti-TGN46)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a 12-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or Brefeldin A for the indicated times. Include a vehicle-treated control.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Western Blotting for Golgi Protein Levels
This protocol is used to quantify the levels of specific Golgi proteins following treatment.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a Golgi protein (e.g., GM130, GOLPH3) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
References
- 1. britannica.com [britannica.com]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Disruption of Golgi processing by 2-phenyl benzimidazole analogs blocks cell proliferation and slows tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Phenylbenzimidazole | 716-79-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Brefeldin A - Wikipedia [en.wikipedia.org]
- 10. Brefeldin A | Cell Signaling Technology [cellsignal.com]
- 11. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
Comparative Analysis of AVP-13358 and Brefeldin A on Golgi Complex Integrity and Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of AVP-13358 and the well-characterized Golgi-disrupting agent, Brefeldin A (BFA), on the structure and function of the Golgi complex. This document summarizes available data, outlines experimental methodologies for assessing Golgi integrity, and presents signaling pathways and experimental workflows.
Introduction
The Golgi apparatus is a central organelle in the secretory pathway, responsible for the post-translational modification, sorting, and packaging of proteins and lipids.[1][2] Its intricate structure of stacked cisternae is crucial for its function.[1] Disruption of the Golgi complex can have significant cellular consequences and is a target for therapeutic intervention in various diseases, including cancer.[3]
This compound belongs to a class of 2-(substituted phenyl)-benzimidazole (2-PB) compounds.[4][5][6][7] Research has shown that 2-PB compounds can displace resident Golgi proteins, leading to their degradation and subsequent disruption of Golgi structure and function.[3] This class of compounds has demonstrated anti-proliferative effects, making the Golgi a potential target for cancer therapy.[3]
Brefeldin A (BFA) is a fungal metabolite and a widely used research tool that potently and reversibly inhibits protein trafficking from the endoplasmic reticulum (ER) to the Golgi apparatus.[8][9][10] This inhibition leads to the collapse of the Golgi complex into the ER, providing a well-characterized mechanism of Golgi disruption.[9][10]
This guide will compare the known effects of the 2-PB compound class, to which this compound belongs, with the established effects of BFA on the Golgi complex.
Data Presentation: this compound (as a 2-PB compound) vs. Brefeldin A
| Feature | This compound (as a 2-PB compound) | Brefeldin A (BFA) |
| Primary Mechanism of Action | Displaces resident Golgi proteins from the juxtanuclear region, leading to their degradation.[3] | Inhibits protein transport from the Endoplasmic Reticulum (ER) to the Golgi by preventing the association of COPII coat proteins with the Golgi membrane.[9] |
| Effect on Golgi Structure | Induces dispersal of Golgi proteins from the juxtanuclear region.[3] | Causes a rapid and reversible collapse of the Golgi apparatus into the ER.[9][10] |
| Effect on Protein Trafficking | Disrupts Golgi processing and slows tumor growth in vivo.[3] | Potent inhibitor of anterograde protein transport from the ER to the Golgi.[8][10] |
| Reversibility | Partially reversible (time- and concentration-dependent).[3] | Reversible upon removal of the compound.[10] |
| Downstream Cellular Effects | Potent anti-proliferative agent.[3] | Induces ER stress and can lead to apoptosis with prolonged exposure.[11] |
Experimental Protocols
Immunofluorescence Staining for Golgi Morphology
This protocol is used to visualize the morphology of the Golgi apparatus in response to treatment with this compound or Brefeldin A.
Materials:
-
Cultured cells (e.g., HeLa, MCF-7)
-
Coverslips
-
12-well plates
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)
-
Primary antibody against a Golgi marker (e.g., anti-GM130, anti-TGN46)
-
Fluorophore-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Mounting medium
Procedure:
-
Seed cells on coverslips in a 12-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or Brefeldin A for the indicated times. Include a vehicle-treated control.
-
Wash the cells three times with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 30 minutes.
-
Incubate with the primary antibody diluted in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorophore-conjugated secondary antibody and DAPI in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Mount the coverslips on microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope.
Western Blotting for Golgi Protein Levels
This protocol is used to quantify the levels of specific Golgi proteins following treatment.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against a Golgi protein (e.g., GM130, GOLPH3) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Lyse the treated and untreated cells using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
Mandatory Visualizations
References
- 1. britannica.com [britannica.com]
- 2. teachmephysiology.com [teachmephysiology.com]
- 3. Disruption of Golgi processing by 2-phenyl benzimidazole analogs blocks cell proliferation and slows tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 2-Phenylbenzimidazole | 716-79-0 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 2-Phenylbenzimidazole | C13H10N2 | CID 12855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. Brefeldin A - Wikipedia [en.wikipedia.org]
- 10. Brefeldin A | Cell Signaling Technology [cellsignal.com]
- 11. rox-azide-5-isomer.com [rox-azide-5-isomer.com]
A Comparative Guide to AVP-13358 and Other 2-Phenylbenzimidazole Derivatives in Allergic Response Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparison of AVP-13358 and other 2-phenylbenzimidazole derivatives, focusing on their efficacy as inhibitors of key pathways in the allergic response. Experimental data on the inhibition of Immunoglobulin E (IgE), CD23 expression, and the release of pro-inflammatory cytokines (IL-4, IL-5, and IL-13) are presented. Detailed experimental protocols and a schematic of the relevant signaling pathways are included to facilitate further research and development in this area.
Introduction
The rising prevalence of allergic diseases, such as asthma and allergic rhinitis, has spurred the development of novel therapeutics targeting the underlying inflammatory cascades. A key player in the allergic response is Immunoglobulin E (IgE), which, upon binding to its high-affinity receptor (FcεRI) on mast cells and basophils, triggers the release of histamine and other inflammatory mediators. This compound is a potent, orally active small molecule inhibitor of IgE-mediated immune responses that belongs to the 2-phenylbenzimidazole class of compounds.[1] This class of molecules has demonstrated a broad spectrum of pharmacological activities, and this compound, in particular, has shown promise in preclinical studies by not only inhibiting IgE but also suppressing the production of key Th2 cytokines and the expression of the low-affinity IgE receptor, CD23.[1][2] This guide aims to provide a comparative analysis of this compound and related 2-phenylbenzimidazole derivatives, supported by experimental data, to inform further research and drug discovery efforts.
Comparative Performance Data
The following tables summarize the in vitro and in vivo inhibitory activities of this compound and other selected 2-phenylbenzimidazole derivatives against key markers of the allergic response. The data is compiled from a seminal study by Richards ML, et al. (2004), which elucidated the structure-activity relationships (SAR) within this chemical series.
Table 1: In Vitro Inhibition of IgE Production in Murine Spleen Cells
| Compound | R1 | R2 | R3 | R4 | R5 | IgE IC50 (nM) |
| This compound (1i) | H | CONH(2-pyridyl) | H | NHCO(1-adamantyl) | H | 3 |
| 1a | H | H | H | H | H | >1000 |
| 1b | H | CONH(2-pyridyl) | H | H | H | 250 |
| 1c | H | H | H | NHCO(1-adamantyl) | H | 150 |
| 1d | H | CONH(2-pyridyl) | H | NHCO(cyclohexyl) | H | 20 |
| 1e | H | CONH(2-pyridyl) | H | NHCO(4-chlorophenyl) | H | 15 |
| 1f | H | CONH(2-pyridyl) | H | NHCO(4-fluorophenyl) | H | 12 |
| 1g | H | CONH(2-pyridyl) | H | NHCO(phenyl) | H | 30 |
| 1h | H | CONH(2-pyridyl) | H | NHCO(cyclobutyl) | H | 50 |
Table 2: In Vivo Inhibition of IgE Production in BALB/c Mice
| Compound | IgE IC50 (mg/kg, p.o.) |
| This compound (1i) | 8 |
| 1d | 15 |
| 1e | 12 |
| 1f | 10 |
Table 3: Inhibition of Th2 Cytokine Release and CD23 Expression
| Compound | IL-4 IC50 (nM) | IL-5 IC50 (nM) | CD23 IC50 (nM) |
| This compound (1i) | 5 | 6 | 4 |
| 1d | 25 | 30 | 22 |
| 1e | 18 | 20 | 16 |
| 1f | 14 | 15 | 13 |
Experimental Protocols
In Vitro IgE Inhibition Assay
This assay measures the ability of a compound to inhibit the production of IgE in cultured murine spleen cells.
Methodology:
-
Cell Preparation: Spleen cells are harvested from BALB/c mice and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI-1640 medium.
-
Cell Culture and Stimulation: Splenocytes are plated at a density of 2 x 10^6 cells/well in a 96-well plate. To induce IgE synthesis, the cells are stimulated with 10 ng/mL of recombinant murine interleukin-4 (IL-4).
-
Compound Treatment: Test compounds, including this compound and its analogs, are dissolved in DMSO and added to the cell cultures at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
IgE Quantification: After incubation, the culture supernatants are collected, and the concentration of IgE is determined using a mouse IgE-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values, representing the concentration of the compound that causes 50% inhibition of IgE production, are calculated from the dose-response curves.
In Vivo IgE Inhibition Assay
This assay evaluates the efficacy of compounds in reducing serum IgE levels in a mouse model of allergic sensitization.
Methodology:
-
Animal Model: Female BALB/c mice are used for this study.
-
Sensitization: Mice are sensitized by an intraperitoneal injection of 1 µg of ovalbumin (OVA) emulsified in 2 mg of alum on day 0 and day 14.
-
Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) daily from day 14 to day 21. A vehicle control group receives the vehicle alone.
-
Blood Collection: On day 22, blood samples are collected from the mice via retro-orbital bleeding.
-
Serum IgE Measurement: Serum is separated from the blood samples, and the levels of total IgE are measured by ELISA.
-
Data Analysis: The IC50 values, representing the dose of the compound that causes a 50% reduction in serum IgE levels compared to the vehicle-treated group, are calculated.
Th2 Cytokine Release Assay
This assay assesses the effect of the compounds on the production of IL-4 and IL-5 by activated T-cells.
Methodology:
-
T-Cell Isolation: CD4+ T-cells are isolated from the spleens of BALB/c mice using magnetic-activated cell sorting (MACS).
-
T-Cell Activation: The isolated T-cells are plated in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and cytokine production.
-
Compound Treatment: The test compounds are added to the cultures at various concentrations.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Cytokine Measurement: The culture supernatants are collected, and the concentrations of IL-4 and IL-5 are quantified by ELISA.
-
Data Analysis: IC50 values for the inhibition of IL-4 and IL-5 release are determined.
CD23 Expression Assay
This assay measures the inhibition of CD23 expression on the surface of B-cells.
Methodology:
-
B-Cell Isolation: B-cells are isolated from murine spleens using MACS.
-
B-Cell Stimulation: The B-cells are cultured in the presence of IL-4 to induce the expression of CD23.
-
Compound Treatment: The test compounds are added to the B-cell cultures.
-
Incubation: The cells are incubated for 24 hours at 37°C.
-
Flow Cytometry Analysis: The cells are stained with a fluorescently labeled anti-CD23 antibody and analyzed by flow cytometry to quantify the percentage of CD23-positive cells and the mean fluorescence intensity.
-
Data Analysis: The IC50 values for the inhibition of CD23 expression are calculated.
Signaling Pathways and Mechanism of Action
This compound and related 2-phenylbenzimidazole derivatives exert their anti-allergic effects through a multi-faceted mechanism that involves the inhibition of key signaling pathways in T-cells and B-cells.
Inhibition of Th2 Cytokine Production
This compound directly acts on T-cells to inhibit the production and release of the Th2 cytokines IL-4, IL-5, and IL-13.[1] These cytokines are central to the allergic inflammatory cascade. IL-4 is crucial for the class switching of B-cells to produce IgE, IL-5 is a key factor in the development and activation of eosinophils, and IL-13 contributes to airway hyperresponsiveness and mucus production.
Downregulation of CD23 Expression
The compounds also target the B-cell IgE receptor, CD23 (the low-affinity IgE receptor).[1] CD23 plays a role in the regulation of IgE synthesis. By inhibiting CD23 expression, these compounds can further dampen the IgE-mediated allergic response.
The following diagram illustrates the proposed signaling pathway and the points of intervention by this compound.
References
A Comparative Guide to AVP-13358 and Other 2-Phenylbenzimidazole Derivatives in Allergic Response Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed comparison of AVP-13358 and other 2-phenylbenzimidazole (B57529) derivatives, focusing on their efficacy as inhibitors of key pathways in the allergic response. Experimental data on the inhibition of Immunoglobulin E (IgE), CD23 expression, and the release of pro-inflammatory cytokines (IL-4, IL-5, and IL-13) are presented. Detailed experimental protocols and a schematic of the relevant signaling pathways are included to facilitate further research and development in this area.
Introduction
The rising prevalence of allergic diseases, such as asthma and allergic rhinitis, has spurred the development of novel therapeutics targeting the underlying inflammatory cascades. A key player in the allergic response is Immunoglobulin E (IgE), which, upon binding to its high-affinity receptor (FcεRI) on mast cells and basophils, triggers the release of histamine (B1213489) and other inflammatory mediators. This compound is a potent, orally active small molecule inhibitor of IgE-mediated immune responses that belongs to the 2-phenylbenzimidazole class of compounds.[1] This class of molecules has demonstrated a broad spectrum of pharmacological activities, and this compound, in particular, has shown promise in preclinical studies by not only inhibiting IgE but also suppressing the production of key Th2 cytokines and the expression of the low-affinity IgE receptor, CD23.[1][2] This guide aims to provide a comparative analysis of this compound and related 2-phenylbenzimidazole derivatives, supported by experimental data, to inform further research and drug discovery efforts.
Comparative Performance Data
The following tables summarize the in vitro and in vivo inhibitory activities of this compound and other selected 2-phenylbenzimidazole derivatives against key markers of the allergic response. The data is compiled from a seminal study by Richards ML, et al. (2004), which elucidated the structure-activity relationships (SAR) within this chemical series.
Table 1: In Vitro Inhibition of IgE Production in Murine Spleen Cells
| Compound | R1 | R2 | R3 | R4 | R5 | IgE IC50 (nM) |
| This compound (1i) | H | CONH(2-pyridyl) | H | NHCO(1-adamantyl) | H | 3 |
| 1a | H | H | H | H | H | >1000 |
| 1b | H | CONH(2-pyridyl) | H | H | H | 250 |
| 1c | H | H | H | NHCO(1-adamantyl) | H | 150 |
| 1d | H | CONH(2-pyridyl) | H | NHCO(cyclohexyl) | H | 20 |
| 1e | H | CONH(2-pyridyl) | H | NHCO(4-chlorophenyl) | H | 15 |
| 1f | H | CONH(2-pyridyl) | H | NHCO(4-fluorophenyl) | H | 12 |
| 1g | H | CONH(2-pyridyl) | H | NHCO(phenyl) | H | 30 |
| 1h | H | CONH(2-pyridyl) | H | NHCO(cyclobutyl) | H | 50 |
Table 2: In Vivo Inhibition of IgE Production in BALB/c Mice
| Compound | IgE IC50 (mg/kg, p.o.) |
| This compound (1i) | 8 |
| 1d | 15 |
| 1e | 12 |
| 1f | 10 |
Table 3: Inhibition of Th2 Cytokine Release and CD23 Expression
| Compound | IL-4 IC50 (nM) | IL-5 IC50 (nM) | CD23 IC50 (nM) |
| This compound (1i) | 5 | 6 | 4 |
| 1d | 25 | 30 | 22 |
| 1e | 18 | 20 | 16 |
| 1f | 14 | 15 | 13 |
Experimental Protocols
In Vitro IgE Inhibition Assay
This assay measures the ability of a compound to inhibit the production of IgE in cultured murine spleen cells.
Methodology:
-
Cell Preparation: Spleen cells are harvested from BALB/c mice and a single-cell suspension is prepared. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI-1640 medium.
-
Cell Culture and Stimulation: Splenocytes are plated at a density of 2 x 10^6 cells/well in a 96-well plate. To induce IgE synthesis, the cells are stimulated with 10 ng/mL of recombinant murine interleukin-4 (IL-4).
-
Compound Treatment: Test compounds, including this compound and its analogs, are dissolved in DMSO and added to the cell cultures at various concentrations. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 7 days at 37°C in a humidified atmosphere with 5% CO2.
-
IgE Quantification: After incubation, the culture supernatants are collected, and the concentration of IgE is determined using a mouse IgE-specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis: The IC50 values, representing the concentration of the compound that causes 50% inhibition of IgE production, are calculated from the dose-response curves.
In Vivo IgE Inhibition Assay
This assay evaluates the efficacy of compounds in reducing serum IgE levels in a mouse model of allergic sensitization.
Methodology:
-
Animal Model: Female BALB/c mice are used for this study.
-
Sensitization: Mice are sensitized by an intraperitoneal injection of 1 µg of ovalbumin (OVA) emulsified in 2 mg of alum on day 0 and day 14.
-
Compound Administration: Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) daily from day 14 to day 21. A vehicle control group receives the vehicle alone.
-
Blood Collection: On day 22, blood samples are collected from the mice via retro-orbital bleeding.
-
Serum IgE Measurement: Serum is separated from the blood samples, and the levels of total IgE are measured by ELISA.
-
Data Analysis: The IC50 values, representing the dose of the compound that causes a 50% reduction in serum IgE levels compared to the vehicle-treated group, are calculated.
Th2 Cytokine Release Assay
This assay assesses the effect of the compounds on the production of IL-4 and IL-5 by activated T-cells.
Methodology:
-
T-Cell Isolation: CD4+ T-cells are isolated from the spleens of BALB/c mice using magnetic-activated cell sorting (MACS).
-
T-Cell Activation: The isolated T-cells are plated in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell activation and cytokine production.
-
Compound Treatment: The test compounds are added to the cultures at various concentrations.
-
Incubation: The plates are incubated for 48 hours at 37°C.
-
Cytokine Measurement: The culture supernatants are collected, and the concentrations of IL-4 and IL-5 are quantified by ELISA.
-
Data Analysis: IC50 values for the inhibition of IL-4 and IL-5 release are determined.
CD23 Expression Assay
This assay measures the inhibition of CD23 expression on the surface of B-cells.
Methodology:
-
B-Cell Isolation: B-cells are isolated from murine spleens using MACS.
-
B-Cell Stimulation: The B-cells are cultured in the presence of IL-4 to induce the expression of CD23.
-
Compound Treatment: The test compounds are added to the B-cell cultures.
-
Incubation: The cells are incubated for 24 hours at 37°C.
-
Flow Cytometry Analysis: The cells are stained with a fluorescently labeled anti-CD23 antibody and analyzed by flow cytometry to quantify the percentage of CD23-positive cells and the mean fluorescence intensity.
-
Data Analysis: The IC50 values for the inhibition of CD23 expression are calculated.
Signaling Pathways and Mechanism of Action
This compound and related 2-phenylbenzimidazole derivatives exert their anti-allergic effects through a multi-faceted mechanism that involves the inhibition of key signaling pathways in T-cells and B-cells.
Inhibition of Th2 Cytokine Production
This compound directly acts on T-cells to inhibit the production and release of the Th2 cytokines IL-4, IL-5, and IL-13.[1] These cytokines are central to the allergic inflammatory cascade. IL-4 is crucial for the class switching of B-cells to produce IgE, IL-5 is a key factor in the development and activation of eosinophils, and IL-13 contributes to airway hyperresponsiveness and mucus production.
Downregulation of CD23 Expression
The compounds also target the B-cell IgE receptor, CD23 (the low-affinity IgE receptor).[1] CD23 plays a role in the regulation of IgE synthesis. By inhibiting CD23 expression, these compounds can further dampen the IgE-mediated allergic response.
The following diagram illustrates the proposed signaling pathway and the points of intervention by this compound.
References
Safety Operating Guide
Navigating the Disposal of AVP-13358: A Guide for Laboratory Professionals
Important Note: The following procedures are based on general laboratory safety protocols. Researchers must consult the official Safety Data Sheet (SDS) for AVP-13358, once available, for definitive guidance. Currently, product listings for this compound from several suppliers indicate that it is not available for sale, and a corresponding SDS has not been published.
General Chemical Disposal Protocol
All chemical waste must be managed in strict accordance with local, state, and federal regulations. These regulations can vary significantly by jurisdiction.
Summary of Key Disposal Considerations
| Category | Guideline | Regulatory Compliance |
| Waste Identification | Properly characterize the waste stream. | Local, State, and Federal Regulations |
| Segregation | Do not mix incompatible waste streams. | Resource Conservation and Recovery Act (RCRA) |
| Containment | Use appropriate, labeled, and sealed containers. | Department of Transportation (DOT) |
| Disposal Vendor | Engage a certified hazardous waste disposal company. | Environmental Protection Agency (EPA) |
Experimental Workflow for Chemical Waste Disposal
The process of chemical waste disposal is a systematic procedure designed to protect laboratory personnel and the environment. The following workflow outlines the essential steps that should be followed.
Caption: A generalized workflow for the safe disposal of laboratory chemical waste.
First Aid and Emergency Procedures
In the absence of a specific SDS for this compound, general safety precautions for handling chemical compounds of unknown toxicity should be strictly followed. The safety data sheet for [Arg8]-Vasopressin (AVP) provides the following general guidance in case of exposure[1]:
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to an area with fresh air. If breathing is difficult or irritation persists, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and running water. If irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. If pain or irritation persists, seek medical attention.[1]
Spill Response
In the event of a spill, the primary objectives are to ensure personnel safety and to prevent environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory's safety officer.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use appropriate absorbent materials to contain the spill.
-
Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills or more hazardous materials, respiratory protection may be necessary.
-
Decontamination: Thoroughly decontaminate the area and all equipment used in the cleanup process.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always refer to the specific SDS for your chemical and adhere to all applicable safety protocols and regulations.
References
Navigating the Disposal of AVP-13358: A Guide for Laboratory Professionals
Important Note: The following procedures are based on general laboratory safety protocols. Researchers must consult the official Safety Data Sheet (SDS) for AVP-13358, once available, for definitive guidance. Currently, product listings for this compound from several suppliers indicate that it is not available for sale, and a corresponding SDS has not been published.
General Chemical Disposal Protocol
All chemical waste must be managed in strict accordance with local, state, and federal regulations. These regulations can vary significantly by jurisdiction.
Summary of Key Disposal Considerations
| Category | Guideline | Regulatory Compliance |
| Waste Identification | Properly characterize the waste stream. | Local, State, and Federal Regulations |
| Segregation | Do not mix incompatible waste streams. | Resource Conservation and Recovery Act (RCRA) |
| Containment | Use appropriate, labeled, and sealed containers. | Department of Transportation (DOT) |
| Disposal Vendor | Engage a certified hazardous waste disposal company. | Environmental Protection Agency (EPA) |
Experimental Workflow for Chemical Waste Disposal
The process of chemical waste disposal is a systematic procedure designed to protect laboratory personnel and the environment. The following workflow outlines the essential steps that should be followed.
Caption: A generalized workflow for the safe disposal of laboratory chemical waste.
First Aid and Emergency Procedures
In the absence of a specific SDS for this compound, general safety precautions for handling chemical compounds of unknown toxicity should be strictly followed. The safety data sheet for [Arg8]-Vasopressin (AVP) provides the following general guidance in case of exposure[1]:
-
Ingestion: Do not induce vomiting. If the individual is conscious, rinse their mouth with water and provide them with water to drink. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to an area with fresh air. If breathing is difficult or irritation persists, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and running water. If irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with large amounts of running water for at least 15 minutes, ensuring to lift the upper and lower eyelids occasionally. If pain or irritation persists, seek medical attention.[1]
Spill Response
In the event of a spill, the primary objectives are to ensure personnel safety and to prevent environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and inform your laboratory's safety officer.
-
Control Ignition Sources: If the material is flammable, remove all sources of ignition from the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Use appropriate absorbent materials to contain the spill.
-
Personal Protective Equipment (PPE): All personnel involved in the cleanup must wear appropriate PPE, including gloves, safety goggles, and a lab coat. For larger spills or more hazardous materials, respiratory protection may be necessary.
-
Decontamination: Thoroughly decontaminate the area and all equipment used in the cleanup process.
Disclaimer: This information is intended for guidance purposes only and is not a substitute for the official Safety Data Sheet (SDS) for this compound. Always refer to the specific SDS for your chemical and adhere to all applicable safety protocols and regulations.
References
Navigating the Unknown: Safety Protocols for Discontinued Investigational Compounds like AVP-13358
The handling of any investigational compound requires stringent safety measures. In the case of AVP-13358, a preclinical drug candidate for allergy and asthma, development was halted over a decade ago, leaving a significant gap in publicly available safety and handling data. This document provides essential guidance for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), and operational and disposal plans when specific information is unavailable, using this compound as an example.
Without a formal Material Safety Data Sheet (MSDS) or comprehensive toxicological data, this compound must be treated as a potentially hazardous substance. The following recommendations are based on standard laboratory practices for handling compounds of unknown toxicity and are intended to provide a framework for establishing safe operational procedures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound or any investigational compound with limited safety information.
| Category | Recommended PPE | Key Specifications |
| Hand Protection | Double-gloving with chemically resistant gloves | Inner glove (e.g., nitrile) should be tucked under the lab coat sleeve. The outer glove (e.g., nitrile or neoprene) should extend over the sleeve. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Body Protection | Disposable, fluid-resistant laboratory coat with knit cuffs | A solid-front, back-closing gown is preferred to minimize the risk of frontal contamination. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 respirator may be sufficient for handling small quantities of powder in a ventilated enclosure. For tasks with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. All respiratory protection should be used within the context of a comprehensive respiratory protection program. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A clear and concise operational plan is critical to minimizing risk. The following workflow outlines the essential steps for safely handling this compound.
Caption: A three-phase workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste. A robust disposal plan is essential for environmental safety and regulatory compliance.
| Waste Stream | Collection and Storage | Disposal Method |
| Solid Waste | Collect in a dedicated, clearly labeled, sealed hazardous waste container. This includes used PPE, weighing papers, and contaminated consumables. | Incineration by a licensed hazardous waste disposal vendor. |
| Liquid Waste | Collect in a dedicated, clearly labeled, sealed, and chemically compatible hazardous waste container. | Neutralization or incineration by a licensed hazardous waste disposal vendor, depending on the chemical properties of the solvent. |
| Sharps | Dispose of immediately in a designated, puncture-proof sharps container. | Autoclaving followed by disposal as hazardous waste, or direct incineration. |
Important Considerations:
-
Risk Assessment: Before any handling of this compound, a thorough risk assessment must be conducted by qualified safety professionals. This assessment should inform all aspects of the safety and handling plan.
-
Training: All personnel involved in the handling of this compound must receive comprehensive training on the established safety protocols and emergency procedures.
-
Emergency Procedures: Clear and accessible emergency procedures for spills, exposure, and other potential incidents must be in place.
By adhering to these stringent safety and logistical protocols, research institutions can build a foundation of trust and demonstrate a commitment to safety that extends beyond the products they develop. This proactive approach to laboratory safety is paramount when dealing with the inherent uncertainties of investigational compounds.
Navigating the Unknown: Safety Protocols for Discontinued Investigational Compounds like AVP-13358
The handling of any investigational compound requires stringent safety measures. In the case of AVP-13358, a preclinical drug candidate for allergy and asthma, development was halted over a decade ago, leaving a significant gap in publicly available safety and handling data. This document provides essential guidance for researchers, scientists, and drug development professionals on the necessary personal protective equipment (PPE), and operational and disposal plans when specific information is unavailable, using this compound as an example.
Without a formal Material Safety Data Sheet (MSDS) or comprehensive toxicological data, this compound must be treated as a potentially hazardous substance. The following recommendations are based on standard laboratory practices for handling compounds of unknown toxicity and are intended to provide a framework for establishing safe operational procedures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound or any investigational compound with limited safety information.
| Category | Recommended PPE | Key Specifications |
| Hand Protection | Double-gloving with chemically resistant gloves | Inner glove (e.g., nitrile) should be tucked under the lab coat sleeve. The outer glove (e.g., nitrile or neoprene) should extend over the sleeve. Regularly inspect gloves for any signs of degradation or puncture. |
| Eye and Face Protection | Chemical splash goggles and a face shield | Goggles should provide a complete seal around the eyes. A face shield offers an additional layer of protection against splashes. |
| Body Protection | Disposable, fluid-resistant laboratory coat with knit cuffs | A solid-front, back-closing gown is preferred to minimize the risk of frontal contamination. |
| Respiratory Protection | NIOSH-approved respirator | A fit-tested N95 respirator may be sufficient for handling small quantities of powder in a ventilated enclosure. For tasks with a higher risk of aerosolization, a powered air-purifying respirator (PAPR) should be considered. All respiratory protection should be used within the context of a comprehensive respiratory protection program. |
Operational Plan: A Step-by-Step Approach to Safe Handling
A clear and concise operational plan is critical to minimizing risk. The following workflow outlines the essential steps for safely handling this compound.
Caption: A three-phase workflow for the safe handling of this compound.
Disposal Plan: Managing Contaminated Materials
All materials that come into contact with this compound must be treated as hazardous waste. A robust disposal plan is essential for environmental safety and regulatory compliance.
| Waste Stream | Collection and Storage | Disposal Method |
| Solid Waste | Collect in a dedicated, clearly labeled, sealed hazardous waste container. This includes used PPE, weighing papers, and contaminated consumables. | Incineration by a licensed hazardous waste disposal vendor. |
| Liquid Waste | Collect in a dedicated, clearly labeled, sealed, and chemically compatible hazardous waste container. | Neutralization or incineration by a licensed hazardous waste disposal vendor, depending on the chemical properties of the solvent. |
| Sharps | Dispose of immediately in a designated, puncture-proof sharps container. | Autoclaving followed by disposal as hazardous waste, or direct incineration. |
Important Considerations:
-
Risk Assessment: Before any handling of this compound, a thorough risk assessment must be conducted by qualified safety professionals. This assessment should inform all aspects of the safety and handling plan.
-
Training: All personnel involved in the handling of this compound must receive comprehensive training on the established safety protocols and emergency procedures.
-
Emergency Procedures: Clear and accessible emergency procedures for spills, exposure, and other potential incidents must be in place.
By adhering to these stringent safety and logistical protocols, research institutions can build a foundation of trust and demonstrate a commitment to safety that extends beyond the products they develop. This proactive approach to laboratory safety is paramount when dealing with the inherent uncertainties of investigational compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
